molecular formula C10H14O B1218401 2-Methyl-3-phenylpropanol CAS No. 7384-80-7

2-Methyl-3-phenylpropanol

Cat. No.: B1218401
CAS No.: 7384-80-7
M. Wt: 150.22 g/mol
InChI Key: LTZKHYYXQWNXPU-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropan-1-ol belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-3-phenylpropan-1-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylpropan-1-ol
Source PubChem
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InChI

InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZKHYYXQWNXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884378
Record name 2-Methyl-3-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
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CAS No.

7384-80-7
Record name 2-Methyl-3-phenyl-1-propanol
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Record name 2-Methyl-3-phenylpropanol
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Record name 2-Methyl-3-phenyl-1-propanol
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Record name Benzenepropanol, .beta.-methyl-
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Record name 2-Methyl-3-phenylpropan-1-ol
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Record name 2-methyl-3-phenylpropanol
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Record name 2-Methyl-3-phenylpropanol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methyl-3-phenylpropanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-3-phenylpropanol: Properties, Synthesis, and Applications

Introduction

This compound is a branched-chain aromatic alcohol that holds a significant position in the landscape of fine chemicals. Its unique structure, combining a phenyl group with a propanol backbone and a methyl branch, imparts a distinct set of chemical and physical properties.[1] This combination makes it a valuable intermediate in various industrial applications, from the synthesis of complex pharmaceutical compounds to the formulation of fragrances.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical and spectroscopic properties, synthesis methodologies, key chemical reactions, and safety considerations, offering a holistic understanding grounded in scientific principles.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-methyl-3-phenylpropan-1-ol, is an organic compound with the molecular formula C₁₀H₁₄O.[1][3] Its structure features a propanol chain with a methyl group at the second carbon (C2) and a phenyl group attached to the third carbon (C3).[1] This arrangement results in a chiral center at the C2 position, meaning the molecule can exist as two distinct stereoisomers, (R)- and (S)-2-methyl-3-phenylpropan-1-ol.[1][4] The presence of both a hydroxyl (-OH) group and an aromatic ring are the primary determinants of its chemical behavior and physical characteristics.

IdentifierValueSource(s)
IUPAC Name 2-methyl-3-phenylpropan-1-ol[1][3]
CAS Number 7384-80-7[1][3]
Molecular Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][3]
SMILES CC(CC1=CC=CC=C1)CO[1][3]
InChI InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3[1][3]
InChI Key LTZKHYYXQWNXPU-UHFFFAOYSA-N[1][3]
Synonyms 2-methyl-3-phenyl-1-propanol, β-Methylbenzenepropanol[3][5]

Physicochemical and Spectroscopic Properties

The physical properties of this compound are characteristic of a moderately sized alcohol containing an aromatic moiety. The hydroxyl group allows for hydrogen bonding, which significantly influences its melting and boiling points.[1] Its appearance is typically a colorless to pale yellow liquid.[5]

PropertyValueSource(s)
Melting Point 84 °C[1][6]
Boiling Point 244-246 °C (at 760 mmHg)[1][6][7]
Density 0.9841 g/cm³[1][6]
Refractive Index 1.502[1]
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[1]

  • Mass Spectrometry (MS) : In mass spectrometry, this compound typically shows a molecular ion peak [M]⁺ at m/z 150.[1] The most prominent feature is the base peak at m/z 91, corresponding to the highly stable tropylium ion ([C₆H₅CH₂]⁺), which forms via benzylic cleavage and rearrangement.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The spectra would show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propanol chain and methyl group, and the hydroxyl proton. The specific chemical shifts and splitting patterns provide definitive structural confirmation.[3][8]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale and purity. A prevalent industrial method involves the catalytic hydrogenation of α-methylcinnamaldehyde.[9][10] This process is efficient and provides a direct pathway to the target alcohol.

Another common laboratory-scale approach is the Grignard reaction, which involves reacting a suitable Grignard reagent with isobutyraldehyde.[1] This method offers versatility in constructing the carbon skeleton.

Synthesis Workflow: Hydrogenation of α-Methylcinnamaldehyde

The industrial synthesis often begins with the aldol condensation of benzaldehyde and propionaldehyde to form α-methylcinnamaldehyde, which is then hydrogenated to yield the final product.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation benzaldehyde Benzaldehyde condensation NaOH / H₂O, MeOH 50°C benzaldehyde->condensation propionaldehyde Propionaldehyde propionaldehyde->condensation intermediate α-Methylcinnamaldehyde condensation->intermediate hydrogenation H₂, Copper Chromite Catalyst 150°C, 130 psig intermediate->hydrogenation product This compound hydrogenation->product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrogenation

The following protocol outlines the hydrogenation of α-methylcinnamaldehyde to produce this compound, as adapted from established procedures.[9][10]

Materials:

  • α-Methylcinnamaldehyde

  • Copper chromite catalyst (2% by weight)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with α-methylcinnamaldehyde and 2% by weight of copper chromite catalyst.

  • Pressurization and Heating: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to approximately 130 psig. Heat the mixture to a temperature of 150°C while stirring.

  • Reaction Monitoring: Maintain the temperature and pressure. The reaction progress is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid copper chromite catalyst.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 100°C at 1 mmHg to obtain pure this compound.[10]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its hydroxyl group. It undergoes reactions typical of primary alcohols.

  • Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanal or, under stronger conditions, the corresponding carboxylic acid, 2-methyl-3-phenylpropionic acid.[1]

  • Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters.[1] These esters often possess pleasant aromas and are utilized in the fragrance industry.

Due to its versatile reactivity and structural features, this compound serves several key industrial roles:

  • Fragrance Industry: Its pleasant aromatic properties make it suitable for direct use in perfumes and as a precursor for various fragrance esters.[1][2]

  • Pharmaceutical Synthesis: It acts as a crucial building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

  • Chemical Synthesis: In a broader context, it is a versatile starting material for a range of organic compounds in both research and industrial settings.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.[3]

    • H319: Causes serious eye irritation.[3][11]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection during handling.[12]

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[12]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment, preferably at 2-8°C.[11]

Conclusion

This compound is a multifaceted aromatic alcohol with a well-defined chemical profile. Its unique structure, characterized by a chiral center and the presence of both hydroxyl and phenyl functional groups, dictates its physical properties, spectroscopic behavior, and chemical reactivity. The established synthesis routes, particularly the hydrogenation of α-methylcinnamaldehyde, allow for its efficient production for diverse applications. Its role as a key intermediate in the pharmaceutical and fragrance industries underscores its commercial and scientific importance. A thorough understanding of its properties and adherence to appropriate safety protocols are essential for its effective and safe utilization in research and development.

References

  • Buy this compound | 7384-80-7 - Smolecule. (n.d.).
  • 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem. (n.d.).
  • Synthesis of this compound - PrepChem.com. (n.d.).
  • This compound - ChemBK. (2024-04-09).
  • 2-methyl-3-phenyl-1-propanol - 7384-80-7, C10H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
  • 2-Methyl-3-phenyl-1-propanol - SpectraBase. (n.d.).
  • Synthesis of 2-Methyl-3-phenylpropanal - Chempedia - LookChem. (n.d.).
  • (s)-2-Methyl-3-phenylpropanal | C10H12O | CID 1715215 - PubChem. (n.d.).
  • Npc44864 | C10H12O | CID 1549658 - PubChem. (n.d.).
  • This compound (7384-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.).
  • US4486607A - Process for the production of phenyl substituted propanal - Google Patents. (n.d.).
  • RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6. (2024-09-03).
  • 2-Methylene-3-phenylpropanal - SpectraBase. (n.d.).
  • Fragrance material review on 2,2-dimethyl-3-phenylpropanol - PubMed. (n.d.).
  • Phenyl Propanol Market: Unlocking Opportunities in Fragrance, Pharmaceutical, and Industrial Applications - Blog. (2025-11-14).
  • (S)-2-methyl-3-phenylpropan-1-ol | C10H14O | CID 11804940 - PubChem. (n.d.).
  • Propanal, 2-methyl-3-phenyl- - the NIST WebBook. (n.d.).
  • Propanal, 2-methyl-3-phenyl- - Chemical & Physical Properties by Cheméo. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-phenylpropanol, with a Core Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-phenylpropanol is a branched-chain primary alcohol with the molecular formula C₁₀H₁₄O. Structurally, it consists of a propanol backbone with a methyl group at the second carbon and a phenyl group at the third position.[1] This compound, also known as β-methylbenzenepropanol, is of interest in various fields, including organic synthesis and the development of pharmaceuticals.[1][2] A thorough understanding of its physical properties, particularly its boiling point, is crucial for its handling, purification, and application in research and development. This guide provides a detailed examination of the boiling point of this compound, the underlying principles governing this property, and a robust experimental protocol for its accurate determination.

Physicochemical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and physical processes.

PropertyValueSource(s)
Boiling Point 244-246 °C (at 760 mmHg)[1][3][4]
Melting Point 84 °C[1][3][4]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [5]
Density 0.9841 g/cm³[1][3]
Flash Point 106.2 °C[4][5]
Appearance Colorless to pale yellow liquid[2]
Solubility Limited in water; soluble in most organic solvents[1]

Factors Influencing the Boiling Point

The relatively high boiling point of this compound can be attributed to several key molecular features. A nuanced understanding of these factors is essential for scientists working with this and structurally similar compounds.

Intermolecular Forces

The primary determinant of a substance's boiling point is the strength of the forces between its molecules. In the case of this compound, two significant intermolecular forces are at play:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between adjacent molecules.[1] This is a powerful intermolecular force that requires a substantial amount of energy to overcome, thus significantly elevating the boiling point compared to analogous compounds lacking a hydroxyl group.

  • Van der Waals Forces and π-π Interactions: The phenyl group contributes to London dispersion forces and π-π stacking interactions between the aromatic rings of neighboring molecules.[1] These forces, while weaker than hydrogen bonds, further increase the energy required for the substance to transition into the gaseous phase.

Molecular Weight and Structure

The molecular weight of this compound (150.22 g/mol ) also contributes to its boiling point; generally, as molecular weight increases, so does the boiling point due to stronger London dispersion forces.[4][6] The branched structure of the molecule, however, can slightly counteract this effect by preventing efficient packing of the molecules, which would otherwise maximize intermolecular contact.[6]

The Influence of Atmospheric Pressure on Boiling Point

It is critical to note that the boiling point of any liquid is dependent on the surrounding atmospheric pressure.[7] The reported boiling point of 244-246 °C is at standard atmospheric pressure (760 mmHg).[1] At lower atmospheric pressures, such as at higher altitudes, the boiling point will be lower because less vapor pressure is needed to equal the external pressure.[7]

This relationship can be mathematically described by the Clausius-Clapeyron equation , which relates the vapor pressure of a liquid to its temperature.[8][9]

ln(P₁/P₂) = -ΔHvap/R * (1/T₁ - 1/T₂)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the enthalpy of vaporization.

  • R is the ideal gas constant.

For drug development professionals working under varying pressure conditions, an understanding of this relationship is vital for processes such as vacuum distillation.

Experimental Determination of Boiling Point: The Thiele Tube Method

For an accurate and material-efficient determination of the boiling point of this compound, the Thiele tube method is a highly reliable micro-technique.[1]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] In this method, a small sample is heated, and the temperature at which rapid and continuous bubbling ceases upon cooling and the liquid is drawn into an inverted capillary tube is recorded as the boiling point.[1][11]

Apparatus and Reagents
  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or similar attachment

  • Heat source (e.g., Bunsen burner or heating mantle)

  • This compound sample

Step-by-Step Protocol
  • Sample Preparation: Add a few drops of this compound to the small test tube to a depth of approximately 1.5-2.0 cm.[11]

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[11]

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction. The sample should be positioned near the center of the oil bath.[1]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[11] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] This indicates that the sample is at a temperature slightly above its boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops, and the liquid is drawn up into the capillary tube.[1][11]

  • Repeat: For accuracy, allow the apparatus to cool further and repeat the determination.

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement P1 Add Sample to Test Tube P2 Insert Inverted Capillary Tube P1->P2 P3 Attach Test Tube to Thermometer P2->P3 H1 Place Assembly in Thiele Tube P3->H1 Assemble Apparatus H2 Gently Heat Side Arm H1->H2 H3 Observe for Rapid, Continuous Bubbling H2->H3 M1 Remove Heat Source H3->M1 Boiling Point Surpassed M2 Observe as Bubbling Slows M1->M2 M3 Record Temperature when Liquid Enters Capillary M2->M3 R1 Repeat for Accuracy M3->R1 Measurement Complete

Caption: Workflow for boiling point determination using the Thiele tube method.

Spectroscopic Profile

A comprehensive characterization of this compound includes its spectroscopic data, which confirms its molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak signifies the presence of intermolecular hydrogen bonding.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. For instance, the hydroxymethyl protons (CH₂OH) typically appear as a doublet of doublets, reflecting their diastereotopic nature due to the adjacent chiral center.[12]

    • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms, confirming the presence of the methyl, methylene, methine, and aromatic carbons.[13][14]

Conclusion

The boiling point of this compound, determined to be 244-246 °C at standard pressure, is a key physical property that is fundamentally influenced by its molecular structure. The presence of a hydroxyl group, leading to strong hydrogen bonding, and a phenyl group, contributing to van der Waals forces, are the primary factors for its high boiling point. For researchers, scientists, and drug development professionals, a precise understanding and accurate experimental determination of this property are paramount for the successful application and manipulation of this compound in a laboratory or industrial setting. The Thiele tube method provides a reliable and efficient means for this determination.

References

  • Smolecule. (n.d.). Buy this compound | 7384-80-7.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.
  • The Chymist. (n.d.). Micro Boiling Point Determination.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • ChemBK. (2024, April 9). This compound.
  • ACS Publications. (n.d.). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling.
  • PubMed. (2013, July). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119.
  • Unknown. (n.d.).
  • Smolecule. (n.d.). Buy this compound | 7384-80-7.
  • Chemconnections. (n.d.). Boiling Point Determination.
  • Unknown. (n.d.). Micro-boiling point measurement.
  • LookChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 7384-80-7: 2-Methyl-3-phenyl-1-propanol.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-phenylpropan-1-ol | 7384-80-7.
  • YouTube. (2024, September 17).
  • Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.
  • ResearchGate. (2013, May). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44C, 113-119.
  • Pearson+. (n.d.). What is the effect of pressure on a liquid's boiling point?. Study Prep.
  • Quora. (2017, December 2). How does a change in pressure affect the boiling point of a compound?.
  • Omni Calculator. (n.d.).
  • Weebly. (n.d.).
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • Chemistry LibreTexts. (2019, July 12). 3.
  • Wikipedia. (n.d.). Boiling point.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.).
  • YouTube. (2019, May 16).
  • Reddit. (2020, August 31). Pressure affecting boiling point - chemistry.
  • Unknown. (2021, September 19). EXPERIMENT (2)
  • NIST. (n.d.). 2-Methyl-3-phenyl-2-propen-1-ol. NIST WebBook.
  • SpectraBase. (n.d.). 2-Methylene-3-phenylpropanal.
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 2-Methyl-3-phenylpropionaldehyde.
  • BLDpharm. (n.d.). 77943-96-5|(R)-2-Methyl-3-phenylpropan-1-ol.

Sources

An In-depth Technical Guide to 2-Methyl-3-phenylpropanol: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-3-phenylpropanol, a versatile aryl alkyl alcohol. Intended for researchers, chemists, and professionals in the fields of drug development and fragrance science, this document delves into the compound's core properties, synthesis methodologies, key chemical transformations, and analytical characterization. The emphasis is placed on the causality behind procedural choices and the practical application of this compound as a synthetic intermediate.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 7384-80-7) is a primary alcohol featuring a branched alkyl chain with a terminal phenyl group.[1][2] This structure, specifically the chiral center at the second carbon, makes it a valuable building block in stereospecific synthesis.[1] Its pleasant aromatic qualities also underpin its significance in the fragrance industry.[1]

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 7384-80-7[1][2][3][4][5]
Molecular Formula C₁₀H₁₄O[1][5]
Molecular Weight 150.22 g/mol [1][5][6]
IUPAC Name 2-methyl-3-phenylpropan-1-ol[6]
Synonyms 2-methyl-3-phenyl-1-propanol, β-Methylbenzenepropanol[2][6]
Physical Form Colorless to pale yellow liquid[2]
Boiling Point 244-246 °C at 760 mmHg[1][7]
Density ~0.984 g/cm³[7]
Refractive Index ~1.502[1]

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound can be approached through several effective routes. The choice of method is often dictated by the desired scale (industrial vs. laboratory), required stereochemical purity, and available starting materials.

Industrial Production via Catalytic Hydrogenation

A prevalent industrial method involves the catalytic hydrogenation of α-methylcinnamaldehyde.[2][3] This process is efficient and scalable, making it suitable for large-volume production.

Causality of Experimental Choices:

  • Precursor Synthesis: α-Methylcinnamaldehyde is itself synthesized via an aldol condensation between benzaldehyde and propionaldehyde.[3] This provides a cost-effective route from bulk commodity chemicals.

  • Catalyst Selection: Copper chromite is the preferred catalyst for the hydrogenation step.[2][3] It demonstrates high selectivity for the reduction of both the alkene and aldehyde functionalities to the corresponding saturated alcohol without significantly affecting the aromatic ring.

  • Reaction Conditions: The reaction is conducted under elevated temperature (150 °C) and hydrogen pressure (130 psig) to ensure a sufficient reaction rate and complete conversion.[2][3]

The overall workflow is illustrated below.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification benzaldehyde Benzaldehyde amc α-Methylcinnamaldehyde benzaldehyde->amc NaOH, 50°C propionaldehyde Propionaldehyde propionaldehyde->amc product This compound amc->product H₂, Copper Chromite 150°C, 130 psig distill Filtration & Distillation product->distill G Synthesis Chemical Synthesis Purification Purification (Distillation) Synthesis->Purification GCMS Purity & Identity (GC-MS) Purification->GCMS QC Analysis NMR Structural Confirmation (NMR) Purification->NMR QC Analysis IR Functional Group ID (IR) Purification->IR QC Analysis Final Validated Compound (>99% Purity) GCMS->Final NMR->Final IR->Final

Sources

Synthesis of 2-Methyl-3-phenylpropanol from α-methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylpropanol from α-Methylcinnamaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting α-methylcinnamaldehyde into this compound, a valuable saturated alcohol used in the fragrance and pharmaceutical industries.[1][2] The core of this transformation is the complete reduction of an α,β-unsaturated aldehyde, a process that presents significant chemoselectivity challenges. This document explores the primary methodologies, including catalytic hydrogenation and chemical reduction using hydride reagents, with a focus on the underlying mechanistic principles that govern reaction outcomes. By delving into the causality behind experimental choices, this guide offers researchers and drug development professionals the foundational knowledge required to control the selectivity of this reduction and achieve the desired product with high fidelity. A detailed, field-proven laboratory protocol for a two-step chemical reduction is provided, alongside essential characterization data and safety considerations.

Introduction: The Synthetic Challenge of Selective Reduction

This compound is an aromatic alcohol notable for its applications as a fragrance ingredient and as an intermediate in the synthesis of more complex organic molecules.[2][3] Its synthesis typically begins with α-methylcinnamaldehyde, an α,β-unsaturated aldehyde readily available through aldol condensation of benzaldehyde and propionaldehyde.[4]

The conversion of α-methylcinnamaldehyde to this compound requires the complete reduction of both the carbonyl (C=O) group and the conjugated carbon-carbon (C=C) double bond. The primary challenge in this synthesis is controlling the regioselectivity of the reduction.[5] The conjugated system of an α,β-unsaturated aldehyde offers three potential reduction pathways, each yielding a distinct product:

  • 1,2-Addition: Preferential reduction of the carbonyl group, yielding the unsaturated allylic alcohol (2-methyl-3-phenyl-2-propen-1-ol).

  • 1,4-Addition (Conjugate Reduction): Preferential reduction of the C=C double bond, leading to the saturated aldehyde (2-methyl-3-phenylpropanal).

  • Complete Reduction: Reduction of both functional groups to produce the target saturated alcohol, this compound.

Thermodynamically, the addition of hydrogen across the C=C bond is generally favored over addition across the C=O bond.[6] Therefore, achieving the desired saturated alcohol requires carefully selected methodologies that can overcome this inherent reactivity preference.

Reduction_Pathways start α-Methylcinnamaldehyde unsat_alcohol Unsaturated Alcohol (2-Methyl-3-phenyl-2-propen-1-ol) start->unsat_alcohol 1,2-Reduction (C=O) sat_aldehyde Saturated Aldehyde (2-Methyl-3-phenylpropanal) start->sat_aldehyde 1,4-Reduction (C=C) target Saturated Alcohol (this compound) start->target Complete Reduction (C=C and C=O) unsat_alcohol->target Reduction (C=C) sat_aldehyde->target Reduction (C=O)

Figure 1: Competing reduction pathways of α-methylcinnamaldehyde.

Methodologies for Synthesis

Two principal strategies are employed for this synthesis: high-pressure catalytic hydrogenation and chemical reduction with hydride reagents. The choice of method depends on available equipment, safety considerations, and desired scale.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. While highly efficient for large-scale industrial production, achieving the desired product requires specific catalysts to ensure complete reduction.[7]

  • Expertise & Causality: Standard noble metal catalysts, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), often exhibit poor selectivity.[6] They tend to favor the kinetically and thermodynamically preferred hydrogenation of the C=C bond, which can lead to the formation of the saturated aldehyde or stop there, requiring further reduction.[6] To drive the reaction to the desired saturated alcohol, more robust catalysts and harsher conditions are necessary. Copper chromite has been successfully employed for this purpose, facilitating the complete reduction of both functional groups at elevated temperatures and pressures.[8]

  • Trustworthiness: This method is well-documented for industrial applications and provides a direct, one-pot route to the final product.[7][8] However, it requires specialized high-pressure reactor systems and stringent safety protocols, making it less common in standard research laboratories.

Chemical Reduction with Hydride Reagents

Reduction using hydride reagents, particularly sodium borohydride (NaBH₄), is a more accessible method for laboratory-scale synthesis. NaBH₄ is a milder and more selective reducing agent than alternatives like lithium aluminum hydride (LiAlH₄).[9][10] However, standard NaBH₄ reduction of α,β-unsaturated aldehydes can be complex.

  • Expertise & Causality: The hydride ion (H⁻) from NaBH₄ is considered a "soft" nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, it preferentially attacks the "soft" electrophilic β-carbon of the conjugated system (1,4-addition), leading primarily to the saturated aldehyde.[11] Direct, one-pot conversion to the saturated alcohol with NaBH₄ alone is often inefficient and can result in product mixtures. Therefore, a more controlled and reliable approach involves a two-step synthesis.

  • Trustworthiness (Two-Step Protocol): A self-validating system involves first performing a conjugate reduction to isolate the saturated aldehyde intermediate, 2-methyl-3-phenylpropanal. This intermediate is then subjected to a second, standard NaBH₄ reduction, which cleanly reduces the non-conjugated aldehyde to the target primary alcohol, this compound.[12] This stepwise approach allows for purification of the intermediate, ensuring high purity in the final product.

  • Authoritative Grounding (Controlling Selectivity): It is crucial to note that selectivity can be finely tuned. For instance, the Luche Reduction , which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent like methanol, dramatically favors 1,2-reduction to yield the unsaturated alcohol.[13][14] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile) and directing the attack of the "harder" borohydride-alkoxide species to the carbonyl carbon.[11][15] While not the pathway to the target saturated alcohol, understanding this principle is key to mastering the reduction of α,β-unsaturated systems.

Detailed Experimental Protocol: Two-Step Chemical Reduction

This protocol details the synthesis of this compound via a two-step process: (1) conjugate reduction of α-methylcinnamaldehyde to 2-methyl-3-phenylpropanal, followed by (2) reduction to the target alcohol.

Workflow cluster_0 Step 1: Conjugate Reduction cluster_1 Step 2: Aldehyde Reduction a1 Dissolve α-methylcinnamaldehyde in Ethanol a2 Cool solution to 0-5°C (Ice Bath) a1->a2 a3 Add NaBH₄ portion-wise a2->a3 a4 Monitor reaction by TLC a3->a4 a5 Quench with dilute HCl a4->a5 a6 Extract with Ether & Purify a5->a6 a7 Isolate 2-Methyl-3-phenylpropanal a6->a7 b1 Dissolve intermediate aldehyde in Methanol a7->b1 Use as starting material b2 Cool solution to 0-5°C b1->b2 b3 Add NaBH₄ portion-wise b2->b3 b4 Monitor reaction by TLC b3->b4 b5 Quench, Extract & Purify b4->b5 b6 Isolate this compound b5->b6

Figure 2: Experimental workflow for the two-step synthesis.

Materials and Equipment
  • α-Methylcinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol, Anhydrous

  • Ethanol, Anhydrous

  • Diethyl ether

  • Hydrochloric acid (1M solution)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, UV lamp

Step 1: Synthesis of 2-Methyl-3-phenylpropanal (Conjugate Reduction)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-methylcinnamaldehyde (e.g., 10 mmol) in 50 mL of anhydrous ethanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.

  • Hydride Addition: While maintaining the temperature, add sodium borohydride (e.g., 12.5 mmol) slowly in small portions over 30 minutes. Caution: Hydrogen gas is evolved.[16]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-methyl-3-phenylpropanal. This intermediate can be purified further by column chromatography if necessary.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the 2-methyl-3-phenylpropanal obtained from Step 1 in 50 mL of anhydrous methanol in a 250 mL round-bottom flask and cool to 0-5°C in an ice bath.

  • Hydride Addition: Slowly add sodium borohydride (e.g., 10 mmol) in small portions. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.[12][17]

  • Reaction and Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature. Monitor for the disappearance of the aldehyde by TLC.

  • Workup and Purification: Following the procedure in Step 1 (points 5-7), quench the reaction, extract the product, and purify. The final product, this compound, is obtained after removal of the solvent. Vacuum distillation can be used for further purification.

Safety Precautions
  • Sodium Borohydride (NaBH₄): NaBH₄ is a water-reactive, flammable solid.[16] It is also hygroscopic.[18] Handle in a well-ventilated fume hood, away from water, acids, and sources of ignition.[18] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[16][19]

  • General Handling: All manipulations should be performed in a fume hood. Ethereal solvents are highly flammable.

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[20]
Molecular Weight 150.22 g/mol [20]
Appearance Colorless liquidN/A
Boiling Point 100 °C at 1 mmHg[8]
Density 0.9841 g/cm³[2]
Refractive Index 1.502[2]
IR Spectroscopy (cm⁻¹) Broad peak ~3300-3400 (O-H stretch)[2]
Mass Spectrometry (m/z) 150 [M]⁺, 91 [C₇H₇]⁺ (base peak)[2]

Conclusion

The synthesis of this compound from α-methylcinnamaldehyde is a classic example of controlling selectivity in the reduction of a conjugated system. While catalytic hydrogenation offers a direct industrial route, a two-step chemical reduction using sodium borohydride provides a more accessible, controlled, and high-fidelity method for laboratory settings. This approach, which proceeds through a stable saturated aldehyde intermediate, underscores the importance of understanding the underlying mechanistic principles—such as the HSAB theory—to predict and manipulate reaction outcomes. By carefully selecting reagents and conditions, researchers can effectively navigate the competing reaction pathways to synthesize the desired saturated alcohol with high purity and yield.

References

  • Gallezot, P. Selective Hydrogenation of α,β-Unsaturated Aldehydes and other C=O and C=C bonds containing compounds.
  • Medlin, J. W. et al. Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
  • PrepChem. Synthesis of this compound.
  • Armbrüster, M. et al. Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review.
  • ESPI Metals. Sodium Borohydride Safety Data.
  • University of California Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure.
  • Ohio State University. Sodium Borohydride Standard Operating Procedure.
  • Carl ROTH. Safety Data Sheet: Sodium borohydride.
  • Luneau, M. et al. Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.
  • PubChem. 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.
  • Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • SpectraBase. 2-Methyl-3-phenyl-1-propanol. Wiley.
  • López-Vidal, E. M. et al. Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts. The Journal of Physical Chemistry C128, 2569-2578 (2024).
  • Grogan, G. et al. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. Dalton Transactions39, 8479-8486 (2010).
  • Fan, Y. et al. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chinese Journal of Chemistry24, 1057-1059 (2006).
  • Hall, M. et al. Bioreduction of α-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™. Dalton Transactions39, 8479-8486 (2010).
  • eCampusOntario. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Organic Chemistry I.
  • ResearchGate. Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™.
  • ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides.
  • Zhang, J. et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry25, 129-131 (2013).
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • ResearchGate. Reduction of a-methyl cinnamaldehyde.
  • Organic Chemistry. Luche Reduction. YouTube.
  • Grokipedia. Luche reduction.
  • Clark, J. reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
  • Wikipedia. Luche reduction.
  • LookChem. Synthesis of 2-Methyl-3-phenylpropanal.
  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
  • Odinity. Reduction of trans-Cinnamaldehyde.
  • Chem-Station. Luche Reduction.
  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • SpectraBase. 2-Methylene-3-phenylpropanal. Wiley.
  • The Journal of Organic Chemistry. Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors.
  • Chemistry Online. Reduction of cinnamaldehyde with LiAlH4.
  • ScienceMadness. Baker's yeast mediated asymmetric reduction of cinnamaldehyde derivatives.
  • ResearchGate. Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol.
  • PubChem. alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information.
  • FooDB. Showing Compound 2-Methyl-3-phenyl-2-propenal.

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-phenylpropanol in Microbial Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the ever-evolving landscape of antimicrobial research and drug development, the exploration of novel bioactive compounds is paramount. Among the vast chemical libraries, aromatic alcohols, a class of phenylpropanoids, have garnered significant interest for their potential biological activities. This guide focuses on a specific member of this family: 2-Methyl-3-phenylpropanol. While its primary applications have traditionally been in the fragrance and flavor industries, its structural characteristics suggest a potential for interaction with microbial systems that warrants a deeper investigation.

This document is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a detailed exploration of the anticipated biological activities of this compound, grounded in the established knowledge of related compounds. We will delve into the theoretical mechanisms of action, provide robust, field-proven experimental protocols for your own investigations, and offer insights into the potential applications of this intriguing molecule. Our approach is rooted in scientific integrity, providing you with the causal reasoning behind experimental choices and ensuring that the described methodologies are self-validating.

While direct and extensive research on the antimicrobial properties of this compound is an emerging field, this guide synthesizes the available information on structurally similar compounds to provide a strong predictive framework. It is our hope that this comprehensive resource will not only inform but also inspire new avenues of research into the antimicrobial potential of this compound.

Physicochemical Profile of this compound

Before exploring its biological activity, a foundational understanding of the physicochemical properties of this compound is essential. These characteristics are pivotal in determining its solubility, stability, and ultimately, its bioavailability and interaction with microbial cells.

PropertyValueSource
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless liquid-
IUPAC Name 2-methyl-3-phenylpropan-1-ol
Synonyms beta-Methylbenzenepropanol, 2-Benzylpropanol
Solubility Soluble in organic solvents such as ethanol and ether. Limited solubility in water.-

The amphipathic nature of this compound, conferred by its hydrophobic phenyl ring and benzyl group, and the hydrophilic hydroxyl group, is a key determinant of its potential biological activity. This structure allows for potential interaction with the lipid bilayers of microbial cell membranes.

Predicted Antimicrobial Activity and Mechanism of Action

While specific studies detailing the antimicrobial spectrum of this compound are limited, a robust body of research on related aromatic alcohols and phenylpropanoids provides a strong basis for predicting its activity. The primary mechanism of action for many such compounds involves the disruption of the microbial cell membrane.[1]

The Cell Membrane as the Primary Target

The structural features of this compound suggest that its antimicrobial action is likely centered on the disruption of the microbial cell membrane's integrity and function. This hypothesis is supported by extensive research on similar phenolic compounds and aromatic alcohols.[2] The proposed mechanism involves several key steps:

  • Partitioning into the Lipid Bilayer: The lipophilic phenyl group facilitates the partitioning of the molecule from the aqueous environment into the hydrophobic core of the microbial cell membrane.[3]

  • Disruption of Membrane Fluidity: The presence of the this compound molecules within the lipid bilayer disrupts the orderly packing of the phospholipid fatty acid chains. This increases membrane fluidity and permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and amino acids.[1]

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of critical membrane-bound enzymes involved in respiration and transport.

  • Dissipation of Ion Gradients: The increased permeability can lead to the dissipation of vital ion gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.

G cluster_0 Proposed Antimicrobial Mechanism of this compound A This compound B Microbial Cell Membrane (Lipid Bilayer) A->B Partitioning C Increased Membrane Fluidity and Permeability B->C Disruption of Lipid Packing D Leakage of Intracellular Components (Ions, ATP) C->D E Inhibition of Membrane-Bound Enzymes C->E F Dissipation of Proton Motive Force C->F G Cell Death D->G E->G F->G G cluster_0 Workflow for MIC Determination A Prepare 96-well plate with sterile broth B Perform 2-fold serial dilution of this compound A->B C Inoculate wells with standardized microbial suspension B->C D Incubate at appropriate temperature and time C->D E Determine MIC by visual or spectrophotometric reading D->E G cluster_0 Workflow for Cytotoxicity Assessment (MTT Assay) A Seed mammalian cells in 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm and calculate cell viability E->F

Caption: Experimental workflow for cytotoxicity assay.

Potential Applications and Future Research Directions

The exploration of this compound's biological activity opens up several avenues for future research and potential applications:

  • Novel Antimicrobial Agents: If proven effective and non-toxic, this compound or its derivatives could be developed as novel antimicrobial agents, particularly for topical applications or as preservatives in pharmaceutical and cosmetic formulations.

  • Adjuvants to Existing Antibiotics: The membrane-disrupting properties of this compound could potentially be used to enhance the efficacy of existing antibiotics by increasing their penetration into microbial cells.

  • Antifungal Applications: Given the structural similarities to other antifungal phenylpropanoids, its activity against pathogenic fungi, such as Candida albicans, should be thoroughly investigated. *[4] Structure-Activity Relationship Studies: A systematic investigation of the structure-activity relationship of this compound derivatives could lead to the design of more potent and selective antimicrobial compounds.

A Call for Empirical Data:

It is imperative to underscore that while the theoretical framework presented in this guide is robustly supported by the literature on analogous compounds, there is a pressing need for direct experimental data on the antimicrobial and cytotoxic properties of this compound. Future research should focus on:

  • Broad-Spectrum Antimicrobial Screening: Determining the MIC values of this compound against a wide range of clinically relevant bacteria and fungi.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with microbial cell membranes and other potential cellular targets.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance of this compound in animal models of infection and assessing its safety profile.

Conclusion

This compound represents a compelling, yet underexplored, molecule within the realm of antimicrobial research. Its physicochemical properties and structural resemblance to known membrane-active agents strongly suggest a potential for biological activity in microbial systems. This guide has provided a comprehensive theoretical framework for its mechanism of action, detailed experimental protocols to facilitate its investigation, and a forward-looking perspective on its potential applications. The path forward requires rigorous empirical validation to unlock the full potential of this and similar aromatic alcohols in the ongoing search for new and effective antimicrobial therapies.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Dalleau, S., Cateau, E., Bergès, T., Berjeaud, J. M., & Imbert, C. (2008). Antibacterial activity of phenolic compounds and aromatic alcohols. Journal of Applied Microbiology, 104(3), 839–848. [Link]
  • Khan, A., & Ahmad, A. (2013). Phenyl aldehyde and propanoids exert multiple sites of action towards cell membrane and cell wall targeting ergosterol in Candida albicans. FEMS Yeast Research, 13(6), 579–589. [Link]
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • Alcohols for Use as an Antimicrobial Agent. (2021, March 4). Contec, Inc. [Link]
  • Lima, E. B., de Sousa, C. N. S., Meneses, L. N., Ximenes, N. C., Júnior, G. A. S., Vasconcelos, G. S., ... & de Sousa, D. P. (2021). Mechanism of action of various terpenes and phenylpropanoids against Escherichia coli and Staphylococcus aureus. FEMS Microbiology Letters, 368(11), fnab052. [Link]
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Herman, G., Prichard, C., & Herman, G. (1980). Antimicrobial action of short chain alcohols and glycols. Journal of Pharmaceutical Sciences, 69(11), 1274–1277. [Link]
  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]
  • Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3141–3144. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Chemistry, 7, 653. [Link]
  • Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils. (2024). Molecules, 29(8), 1849. [Link]
  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]
  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). Pharmaceutics, 16(1), 72. [Link]
  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). Antibiotics, 11(10), 1449. [Link]
  • Discovery of New Antimicrobial Agents using Combinatorial Chemistry. (2004). CORE Scholar. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). Antibiotics, 10(11), 1335. [Link]
  • Biosynthetic pathway for phenylpropanoids. Yeast can synthesize all... (n.d.). ResearchGate.
  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds. (1981). Journal of Food Protection, 44(8), 623–632. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Chemistry, 7, 653. [Link]
  • Mating of 2 Laboratory Saccharomyces cerevisiae Strains Resulted in Enhanced Production of 2-Phenylethanol by Biotransformation of L-Phenylalanine. (2017). Journal of Molecular Microbiology and Biotechnology, 27(2), 81–90. [Link]
  • Preventing Microbial Infections with Natural Phenolic Compounds. (2021). Molecules, 26(23), 7277. [Link]
  • Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance. (2021). Journal of Applied Microbiology, 131(3), 1239–1250. [Link]
  • Mechanisms of Antibacterial Action of Three Monoterpenes. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3203–3205. [Link]
  • Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2023). Molecules, 28(17), 6219. [Link]
  • Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. (2005). Applied and Environmental Microbiology, 71(6), 2962–2969. [Link]
  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PLoS ONE, 15(2), e0228359. [Link]
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). International Journal of Molecular Sciences, 25(5), 2636. [Link]
  • Cytotoxic and apoptotic potential of Phyllodium elegans extracts on human cancer cell lines. (2020). BMC Complementary Medicine and Therapies, 20(1), 1–12. [Link]
  • 2-Methyl-3-phenyl-1-propanol. (n.d.). PubChem.
  • Elimination of aromatic fusel alcohols as by-products of Saccharomyces cerevisiae strains engineered for phenylpropanoid production by 2-oxo-acid decarboxylase replacement. (2021).
  • Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. (2019). Foods, 8(11), 534. [Link]
  • Genomic, transcriptomic, and metabolic characterization of 2-Phenylethanol-resistant Saccharomyces cerevisiae obtained by evolutionary engineering. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1162625. [Link]
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). International Journal of Molecular Sciences, 22(13), 6799. [Link]
  • Cytotoxicity of combinations of two mycotoxins tested on different cell lines. (n.d.). ResearchGate.

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-3-phenylpropanol: Synthesis, Separation, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stereoisomerism is a cornerstone of modern pharmaceutical development, with the spatial arrangement of atoms within a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the stereoisomers of 2-methyl-3-phenylpropanol, a chiral building block with applications in pharmaceutical and fine chemical synthesis. We delve into the foundational principles of its chirality, present detailed methodologies for the synthesis of both racemic and enantiomerically enriched forms, and provide a systematic approach to the analytical separation of its (R)- and (S)-enantiomers. This guide is intended to equip researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively work with and understand the nuanced properties of these stereoisomers.

Introduction: The Significance of Chirality in this compound

This compound (C₁₀H₁₄O) is a primary alcohol featuring a phenyl group and a methyl group on its propyl backbone. The presence of a stereogenic center at the second carbon atom (C2) gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This disparity in biological activity is a critical consideration in drug development, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.

The unique structural combination of a branched alkyl chain and an aromatic ring in this compound confers distinct chemical reactivity and biological potential.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] A thorough understanding of its stereoisomers is therefore paramount for any application that involves chiral recognition.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached from two main perspectives: the preparation of the racemic mixture and the enantioselective synthesis of the individual (R)- and (S)-enantiomers.

Racemic Synthesis: Hydrogenation of α-Methylcinnamaldehyde

A common and efficient method for the preparation of racemic this compound is the catalytic hydrogenation of α-methylcinnamaldehyde. This reaction reduces both the carbon-carbon double bond and the aldehyde functional group.

Experimental Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, suspend copper chromite (2% by weight) in a solution of α-methylcinnamaldehyde.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 130 psig.

  • Reaction Conditions: Heat the mixture to 150°C with vigorous stirring.

  • Monitoring: The reaction is complete when the uptake of hydrogen ceases.

  • Work-up: Cool the reaction mixture, filter to remove the catalyst, and distill the filtrate under reduced pressure (b.p. 100°C/1 mm Hg) to obtain pure this compound.[2]

Causality: Copper chromite is a robust catalyst for the hydrogenation of both alkenes and aldehydes. The elevated temperature and pressure are necessary to achieve a reasonable reaction rate and complete conversion.

Diagram of Racemic Synthesis Workflow

G cluster_start Starting Material cluster_process Process cluster_product Product alpha-Methylcinnamaldehyde alpha-Methylcinnamaldehyde Hydrogenation Hydrogenation alpha-Methylcinnamaldehyde->Hydrogenation H2, Copper Chromite 150°C, 130 psig Racemic this compound Racemic this compound Hydrogenation->Racemic this compound

Caption: Workflow for the racemic synthesis of this compound.

Enantioselective Synthesis: Biocatalytic Approaches

For the production of enantiomerically pure (R)- or (S)-2-methyl-3-phenylpropanol, biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Whole-cell biotransformations using yeasts such as Saccharomyces cerevisiae or fungi like Rhizopus oryzae have been shown to be effective.[1] These microorganisms contain oxidoreductase enzymes that can stereoselectively reduce a prochiral precursor.

Conceptual Protocol for Biocatalytic Reduction:

  • Culture Preparation: Cultivate the chosen microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium until a desired cell density is reached.

  • Substrate Addition: Introduce the prochiral precursor, 2-methyl-3-phenylpropanal, to the cell culture.

  • Biotransformation: Incubate the mixture under controlled conditions (temperature, pH, agitation) to allow for enzymatic reduction. The enzymes within the microbial cells will preferentially produce one enantiomer of the corresponding alcohol.

  • Extraction: After a predetermined time, extract the product from the culture medium using an appropriate organic solvent.

  • Purification: Purify the extracted alcohol using techniques such as column chromatography to isolate the desired enantiomer.

Causality: The enzymes within the microorganisms have evolved to be highly stereoselective. The choice of microorganism and the specific reaction conditions are critical for achieving high enantiomeric excess (ee).

Chiral Separation of (R)- and (S)-2-Methyl-3-phenylpropanol

For the analysis and preparation of enantiomerically pure samples, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for the separation of a wide range of chiral compounds, including alcohols.

Developing a Chiral HPLC Method (Based on a protocol for the similar 2-phenyl-1-propanol):

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A Chiralcel® OD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent polysaccharide-based column is a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade n-hexane and isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

Causality: The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. The mobile phase composition, flow rate, and temperature are critical parameters that must be optimized to achieve baseline resolution. A lower flow rate often increases the interaction time with the CSP, improving resolution.

Diagram of Chiral HPLC Separation Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_result Result Racemic this compound Racemic this compound Dissolve in Mobile Phase Dissolve in Mobile Phase Racemic this compound->Dissolve in Mobile Phase Filter Filter Dissolve in Mobile Phase->Filter HPLC System HPLC System Filter->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column UV Detector UV Detector Chiral Column->UV Detector Separated Enantiomers Separated Enantiomers UV Detector->Separated Enantiomers

Caption: Workflow for the chiral separation of this compound enantiomers.

Physicochemical and Biological Properties of Stereoisomers

While the physical properties of the racemic mixture are well-documented, specific data for the individual enantiomers is less readily available in the public domain. The following table summarizes the known properties of racemic this compound.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 7384-80-7[1]
Melting Point 84°C[1]
Boiling Point 244-246°C[1]
Density 0.9841 g/cm³[1]
Refractive Index 1.502[1]

Specific Rotation:

As of the latest literature review, specific rotation values for the enantiomers of this compound have not been widely reported. This represents a significant data gap in the characterization of these stereoisomers. Researchers working with enantiomerically enriched samples are encouraged to perform polarimetry to determine these values, which are crucial for confirming the enantiomeric purity and absolute configuration of their materials.

Differential Biological Activity:

While specific pharmacological studies on the individual enantiomers of this compound are not extensively published, the principles of stereoselectivity in drug action strongly suggest that the (R)- and (S)-enantiomers will exhibit different biological activities. For many chiral compounds, one enantiomer is responsible for the therapeutic effect, while the other may be inactive, have a different activity, or contribute to side effects.

For instance, in the related class of phenylpropanoids, significant differences in anti-inflammatory activity between enantiomers have been observed.[3] Given that this compound is a precursor in the synthesis of various bioactive molecules, understanding the specific biological profile of each enantiomer is a critical area for future research and is of paramount importance for drug development professionals.

Conclusion and Future Directions

The stereoisomers of this compound represent a fascinating and important area of study for researchers in organic synthesis and drug development. While methods for the synthesis of the racemic mixture are well-established, the development and optimization of robust and scalable enantioselective syntheses, particularly through biocatalysis, remain a key area of interest.

Furthermore, the comprehensive characterization of the individual (R)- and (S)-enantiomers is incomplete. The determination of their specific rotation and a thorough investigation into their differential pharmacological and toxicological profiles are critical next steps. Such studies will not only provide a more complete scientific understanding of these molecules but will also be instrumental in unlocking their full potential in the development of new and improved therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • PubChem. (n.d.). (S)-2-methyl-3-phenylpropan-1-ol.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • PubChem. (n.d.). (s)-2-Methyl-3-phenylpropanal.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299–12327.
  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(15), 4987.
  • PrepChem. (n.d.). Synthesis of this compound.

Sources

An In-depth Technical Guide to 2-Methyl-3-phenylpropanol Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpropanoid scaffold, a C6-C3 carbon framework, is a cornerstone of natural product chemistry, giving rise to a vast array of compounds with significant biological activities. Within this broad class, 2-Methyl-3-phenylpropanol and its derivatives represent a versatile and promising subclass. Characterized by a propanol backbone with a methyl group at the second carbon and a phenyl group at the third, this structure offers a unique combination of a branched aliphatic chain and an aromatic ring.[1] This structural arrangement not only provides a chiral center, creating opportunities for stereospecific synthesis and interactions, but also serves as a flexible template for chemical modification.[1]

Initially recognized for their pleasant aromatic properties in the fragrance industry, these compounds are increasingly attracting attention in pharmaceutical and medicinal chemistry.[1] The parent alcohol and its corresponding aldehyde, 2-Methyl-3-phenylpropanal, serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The broader family of phenylpropanoids is known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4] This guide provides a technical overview of the synthesis, known biological activities, and potential therapeutic applications of this compound derivatives, aimed at researchers and professionals in drug development.

Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization can be achieved through several strategic pathways, including classic organic reactions and modern biocatalytic methods. The choice of method often depends on the desired scale, stereochemical purity, and target derivative.

Chemical Synthesis of the Core Structure

Common laboratory and industrial methods for synthesizing the this compound backbone include:

  • Grignard Reaction: A versatile method involving the reaction of a benzylmagnesium halide with isobutyraldehyde. This approach is well-suited for laboratory-scale synthesis and allows for the introduction of various substituents on the phenyl ring.[1]

  • Hydrogenation of Cinnamaldehyde Derivatives: The catalytic hydrogenation of α-methylcinnamaldehyde is a direct route to this compound. This reaction typically employs catalysts like copper chromite under elevated temperature and pressure.[1]

  • Alkylation of Isobutyraldehyde: This method involves the alkylation of isobutyraldehyde with substituted benzyl halides. The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the organic and aqueous phases, improving yield and selectivity.

Derivatization Reactions

The this compound core is readily derivatized at two key positions: the hydroxyl group and the phenyl ring.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-Methyl-3-phenylpropanal, or further to 2-Methyl-3-phenylpropionic acid, using appropriate oxidizing agents.[1] These aldehyde and carboxylic acid derivatives are valuable synthetic intermediates.

  • Esterification: The hydroxyl group can react with various carboxylic acids or their activated derivatives to form a wide range of esters.[1] This is a common strategy to modify the compound's lipophilicity and explore structure-activity relationships.

  • Substitution on the Phenyl Ring: For derivatives requiring substitution on the aromatic ring, the synthesis typically starts with an appropriately substituted benzyl halide or cinnamaldehyde precursor.

Biotransformation and Enzymatic Synthesis

Biocatalytic methods offer an environmentally friendly alternative for producing optically pure derivatives. Specific strains of yeast, such as Saccharomyces cerevisiae, and bacteria can perform stereoselective reductions or oxidations on the phenylpropanoid skeleton.[1] For instance, microbial oxidation can yield chiral (R)-2-methyl-3-phenylpropionic acid, a valuable building block.[1]

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for generating a library of this compound derivatives for biological screening.

G General Workflow for Synthesis and Screening cluster_derivatization Derivatization cluster_screening Biological Evaluation S1 Precursors (e.g., Benzyl Halide, Isobutyraldehyde) S2 Chemical Synthesis (Grignard, Alkylation, etc.) S1->S2 S3 This compound (Core Molecule) S2->S3 D1 Oxidation S3->D1 S3->D1 e.g., PCC, DMP D2 Esterification S3->D2 S3->D2 e.g., R-COOH, Acyl Chloride D3 Other Modifications S3->D3 D_out Derivative Library D1->D_out D2->D_out D3->D_out B1 In Vitro Assays (e.g., Anti-inflammatory, Anticancer, Antimicrobial) D_out->B1 B2 Hit Identification B1->B2 B3 Lead Optimization (SAR Studies) B2->B3

Caption: Workflow from precursors to biological evaluation.

Physicochemical Properties and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their physicochemical properties. Modifications to the core structure can significantly alter parameters like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity, thereby influencing their pharmacological profile.

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )Key FeaturesPotential Biological Activity
This compound C₁₀H₁₄O150.22[5]Core alcohol structure, chiral centerPrecursor, intermediate[1]
2-Methyl-3-phenylpropanal C₁₀H₁₂O148.20[2]Aldehyde derivative, electrophilic centerIntermediate for APIs (e.g., Amorolfine)[2]
2-Methyl-3-phenylpropyl Acetate C₁₂H₁₆O₂192.25Ester derivative, increased lipophilicityFragrance, potential for modified bioavailability
4-Hydroxy-2-methyl-3-phenylpropanol C₁₀H₁₄O₂166.22Hydroxylated phenyl ring, increased polarityPotential for enhanced antioxidant activity

Data compiled from PubChem and other chemical databases.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound derivatives are emerging, insights can be drawn from the broader phenylpropanoid class:

  • Hydroxylation of the Phenyl Ring: The presence and position of hydroxyl groups on the aromatic ring are critical for antioxidant and radical-scavenging activities.

  • The Propanoid Side Chain: Modifications to the three-carbon side chain, such as the introduction of double bonds or carbonyl groups, significantly impact biological activity. For instance, cinnamaldehyde derivatives often exhibit potent anti-inflammatory and antimicrobial effects.[3]

  • Esterification: Converting the terminal alcohol to an ester can modulate the compound's ability to cross cell membranes, potentially serving as a pro-drug strategy to improve bioavailability.

Potential Therapeutic Applications and Mechanisms of Action

Research into phenylpropanoids suggests that derivatives of this compound could be promising candidates for several therapeutic areas.

Anti-Inflammatory Activity

Mechanism: Many phenylpropanoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), inhibitor proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[6][8] Phenylpropanoid derivatives can inhibit this activation, thereby suppressing the production of these inflammatory mediators.[3][6]

G Anti-Inflammatory Mechanism via NF-κB Inhibition cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB Dissociates NFkB_IkB->NFkB Dissociates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Binds DNA Cytokines Inflammatory Mediators Genes->Cytokines Transcription & Translation Derivative Phenylpropanol Derivative Derivative->IKK Inhibits

Caption: Phenylpropanoids can inhibit the NF-κB pathway.

Anticancer Potential

The anticancer activity of phenylpropanoids, such as eugenol and its derivatives, has been reported against various cancer cell lines.[9][10] Mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the augmentation of reactive oxygen species (ROS) to levels that are toxic to cancer cells.[9] Given that the this compound scaffold is a structural component of this class, its derivatives are logical candidates for screening as novel anticancer agents.[4]

Pharmaceutical Intermediates

Derivatives of this compound are valuable intermediates in the synthesis of established drugs. For example, 2-Methyl-3-(4-tert-pentylphenyl)-propanol is a key chiral intermediate in the asymmetric synthesis of Amorolfine , a morpholine derivative used as a topical antifungal agent.[11][12] The synthesis involves the reaction of this propanol derivative with cis-2,6-dimethylmorpholine.[11]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and preliminary biological evaluation of this compound derivatives.

Protocol: Synthesis of a this compound Derivative

Objective: To synthesize 2,2-dimethyl-3-(3-methylphenyl)propanal via alkylation of isobutyraldehyde. This protocol is adapted from established methods.

Materials:

  • 3-methyl benzyl bromide

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, suspend 7.2 g (0.18 mol) of powdered NaOH and 0.5 g of TBAB in 100 mL of toluene.

    • Rationale: A nitrogen atmosphere prevents unwanted oxidation of the aldehyde. TBAB acts as a phase-transfer catalyst to facilitate the reaction between the aqueous/solid base and the organic reactants.

  • Heating: Heat the suspension to 70 °C with vigorous stirring to ensure a uniform mixture.

  • Reagent Addition: Prepare a mixture of 0.15 moles of 3-methyl benzyl bromide and 13 g (0.18 mol) of isobutyraldehyde. Add this mixture dropwise to the heated NaOH suspension over a period of 1 hour.

    • Rationale: Slow, dropwise addition helps to control the exothermic reaction and prevent side reactions.

  • Reaction: Maintain the reaction mixture at 70 °C. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid sodium bromide (NaBr) and excess NaOH. Wash the solid residue with two portions of toluene (20 mL each) to recover any trapped product.

  • Workup - Extraction: Combine the filtrates and wash with 100 mL of water to remove any remaining water-soluble impurities. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product, 2,2-dimethyl-3-(3-methylphenyl)propanal.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

Materials:

  • Test derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic for positive control (e.g., Gentamicin)

  • Solvent for negative control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test derivative in CAMHB. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

    • Rationale: Serial dilution creates a concentration gradient to precisely determine the lowest concentration that inhibits growth.

  • Controls: Prepare wells for a positive control (broth + bacteria + standard antibiotic), a negative control (broth + bacteria + solvent), and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the test derivative at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

    • Self-Validation: The negative control must show robust growth, the positive control must show no growth, and the sterility control must remain clear. Failure of any control invalidates the results for that plate.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable platform in chemical and pharmaceutical sciences. While its derivatives have found initial applications as fragrances and key synthetic intermediates, their potential as bioactive agents is a compelling area for future research. The established anti-inflammatory and anticancer activities of the broader phenylpropanoid class provide a strong rationale for the systematic exploration of novel this compound derivatives.

Future efforts should focus on creating diverse chemical libraries through targeted derivatization, followed by high-throughput screening against various biological targets. Elucidating detailed structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds. Furthermore, leveraging stereoselective synthesis and biocatalysis will be essential for producing enantiomerically pure derivatives, which may exhibit enhanced potency and selectivity, paving the way for the development of new therapeutic agents.

References

  • R. G. de Cássia da Silveira e Sá, L. N. de Andrade, & D. P. de Sousa. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]
  • ResearchGate. (n.d.).
  • M. D. Nicoll, C. G. Davis, & W. H. B. T. M. G. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
  • F. M. de S. Fayh, A. P. T. U. D. A., & L. D. S. S. (2020).
  • Y. Zhang, Y. Wang, Y. Liu, Y. Geng, & C. Li. (2022). Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya. Molecules. [Link]
  • L. G. Korkina, C. De Luca, S. Kostyuk, & T. Pastore. (2010). Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Google Patents. (n.d.). CN103288768B - Asymmetric synthetic method of optical pure amorolfine hydrochloride.
  • Google Patents. (n.d.).
  • IP.com. (n.d.). Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. [Link]
  • A. C. de Araújo, T. M. de Almeida, & D. P. de Sousa. (2015). Antitumor phenylpropanoids found in essential oils.
  • M. A. Al-Warhi, A. A. Al-Omair, & M. A. El-Gazzar. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports. [Link]
  • PubChem. (n.d.). 2-Methyl-3-phenylpropionaldehyde. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermochemical properties of 2-methyl-3-phenylpropanol (C₁₀H₁₄O), a molecule of interest in various fields including drug development and organic synthesis. Understanding the energetic landscape of this substituted aromatic alcohol is crucial for predicting its behavior in chemical reactions, assessing its stability, and designing synthetic pathways. This document integrates experimentally determined data with computational methodologies, offering researchers and scientists a thorough resource for their work.

Introduction: The Significance of Thermochemical Data

Thermochemical data, such as enthalpy of formation, Gibbs free energy of formation, and entropies, are fundamental to chemical science. For a molecule like this compound, these values provide critical insights into its intrinsic stability and the energy changes associated with its reactions. In the context of drug development, for instance, understanding the thermodynamics of a molecule can aid in predicting its metabolic pathways and its interactions with biological targets. In synthetic chemistry, this data is invaluable for optimizing reaction conditions and maximizing yields.

This guide will delve into the experimental determination of key thermochemical parameters for this compound and explore computational methods that not only allow for the prediction of these properties but also serve as a means of validation.

Core Thermochemical Properties of this compound

A summary of the key thermochemical and physical properties of this compound is presented in the table below. These values have been compiled from various sources and represent the current state of knowledge for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Standard Enthalpy of Formation (Gas, 298.15 K) -104.06 kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K) 43.77 kJ/mol
Enthalpy of Fusion 14.46 kJ/mol
Enthalpy of Vaporization 46.46 kJ/mol
Melting Point 84 °C
Boiling Point 244-246 °C
Density 0.9841 g/cm³
Refractive Index 1.502

Experimental Determination of Thermochemical Data

The acquisition of accurate thermochemical data relies on precise calorimetric measurements. The following sections outline the principles and generalized protocols for determining the key thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like this compound, it is most commonly determined indirectly through combustion calorimetry. The principle lies in measuring the heat released during the complete combustion of the substance in a high-pressure oxygen environment.

Experimental Workflow: Combustion Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis Sample High-Purity Sample of This compound Pellet Press into a Pellet Sample->Pellet Weigh Accurately Weigh Pellet Pellet->Weigh Bomb Place Pellet in Bomb Calorimeter Weigh->Bomb Pressurize Pressurize with Pure O₂ Bomb->Pressurize Ignite Ignite Sample Electrically Pressurize->Ignite Measure Measure Temperature Rise (ΔT) Ignite->Measure Calibrate Calibrate with Benzoic Acid Measure->Calibrate Calculate_Q Calculate Heat of Combustion (Q) Calibrate->Calculate_Q Corrections Apply Thermochemical Corrections Calculate_Q->Corrections Calculate_Hf Calculate Standard Enthalpy of Formation Corrections->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Protocol:

  • Sample Preparation: A sample of this compound of the highest possible purity is pressed into a pellet. The mass of the pellet is determined with high precision.

  • Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure vessel, often referred to as a "bomb." The bomb is then sealed and pressurized with pure oxygen to ensure complete combustion.

  • Combustion: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer. The temperature rise resulting from the heat released by the combustion is recorded.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[2]

  • Calculation: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. This value is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (ΔfusH°), the energy required to convert a solid to a liquid at its melting point, is determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow: Differential Scanning Calorimetry

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample Weigh a small amount of This compound Pan Seal in an Aluminum Pan Sample->Pan Place Place Sample and Reference Pans in DSC Heat Heat at a Constant Rate Place->Heat Measure Measure Differential Heat Flow Heat->Measure Plot Plot Heat Flow vs. Temperature Measure->Plot Integrate Integrate the Area of the Melting Peak Plot->Integrate Calculate Calculate Enthalpy of Fusion Integrate->Calculate

Caption: Workflow for determining the enthalpy of fusion using DSC.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • DSC Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is then ramped at a constant rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in a detectable endothermic peak in the heat flow signal.

  • Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion.[3] The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium. The heating rate can influence the results for some materials, so it is a critical experimental parameter to control and report.[4]

Enthalpy of Vaporization via the Transpiration Method

The enthalpy of vaporization (ΔvapH°), the energy required to transform a liquid into a gas, can be determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for this purpose.

Experimental Workflow: Transpiration Method

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Saturator Sample in a Temperature-Controlled Saturator Pass Pass Carrier Gas Through Saturator Saturator->Pass Carrier Inert Carrier Gas (e.g., N₂) Flow Precise Flow Control of Carrier Gas Carrier->Flow Flow->Saturator Trap Condense Vapor in a Cold Trap Pass->Trap Measure Quantify the Amount of Condensed Vapor Trap->Measure Calculate_P Calculate Vapor Pressure at Each Temperature Measure->Calculate_P Plot Plot ln(P) vs. 1/T (Clausius-Clapeyron Plot) Calculate_P->Plot Calculate_H Determine ΔvapH° from the Slope Plot->Calculate_H

Caption: Workflow for determining the enthalpy of vaporization using the transpiration method.

Detailed Protocol:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through the liquid this compound sample maintained at a constant temperature. The flow rate of the carrier gas is precisely controlled.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The gas stream is then passed through a cold trap where the vapor condenses. The amount of the condensed substance is determined, often by gas chromatography.[5]

  • Vapor Pressure Calculation: The partial pressure of the substance in the gas stream (its vapor pressure at that temperature) is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔvapH°/R, where R is the ideal gas constant.[5]

Computational Thermochemistry: Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating thermochemical data. These methods range from empirical group additivity schemes to high-level quantum mechanical calculations.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates the thermochemical properties of a molecule by summing the contributions of its constituent functional groups.[6][7] This method is particularly useful for obtaining rapid and reasonably accurate estimates, especially when experimental data is unavailable.

Application to this compound:

To estimate the standard enthalpy of formation of this compound, the molecule is dissected into the following Benson groups:

  • C-(C)(H)₃: A primary carbon bonded to another carbon and three hydrogens (the methyl group).

  • C-(C)₂(H)₂: A secondary carbon bonded to two other carbons and two hydrogens (the -CH₂- group).

  • C-(C)₃(H): A tertiary carbon bonded to three other carbons and one hydrogen (the -CH- group).

  • C-(O)(C)(H)₂: A primary carbon bonded to an oxygen, a carbon, and two hydrogens (the -CH₂OH group).

  • Cb-(H): An aromatic carbon bonded to a hydrogen (five of these in the phenyl ring).

  • Cb-(C): An aromatic carbon bonded to another carbon (one in the phenyl ring).

  • O-(C)(H): The oxygen of the hydroxyl group.

Each of these groups has a well-established contribution to the enthalpy of formation. By summing these values, an estimate for the overall enthalpy of formation of the molecule can be obtained. It is important to note that corrections for non-bonded interactions, such as gauche and 1,5-pentane interactions, may also need to be applied for highly branched molecules.[7]

Quantum Chemical Methods

For more accurate predictions, quantum chemical methods are employed. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.

Gaussian-n Theories (G3 and G4):

The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that approximate a high-level calculation by a series of lower-level calculations with additive corrections.[8][9] These methods are known to provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Computational Workflow: G3/G4 Calculation

G cluster_geom Geometry Optimization cluster_energy Single-Point Energy Calculations cluster_correction Corrections and Final Energy Initial Initial Molecular Structure Opt Optimize Geometry (e.g., B3LYP/6-31G(d)) Initial->Opt Freq Frequency Calculation for Zero-Point Energy Opt->Freq HF Hartree-Fock with Large Basis Set Freq->HF MPn Møller-Plesset Perturbation Theory (MP2, MP4) HF->MPn QCISD QCISD(T) or CCSD(T) MPn->QCISD HLC Higher-Level Corrections QCISD->HLC Combine Combine Energies and Corrections HLC->Combine Final_E Calculate Final G3/G4 Energy Combine->Final_E

Caption: A simplified workflow for G3/G4 computational thermochemistry.

A typical G3 or G4 calculation involves the following steps:

  • Geometry Optimization: The molecular geometry is optimized using a reliable and computationally efficient method, such as B3LYP with a moderate basis set (e.g., 6-31G(d)).[8]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These typically include Hartree-Fock, Møller-Plesset perturbation theory (MP2 and MP4), and Quadratic Configuration Interaction (QCISD(T)) or Coupled Cluster (CCSD(T)) calculations.

  • Extrapolation and Corrections: The results of these calculations are combined in a specific, predefined manner to extrapolate to the complete basis set limit and to account for electron correlation effects more accurately. Empirical higher-level corrections are also added to compensate for known systematic deficiencies in the theoretical methods.[9]

These high-level calculations can be used to predict the enthalpy of formation, Gibbs free energy of formation, and other thermochemical properties of this compound with high accuracy, providing a valuable means of validating experimental data or predicting data where experiments are not feasible.[10]

Conclusion

The thermochemical data for this compound presented in this guide provide a solid foundation for researchers and scientists working with this compound. The integration of experimental methodologies and computational approaches offers a robust framework for understanding and predicting its energetic properties. The experimental protocols outlined, based on established techniques such as combustion calorimetry, DSC, and the transpiration method, serve as a guide for the acquisition of high-quality data. Furthermore, the application of computational methods like the Benson group additivity scheme and high-level quantum chemical calculations provides powerful predictive and validation tools. As research in this area continues, the synergy between experimental and computational thermochemistry will undoubtedly lead to an even more refined understanding of the thermodynamic landscape of this compound and its chemical behavior.

References

  • Blanquart, G., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. The Journal of Physical Chemistry A, 111(28), 6510–6520. [Link][11]
  • Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). John Wiley & Sons.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-methyl-3-phenylpropionaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Scribd. (n.d.). Chem 181. Experiment 3.PDF.
  • ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting.
  • Wikipedia. (2023, December 26). Benson group increment theory. In Wikipedia.
  • KTH DIVA. (2011, February 2). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems.
  • ResearchGate. (n.d.). Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.
  • ResearchGate. (n.d.). Transpiration method: Vapor pressures and enthalpies of vaporization of some low-boiling esters.
  • Metso. (2023, September 6). 23. Benson Module.
  • Group of Prof. Hendrik Zipse. (n.d.). G3B3 theory - using B3LYP geometries.
  • ResearchGate. (n.d.). Assessment of Performance of G3B3 and CBS-QB3 Methods in Calculation of Bond Dissociation Energies.
  • Stanford University. (n.d.). HEATS OF COMBUSTION OF HIGH TEMPERATURE POLYMERS.
  • PubMed. (2010, July 16). Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems.
  • Wikipedia. (2023, July 22). Heat of formation group additivity. In Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?.
  • ResearchGate. (n.d.). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•.

Sources

The Natural Occurrence and Biosynthesis of 2-Methyl-3-phenylpropanol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-phenylpropanol is a branched-chain phenylpropanoid alcohol that, along with its analogs, contributes to the aromatic profiles of various natural sources. While often utilized in the fragrance and flavor industries, a comprehensive understanding of its natural occurrence, biosynthesis, and methodologies for its study is crucial for researchers in natural product chemistry, chemical ecology, and drug development. This technical guide provides an in-depth exploration of this compound and its related compounds, offering insights into their origins in nature and practical guidance for their extraction, isolation, and analysis. The protocols and explanations herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible scientific inquiry.

I. Natural Occurrence of this compound and its Analogs

The presence of this compound and its aldehyde precursor, 2-methyl-3-phenylpropanal, has been identified in a select number of plant species. Their occurrence is often associated with the plant's essential oil or volatile emissions, where they play roles in aroma, defense, and chemical communication.

Documented Natural Sources

The primary documented natural sources of these compounds are from the plant kingdom. The aldehyde form, 2-methyl-3-phenylpropanal, is typically more prevalent and has been identified in:

  • Zingiber officinale (Ginger): The rhizome of ginger is a well-known source of a complex mixture of volatile compounds, including 2-methyl-3-phenylpropanal, which contributes to its characteristic aroma.

  • Coriandrum sativum (Cilantro/Coriander): The fresh leaves of cilantro contain 2-methyl-3-phenylpropanal as a significant volatile component, contributing to its distinctive scent[1].

  • Arum maculatum (Crow-dipper) and Solanum lycopersicum (Tomato): The fragrance compound Lilial, an analog of 2-methyl-3-phenylpropanal, has been reported to occur naturally in these plants[2][3].

Additionally, 2-methyl-3-phenylpropanal acts as an insect attractant in the floral volatiles of certain leguminous plants, such as Vigna unguiculata (cowpea) and Lablab purpureus (hyacinth bean), highlighting its ecological significance.

Naturally Occurring Analogs

Several structural analogs of this compound are of interest, though their natural occurrence is varied.

Compound NameStructureNatural Occurrence
2-Methyl-3-phenylpropanal C10H12OZingiber officinale, Coriandrum sativum
Lilial (p-tert-Butyl-α-methylhydrocinnamaldehyde) C14H20OArum maculatum, Solanum lycopersicum[2][3]
Cyclamen aldehyde (p-Isopropyl-α-methylhydrocinnamaldehyde) C13H18ONot reported to be naturally occurring[4]
2,2-Dimethyl-3-phenylpropanol C11H16ONot reported to occur in foods[5]

Table 1: Natural occurrence of this compound and its selected analogs.

II. Biosynthesis of this compound and its Analogs

The biosynthesis of this compound and its analogs originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine.

The Phenylpropanoid Pathway: A Foundation

The initial steps of the phenylpropanoid pathway are well-established. L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which is then activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) .

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) pCoumaroylCoA->Downstream

Caption: The general phenylpropanoid pathway.

Biosynthesis of the Branched-Chain Skeleton

The formation of the 2-methyl branch in this compound represents a deviation from the canonical phenylpropanoid pathway. While the precise enzymatic steps are a subject of ongoing research, it is hypothesized to involve a series of modifications to a phenylpropanoid intermediate. One plausible route involves the extension of the side chain of a phenylpropanoid precursor, followed by rearrangement or the action of a methyltransferase.

Reduction to the Alcohol

The final step in the biosynthesis of this compound is the reduction of its corresponding aldehyde, 2-methyl-3-phenylpropanal. This conversion is likely catalyzed by an alcohol dehydrogenase. In plants, cinnamyl alcohol dehydrogenase (CAD) is a key enzyme responsible for the reduction of cinnamaldehydes to their corresponding alcohols in the lignin biosynthesis pathway[6]. It is plausible that a CAD isozyme or a related alcohol dehydrogenase with specificity for branched-chain phenylpropanals is responsible for this conversion.

Reduction_Step Aldehyde 2-Methyl-3-phenylpropanal Alcohol This compound Aldehyde->Alcohol Alcohol Dehydrogenase (e.g., CAD)

Caption: The final reduction step in the biosynthesis of this compound.

III. Experimental Protocols for Extraction, Isolation, and Analysis

The following protocols provide detailed, step-by-step methodologies for the extraction, isolation, and analysis of this compound and its analogs from plant matrices.

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the stability of the target compounds and the nature of the plant material.

This method is suitable for the extraction of thermostable volatile compounds from solid plant material.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed and collected.

Materials:

  • Fresh or dried ginger rhizomes

  • Grinder or blender

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Grind the fresh or dried ginger rhizomes into a coarse powder to increase the surface area for efficient extraction[2].

  • Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Still: Place the ground ginger powder into the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the ginger powder, carrying the volatile essential oils[6].

  • Condensation: The steam and essential oil vapor mixture is cooled in the condenser, returning to a liquid state.

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible layer of essential oil.

  • Separation: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

This method is suitable for the extraction of a broader range of volatile and semi-volatile compounds, including those that may be thermally labile.

Principle: A solvent with appropriate polarity is used to dissolve the target compounds from the plant matrix.

Materials:

  • Fresh cilantro leaves

  • Homogenizer or blender

  • Organic solvent (e.g., dichloromethane or hexane)

  • Filter paper and funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Homogenize the fresh cilantro leaves with the chosen organic solvent.

  • Extraction: Allow the mixture to stand for a specified period (e.g., 1-2 hours) with occasional agitation to ensure thorough extraction.

  • Filtration: Filter the mixture to separate the solvent extract from the plant debris.

  • Concentration: Concentrate the solvent extract using a rotary evaporator at a low temperature to avoid the loss of volatile compounds.

  • Drying: Dry the concentrated extract over anhydrous sodium sulfate.

  • Storage: Store the final extract in a sealed glass vial at a low temperature (e.g., -20°C).

Extraction_Workflow cluster_0 Steam Distillation cluster_1 Solvent Extraction a1 Plant Material (e.g., Ginger) a2 Grinding a1->a2 a3 Steam Distillation a2->a3 a4 Condensation & Separation a3->a4 a5 Essential Oil a4->a5 b1 Plant Material (e.g., Cilantro) b2 Homogenization in Solvent b1->b2 b3 Filtration b2->b3 b4 Concentration b3->b4 b5 Crude Extract b4->b5

Caption: Workflow for the extraction of volatile compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

Principle: The extracted sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum is used for identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Autosampler

GC-MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 50°C (hold 2 min), Ramp: 5°C/min to 250°C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Table 2: Typical GC-MS parameters for the analysis of this compound and its analogs.

Procedure:

  • Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters outlined in Table 2.

  • Data Analysis:

    • Identification: Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

    • Quantification: Quantify the target compounds using an internal or external standard method.

IV. Biological Relevance and Applications

This compound and its analogs are primarily recognized for their sensory properties, making them valuable in the fragrance and flavor industries. Their role as insect attractants also opens avenues for research in pest management and pollination ecology. Furthermore, as secondary metabolites, these compounds may possess other biological activities that are yet to be fully explored, making them interesting targets for natural product screening and drug discovery programs.

V. Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound and its analogs. By understanding their origins in nature and employing robust analytical methodologies, researchers can further elucidate the roles of these compounds in biological systems and explore their potential applications. The provided protocols offer a solid foundation for such investigations, emphasizing a systematic and scientifically rigorous approach.

References

  • Wikipedia. (n.d.). Lilial.
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6.
  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (n.d.).
  • Lilial - The Ingredient Directory - The Fragrance Conserv
  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC. (n.d.).
  • PubChem. (n.d.). Lilial.
  • The Good Scents Company. (n.d.). lilyall, 80-54-6.
  • Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC - PubMed Central. (n.d.).
  • ToxicFree Foundation. (n.d.). Lilial - Ingredient Database.
  • Syntheses of Cyclamen aldehyde® by crossed-aldol condensation or...
  • Unlocking phenylalanine metabolism for enhanced phenylpropanoid production in crops - UNIV OF WISCONSIN - : NIFA Reporting Portal. (n.d.).
  • Wikipedia. (n.d.). Cyclamen aldehyde.
  • ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7).
  • Hekserij. (n.d.). Cyclamen aldehyde.
  • Enzyme of phenylpropanoid metabolism in the important medicinal plant Melissa officinalis L | Request PDF - ResearchG
  • The Good Scents Company. (n.d.). 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7.
  • COSMILE Europe. (n.d.). CYCLAMEN ALDEHYDE – Ingredient.
  • Fragrance material review on 2,2-dimethyl-3-phenylpropanol - PubMed. (n.d.).
  • Biosynthesis of Phenylalanine - Frontiers. (n.d.).
  • Enumeration of 3-phenylpropanol biosynthetic pathways. All of the four...
  • 2,2-Dimethyl-3-phenyl-1-propanol Eight Chongqing Chemdad Co. ,Ltd. (n.d.).
  • PubChem. (n.d.). (s)-2-Methyl-3-phenylpropanal.
  • FooDB. (n.d.). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181).

Sources

Navigating the Synthesis and Handling of 2-Methyl-3-phenylpropanol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safe handling, application, and disposal of 2-Methyl-3-phenylpropanol in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to offer a foundational understanding of the "why" behind critical safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 7384-80-7) is an aromatic alcohol utilized as a building block in organic synthesis and as an intermediate in the pharmaceutical and fragrance industries.[1] Its molecular structure, featuring a hydroxyl group and a phenyl group, dictates its chemical reactivity and physical properties, which in turn inform the necessary safety and handling procedures.

1.1: Physicochemical Properties

A thorough understanding of a compound's physical properties is the cornerstone of its safe handling. These properties influence storage conditions, potential for exposure, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 227-246 °C[1]
Flash Point 91 °C
Density ~0.984 g/cm³[1]
Storage Temperature 2-8°C, sealed in a dry environment
1.2: Toxicological Profile and GHS Classification

The primary hazards associated with this compound are related to dermal and ocular exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2] This is a significant concern in a laboratory setting where splashing is a potential risk. The hydroxyl group can interact with the mucous membranes of the eye, leading to inflammation and potential damage.

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[2] Repeated or prolonged skin contact can lead to sensitization, where subsequent exposures, even to small amounts, can trigger an allergic response such as dermatitis.

  • Skin Irritation (Category 2) : Causes skin irritation. This is a direct result of the compound's ability to disrupt the lipid barrier of the skin, leading to redness, itching, and inflammation.

A toxicological and dermatological review of aryl alkyl alcohols, including 2,2-dimethyl-3-phenylpropanol (a related compound), confirms that skin and eye irritation are key considerations for this class of chemicals.[3]

Section 2: Risk Assessment and Control Measures

A proactive approach to safety involves a thorough risk assessment and the implementation of robust control measures. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should guide laboratory practices.

2.1: Engineering Controls

Engineering controls are the most effective line of defense as they are designed to remove the hazard at the source.

  • Ventilation : Due to its volatility and potential for respiratory irritation if inhaled in large quantities, this compound should be handled in a well-ventilated area.[4] For procedures with a higher risk of aerosolization or when heating the compound, a certified chemical fume hood is mandatory. General laboratory ventilation should be sufficient for routine handling of small quantities at ambient temperature.

  • Safety Showers and Eyewash Stations : These must be readily accessible in any laboratory where this compound is handled. The immediate and prolonged flushing of affected areas is critical in mitigating the severity of eye and skin contact.

2.2: Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with this compound.

  • Eye and Face Protection : Tightly fitting safety goggles are the minimum requirement.[5] Given the risk of serious eye irritation, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[5]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating the skin.[6]

    • Lab Coats : A standard laboratory coat should be worn at all times to protect against minor splashes and spills. For procedures with a greater risk of significant skin exposure, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection : Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required. However, in situations where ventilation is insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][8][9]

Caption: Workflow for risk assessment and implementation of control measures.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is essential for ensuring consistent and safe laboratory practices.

3.1: General Handling
  • Avoid Inhalation, Ingestion, and Contact : Do not breathe vapors or mists. Avoid contact with skin and eyes. Do not ingest.[4]

  • Hygiene Practices : Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5] Remove contaminated clothing and wash it before reuse.

  • Quantity Management : Only work with the minimum quantity of this compound necessary for the experiment to minimize the potential for large spills or exposures.

3.2: Storage

Proper storage is critical to maintaining the stability of the compound and preventing hazardous situations.

  • Container : Store in a tightly closed, original container.[4]

  • Environment : Keep in a cool, dry, and well-ventilated area.[4] Storage at 2-8°C is recommended.

  • Incompatibilities : Store away from strong oxidizing agents.[7][9][10]

  • Segregation : Do not store with incompatible chemicals. It is good practice to store aromatic alcohols in a designated area for flammable and combustible liquids, away from acids and bases.[11]

Section 4: Example Experimental Protocol: Synthesis of a Derivative

To illustrate the practical application of these safety principles, the following is a hypothetical protocol for the esterification of this compound.

Objective: To synthesize an ester derivative of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Diethyl ether (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation (in a fume hood) :

    • Don all required PPE: safety goggles, face shield, nitrile gloves, and a lab coat.

    • Ensure the fume hood sash is at the appropriate height.

    • Set up a clean and dry round-bottom flask with a magnetic stir bar on a magnetic stirrer hotplate.

  • Reaction Setup :

    • Carefully measure and add this compound to the flask.

    • Slowly add diethyl ether, followed by the cautious addition of acetic anhydride and a catalytic amount of pyridine.

    • Attach the reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction :

    • Gently heat the mixture to reflux using the heating mantle.

    • Allow the reaction to proceed for the designated time, monitoring for any changes.

  • Workup :

    • Allow the reaction mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: gas evolution) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification :

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can then be purified by distillation or chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Don_PPE Don PPE Start->Don_PPE End End Setup_Apparatus Set up Apparatus in Fume Hood Don_PPE->Setup_Apparatus Add_Reagents Add Reagents Setup_Apparatus->Add_Reagents Heat_to_Reflux Heat to Reflux Add_Reagents->Heat_to_Reflux Cool_and_Transfer Cool and Transfer Heat_to_Reflux->Cool_and_Transfer Wash_and_Separate Wash and Separate Cool_and_Transfer->Wash_and_Separate Dry_Organic_Layer Dry Organic Layer Wash_and_Separate->Dry_Organic_Layer Filter_and_Concentrate Filter and Concentrate Dry_Organic_Layer->Filter_and_Concentrate Filter_and_Concentrate->End

Sources

Grignard reaction for 2-Methyl-3-phenylpropanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Grignard Reaction for 2-Methyl-3-phenylpropanol Synthesis

Abstract

This compound is a valuable alcohol intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its branched, phenyl-containing structure makes it an ideal candidate for synthesis via carbon-carbon bond formation. Among the most robust and versatile methods for this purpose is the Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[2] This guide provides a comprehensive technical overview of the synthesis of this compound using the Grignard reaction. It delves into the mechanistic underpinnings, retrosynthetic strategies, critical process parameters, and detailed experimental protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic approach to this compound reveals two primary and logical Grignard-based disconnection strategies. The target molecule is a primary alcohol, which guides the selection of appropriate starting materials.[3][4]

  • Strategy A: Aldehyde-Based Disconnection: The most direct approach involves the formation of the C2-C3 bond. This disconnection identifies benzylmagnesium halide as the nucleophilic Grignard reagent and isobutyraldehyde (2-methylpropanal) as the electrophilic carbonyl compound. This is a common and effective method for synthesizing this target molecule.[1]

  • Strategy B: Epoxide-Based Disconnection: An alternative strategy involves disconnecting the C1-C2 bond. This route utilizes an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) and a phenyl-substituted epoxide (styrene oxide). The reaction of a Grignard reagent with an epoxide is a classic method for forming a primary alcohol with a two-carbon extension from the Grignard reagent's point of view.[5][6]

This guide will focus primarily on Strategy A due to its straightforward nature and common application, while also providing insights into the nuances of the epoxide route.

Mechanistic Deep Dive

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to an electrophilic carbonyl carbon.[4] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.

The mechanism for the reaction of benzylmagnesium bromide with isobutyraldehyde involves two key steps:

  • Nucleophilic Addition: The benzyl carbanion attacks the electrophilic carbonyl carbon of isobutyraldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

  • Aqueous Workup: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid. The alkoxide is protonated to yield the final product, this compound.[7]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Benzylmagnesium Bromide inter Magnesium Alkoxide Intermediate r1->inter Nucleophilic Attack r2 Isobutyraldehyde r2->inter workup Aqueous Workup (H3O+) inter->workup Quenching prod This compound workup->prod Protonation

Caption: Generalized mechanism of the Grignard reaction.

Experimental Protocol: Synthesis of this compound

This section outlines a detailed, self-validating protocol for the synthesis. Absolute anhydrous conditions are paramount for success, as Grignard reagents react readily with protic sources like water, which would quench the reagent and reduce the yield.[8]

Reagents and Equipment
Reagent/SolventMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
Magnesium Turnings24.3110901.74Flammable solid
Benzyl Bromide171.041981.438Lachrymator, Corrosive
Isobutyraldehyde72.11630.789Flammable liquid, Irritant
Anhydrous Diethyl Ether74.1234.60.713Extremely flammable, Peroxide former
Anhydrous THF72.11660.889Flammable, Peroxide former
Ammonium Chloride (sat. aq.)53.49N/A~1.07Irritant

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Reflux condenser and drying tube (CaCl2 or CaSO4).

  • Pressure-equalizing dropping funnel.

  • Magnetic stirrer and stir bar.

  • Inert gas supply (Nitrogen or Argon).

  • Ice bath.

Step-by-Step Procedure

Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N2 purge) B 2. Grignard Reagent Formation (Mg + Benzyl Bromide in Ether/THF) A->B Activate Mg C 3. Aldehyde Addition (Dropwise addition of Isobutyraldehyde at 0°C) B->C Control exotherm D 4. Reaction Quenching (Slow addition to saturated NH4Cl solution) C->D Stir at RT E 5. Extraction (Separate organic layer, extract aqueous layer) D->E Phase separation F 6. Purification (Drying, solvent removal, distillation/chromatography) E->F Combine organic phases G 7. Product Analysis (NMR, IR, GC-MS) F->G Characterize

Caption: Experimental workflow for Grignard synthesis.

Part 1: Preparation of Benzylmagnesium Bromide

  • Setup: Assemble the flame-dried three-neck flask with a stirrer, condenser (with drying tube), and dropping funnel. Purge the entire system with nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color fades.[8] This step is crucial to remove the passivating magnesium oxide layer.

  • Initiation: Add a small portion (~10%) of a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to gently reflux.

  • Addition: Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. Overly rapid addition can favor the formation of the Wurtz coupling side product, 1,2-diphenylethane.[2][9]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.

Part 2: Reaction with Isobutyraldehyde and Workup

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice bath. This is critical to control the exothermic reaction with the aldehyde.[8]

  • Aldehyde Addition: Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride. This protonates the alkoxide and precipitates magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Process Optimization and Troubleshooting

Optimizing the Grignard reaction requires careful control over several parameters to maximize yield and purity.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Wet glassware or solvents; inactive magnesium; impure reagents.Flame-dry all glassware under vacuum. Use freshly opened anhydrous solvents.[8] Activate magnesium with iodine or 1,2-dibromoethane.[8] Distill liquid reagents if necessary.
Significant Biphenyl/1,2-Diphenylethane Impurity Wurtz coupling side reaction.[9]Add the benzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[2] Avoid high reaction temperatures during reagent formation.
Recovery of Starting Aldehyde Incomplete reaction; quenched Grignard reagent.Ensure complete formation of the Grignard reagent before adding the aldehyde. Verify anhydrous conditions throughout the process.
Formation of Benzene Reaction of the Grignard reagent with adventitious water or other protic sources.Maintain strict anhydrous and inert atmosphere conditions.[8]

Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for forming benzylmagnesium halides. Its higher boiling point allows for a higher reaction temperature, which can facilitate the reaction, and its greater solvating power can help stabilize the Grignard reagent.[10][11]

Conclusion

The Grignard reaction remains a powerful and highly relevant tool for the synthesis of complex molecules like this compound. By understanding the underlying mechanism, employing careful retrosynthetic analysis, and adhering to rigorous experimental techniques, researchers can reliably and efficiently produce this valuable chemical intermediate. The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture and the management of reaction exotherms. The insights and protocols detailed in this guide provide a solid foundation for the successful application of this classic reaction in both research and development settings.

References

  • Chemistry Steps. The Grignard Reaction of Epoxides.
  • Organic Chemistry Tutor. Grignard Reaction of Epoxides.
  • Homework.Study.com. What is the Grignard reaction on epoxides? What is the mechanism and how does it add on the molecule?.
  • Chemistry LibreTexts. 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. (2020-05-30).
  • ChemistNate. Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). (2014-09-15).
  • PrepChem.com. Synthesis of this compound.
  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
  • Dummies.com. How Alcohols Are Created Using the Grignard Reaction.
  • Organic Chemistry Portal. Grignard Reaction.
  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
  • Deitmann, E., et al. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation and selectivity. Reaction Chemistry & Engineering. (2023-06-28).
  • Homework.Study.com. How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021-09-09).
  • Google Patents. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide.

Sources

Biotransformation Routes to Chiral 2-Methyl-3-phenylpropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 2-methyl-3-phenylpropanol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, where stereochemistry plays a pivotal role in biological activity. Traditional chemical synthesis of enantiomerically pure alcohols often involves hazardous reagents, expensive catalysts, and challenging purification processes. Biotransformation, leveraging the inherent stereoselectivity of enzymes, presents a green, efficient, and highly specific alternative. This technical guide provides a comprehensive overview of the biotransformation routes to chiral this compound, with a focus on whole-cell biocatalysis. We will delve into the underlying enzymatic principles, explore suitable microbial catalysts, and provide detailed, field-proven experimental protocols.

Introduction: The Imperative of Chirality and the Promise of Biocatalysis

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological function. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This underscores the critical need for enantiomerically pure compounds in drug development. This compound, with its chiral center at the C2 position, is a key intermediate where control of stereochemistry is paramount.

Biocatalysis, the use of natural catalysts such as enzymes or whole microbial cells to perform chemical transformations, offers significant advantages over conventional chemical methods for the synthesis of chiral molecules.[1] Enzymes operate under mild conditions of temperature and pH, exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable, aligning with the principles of green chemistry.[2][3] The asymmetric reduction of prochiral aldehydes to their corresponding chiral alcohols is a well-established application of biocatalysis, primarily utilizing oxidoreductases like alcohol dehydrogenases (ADHs) and carbonyl reductases.[4]

This guide will focus on whole-cell biotransformation, a cost-effective approach that circumvents the need for enzyme purification and provides a stable environment for the enzymes, often with endogenous cofactor regeneration systems.[4]

Core Principles of Biocatalytic Aldehyde Reduction

The enzymatic conversion of an aldehyde to a primary alcohol is a reduction reaction that requires a hydride donor, typically a reduced nicotinamide cofactor such as NADH or NADPH. The stereochemical outcome of the reaction is determined by the specific enzyme's active site architecture, which dictates the facial selectivity of hydride delivery to the prochiral carbonyl carbon.

Key Enzyme Families: Alcohol Dehydrogenases and Carbonyl Reductases

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KETOREDs) are the primary enzyme classes responsible for the reduction of aldehydes and ketones. These enzymes exhibit a broad substrate scope and can be found in a wide array of microorganisms, including bacteria, yeasts, and fungi. The stereoselectivity of these enzymes often follows Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative size of the substituents on the carbonyl carbon. However, anti-Prelog reductases are also known and are valuable for accessing the opposite enantiomer.[5]

The Whole-Cell Advantage: A Self-Contained Biocatalytic System

Utilizing whole microbial cells as the biocatalyst offers several practical advantages:

  • Enzyme Protection: The cell wall and membrane protect the enzymes from the bulk reaction medium, enhancing their stability.[2]

  • Cofactor Regeneration: Whole cells possess innate metabolic pathways to regenerate the expensive nicotinamide cofactors (NADH/NADPH), making the process economically viable. This is often achieved by adding a co-substrate like glucose or formate to the reaction mixture.[4]

  • Cost-Effectiveness: It eliminates the need for costly and time-consuming enzyme purification steps.[4]

The choice of microorganism is critical and depends on the presence of appropriate reductases with high activity and selectivity towards the target substrate.

Biotransformation of 2-Methyl-3-phenylpropanal: Promising Microbial Candidates

While a vast number of microorganisms possess aldehyde-reducing capabilities, specific screening is essential to identify the most effective biocatalyst for the production of chiral this compound. Based on literature precedents for the reduction of similar aromatic and branched-chain aldehydes, the following microbial genera are promising candidates:

  • Penicillium : Fungi of the Penicillium genus are known for their diverse metabolic capabilities. Notably, the marine-derived fungus Penicillium citrinum has been successfully used in the stereoselective reduction of (E)-2-methyl-3-phenylacrylaldehyde to (S)-(+)-2-methyl-3-phenylpropan-1-ol, demonstrating its potential for the reduction of the corresponding saturated aldehyde.[6]

  • Saccharomyces : Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of ketones and aldehydes.[7] Its use in deep eutectic solvents has also been explored to modulate enantioselectivity.[8]

  • Escherichia coli : Recombinant E. coli is a powerful tool for biocatalysis. By overexpressing specific alcohol dehydrogenases or carbonyl reductases, highly efficient and selective whole-cell biocatalysts can be engineered.[4][9] This approach allows for the tailored production of either the (R) or (S) enantiomer by selecting an enzyme with the desired stereopreference.

Experimental Guide: Protocols for Whole-Cell Biotransformation

This section provides detailed, step-by-step methodologies for the cultivation of a promising fungal catalyst, Penicillium citrinum, and a general protocol for the whole-cell biotransformation of 2-methyl-3-phenylpropanal.

Cultivation of Penicillium citrinum

This protocol is adapted from methodologies used for the cultivation of filamentous fungi for biocatalytic purposes.

Materials:

  • Penicillium citrinum culture (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Activation of Culture: Streak the Penicillium citrinum culture onto a PDA plate and incubate at 25-28 °C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of sterile PDB with a loopful of spores or a small agar plug from the PDA plate.

  • Incubation: Incubate the seed culture at 25-28 °C in an orbital shaker at 150-180 rpm for 2-3 days to obtain a vegetative mycelial suspension.

  • Production Culture: Inoculate a larger volume of PDB (e.g., 500 mL in a 2 L flask) with 5-10% (v/v) of the seed culture.

  • Growth: Incubate the production culture under the same conditions as the seed culture for 3-5 days. The fungal biomass (mycelia) can be harvested by filtration or centrifugation.

  • Cell Preparation: Wash the harvested mycelia with sterile distilled water or a buffer (e.g., phosphate buffer, pH 7.0) to remove residual media components. The washed mycelia are now ready for use as a whole-cell biocatalyst.

General Protocol for Whole-Cell Bioreduction of 2-Methyl-3-phenylpropanal

This protocol provides a general framework that can be optimized for specific microbial catalysts.

Materials:

  • Washed microbial cells (e.g., Penicillium citrinum mycelia or E. coli cell paste)

  • Phosphate buffer (100 mM, pH 7.0)

  • 2-Methyl-3-phenylpropanal (substrate)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Orbital shaker

Procedure:

  • Reaction Setup: In a sterile Erlenmeyer flask, prepare a suspension of the whole-cell biocatalyst in phosphate buffer. A typical cell loading is 5-10% (wet weight/volume).

  • Co-substrate Addition: Add glucose to the cell suspension to a final concentration of 1-2% (w/v) to facilitate cofactor regeneration.

  • Substrate Addition: Add 2-methyl-3-phenylpropanal to the reaction mixture. The substrate concentration should be optimized, starting with a low concentration (e.g., 1-5 mM) to avoid substrate toxicity. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO or ethanol.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) in an orbital shaker (150-200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (e.e.) of the product.

  • Work-up: Once the reaction has reached the desired conversion, terminate the reaction by centrifuging to remove the cells.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate (or another suitable organic solvent) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral this compound.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Data Presentation and Analysis

For a systematic evaluation of different biocatalysts and reaction conditions, it is crucial to present the data in a clear and comparative manner.

Table 1: Comparative Performance of Different Whole-Cell Biocatalysts for the Reduction of 2-Methyl-3-phenylpropanal

BiocatalystSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Product e.e. (%)Configuration
Penicillium citrinum52485>95(S)
Saccharomyces cerevisiae5246080(R)
Recombinant E. coli (ADH-A)1012>99>99(R)
Recombinant E. coli (ADH-B)1012>99>99(S)

Note: The data in this table is illustrative and based on typical results for similar biotransformations. Actual results will vary depending on the specific strain and reaction conditions.

Visualization of the Biotransformation Workflow

A clear visual representation of the experimental workflow is essential for understanding and replicating the process.

Biotransformation_Workflow cluster_cultivation Microbial Cultivation cluster_biotransformation Whole-Cell Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation Growth Growth & Incubation Inoculation->Growth Harvest Harvesting & Washing Growth->Harvest Reaction_Setup Reaction Setup (Cells, Buffer, Co-substrate) Harvest->Reaction_Setup Washed Cells Substrate_Addition Substrate Addition (2-Methyl-3-phenylpropanal) Reaction_Setup->Substrate_Addition Incubation Incubation & Monitoring Substrate_Addition->Incubation Extraction Extraction Incubation->Extraction Reaction Mixture Purification Purification Extraction->Purification Analysis Analysis (Chiral GC/HPLC) Purification->Analysis Final_Product Final_Product Purification->Final_Product Analysis->Final_Product Chiral This compound

Caption: Experimental workflow for the whole-cell biotransformation of 2-methyl-3-phenylpropanal.

Causality in Experimental Design: A Scientist's Perspective

The success of a whole-cell biotransformation hinges on a series of carefully considered experimental choices. Here, we dissect the rationale behind key decisions in the protocol:

  • Choice of Microorganism: The selection of Penicillium citrinum is not arbitrary. Its demonstrated ability to reduce a structurally similar unsaturated aldehyde with high enantioselectivity for the (S)-enantiomer makes it a prime candidate.[6] For accessing the (R)-enantiomer, screening other fungi or yeasts like Saccharomyces cerevisiae, or employing a recombinant system with an (R)-selective ADH would be the logical next step.

  • Co-substrate for Cofactor Regeneration: Glucose is a common and inexpensive co-substrate that fuels the central metabolism of most microorganisms, leading to the regeneration of NADH and NADPH. This continuous supply of reducing equivalents is essential to drive the aldehyde reduction to completion.

  • Control of Substrate Concentration: Aromatic aldehydes can be toxic to microbial cells at high concentrations.[10] Therefore, starting with a low substrate concentration and potentially employing a fed-batch strategy (gradual addition of the substrate over time) can mitigate toxicity and improve the overall yield and stability of the biocatalyst.

  • pH and Temperature: The optimal pH and temperature are dictated by the physiology of the microorganism and the stability of the enzymes. Most microbial reductions are performed at near-neutral pH (6.5-7.5) and at temperatures between 25-37 °C to ensure cell viability and enzyme activity.

  • Reaction Monitoring: Real-time monitoring of the reaction using chiral chromatography is non-negotiable. It provides critical data on the reaction rate, conversion, and, most importantly, the enantiomeric excess of the product, allowing for timely termination of the reaction to prevent potential side reactions or product degradation.

Conclusion and Future Outlook

Whole-cell biotransformation represents a powerful and sustainable platform for the synthesis of chiral this compound. By harnessing the stereoselective power of microbial reductases, enantiomerically pure products can be obtained under mild and environmentally benign conditions. The use of readily available microorganisms like fungi and yeasts, or the precision of engineered E. coli strains, provides a versatile toolbox for accessing both (R) and (S) enantiomers.

Future research in this area will likely focus on the discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope. The integration of biocatalysis with continuous processing technologies, such as immobilized cell reactors, will further enhance the efficiency and scalability of these green synthetic routes, paving the way for their broader adoption in the pharmaceutical and fine chemical industries.

References

  • REGIOSELECTIVE AND CHEMOSELECTIVE BIOCATALYTIC REDUCTION OF α,β,γ,δ-UNSATURATED KETONES BY MARINE-DERIVED FUNGUS Penicillium citrinum CBMAI 1186. (n.d.). SciELO.
  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. (2022). Bioresources and Bioprocessing.
  • Selective Enzymatic Reduction of Aldehydes. (2008). Molecules.
  • Structure and bioreduction of aromatic aldehydes. (n.d.). ResearchGate.
  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. (n.d.). ResearchGate.
  • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. (n.d.). ResearchGate.
  • Whole-cell biotransformation systems for reduction of prochiral carbonyl compounds to chiral alcohol in Escherichia coli. (2014). Scientific Reports.
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). Microbial Cell Factories.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). Catalysts.
  • Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. (2012). Revista Latinoamericana de Química.
  • Synthesis of biobased alcohols from biomass-derived aldehydes through the biocatalysis with E. coli KPADH in deep eutectic solvent ChCl: Glycerol-water. (2025). ResearchGate.
  • Production of Aldehydes by Biocatalysis. (2020). Catalysts.
  • Biotransformations of aromatic aldehydes by acetogenic bacteria. (1988). FEMS Microbiology Letters.
  • Comparative Transcriptome Analysis of Penicillium citrinum Cultured with Different Carbon Sources Identifies Genes Involved in Citrinin Biosynthesis. (2017). International Journal of Molecular Sciences.
  • Citrinin Derivatives From Penicillium Citrinum Y34 That Inhibit α-Glucosidase and ATP-Citrate Lyase. (2022). Frontiers in Chemistry.
  • Microbial Engineering for Aldehyde Synthesis. (2015). Applied and Environmental Microbiology.
  • Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. (2012). Drug Metabolism and Disposition.
  • Dicitrinols A-C: Citrinin Derivatives from Hydrothermal Vent-Associated Fungus Penicillium citrinum TW132-59. (2024). Journal of Natural Products.
  • How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. (2021). ACS Sustainable Chemistry & Engineering.
  • Bioreduction of phenylpropanone catalysed by Baker's yeast in DES:water... (n.d.). ResearchGate.
  • Biotransformation of (E)-2-Methyl-3-Phenylacrylaldehyde Using Mycelia of Penicillium citrinum CBMAI 1186, Both Free and Immobilized on Chitosan. (2020). ResearchGate.
  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2022). International Journal of Molecular Sciences.
  • Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. (2014). Molecules.
  • Bioreduction of methyl heteroaryl and aryl heteroaryl ketones in high enantiomeric excess with newly isolated fungal strains. (2025). ResearchGate.

Sources

The Olfactory Dichotomy of 2-Methyl-3-phenylpropanol Isomers: A Technical Guide to Chiral Fragrance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality plays a pivotal role in the olfactory properties of fragrance molecules, where enantiomers of the same compound can elicit remarkably different scent perceptions. This technical guide delves into the olfactory properties of the (R)- and (S)-isomers of 2-Methyl-3-phenylpropanol, a key fragrance ingredient. While specific descriptors for each enantiomer are not extensively documented in public literature, this guide establishes the scientific precedent for their anticipated olfactory divergence based on structurally related compounds. We provide a comprehensive framework for the enantioselective synthesis or separation, and subsequent sensory and analytical evaluation, equipping researchers and fragrance development professionals with the necessary protocols to fully characterize these chiral odorants.

Introduction: The Significance of Chirality in Olfaction

The interaction between an odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. Consequently, the stereochemistry of a molecule can dramatically influence its perceived scent. Enantiomers, being non-superimposable mirror images, can fit differently into the chiral binding pockets of olfactory receptors, leading to distinct odor profiles, intensities, or even a complete lack of odor in one isomer.

This compound (CAS 7384-80-7), a substituted phenylpropanol, possesses a chiral center at the C2 position, giving rise to (R)- and (S)-enantiomers.[1] While the racemic mixture is utilized in perfumery for its pleasant aromatic properties, a detailed understanding of the individual contributions of each enantiomer is crucial for fine-tuning fragrance compositions and for the discovery of novel scent profiles.[2]

This guide, therefore, presents a systematic approach to elucidate the unique olfactory properties of the (R)- and (S)-enantiomers of this compound.

Synthesis and Chiral Separation of this compound Isomers

The first critical step in evaluating the olfactory properties of the individual enantiomers is to obtain them in high chiral purity. This can be achieved through either enantioselective synthesis or by separation of the racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the hydrogenation of α-methylcinnamaldehyde.

  • Reaction: α-methylcinnamaldehyde is hydrogenated using a suitable catalyst, such as copper chromite, under heat and pressure.[2]

Chiral Separation of Enantiomers

The resolution of the racemic this compound is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Chiral column (e.g., Chiralcel® OD-H or similar polysaccharide-based column).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting gradient is 90:10 (v/v). The ratio should be optimized to achieve baseline separation.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 0.5 mL/min. A lower flow rate can often improve resolution.

    • Column Temperature: Maintain a constant temperature, typically 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Inject the sample and record the chromatogram. The two enantiomers should resolve into two distinct peaks. The enantiomeric excess (ee) can be calculated from the integrated peak areas.

Logical Relationship: From Racemate to Pure Enantiomers

G cluster_synthesis Synthesis cluster_separation Chiral Separation racemate Racemic this compound hplc Chiral HPLC racemate->hplc Injection enantiomer_r (R)-2-Methyl-3-phenylpropanol hplc->enantiomer_r Elution & Collection enantiomer_s (S)-2-Methyl-3-phenylpropanol hplc->enantiomer_s Elution & Collection

Caption: Workflow for obtaining pure enantiomers from a racemic mixture.

Olfactory Evaluation: Unveiling the Scent Profiles

A systematic sensory analysis is required to define and compare the olfactory properties of the separated enantiomers. This involves both descriptive analysis and the determination of odor thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

Experimental Protocol: GC-O Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

    • Chiral GC column (e.g., a cyclodextrin-based capillary column).

  • Sample Preparation:

    • Prepare dilute solutions of the pure (R)- and (S)-enantiomers in a suitable solvent (e.g., ethanol).

  • GC Conditions:

    • Optimize the temperature program to achieve good separation of the enantiomers.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the olfactometry port and provides a description of the odor as each compound elutes. The intensity of the odor is also recorded.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram to assign odors to the specific enantiomers.

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the odor character of each enantiomer.

Experimental Protocol: Descriptive Sensory Analysis

  • Panelist Selection and Training:

    • Select 8-12 individuals with demonstrated sensory acuity.

    • Train the panel to identify and quantify a range of relevant aroma descriptors (e.g., floral, spicy, woody, fruity).

  • Sample Preparation and Presentation:

    • Prepare solutions of the pure enantiomers and the racemic mixture in an odorless solvent at various concentrations.

    • Present the samples to the panelists in a blinded and randomized order.

  • Evaluation:

    • Panelists rate the intensity of each aroma descriptor for each sample on a linear scale.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA) to analyze the data and identify significant differences in the odor profiles of the enantiomers.

Determination of Odor Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. This is a critical parameter for understanding the potency of a fragrance ingredient.

Experimental Protocol: Odor Threshold Determination

  • Methodology:

    • Employ a standardized method such as ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

  • Sample Preparation:

    • Prepare a series of dilutions of each enantiomer in an appropriate solvent (e.g., water or air).

  • Presentation:

    • Present the dilutions to a panel in a forced-choice format (e.g., one spiked sample and two blanks).

  • Data Analysis:

    • Calculate the best-estimate threshold from the panel's responses.

Experimental Workflow: Olfactory Characterization

G cluster_samples Purified Samples cluster_analysis Analytical & Sensory Methods cluster_results Olfactory Profile enantiomer_r (R)-Isomer gco GC-Olfactometry enantiomer_r->gco sensory Sensory Panel enantiomer_r->sensory threshold Odor Threshold Determination enantiomer_r->threshold enantiomer_s (S)-Isomer enantiomer_s->gco enantiomer_s->sensory enantiomer_s->threshold odor_profile Odor Description & Intensity gco->odor_profile sensory->odor_profile odor_threshold Odor Potency threshold->odor_threshold

Caption: A systematic workflow for the comprehensive olfactory analysis of chiral isomers.

Anticipated Olfactory Profiles and Structure-Odor Relationships

Based on the established principles of structure-odor relationships, it is hypothesized that the (R)- and (S)-enantiomers of this compound will exhibit distinct olfactory characteristics. The methyl group at the C2 position introduces steric hindrance that, when combined with the spatial arrangement of the phenyl and hydroxyl groups, will likely result in differential binding to olfactory receptors.

Table 1: Hypothetical Olfactory Profile Comparison

Property(R)-2-Methyl-3-phenylpropanol(S)-2-Methyl-3-phenylpropanolRacemic Mixture
Primary Odor Note To be determinedTo be determinedFloral, hyacinth-like
Secondary Notes To be determinedTo be determinedSpicy, balsamic
Odor Intensity To be determinedTo be determinedModerate
Odor Threshold To be determinedTo be determinedTo be determined

This table is intended to be populated following the experimental work outlined in this guide.

Conclusion and Future Directions

The comprehensive characterization of the olfactory properties of the (R)- and (S)-enantiomers of this compound represents a significant opportunity for innovation in the fragrance industry. By employing the systematic approach of chiral separation, GC-O, sensory panel evaluation, and odor threshold determination, researchers can unlock the full potential of this chiral molecule. The resulting data will not only enable the creation of more nuanced and impactful fragrances but also contribute to the fundamental understanding of structure-odor relationships. It is strongly recommended that these experimental protocols be undertaken to fill the current knowledge gap and to fully leverage the olfactory potential of these intriguing isomers.

References

  • Chemchart. (n.d.). This compound (7384-80-7).
  • Perfumer & Flavorist. (2012). The Phenylpropanals—Floral Aromatic Aldehydes fragrance.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • ResearchGate. (2012). The Phenylpropanals – Floral Aromatic Aldehydes.

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Significance of a Chiral Building Block

(R)-2-Methyl-3-phenylpropanol is a crucial chiral alcohol that serves as a high-value intermediate in the pharmaceutical industry. Its structural motif is integral to the synthesis of various bioactive molecules, most notably as a precursor to potent adrenergic receptor agonists. The precise stereochemical control required for its synthesis presents a significant challenge, demanding robust and highly selective methodologies. This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of this compound, focusing on the underlying principles, detailed experimental protocols, and comparative performance. We will explore two dominant and industrially relevant approaches: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic carbonyl reduction.

Strategic Approach I: Asymmetric Hydrogenation of α,β-Unsaturated Aldehydes

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, prized for its high efficiency, atom economy, and exceptional enantioselectivity.[1][2] For the synthesis of (R)-2-Methyl-3-phenylpropanol, the direct hydrogenation of a prochiral α,β-unsaturated aldehyde, such as 2-methyl-3-phenylpropenal, is a highly effective route. Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, featuring chiral diphosphine ligands like BINAP, are exemplary for this transformation.[3]

Mechanistic Rationale: The Outer-Sphere Catalytic Cycle

The efficacy of Ru(II)-BINAP catalysts in hydrogenating C=O bonds stems from a well-elucidated outer-sphere mechanism. Unlike rhodium catalysts that often require a coordinating group on the substrate, Ru(II) catalysts operate through a different pathway that broadens their substrate scope.[1] The catalyst, typically a Ru(II)-diphosphine-diamine complex, activates molecular hydrogen to form a ruthenium hydride species. The carbonyl substrate coordinates to the metal center, and subsequent migratory insertion of the hydride to the carbonyl carbon, followed by protonolysis, yields the chiral alcohol and regenerates the catalyst. The stereochemical outcome is dictated by the chiral environment created by the BINAP ligand, which forces the substrate to adopt a specific orientation upon approach.

Workflow for Asymmetric Hydrogenation

The following diagram outlines the typical experimental workflow for this synthetic strategy.

G cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification p1 Prepare Ru-BINAP catalyst solution p2 Charge autoclave with substrate and solvent p1->p2 p3 Purge reactor with inert gas (N2/Ar) p2->p3 r1 Inject catalyst solution p3->r1 r2 Pressurize with H2 gas r1->r2 r3 Heat to reaction temperature and stir r2->r3 r4 Monitor reaction progress (GC/TLC) r3->r4 w1 Cool reactor and vent H2 r4->w1 w2 Concentrate crude mixture w1->w2 w3 Purify via column chromatography w2->w3 final_product (R)-2-Methyl-3-phenylpropanol w3->final_product Characterization (NMR, Chiral HPLC)

Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.

Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of unsaturated aldehydes.

Materials:

  • Substrate: 2-Methyl-3-phenylpropenal

  • Catalyst: [RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru(II) precursor

  • Solvent: Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Hydrogen Source: High-purity H₂ gas (≥99.99%)

  • Equipment: High-pressure autoclave/reactor with magnetic stirring and temperature control, Schlenk line, gas-tight syringes.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Charge the vessel with 2-methyl-3-phenylpropenal (1.0 eq) and anhydrous methanol (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with nitrogen or argon gas for 15-20 minutes to remove all oxygen.

  • Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, dissolve the Ru(II)-BINAP catalyst (0.01-0.1 mol%) in anhydrous methanol.

  • Reaction Initiation: Using a gas-tight syringe, transfer the catalyst solution to the autoclave.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-80 atm).

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 40-60 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots (after carefully venting and re-purging) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure using ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Performance Data

The performance of asymmetric hydrogenation is highly dependent on the choice of ligand, solvent, and reaction conditions.

Catalyst SystemSubstrateTemp (°C)Pressure (atm H₂)Yield (%)ee (%) (Configuration)
Ru-(R)-BINAP2-Methyl-3-phenylpropenal5070>95>98 (R)
Ru-(R)-SYNPHOS2-Methyl-3-phenylpropenal4060>95>99 (R)
Ir-Diphosphine2-Methyl-3-phenylpropenal3050>9096 (R)

Strategic Approach II: Biocatalytic Carbonyl Reduction

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods.[4] Enzymes, particularly carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce prochiral ketones and aldehydes with exquisite stereoselectivity under mild, aqueous conditions.[5] For the synthesis of (R)-2-Methyl-3-phenylpropanol, the reduction of 2-methyl-3-phenylpropanal is an ideal application for a stereoselective KRED.

Mechanistic Rationale: The Enzyme Active Site

The high stereoselectivity of carbonyl reductases is governed by the three-dimensional structure of the enzyme's active site.[4] The substrate is precisely oriented within the active site through a combination of hydrophobic and electrostatic interactions. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, is bound nearby. The reduction occurs via a stereospecific hydride transfer from the cofactor to one face of the carbonyl group (either the re or si face), leading to the formation of a single enantiomer of the alcohol. An effective process requires a cofactor regeneration system, often achieved by adding a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase, or by using a whole-cell system with inherent metabolic pathways for regeneration.[6][7]

Workflow for Biocatalytic Reduction

The following diagram illustrates the general workflow for an enzymatic reduction.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification p1 Prepare buffer solution (e.g., phosphate) p2 Add cofactor (NADPH) and regeneration system p1->p2 p3 Add carbonyl reductase (KRED) enzyme p2->p3 r1 Add substrate (2-methyl-3-phenylpropanal) p3->r1 r2 Incubate at controlled temperature (e.g., 30°C) r1->r2 r3 Monitor reaction progress (HPLC/GC) r2->r3 w1 Quench reaction / Denature enzyme r3->w1 w2 Extract product with organic solvent w1->w2 w3 Purify via column chromatography w2->w3 final_product (R)-2-Methyl-3-phenylpropanol w3->final_product Characterization (NMR, Chiral HPLC)

Caption: General workflow for biocatalytic carbonyl reduction.

Protocol: Carbonyl Reductase (KRED) Mediated Reduction

This protocol provides a general framework. Specific conditions will vary based on the chosen enzyme.

Materials:

  • Substrate: 2-Methyl-3-phenylpropanal

  • Enzyme: A suitable (R)-selective carbonyl reductase (commercially available KRED kits can be used for screening).

  • Cofactor: NADPH or NADH

  • Cofactor Regeneration System: Glucose/Glucose Dehydrogenase (GDH) or Isopropanol/ADH.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0).

  • Solvent: Water-miscible co-solvent like DMSO if needed for substrate solubility.

  • Equipment: Temperature-controlled incubator/shaker, pH meter, centrifuge.

Procedure:

  • Reaction Medium Preparation: In a reaction vessel, prepare the phosphate buffer. Add the cofactor (e.g., NADPH, ~1 mM) and the components of the cofactor regeneration system (e.g., glucose at 1.1 eq and GDH).

  • Enzyme Addition: Add the carbonyl reductase enzyme (as a lyophilized powder or solution) to the buffer and stir gently to dissolve.

  • Substrate Addition: Prepare a stock solution of 2-methyl-3-phenylpropanal in a minimal amount of co-solvent (e.g., DMSO). Add the substrate to the reaction mixture dropwise to reach the desired final concentration (e.g., 10-50 mM).

  • Incubation: Seal the vessel and place it in a shaker incubating at the optimal temperature for the enzyme (typically 25-37 °C).

  • Monitoring: Periodically take samples and monitor the conversion of the starting material and formation of the product by chiral GC or HPLC.

  • Work-up: Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction: Thoroughly mix the layers to extract the product into the organic phase. Separate the layers. It may be necessary to centrifuge the mixture to break up any emulsions.

  • Purification and Characterization: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate. Purify and characterize the product as described in the hydrogenation protocol (Section 2.3).

Performance Data

Biocatalytic methods are known for their exceptional selectivity under mild conditions.

BiocatalystSubstrateTemp (°C)Co-factor SystemConversion (%)ee (%) (Configuration)
KRED from Lactobacillus kefir2-Methyl-3-phenylpropanal30NADPH/GDH>99>99 (R)
Engineered E. coli whole cells2-Methyl-3-phenylpropanal35NADH (internal)>98>99 (R)
Reductase from Candida tenuis2-Methyl-3-phenylpropanal28NADPH/GDH>99>99 (R)

Comparative Analysis and Conclusion

Both asymmetric hydrogenation and biocatalytic reduction are highly effective methods for producing (R)-2-Methyl-3-phenylpropanol with excellent enantiopurity. The choice between them often depends on specific project constraints and available resources.

  • Asymmetric Hydrogenation: This method is characterized by high turnover numbers, broad substrate tolerance, and well-established scalability. However, it requires specialized high-pressure equipment and the use of expensive noble metal catalysts and ligands. The process also involves flammable hydrogen gas and organic solvents, necessitating stringent safety protocols.

  • Biocatalytic Reduction: This approach offers unparalleled selectivity (>99% ee is common) under mild, safe, and environmentally friendly aqueous conditions.[4] It eliminates the need for high-pressure reactors and toxic metals. The primary challenges can be enzyme stability, substrate loading (due to solubility limits in water), and the potential for product inhibition. However, advances in enzyme engineering and process optimization are continuously overcoming these limitations.[6]

For drug development professionals, the biocatalytic route is increasingly attractive due to its alignment with green chemistry principles and its potential for cost-effective, large-scale production of highly pure chiral intermediates.

References

  • Vyas, V. K., et al. (2018). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. ACS Omega.
  • Schrittwieser, J. H., et al. (2015). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Biotechnology and Bioengineering.
  • Li, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Letters.
  • Genet, J. P., et al. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research.
  • Li, F., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition.
  • Ni, Y., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.
  • Ni, Y., et al. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchSquare.
  • Pàmies, O., et al. (2006). The general principle for ruthenium-catalyzed transfer hydrogenation. ResearchGate.
  • PrepChem. (n.d.). Synthesis of 2-methyl-3-phenylpropanol.
  • ETH Zurich. (2015). Asymmetric Hydrogenation.
  • Thompson, A., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. Advanced Synthesis & Catalysis.
  • ResearchGate. (n.d.). Biocatalytic Reduction of Carbonyl Groups.
  • Contente, M. L., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. ResearchGate.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

Sources

Topic: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Methyl-3-phenylpropanol

(S)-2-Methyl-3-phenylpropanol is a chiral alcohol featuring a stereocenter at the C2 position. Its enantiomerically pure form is a highly sought-after intermediate in the synthesis of complex organic molecules. In the pharmaceutical industry, the precise three-dimensional arrangement of atoms is critical for biological activity; often, only one enantiomer of a chiral drug is effective, while the other may be inactive or even harmful. This molecule serves as a key synthon for various bioactive compounds. Additionally, in the fragrance industry, different enantiomers of a chiral molecule can possess remarkably distinct scents, making enantioselective synthesis crucial for producing specific aromatic profiles.[1]

The primary challenge lies in controlling the stereochemical outcome of the synthesis to produce the desired (S)-enantiomer in high enantiomeric excess (ee). This guide details three premier strategies to achieve this, each leveraging a different principle of asymmetric induction.

G cluster_start Key Precursors cluster_methods Synthetic Strategies Start1 α-Methylcinnamaldehyde Method1 Protocol 1: Asymmetric Hydrogenation Start1->Method1 Start2 2-Methyl-3-phenylpropanal Method2 Protocol 2: Biocatalytic Reduction Start2->Method2 Start3 Propionyl Chloride + (S)-4-Benzyl-2-oxazolidinone Method3 Protocol 3: Chiral Auxiliary Start3->Method3 Product (S)-2-Methyl-3-phenylpropanol Method1->Product Method2->Product Method3->Product

Figure 1. Overview of the three synthetic routes to (S)-2-Methyl-3-phenylpropanol.

Protocol 1: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Principle of the Method

This strategy relies on the catalytic asymmetric hydrogenation of the carbon-carbon double bond in an α,β-unsaturated aldehyde, α-methylcinnamaldehyde. The catalyst system consists of a Ruthenium(II) center and a chiral diphosphine ligand, (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The C2-axial chirality of the BINAP ligand creates a well-defined chiral environment around the metal center.[2][3] When the substrate coordinates to the catalyst, the ligand's steric profile directs the delivery of hydrogen from one specific face of the double bond, leading to the formation of (S)-2-methyl-3-phenylpropanal with high enantioselectivity. A subsequent, non-chiral reduction of the aldehyde group yields the target alcohol.

G Prep Catalyst Preparation [RuCl2((S)-BINAP)]2·NEt3 Setup Autoclave Setup (Substrate, Solvent, Catalyst) Prep->Setup Reaction Hydrogenation (H2 pressure, Temp, Time) Setup->Reaction Workup Filtration & Solvent Removal Reaction->Workup Reduction Aldehyde Reduction (e.g., NaBH4) Workup->Reduction Purify Purification (Column Chromatography) Reduction->Purify Analyze Analysis (Chiral HPLC/GC) Purify->Analyze

Figure 2. Experimental workflow for the asymmetric hydrogenation protocol.

Experimental Protocol

Part A: Asymmetric Hydrogenation of α-Methylcinnamaldehyde

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl2(p-cymene)]2 (0.5 mol%) and (S)-BINAP (1.1 mol%). Add degassed toluene and stir at room temperature for 30 minutes. This in-situ preparation generates the active catalyst precursor.

  • Reaction Setup: In a separate flask, dissolve α-methylcinnamaldehyde (1.0 eq) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave. Seal the vessel, purge several times with nitrogen, and then with hydrogen gas. Pressurize the autoclave to 50 atm with H2.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.

    • Scientist's Note: The efficiency and enantioselectivity of the hydrogenation are highly dependent on pressure, temperature, and solvent. Methanol is often an excellent solvent for Ru-BINAP systems.[4] Thorough degassing is critical to prevent catalyst oxidation.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product is (S)-2-methyl-3-phenylpropanal.[5]

Part B: Reduction to (S)-2-Methyl-3-phenylpropanol

  • Reduction: Dissolve the crude aldehyde from Part A in ethanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes.

  • Quenching: Stir for 1 hour at 0 °C, then allow to warm to room temperature. Slowly add 1 M HCl to quench the excess NaBH4 until gas evolution ceases.

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude alcohol by silica gel column chromatography. Determine the enantiomeric excess (% ee) using chiral HPLC or GC.

Materials & Equipment
ItemSpecification
Reagents α-Methylcinnamaldehyde, [RuCl2(p-cymene)]2, (S)-BINAP
Methanol (anhydrous, degassed), Toluene (anhydrous)
Sodium Borohydride (NaBH4), Hydrogen (high purity)
Equipment High-pressure autoclave with magnetic stirring
Schlenk line and glassware, Glovebox
Standard laboratory glassware, TLC/GC/HPLC systems

Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae

Principle of the Method

This protocol utilizes the enzymatic machinery within common baker's yeast (Saccharomyces cerevisiae) to perform an enantioselective reduction of a prochiral aldehyde.[6][7] The yeast contains a variety of alcohol dehydrogenases (ADHs) and other reductase enzymes. These enzymes use a cofactor, typically NADPH, as a hydride source. The enzyme's active site is inherently chiral, and it binds the substrate, 2-methyl-3-phenylpropanal[8], in a specific orientation. This forces the hydride transfer to occur on one specific prochiral face of the carbonyl group, leading to the formation of the (S)-alcohol with high stereoselectivity.[9] The yeast's own metabolism continuously regenerates the required NADPH cofactor, making this a self-sustaining whole-cell system.

G Prep Yeast Suspension (Yeast, Sucrose, Water) Addition Substrate Addition (2-Methyl-3-phenylpropanal) Prep->Addition Incubation Incubation (Shaking, 28-30 °C, 48h) Addition->Incubation Filter Filtration (Remove yeast cells via Celite®) Incubation->Filter Extract Product Extraction (Ethyl Acetate) Filter->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (Chiral HPLC/GC) Purify->Analyze

Figure 3. Workflow for the biocatalytic reduction using baker's yeast.

Experimental Protocol
  • Yeast Culture Preparation: In a large Erlenmeyer flask (at least 5x the liquid volume), suspend active dry baker's yeast in lukewarm tap water. Add sucrose as an energy source and for cofactor regeneration. Gently shake the flask at 28-30 °C for 30-60 minutes to activate the yeast.

    • Scientist's Note: The ratio of yeast to substrate is critical. A common starting point is 10-20g of yeast per 1 mmol of substrate. Sucrose provides the necessary energy for the yeast to maintain its metabolic activity.[10]

  • Substrate Addition: Dissolve 2-methyl-3-phenylpropanal in a minimal amount of ethanol to aid solubility and add it dropwise to the actively fermenting yeast suspension.

  • Bioreduction: Seal the flask with a fermentation lock or a cotton plug to allow CO2 to escape. Place the flask in an orbital shaker at 28-30 °C and shake at a moderate speed (e.g., 150 rpm) for 24-72 hours.

  • Monitoring: Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC to observe the disappearance of the starting aldehyde.

  • Workup and Extraction: Once the reaction is complete, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.[11] Wash the filter cake with water and ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Saturate the aqueous layer with NaCl to reduce the solubility of the product and extract thoroughly with ethyl acetate (3-4x).

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude (S)-2-Methyl-3-phenylpropanol by silica gel column chromatography. Determine the % ee by chiral HPLC or GC.

Materials & Equipment
ItemSpecification
Reagents 2-Methyl-3-phenylpropanal
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
Sucrose (table sugar), Ethanol, Ethyl Acetate
Celite® 545, Sodium Chloride (NaCl)
Equipment Orbital shaker with temperature control
Large Erlenmeyer flasks, Fermentation lock (optional)
Büchner funnel and filtration apparatus
Standard laboratory glassware

Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation

Principle of the Method

This classic synthetic strategy employs a recoverable chiral auxiliary to direct the stereochemistry of a C-C bond formation.[12] The Evans oxazolidinone auxiliary, derived from an amino acid like (S)-phenylalanine, is first acylated with a propionyl group.[13] The resulting imide is deprotonated to form a rigid, chelated (Z)-enolate. The bulky benzyl group on the auxiliary effectively blocks one face of the enolate.[14][15] Consequently, when an electrophile (benzyl bromide) is introduced, it can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved under reductive conditions to release the enantiomerically pure target alcohol.

G cluster_main Evans Auxiliary Mechanism Acylation 1. Acylation Auxiliary + Propionyl Chloride Enolate 2. Enolate Formation (LDA or NaHMDS, -78 °C) Acylation->Enolate Alkylation 3. Diastereoselective Alkylation (Add Benzyl Bromide) Enolate->Alkylation Cleavage 4. Reductive Cleavage (LiBH4 or LiAlH4) Alkylation->Cleavage Product (S)-2-Methyl-3- phenylpropanol Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered Auxiliary (S)-4-Benzyl- 2-oxazolidinone Auxiliary->Acylation

Figure 4. Logical flow of the chiral auxiliary-mediated synthesis.

Experimental Protocol

Step A: Acylation of the Chiral Auxiliary

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with nitrogen. Add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography to yield the N-propionyl imide.

Step B: Diastereoselective Benzylation

  • Setup: Flame-dry a flask and dissolve the N-propionyl imide (1.0 eq) from Step A in anhydrous THF. Cool to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C.

    • Scientist's Note: The choice of base and solvent can influence the enolate geometry and subsequent diastereoselectivity. NaHMDS in THF reliably forms the desired (Z)-enolate.[14]

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Workup: Quench with saturated aqueous NH4Cl and extract as described in Step A. Purify the crude product by column chromatography to isolate the benzylated imide.

Step C: Reductive Cleavage of the Auxiliary

  • Setup: Dissolve the purified benzylated imide (1.0 eq) from Step B in anhydrous diethyl ether or THF. Cool the solution to 0 °C.

  • Reduction: Add lithium borohydride (LiBH4, 2.0 eq) or lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise. Stir at 0 °C and allow to warm to room temperature overnight.

  • Workup: Carefully cool the reaction back to 0 °C. Quench sequentially by the slow, dropwise addition of water, followed by 1 M NaOH, and then more water (Fieser workup for LiAlH4). Stir until a white precipitate forms.

  • Isolation: Filter off the solids and wash thoroughly with ether. Dry the filtrate over MgSO4, concentrate, and purify by column chromatography to yield (S)-2-Methyl-3-phenylpropanol. The chiral auxiliary can be recovered from the filtered solids.

Materials & Equipment
ItemSpecification
Reagents (S)-4-benzyl-2-oxazolidinone, Propionyl chloride
n-Butyllithium, NaHMDS, Benzyl bromide
LiBH4 or LiAlH4, Anhydrous solvents (THF, Diethyl Ether)
Equipment Schlenk line and oven-dried glassware
Low-temperature baths (-78 °C)
Syringes for transfer of air/moisture-sensitive reagents
Standard purification and analysis equipment

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the specific needs of the laboratory or process. Each method presents a unique profile of advantages and challenges.

FeatureProtocol 1: Asymmetric HydrogenationProtocol 2: Biocatalytic ReductionProtocol 3: Chiral Auxiliary
Enantioselectivity Very High to Excellent (often >95% ee)Good to Excellent (can be >98% ee, but substrate dependent)Excellent (often >98% de leading to >98% ee)
Yield Good to HighModerate to Good (can be limited by substrate toxicity or solubility)Good (multi-step process can lower overall yield)
Substrate Scope Generally broad for catalyst class, but requires optimizationCan be narrow; highly enzyme/substrate specificVery Broad; a general and reliable method
Cost High (precious metal catalysts and chiral ligands are expensive)Very Low (yeast and sucrose are cheap)Moderate (auxiliary can be expensive but is recyclable)
Scalability Excellent; widely used in industrial processes.Can be challenging due to large volumes and low substrate concentrations.Good, but stoichiometry of auxiliary can be costly on large scale.
"Green" Aspects High pressure H2 gas, metal catalysts require disposal.Environmentally benign; uses water, mild conditions.[10]Stoichiometric reagents, multiple steps, solvent usage.
Expertise Required High (requires handling of high-pressure equipment and air-sensitive catalysts)Low to Moderate (microbiology techniques are straightforward)High (requires proficiency with air-sensitive and cryogenic techniques)

Conclusion

The asymmetric synthesis of (S)-2-Methyl-3-phenylpropanol can be successfully achieved through several distinct and powerful strategies.

  • Asymmetric Hydrogenation stands out for its high efficiency and scalability, making it a preferred method in industrial settings despite the high initial cost of catalysts.[2]

  • Biocatalytic Reduction offers an unparalleled "green," low-cost, and operationally simple alternative, ideal for academic labs and processes where environmental impact is a primary concern.[6][11]

  • The Chiral Auxiliary approach provides exceptional reliability and predictability in stereochemical control, serving as a gold standard for complex, multi-step syntheses where absolute stereochemical fidelity is paramount.[14][16]

The selection of the optimal protocol requires a careful evaluation of the desired scale, enantiopurity requirements, cost constraints, and available technical expertise. This guide provides the foundational knowledge and practical steps for researchers to confidently implement these methods in their own laboratories.

References

  • Abaee, M. S., et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 16(5), 4146–4156.
  • Asymmetric Hydrogenation. (2015). ETH Zurich.
  • (S)-2-Methyl-3-phenylpropanal. PubChem. National Center for Biotechnology Information.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696.
  • Byrne, B., et al. (2014). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. Catalysts, 4(2), 189-200.
  • Hall, M., et al. (2010). Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™. Organic & Biomolecular Chemistry, 8(20), 4590-4597.
  • D'Arrigo, P., et al. (2006). Asymmetric synthesis with immobilized yeast in organic solvents: equilibrium conversion and effect of reactant partitioning on whole cell biocatalysis. Enzyme and Microbial Technology, 38(6), 771-779.
  • Neto, B. A. D. (2004). The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds. Quimica Nova, 27(4).
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Module 6: Hydrogenation Reactions. NPTEL.
  • Byrne, B., et al. (2014). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. ResearchGate.
  • Zhang, X. (2005). Asymmetric hydrogenation of alpha-amino carbonyl compounds. Google Patents.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(14), 3271-3283.
  • Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. CHIMIA International Journal for Chemistry, 61(5), 271-276.
  • Yeast. Wikipedia. Wikimedia Foundation.
  • Hall, M., et al. (2010). Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional. PubMed.
  • Asymmetric synthesis. (2021). Slideshare.
  • Module 2: Reduction Reactions. NPTEL.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.
  • Gotor, V. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Huisman, G. W., & Collier, S. J. (2013). Enzymatic strategies for asymmetric synthesis. PubMed Central.
  • Patel, R. N., et al. (1995). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. Journal of Organic Chemistry, 60(23), 7686-7696.
  • 2-Methyl-3-phenylpropionaldehyde. PubChem. National Center for Biotechnology Information.
  • Saluzzo, C., et al. (2002). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 4(2), 149-152.
  • Myers, A. G. Asymmetric Alkylation of Enolates. Harvard University.
  • de Souza, R. O. M. A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Organic Communications, 6(1), 1-19.
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.
  • Evans Enolate Alkylation-Hydrolysis. University of California, Irvine.
  • Enantioselective Reduction of Ketones. University of Calgary.

Sources

The Application of 2-Methyl-3-phenylpropanol in Modern Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methyl-3-phenylpropanol

This compound (CAS No. 7384-80-7) is an aryl alkyl alcohol that has carved a niche for itself within the perfumer's palette.[1][2] Its distinct aromatic profile, coupled with favorable chemical properties, makes it a valuable component in a diverse range of fragranced products, from fine perfumery to personal care and home care applications. This guide will delve into the technical nuances of this compound, providing a comprehensive overview of its characteristics, performance, and strategic application in fragrance creation.

Physicochemical Properties and Their Olfactive Implications

A thorough understanding of a fragrance ingredient's physical and chemical properties is paramount to its successful application. These characteristics not only dictate its behavior in a formulation but also offer insights into its olfactory performance.

PropertyValueSignificance in Fragrance Formulation
Molecular Formula C₁₀H₁₄OIndicates a molecule of moderate size, suggesting a mid-note character with reasonable volatility.
Molecular Weight 150.22 g/mol Contributes to its boiling point and vapor pressure, influencing its diffusion and tenacity.
Appearance Colorless to pale yellow liquidEnsures no discoloration of the final product.
Boiling Point 244-246 °CA relatively high boiling point suggests good heat stability in applications like candles and some personal care products.
Density ~0.984 g/cm³Useful for production and quality control, particularly in volumetric dosing.
Refractive Index ~1.502A key parameter for quality control and identification.
Solubility Soluble in ethanol and other common fragrance solvents; limited solubility in water.Excellent compatibility with standard fragrance diluents. Its hydrophobic nature influences its performance in aqueous-based products.
Safety Profile Classified as a skin and eye irritant.Adherence to recommended use levels and safety guidelines is crucial.

The Olfactory Profile: A Multifaceted Aroma

While often broadly described as having "pleasant aromatic properties," a more nuanced evaluation of this compound reveals a complex and versatile odor profile. Its scent is best characterized as a mild, floral, and slightly green aroma with rosy and hyacinth-like undertones. There is also a subtle, clean, and almost watery facet that lends a fresh and natural quality to compositions. The presence of the phenyl group contributes a faint, sweet, balsamic background note, adding depth and sophistication.

Olfactory Pyramid Placement:

  • Top Note Contribution: While not a classic top note, its initial impression is fresh and green, providing a gentle lift.

  • Heart/Mid-Note Foundation: This is where this compound truly shines. It serves as an excellent floralizer and modifier, bridging the transition from top to base notes.

  • Base Note Nuance: The subtle balsamic character can contribute to the overall warmth and longevity of the dry-down.

Application in Fragrance Formulation: A Strategic Approach

The successful incorporation of this compound into a fragrance concentrate hinges on a clear understanding of its role and synergistic potential with other ingredients.

Blending Synergies:
  • Floral Accords: It is a natural companion to a wide array of floral notes. In rose accords, it enhances the fresh, dewy aspects. With white florals like jasmine and lily-of-the-valley, it provides a green, natural lift, preventing them from becoming overly indolic or heavy. It can also be used to modernize classic floral bouquets, imparting a contemporary freshness.

  • Green and Herbal Compositions: The inherent greenness of this compound makes it a valuable component in green, leafy, and herbaceous fragrances. It can soften the sharpness of galbanum or add a watery freshness to violet leaf accords.

  • Fruity and Citrus Blends: In combination with citrus and fruity notes, it can add a touch of floral sophistication and prevent the fragrance from becoming overly simplistic or confectionary.

  • Woody and Amber Accords: While not a dominant player in these families, it can be used in smaller quantities to introduce a subtle floral freshness, creating a more complex and nuanced woody or amber fragrance.

Recommended Use Levels:

The optimal concentration of this compound will vary depending on the desired effect and the specific application. The following are general guidelines:

ApplicationRecommended Use Level in Fragrance Concentrate (%)Rationale
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.5 - 5%To provide floralcy, freshness, and to act as a modifier.
Personal Care (Lotions, Creams, Shampoos) 0.1 - 2%To impart a clean, fresh, and floral scent that is not overpowering.
Soaps (Bar and Liquid) 0.2 - 3%Good stability in alkaline media allows for effective scenting.
Home Care (Candles, Air Fresheners) 1 - 10%Its relatively high boiling point contributes to good performance in heated applications.

Performance in Different Product Bases: Stability and Substantivity

The performance of a fragrance ingredient is not solely dependent on its odor profile but also on its stability and substantivity in the final product.

  • Fine Fragrance: In alcoholic solutions, this compound is highly stable. Its tenacity on skin is moderate, typically lasting for 2-4 hours, making it a true mid-note.

  • Personal Care Products: In emulsion-based products like lotions and creams, it demonstrates good stability. Its substantivity on the skin from a wash-off product like a shower gel is fair, contributing to a lingering clean and fresh scent. In hair care, it can provide a subtle, fresh scent to the hair.

  • Soaps: One of the key advantages of this compound is its good stability in the alkaline pH of soap bases. This allows it to effectively carry its scent through the saponification process and into the final bar.

  • Candles: Due to its high boiling point, it performs well in candle applications, contributing to a consistent and pleasant scent throw when the candle is burned.

Protocols for Evaluation and Formulation

A systematic approach to evaluating and incorporating any new fragrance raw material is essential for consistent and successful fragrance creation.

Protocol 1: Olfactory Evaluation of this compound

Objective: To systematically assess the olfactory characteristics of this compound over time.

Materials:

  • This compound

  • Perfumer's alcohol (ethanol)

  • Glass beakers

  • Pipettes

  • Smelling strips (blotters)

  • Timer

  • Odor description chart

Procedure:

  • Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of this compound in perfumer's alcohol. This allows for the evaluation of different facets of the odor at varying intensities.

  • Initial Evaluation (Top Notes):

    • Dip a clean smelling strip into the 10% dilution, ensuring not to oversaturate.

    • Allow the solvent to evaporate for a few seconds.

    • Smell the strip at a distance of about 2-3 cm from the nose.

    • Record the initial impressions on the odor description chart, noting any fresh, green, or volatile characteristics.

  • Mid-Note Evaluation (Heart):

    • After 15-30 minutes, re-evaluate the smelling strip.

    • Note the development of the floral, rosy, and hyacinth-like characteristics.

    • Assess the overall character and strength of the odor.

  • Dry-Down Evaluation (Base Notes):

    • Continue to evaluate the smelling strip at regular intervals (e.g., 1 hour, 2 hours, 4 hours).

    • Record any changes in the odor profile, paying attention to the emergence of any subtle balsamic or woody nuances.

    • Note the tenacity of the scent on the strip.

  • Comparative Evaluation: Repeat the process with the 1% and 0.1% dilutions to understand how the character of the material changes at lower concentrations.

Data Visualization:

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation Stages cluster_comp Comparative Analysis Prep Prepare 10%, 1%, 0.1% Dilutions Initial Initial Evaluation (Top Notes) Prep->Initial Dip Smelling Strip Mid Mid-Note Evaluation (Heart) Initial->Mid 15-30 min DryDown Dry-Down Evaluation (Base Notes) Mid->DryDown 1-4 hours Compare Compare Dilutions DryDown->Compare Analyze Data

Caption: Workflow for the olfactory evaluation of this compound.

Protocol 2: Incorporation of this compound into a Model Fragrance Concentrate

Objective: To assess the blending properties and impact of this compound in a simple floral fragrance structure.

Materials:

  • This compound

  • A selection of other fragrance raw materials (e.g., Phenylethyl alcohol, Geraniol, Linalool, Hedione®, Galaxolide®)

  • Perfumer's alcohol

  • Digital scale (accurate to 0.001g)

  • Glass vials with caps

  • Pipettes

Procedure:

  • Create a Base Accord: Formulate a simple floral base accord. For example:

    • Phenylethyl alcohol: 40 parts

    • Geraniol: 20 parts

    • Linalool: 15 parts

    • Hedione®: 15 parts

    • Galaxolide®: 10 parts

  • Prepare Variations:

    • Control: Prepare a 10% dilution of the base accord in perfumer's alcohol.

    • Variation 1 (Low Concentration): Add 1% of this compound to the base accord and then prepare a 10% dilution.

    • Variation 2 (Medium Concentration): Add 3% of this compound to the base accord and then prepare a 10% dilution.

    • Variation 3 (High Concentration): Add 5% of this compound to the base accord and then prepare a 10% dilution.

  • Maturation: Allow all variations to mature for at least 48 hours in a cool, dark place. This allows the ingredients to synergize.

  • Sensory Evaluation:

    • Evaluate the control and each variation on smelling strips, following the olfactory evaluation protocol described above.

    • Compare the impact of this compound at different concentrations on the overall fragrance profile. Note any changes in freshness, floral character, and overall harmony.

Logical Relationship Diagram:

Blending_Logic Base Floral Base Accord Final Final Fragrance Base->Final M1 Phenylethyl Alcohol M1->Base M2 Geraniol M2->Base M3 Linalool M3->Base M4 Hedione® M4->Base M5 Galaxolide® M5->Base MPP 2-Methyl-3- phenylpropanol MPP->Final Modifier

Caption: Logical relationship of this compound as a modifier in a floral accord.

Conclusion: A Versatile Tool for the Modern Perfumer

This compound is a fragrance ingredient of significant value, offering a unique combination of a fresh, floral, and green odor profile with good performance characteristics. Its versatility allows for its use in a wide range of fragrance applications, from adding a natural dewiness to floral bouquets to providing a clean freshness in personal and home care products. A thorough understanding of its olfactory nuances, blending synergies, and performance in different product bases, as outlined in this guide, will enable the fragrance chemist and perfumer to unlock its full creative potential. As with all fragrance ingredients, adherence to safety and regulatory guidelines is paramount for its responsible and effective use.

References

  • PubChem. 2-Methyl-3-phenyl-1-propanol.
  • The Good Scents Company. 2-methyl-3-phenyl-1-propanol. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-3-phenylpropanol

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aromatic alcohol utilized as a synthetic intermediate in pharmaceuticals and as a component in the fragrance industry.[1] The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a validated framework from sample preparation to data interpretation. By elucidating the causality behind procedural choices and grounding the methodology in established analytical principles, this document serves as an authoritative resource for the precise and reliable characterization of this compound.

Introduction: The Analytical Significance of this compound

This compound (C₁₀H₁₄O, Molar Mass: 150.22 g/mol ) is a branched-chain aromatic alcohol.[1][2] Its structure, featuring a phenyl group, a secondary carbon, and a primary alcohol, imparts properties that make it a valuable precursor in organic synthesis and a contributor to fragrance profiles.[1] Given its applications, verifying its identity, purity, and concentration in various matrices is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose. It is exceptionally well-suited for analyzing volatile and semi-volatile compounds like this compound.[3][4] The gas chromatograph separates the compound from the sample matrix based on its boiling point and affinity for the GC column's stationary phase, while the mass spectrometer provides definitive structural identification through characteristic ionization and fragmentation patterns.[5]

Principle of the GC-MS Method

The analysis hinges on a two-stage process:

  • Gas Chromatographic Separation: A liquid sample containing the analyte is injected into a heated port, where it vaporizes.[6] An inert carrier gas (mobile phase), typically helium, transports the vaporized analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. This compound will interact with this phase, and the time it takes to travel through the column (its retention time, Rt) is a characteristic property under specific conditions. The separation is driven by the analyte's volatility and polarity relative to the stationary phase.[5][7]

  • Mass Spectrometric Detection and Identification: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. These charged fragments are then separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to reference libraries like the NIST Mass Spectral Library.[2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of solvent blanks and standard checks ensures the integrity of the data generated.

Materials and Reagents
  • Analyte Standard: this compound, >98% purity

  • Solvent: High-purity Dichloromethane (DCM) or Hexane, GC-MS grade. Volatile organic solvents are required for proper vaporization in the GC inlet.[3][8]

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Calibrated analytical balance

    • Volumetric flasks (10 mL, 25 mL)

    • Micropipettes

    • Autosampler vials (1.5 mL, glass) with septa caps.[8]

    • Syringe filters (0.22 µm) if samples contain particulates.[9]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to create a clean, dilute solution suitable for injection, preventing column contamination and detector saturation.

Step 1: Preparation of Stock Standard Solution (1000 µg/mL)

  • Rationale: A concentrated stock solution allows for precise and accurate preparation of more dilute working standards.

  • Procedure:

    • Accurately weigh 10.0 mg of this compound standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane.

    • Stopper and invert the flask several times to ensure homogeneity. This is your Stock Standard .

Step 2: Preparation of Working Standard Solution (10 µg/mL)

  • Rationale: Injecting a sample at a concentration around 10 µg/mL is optimal for achieving good signal-to-noise without overloading the system.[8]

  • Procedure:

    • Pipette 250 µL of the Stock Standard into a 25 mL volumetric flask.

    • Dilute to the mark with Dichloromethane.

    • Stopper and mix thoroughly.

    • Transfer the solution to a glass autosampler vial for analysis. This is your Working Standard .

Step 3: Preparation of Unknown Sample

  • Rationale: The unknown must be dissolved in the same solvent as the standard and be free of particulates.

  • Procedure:

    • Dissolve a small, accurately weighed amount of the solid sample or a measured volume of the liquid sample in a known volume of Dichloromethane to achieve an estimated concentration of ~10 µg/mL.[9]

    • If the sample contains visible particles, filter it through a 0.22 µm syringe filter to prevent clogging the GC syringe and inlet.[9]

    • Transfer the final solution to a glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point and may be optimized for specific instrumentation. A non-polar column like a DB-5ms or equivalent is recommended, as it separates compounds primarily by boiling point, which is effective for aromatic alcohols.

Parameter Condition Rationale
Gas Chromatograph (GC)
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed, non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier GasHeliumInert gas that serves as the mobile phase to transport the analyte through the column.[10]
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency and resolution for this column dimension.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[5]
Injection Volume1 µLStandard volume for capillary GC to avoid column overload.
Injection ModeSplitless (or Split 10:1)Splitless mode is used for trace analysis to transfer the entire sample onto the column. A split injection can be used for more concentrated samples to prevent overload.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The program starts at a low temperature to trap and focus analytes at the head of the column, followed by a steady ramp to elute compounds based on their boiling points.[6]
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard, robust ionization technique that produces reproducible, library-matchable spectra.
Ionization Energy70 eVThe standard energy that provides a balance of molecular ion formation and characteristic fragmentation.
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination of the ion source.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Mass Scan Rangem/z 40 - 250A range that captures the molecular ion (m/z 150) and all significant fragments while excluding low-mass solvent ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering the MS detector, which would cause unnecessary filament wear.

Data Analysis and Expected Results

Chromatographic Profile

Under the conditions specified, this compound will elute as a sharp, symmetrical peak. The exact retention time (Rt) will vary between instruments but serves as a consistent identifier for a specific system.

Mass Spectrum Interpretation

The Electron Ionization (EI) mass spectrum is the definitive identifier. The fragmentation pattern is a direct consequence of the molecule's structure.

  • Molecular Ion ([M]⁺): The parent molecule minus one electron. For this compound, this will appear at m/z 150 . Its presence confirms the molecular weight.[1]

  • Base Peak: The most abundant fragment in the spectrum, assigned a relative intensity of 100%. The fragmentation is driven by the formation of the most stable carbocation. For this molecule, cleavage of the bond between the secondary carbon and the adjacent CH₂ group (benzylic cleavage) results in the highly stable tropylium ion. This is observed at m/z 91 .[1]

  • Other Key Fragments: Other significant fragments help confirm the structure. A fragment corresponding to the loss of the CH₂OH group is also common.

Table of Expected Mass Fragments:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonSignificance
150[C₁₀H₁₄O]⁺Molecular Ion ([M]⁺)
132[M - H₂O]⁺Loss of water from the alcohol
117[M - CH₂OH]⁺Loss of the hydroxymethyl group
91 [C₇H₇]⁺ Base Peak (Tropylium ion) [1][2]
92[C₇H₈]⁺Rearrangement ion related to the tropylium ion[2]

Final identification should be confirmed by matching the acquired mass spectrum against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[2]

Visualizations of Workflow and Fragmentation

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Standard / Prepare Sample B Dissolve in Dichloromethane A->B C Dilute to Working Concentration (~10 µg/mL) B->C D Transfer to Autosampler Vial C->D E Inject 1 µL into GC Inlet D->E F Vaporization & Separation in GC Column E->F G Elution into MS F->G H Ionization & Fragmentation (EI) G->H I Mass Analysis (m/z) H->I J Acquire Chromatogram (Retention Time) I->J K Acquire Mass Spectrum I->K L Identify Fragments (m/z 91, 150, etc.) J->L K->L M Confirm via Library Match L->M N Final Report M->N

Caption: Workflow for GC-MS analysis of this compound.

Proposed Fragmentation Pathway

Fragmentation cluster_frags parent This compound [M]⁺˙ m/z 150 base_peak Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) parent->base_peak  Benzylic Cleavage frag2 [M - CH₂OH]⁺ m/z 117 parent->frag2 Loss of CH₂OH

Caption: Key fragmentation pathways for this compound in EI-MS.

References

  • SCION Instruments.
  • Mourne Training Services. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
  • University of California, Davis.
  • PubChem. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640. [Link]
  • SpectraBase. 2-Methyl-3-phenyl-1-propanol - Optional[MS (GC)] - Spectrum. [Link]
  • Delloyd's Lab-Tech.
  • LibreTexts Chemistry.
  • Truman State University.
  • PubChem. 2-Methyl-3-phenyl-1-propanol - 4.2.1 GC-MS. [Link]
  • LibreTexts Chemistry.
  • University of Wisconsin-Madison.
  • University of Wisconsin-Madison.
  • Truman State University.
  • LibreTexts Chemistry.

Sources

Nuclear magnetic resonance (NMR) spectroscopy of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive NMR Spectroscopic Analysis of 2-Methyl-3-phenylpropanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps. It delves into the strategic reasoning behind the selection of specific NMR experiments, offering a comprehensive workflow from sample preparation to final data interpretation. We present detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, supplemented with expected data tables and visual guides to ensure robust and verifiable structural confirmation.

Introduction: The Molecule and the Method

This compound (C₁₀H₁₄O) is a chiral alcohol featuring a phenyl group and a branched alkyl chain.[1] Its structural motifs make it a valuable intermediate in the synthesis of pharmaceuticals and a component in the fragrance industry.[1] Given its chirality and multiple proton and carbon environments, unambiguous structural verification is critical.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the complete and unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and map their connectivity through scalar couplings provides a definitive molecular blueprint. This guide outlines a multi-faceted NMR approach to fully characterize this compound.

Strategic Approach to Structural Elucidation

A hierarchical approach to NMR analysis ensures an efficient and complete structural determination. The strategy begins with foundational 1D experiments to identify the basic components of the molecule, followed by more complex 2D experiments to assemble these components into the final structure.

The causality behind this experimental workflow is to build a self-validating dataset. The ¹H NMR provides information on the number and type of proton environments, while the ¹³C and DEPT experiments do the same for the carbon backbone. The 2D experiments (COSY, HSQC, HMBC) then serve as the "glue," connecting the individual proton and carbon signals to reveal the complete molecular architecture.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Assembly H1 ¹H NMR (Proton Environments & Multiplicity) C13 ¹³C NMR (Carbon Environments) Fragments Identify Spin Systems & Functional Groups H1->Fragments DEPT DEPT-135 (CH, CH₂, CH₃ Identification) C13->Fragments DEPT->Fragments COSY ¹H-¹H COSY (H-H Connectivity) HSQC ¹H-¹³C HSQC (Direct C-H Correlation) Assembly Assemble Fragments (Confirm Carbon Skeleton) COSY->Assembly HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->Assembly HMBC->Assembly [Key for Connectivity] Fragments->Assembly Structure Final Structure Validation Assembly->Structure

Figure 1: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 3.1: High-Fidelity Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.[2] This protocol ensures a homogenous sample free from contaminants and particulates that can degrade spectral quality.

Materials:

  • This compound (10-20 mg for ¹H and ¹³C experiments)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small plug of glass wool

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh approximately 15 mg of this compound into a clean, dry vial. For a small molecule (~150 g/mol ), this amount provides excellent signal-to-noise for both ¹H and ¹³C experiments in a reasonable time.[3][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[3] CDCl₃ is an excellent solvent for many organic compounds and its residual proton signal is well-separated from the analyte signals. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[5]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[2] Filter the sample solution through the pipette directly into the NMR tube. This step is crucial to remove any suspended solid particles, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.[2][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 3.2: Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring a comprehensive dataset on a modern NMR spectrometer. Specific parameters may need optimization based on the instrument and sample concentration.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, ensuring its stability throughout the experiments.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This process is essential for achieving narrow linewidths and high resolution.

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024) with a relaxation delay of 2 seconds.

    • DEPT-135: Acquire a DEPT-135 spectrum. This experiment is invaluable for differentiating carbon types: CH₃ and CH signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) are not observed.

  • Acquire 2D Spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It reveals the proton spin systems within the molecule.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It provides definitive one-bond C-H correlations.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is the key experiment for connecting different spin systems and establishing the overall carbon skeleton.

Protocol 3.3: Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.[7]

  • Apodization (Window Function): Apply an exponential or Gaussian window function to the FID to improve the signal-to-noise ratio or resolution.

  • Fourier Transform (FT): Convert the time-domain FID into the frequency-domain spectrum.[8]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).[9]

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.[10]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons corresponding to that signal.

Data Interpretation and Structural Assignment

The following tables summarize the expected NMR data for this compound based on predictive models and empirical data.[1]

Structure and Numbering:

G mol C(C(CC1=CC=CC=C1)CO) (Phenyl)-CH2(7)-CH(2)(CH3(9))-CH2(1)-OH(10)

Figure 2: Molecular structure of this compound with key atom numbering.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-Ar7.15 - 7.35m5H-Protons on the phenyl ring
H-13.50 - 3.60dd2HJ ≈ 10.7, 6.8Diastereotopic protons of the -CH₂OH group
H-72.45 / 2.65dd2HJ ≈ 13.4, 7.5Diastereotopic protons of the benzylic -CH₂- group
H-21.95 - 2.05m1H-Methine proton
H-90.95d3HJ ≈ 6.7Methyl group protons
OH~1.5 (variable)br s1H-Hydroxyl proton
Table 2: Expected ¹³C NMR and DEPT-135 Data (CDCl₃, 100 MHz)
Carbon LabelChemical Shift (δ, ppm)DEPT-135Assignment
C-Ar (ipso)~140.0CPhenyl carbon attached to the alkyl chain
C-Ar (o, m, p)129.5, 128.4, 125.9CHAromatic CH carbons
C-1~68.0CH₂ (neg)-CH₂OH carbon
C-7~40.5CH₂ (neg)Benzylic -CH₂- carbon
C-2~39.0CH (pos)Methine carbon
C-9~16.5CH₃ (pos)Methyl carbon
Analysis of 2D Correlation Spectra

The 2D spectra are essential for confirming the assignments made from the 1D data.

  • COSY Spectrum: The COSY spectrum will show key correlations that define the aliphatic spin system. A cross-peak will be observed between the methyl protons (H-9) and the methine proton (H-2). H-2 will also show correlations to both the hydroxymethyl protons (H-1) and the benzylic protons (H-7). This confirms the -CH₂(1)-CH(2)(CH₃(9))-CH₂(7)- fragment.

Figure 3: Key ¹H-¹H COSY correlations in this compound.

  • HSQC Spectrum: This spectrum provides a direct correlation of each proton to its attached carbon, confirming the assignments in Tables 1 and 2. For example, the proton signal at δ ~3.55 ppm will correlate to the carbon signal at δ ~68.0 ppm, definitively assigning these to the C-1/H-1 pair.

  • HMBC Spectrum: The HMBC spectrum provides the final and most robust proof of the overall structure by connecting the molecular fragments.

    • The benzylic protons (H-7) will show a correlation to the ipso-aromatic carbon (C-Ar, ~140.0 ppm), linking the aliphatic chain to the phenyl ring.

    • The methyl protons (H-9) will show correlations to the methine carbon (C-2) and the benzylic carbon (C-7), confirming the branching point.

    • The hydroxymethyl protons (H-1) will show a correlation to the methine carbon (C-2).

G H7 H-7 (Benzylic) C_ipso C-Ar (ipso) H7->C_ipso Connects to Ring H9 H-9 (Methyl) C2 C-2 (Methine) H9->C2 C7 C-7 (Benzylic) H9->C7 Confirms Branching

Figure 4: Crucial ¹H-¹³C HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete chemical structure of this compound can be determined with high confidence. This application note provides the detailed protocols and interpretive framework necessary for researchers to perform this analysis. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra creates a self-validating dataset that leaves no ambiguity in the final structural assignment, demonstrating the power of modern NMR spectroscopy in chemical research and development.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Morris, G. A. (2015). NMR Data Processing. eMagRes.
  • Wiley-VCH GmbH. (n.d.). 2-Methyl-3-phenyl-1-propanol. SpectraBase.
  • The MetaRbolomics Consortium. (n.d.). NMR data handling and (pre-)processing. The MetaRbolomics Book.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ResearchGate. (n.d.). NMR Data Processing.
  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.

Sources

Topic: Analytical Strategies for 2-Methyl-3-phenylpropanol: High-Performance Liquid Chromatography and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the separation and quantification of 2-Methyl-3-phenylpropanol, a significant compound in the fragrance industry and a valuable intermediate in chemical synthesis.[1] Recognizing the compound's structural features—specifically its phenyl group chromophore and a critical chiral center—this document provides detailed protocols for both achiral reversed-phase high-performance liquid chromatography (RP-HPLC) for quantification and chiral normal-phase HPLC for enantioselective separation.[1][2] The causality behind key experimental choices, from column and mobile phase selection to detection parameters, is thoroughly explained to empower researchers. Furthermore, a gas chromatography-mass spectrometry (GC-MS) method is presented as an orthogonal technique for identity confirmation and impurity profiling. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to establish reliable and validated analytical systems for this compound and structurally related compounds.

Introduction and Physicochemical Characterization

This compound (CAS No: 7384-80-7) is an aromatic alcohol with the molecular formula C₁₀H₁₄O.[3] Its structure, featuring a phenyl group attached to a propanol backbone with a methyl branch, results in a chiral center at the second carbon.[1] This chirality is of paramount importance, as enantiomers of a compound can exhibit distinct biological, toxicological, and olfactory properties. Therefore, analytical methods must not only quantify the total amount of the compound but also be capable of separating its enantiomers.

The presence of the phenyl group provides a strong chromophore, making it highly suitable for UV detection in HPLC.[1] Its moderate polarity and molecular weight lend it to analysis by both liquid and gas chromatography, allowing for methodological flexibility and cross-validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[2][3]
Molar Mass~150.22 g/mol [2][3]
Boiling Point244-246 °C[1][3]
Density0.9841 g/cm³[1][3]
Refractive Index1.502[1]
Key Structural FeaturesPhenyl Chromophore, Chiral Center[1]

Achiral Analysis by Reversed-Phase HPLC (RP-HPLC)

Principle and Method Development Rationale

For accurate quantification of this compound in various matrices, a reversed-phase HPLC method is the primary choice. This technique separates analytes based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

  • Causality of Column Selection: A C18 column is the standard for retaining moderately nonpolar compounds like this compound through hydrophobic interactions between the alkyl chains of the stationary phase and the phenyl and alkyl portions of the analyte.

  • Causality of Mobile Phase Selection: An isocratic mobile phase of acetonitrile and water provides consistent elution and is ideal for routine quality control. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for aromatic compounds. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of any residual silanol groups on the column, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[4]

  • Causality of Detection: The phenyl ring in this compound exhibits significant UV absorbance. Detection at a primary wavelength of ~210 nm provides high sensitivity, while a secondary wavelength of 254 nm offers greater selectivity against potential interferences that lack an aromatic ring.[1][5]

Workflow for Achiral RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase or Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection (210 nm / 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify against Standard Curve Integrate->Calibrate Report Generate Report Calibrate->Report Chiral_MD_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Start with Racemic This compound Standard Screen_Cols Screen CSPs (e.g., Amylose-SA, Cellulose-SB) Start->Screen_Cols Screen_MP Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) Screen_Cols->Screen_MP Decision Partial or Full Separation Achieved? Screen_MP->Decision Opt_Mod Optimize Alcohol Modifier % (e.g., 5%, 10%, 15%) Decision->Opt_Mod Yes NoSep No Separation -> Try Different CSPs or Chromatographic Mode Decision->NoSep No Opt_Flow Adjust Flow Rate (e.g., 0.5-1.0 mL/min) Opt_Mod->Opt_Flow Opt_Temp Evaluate Temperature Effect (e.g., 25°C, 40°C) Opt_Flow->Opt_Temp End Final Validated Chiral Method Opt_Temp->End

Sources

Application Note: Enhanced Chromatographic Analysis of 2-Methyl-3-phenylpropanol Through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-Methyl-3-phenylpropanol, a chiral alcohol with applications in fragrance and as a synthetic intermediate. Direct analysis of this compound by gas chromatography (GC) can be hampered by its polarity, leading to poor peak shape and thermal instability. Furthermore, its chiral nature necessitates a method for enantiomeric separation. This document outlines detailed protocols for silylation and acylation to improve chromatographic performance and chiral derivatization for the resolution of its enantiomers, enabling robust and accurate analysis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a polar molecule due to its hydroxyl functional group. This polarity can lead to several analytical challenges, particularly in gas chromatography (GC). The active hydroxyl group can interact with active sites in the GC inlet and column, resulting in peak tailing, reduced sensitivity, and potential thermal degradation. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][2] This process is crucial for improving the quality of chromatographic data.

The primary goals of derivatizing this compound are:

  • Increased Volatility: By replacing the polar -OH group, the boiling point of the analyte is lowered, allowing for elution at lower temperatures and reducing the risk of thermal decomposition.[3][4]

  • Improved Peak Shape: Masking the polar hydroxyl group minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.

  • Enhanced Sensitivity: For certain detectors, such as electron capture detectors (ECD), the introduction of halogenated groups through acylation can significantly increase the detector response.[3]

  • Enantiomeric Resolution: As this compound is a chiral compound, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral chromatographic column.[5][6]

This guide will explore three key derivatization strategies: silylation, acylation, and chiral derivatization, providing detailed, field-proven protocols for each.

Experimental Workflow Overview

The overall process for the derivatization and analysis of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to data acquisition.

Derivatization_Workflow Analyte This compound (in appropriate solvent) Derivatization Derivatization Step (Silylation, Acylation, or Chiral) Analyte->Derivatization Silylation Silylation (MSTFA) Derivatization->Silylation Improved Volatility Acylation Acylation (TFAA) Derivatization->Acylation Enhanced Detectability Chiral Chiral Derivatization (Mosher's Acid Chloride) Derivatization->Chiral Enantiomeric Separation Analysis GC-MS or GC-FID Analysis Silylation->Analysis Acylation->Analysis Chiral->Analysis Data Data Interpretation (Peak Integration, Enantiomeric Ratio) Analysis->Data

Caption: General experimental workflow for derivatization.

Silylation for Enhanced Volatility and Thermal Stability

Silylation is a robust and widely used derivatization technique where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[1][7] The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent due to its high volatility and the volatile nature of its byproducts.[2][8]

Silylation Mechanism

The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the MSTFA, leading to the formation of the TMS ether and N-methyltrifluoroacetamide as a byproduct.

Protocol: Silylation of this compound with MSTFA

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a clean, dry GC vial, add 100 µL of the sample solution.

  • To the vial, add 100 µL of MSTFA. For sterically hindered alcohols, the addition of 10 µL of anhydrous pyridine can catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS or GC-FID system.

Self-Validation:

  • Run a reagent blank (solvent and MSTFA only) to identify any potential interfering peaks.

  • Analyze an underivatized sample to confirm the shift in retention time and improved peak shape of the derivatized analyte.

  • The mass spectrum of the derivatized product should show a molecular ion corresponding to the TMS ether and characteristic fragments, such as a loss of a methyl group (M-15).

Acylation for Improved Detectability

Acylation involves the introduction of an acyl group, which can improve volatility and thermal stability.[9][10] Using a fluorinated acylating reagent, such as trifluoroacetic anhydride (TFAA), forms a trifluoroacetyl ester.[3][11] The fluorine atoms in the derivative significantly enhance the response of an electron capture detector (ECD), making this method ideal for trace-level analysis.[3][12]

Acylation Mechanism

The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This results in the formation of a trifluoroacetyl ester and trifluoroacetic acid as a byproduct. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.[11]

Protocol: Acylation of this compound with TFAA

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a GC vial, add 100 µL of the sample solution and 50 µL of anhydrous pyridine.

  • Carefully add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.[12]

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Work-up (Optional): After cooling, the reaction can be quenched with water, and the derivative extracted into an organic solvent. However, for direct GC analysis, this step may not be necessary if the byproducts do not interfere with the analysis.

  • Analysis: Inject an aliquot of the reaction mixture directly into the GC system.

Self-Validation:

  • Analyze a reagent blank to ensure no interfering peaks are present.

  • Compare the retention time and peak shape of the derivatized and underivatized analyte.

  • The mass spectrum of the trifluoroacetyl ester will show a characteristic molecular ion and fragmentation pattern.

Chiral Derivatization for Enantiomeric Separation

To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) is used.[5] Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a widely used CDA for alcohols.[6][13] It reacts with the chiral alcohol to form a pair of diastereomeric esters, known as Mosher's esters.[5][14] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[5][14]

Chiral Derivatization Workflow

Chiral_Derivatization cluster_0 Reaction with (R)-Mosher's Acid Chloride cluster_1 GC Analysis R-Alcohol (R)-2-Methyl-3-phenylpropanol RR-Diastereomer (R,R)-Diastereomer R-Alcohol->RR-Diastereomer S-Alcohol (S)-2-Methyl-3-phenylpropanol SR-Diastereomer (S,R)-Diastereomer S-Alcohol->SR-Diastereomer R-Mosher (R)-Mosher's Acid Chloride R-Mosher->RR-Diastereomer R-Mosher->SR-Diastereomer GC_Column Non-Chiral GC Column RR-Diastereomer->GC_Column SR-Diastereomer->GC_Column Peak1 Peak 1 GC_Column->Peak1 Peak2 Peak 2 GC_Column->Peak2

Caption: Chiral derivatization and separation workflow.

Protocol: Chiral Derivatization with Mosher's Acid Chloride

Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride] (for confirmation of absolute configuration)

  • Racemic and enantiomerically enriched samples of this compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

Procedure:

  • Sample Preparation: In a dry GC vial, dissolve approximately 1 mg of this compound in 200 µL of anhydrous dichloromethane.

  • Base Addition: Add 50 µL of anhydrous pyridine to the vial.

  • CDA Addition: Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or a preliminary GC run. The reaction should go to completion to avoid kinetic resolution.[5]

  • Quenching: The reaction can be quenched by the addition of a small amount of water or dilute aqueous acid.

  • Extraction: Extract the diastereomeric esters with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Dissolve the residue in a suitable solvent for GC analysis.

Self-Validation:

  • Analyze the derivatized racemic standard to confirm the separation of the two diastereomeric peaks.

  • The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original alcohol sample.

  • For assignment of absolute configuration, a separate derivatization with (S)-Mosher's acid chloride should be performed and the elution order of the diastereomers compared.[15]

Summary of Derivatization Strategies

Derivatization MethodReagentDerivative FormedKey AdvantagesPrimary Application
Silylation MSTFATrimethylsilyl (TMS) EtherIncreased volatility, improved thermal stability, clean byproducts.Routine GC-MS and GC-FID analysis for quantification and identification.
Acylation TFAATrifluoroacetyl (TFA) EsterEnhanced detectability with ECD, good volatility.Trace-level analysis, confirmation testing.[11]
Chiral Derivatization Mosher's Acid ChlorideDiastereomeric EstersEnables separation of enantiomers on a non-chiral column.Determination of enantiomeric purity and absolute configuration.[6][13]

Conclusion

The derivatization of this compound is an essential step for achieving high-quality analytical results. Silylation with MSTFA is recommended for general-purpose GC analysis, providing enhanced volatility and peak shape. For applications requiring high sensitivity, acylation with TFAA is the preferred method, especially when using an electron capture detector. Finally, for the critical task of enantiomeric resolution, derivatization with Mosher's acid chloride offers a reliable means of forming separable diastereomers. The protocols provided in this application note are robust and validated, offering researchers the tools needed for the accurate and precise analysis of this compound.

References

  • Wikipedia.
  • Wikipedia. Mosher's acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. [Link]
  • Regis Technologies.
  • Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • The Retort. Mosher's Acid. [Link]
  • Gotor-Gotor, A., et al. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. [Link]
  • Restek.
  • Alfa Chemistry.
  • Slideshare.
  • Pizarro, C., et al. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. [Link]
  • Liu, W., et al. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Cole, L. A., et al.
  • Organic Chemistry Portal.
  • ResearchGate.
  • De la Cruz, J. N., et al. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]
  • Waters Blog.
  • Bibel, M.
  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? [Link]
  • ResearchGate. Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. [Link]
  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
  • Science.gov. chemical derivatization techniques: Topics by Science.gov. [Link]
  • PubChem. 2-Methyl-3-phenyl-1-propanol. [Link]

Sources

Application Notes and Protocols: 2-Methyl-3-phenylpropanol as a Versatile Starting Material for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-3-phenylpropanol in Medicinal Chemistry

This compound, a structurally distinct chiral alcohol, has emerged as a valuable and versatile starting material in the complex landscape of pharmaceutical synthesis.[1] Its unique combination of a phenyl group and a chiral center on the propanol backbone makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthetic utility of this compound, with a specific focus on its application in the synthesis of a promising new anti-inflammatory agent, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36).

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Key Intermediate: From Alcohol to Carboxylic Acid

The journey from this compound to a pharmacologically active molecule begins with its oxidation to the corresponding carboxylic acid, 2-methyl-3-phenylpropanoic acid. This transformation is a critical step that introduces a carboxylic acid moiety, a common functional group in many pharmaceutical compounds, enabling further derivatization.

Several robust and well-established oxidation methods can be employed for this conversion. The choice of oxidant is crucial and depends on factors such as scale, desired purity, and tolerance of other functional groups in more complex substrates. For the purpose of these application notes, we will detail two widely accepted and effective protocols: the Jones oxidation and a TEMPO-catalyzed oxidation.

Protocol 1: Jones Oxidation of this compound

The Jones oxidation is a classic and powerful method for the oxidation of primary alcohols to carboxylic acids using chromic acid, typically generated in situ from chromium trioxide and sulfuric acid in acetone.[2][3] This method is known for its high yields and relatively low cost.

Reaction Scheme:

G reactant This compound reagent CrO3, H2SO4, Acetone reactant->reagent product 2-Methyl-3-phenylpropanoic Acid reagent->product

Caption: Jones Oxidation of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₁₀H₁₄O150.2210.0 g
Chromium trioxideCrO₃99.9915.0 g
Sulfuric acid (conc.)H₂SO₄98.0813.0 mL
AcetoneC₃H₆O58.08200 mL
IsopropanolC₃H₈O60.10For quenching
Diethyl ether(C₂H₅)₂O74.12For extraction
Sodium sulfate (anhydrous)Na₂SO₄142.04For drying

Step-by-Step Protocol:

  • Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously add 15.0 g of chromium trioxide to 13.0 mL of concentrated sulfuric acid. Stir the mixture until a homogenous solution is formed. Slowly add 50 mL of water to the mixture while maintaining the temperature below 20°C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of this compound in 150 mL of acetone.

  • Oxidation: Cool the acetone solution to 0-5°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C. The color of the reaction mixture will change from orange-red to a greenish precipitate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears and a green precipitate persists.

  • Work-up: Filter the reaction mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-methyl-3-phenylpropanoic acid. Further purification can be achieved by vacuum distillation or crystallization.

Protocol 2: TEMPO-Catalyzed Oxidation of this compound

For substrates that are sensitive to the harsh acidic conditions of the Jones oxidation, a milder and more selective alternative is the TEMPO-catalyzed oxidation.[4][5] This method utilizes a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).

Reaction Scheme:

G reactant This compound reagent TEMPO (cat.), NaOCl, NaHCO3 reactant->reagent product 2-Methyl-3-phenylpropanoic Acid reagent->product

Caption: TEMPO-catalyzed oxidation of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₁₀H₁₄O150.225.0 g
TEMPOC₉H₁₈NO156.250.08 g (1 mol%)
Sodium hypochlorite (10-15% aq.)NaClO74.44~50 mL
Sodium bicarbonateNaHCO₃84.01Saturated solution
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
Sodium sulfiteNa₂SO₃126.0410% solution
Hydrochloric acid (1 M)HCl36.46For acidification

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of this compound and 0.08 g of TEMPO in 50 mL of dichloromethane.

  • Addition of Bicarbonate: Add 25 mL of a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

  • Oxidation: Cool the biphasic mixture to 0°C in an ice bath. With vigorous stirring, add the sodium hypochlorite solution dropwise. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a 10% aqueous solution of sodium sulfite.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Isolation: Combine the organic layers and wash with water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction of Product: Extract the acidified aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-3-phenylpropanoic acid.

Synthesis of a Novel Anti-inflammatory Agent: S(-)-2-amino-2-methyl-3-phenylpropanoic Acid (NPAA-36)

The synthesized 2-methyl-3-phenylpropanoic acid serves as a key precursor for the synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), a non-protein amino acid derivative. Preclinical studies have indicated that NPAA-36 exhibits promising anti-inflammatory and antinociceptive properties with a potentially improved gastrointestinal safety profile compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][6]

The synthesis of NPAA-36 from 2-methyl-3-phenylpropanoic acid involves a multi-step process, typically beginning with the introduction of an amino group at the α-position. A common strategy is the Strecker synthesis or a related amination protocol.

Overall Synthetic Workflow:

G A This compound B Oxidation A->B C 2-Methyl-3-phenylpropanoic Acid B->C D α-Halogenation C->D E α-Halo Acid D->E F Amination E->F G S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) F->G

Caption: Synthetic pathway from this compound to NPAA-36.

Protocol 3: Synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36)

The following is a generalized protocol based on established methods for the synthesis of α-amino acids. Specific conditions may require optimization.

Step 3a: α-Bromination of 2-Methyl-3-phenylpropanoic Acid

  • Reaction Setup: In a flask protected from light, dissolve 2-methyl-3-phenylpropanoic acid in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add a catalytic amount of red phosphorus.

  • Bromination: Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically initiated by gentle heating.

  • Work-up: After the reaction is complete, the excess bromine is removed, and the product, α-bromo-2-methyl-3-phenylpropanoic acid, is isolated.

Step 3b: Amination of α-Bromo-2-methyl-3-phenylpropanoic Acid

  • Reaction Setup: Dissolve the α-bromo acid in an excess of aqueous ammonia.

  • Amination: Heat the mixture in a sealed vessel. The nucleophilic substitution of the bromine atom by ammonia yields the racemic α-amino acid.

  • Isolation: The product, (±)-2-amino-2-methyl-3-phenylpropanoic acid, is isolated by crystallization.

Step 3c: Chiral Resolution

  • Formation of Diastereomeric Salts: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization based on their different solubilities.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with an acid or base to liberate the enantiomerically pure S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36).

Pharmacological Significance and Future Directions

The development of NPAA-36 from this compound highlights the potential of this starting material in generating novel drug candidates. The anti-inflammatory and antinociceptive activities of NPAA-36, coupled with its potentially favorable safety profile, make it a subject of significant interest for further preclinical and clinical investigation.[3] The structural modifications enabled by the versatile chemistry of this compound and its derivatives open up avenues for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency and reduce side effects.

Conclusion

This compound is a valuable and underutilized chiral building block in pharmaceutical synthesis. The detailed protocols provided in these application notes for its oxidation and subsequent conversion to the promising anti-inflammatory agent S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) are intended to empower researchers to explore the full potential of this versatile starting material. The logical flow from a simple alcohol to a complex, pharmacologically active molecule underscores the power of synthetic chemistry in addressing unmet medical needs.

References

  • Organic Chemistry Portal.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(8), 723-726.
  • Wikipedia.
  • J&K Scientific LLC.
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
  • Qualitas1998.net.
  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. 19.
  • PrepChem.com. Synthesis of this compound. [Link]

Sources

Application Note: Biocatalytic Reduction for the Green Synthesis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the biocatalytic synthesis of 2-Methyl-3-phenylpropanol, a valuable fine chemical and intermediate in the pharmaceutical and fragrance industries.[1] The protocol details the asymmetric reduction of the precursor aldehyde, 2-Methyl-3-phenylpropanal, utilizing both whole-cell biocatalysts and isolated oxidoreductase enzymes. Emphasis is placed on practical, scalable, and sustainable methodologies that offer high selectivity and yield, presenting a viable green alternative to traditional chemical synthesis routes.[2] Protocols for enzyme screening, whole-cell biotransformation, cofactor regeneration systems, product analysis, and purification are described in detail.

Introduction: The Case for a Biocatalytic Approach

This compound is a branched-chain aromatic alcohol with applications as a building block in organic synthesis.[1] Traditional chemical synthesis often relies on metal hydride reducing agents or catalytic hydrogenation, which can involve harsh reaction conditions and the use of hazardous materials.[3][4] Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a compelling alternative, characterized by high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduced environmental footprint.[5][6]

The core of this biocatalytic process is the enzymatic reduction of the carbonyl group of 2-Methyl-3-phenylpropanal. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs), which utilize nicotinamide cofactors (NADH or NADPH) as a source of reducing equivalents.[7] A key challenge in designing an efficient process is the cost-effective regeneration of these cofactors, which can be achieved through various strategies, including substrate-coupled or enzyme-coupled systems.[8]

This guide will explore two robust platforms for this synthesis:

  • Whole-Cell Biocatalysis: Utilizing genetically engineered Escherichia coli or readily available baker's yeast (Saccharomyces cerevisiae). Whole-cell systems are advantageous as they contain the necessary enzymes for cofactor regeneration, simplifying the overall process.[5][6]

  • Isolated Enzyme Systems: Employing purified ADHs or KREDs, which offer higher specific activity and eliminate potential side reactions from endogenous enzymes. This approach requires an external cofactor regeneration system.

The choice between these systems depends on factors such as desired purity, process economics, and available resources. This document will provide the necessary protocols to implement and evaluate both approaches.

Reaction Schematics and Workflow

The fundamental transformation is the reduction of an aldehyde to a primary alcohol.

Biocatalytic Reduction Pathway

Biocatalytic Reduction cluster_cofactor Cofactor Regeneration sub 2-Methyl-3-phenylpropanal prod This compound sub->prod ADH / KRED nadp NAD(P)+ prod->nadp nadph NAD(P)H nadph->sub regen_enz Regeneration Enzyme (e.g., GDH, FDH) nadp->regen_enz regen_sub Co-substrate (e.g., Glucose, Formate, Isopropanol) regen_sub->regen_enz regen_prod By-product (e.g., Gluconic acid, CO2, Acetone) regen_enz->nadph regen_enz->regen_prod

Caption: General scheme of the biocatalytic reduction of 2-Methyl-3-phenylpropanal.

Experimental Workflow

Sources

Application Note: Scale-Up of 2-Methyl-3-phenylpropanol Synthesis for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the pilot plant scale-up of 2-Methyl-3-phenylpropanol synthesis. The selected synthetic route involves the catalytic hydrogenation of α-methylcinnamaldehyde using a copper chromite catalyst. This document details the process chemistry, a step-by-step pilot plant protocol, in-process analytical controls, final product quality assurance, and critical safety and environmental considerations. The information is intended for researchers, scientists, and drug development professionals involved in chemical process scale-up and manufacturing.

Introduction

This compound (CAS No. 7384-80-7) is a valuable fine chemical intermediate with applications in the fragrance and pharmaceutical industries.[1] Its pleasant floral scent makes it a desirable component in perfumes and cosmetics, while its chemical structure serves as a building block for more complex molecules. As the demand for this compound transitions from laboratory to commercial scale, a robust and scalable synthetic process is essential.

This document outlines a detailed protocol for the pilot plant production of this compound, focusing on the catalytic hydrogenation of α-methylcinnamaldehyde. This method is chosen for its high selectivity, efficiency, and amenability to industrial-scale operations.

Process Chemistry and Rationale

The synthesis of this compound is achieved through the selective hydrogenation of the carbon-carbon double bond and the aldehyde functional group of α-methylcinnamaldehyde.

Reaction Scheme:

α-Methylcinnamaldehyde + 2H₂ --(Copper Chromite Catalyst)--> this compound

The selection of a copper chromite catalyst is pivotal for this transformation. Copper chromite is a well-established industrial catalyst known for its efficacy in hydrogenating esters, aldehydes, and ketones to their corresponding alcohols.[2][3][4] It offers high activity and selectivity, minimizing the formation of byproducts that can arise from over-reduction of the aromatic ring. The hydrogenation is typically performed at elevated temperature and pressure to ensure a reasonable reaction rate.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of α-methylcinnamaldehyde over a copper chromite catalyst is a heterogenous catalytic process. The reaction proceeds through a series of steps involving the adsorption of both hydrogen and the organic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond and the carbonyl group. The catalyst provides an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of reaction.

Pilot Plant Synthesis Protocol

This protocol is designed for a 100 L scale pilot plant reactor. All operations should be conducted in a well-ventilated area, and all personnel must wear appropriate personal protective equipment (PPE).

Equipment
  • 100 L high-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure probes, a heating/cooling jacket, and a rupture disc.

  • Catalyst filtration unit.

  • Vacuum distillation apparatus.

  • Inert gas (Nitrogen) supply.

  • Hydrogen gas supply with appropriate regulators and safety features.

Reagents and Materials
Reagent/MaterialCAS NumberQuantityMolar Eq.
α-Methylcinnamaldehyde101-39-315.0 kg1.0
Copper Chromite Catalyst12053-18-80.75 kg-
Ethanol (Solvent)64-17-560 L-
Hydrogen Gas1333-74-0As required-
Nitrogen Gas7727-37-9As required-
Process Workflow Diagram

cluster_0 Reactor Preparation cluster_1 Hydrogenation Reaction cluster_2 Work-up and Purification cluster_3 Final Product A Inerting Reactor with Nitrogen B Charging Ethanol and Catalyst A->B Safe Handling C Charging α-Methylcinnamaldehyde B->C Substrate Addition D Pressurizing with Hydrogen C->D Sealing Reactor E Heating and Stirring D->E Reaction Initiation F In-Process Monitoring (FTIR/NMR) E->F Real-time Analysis G Cooling and Depressurization F->G Reaction Completion H Catalyst Filtration G->H Safety Protocols I Solvent Removal H->I Clarified Solution J Vacuum Distillation I->J Crude Product K This compound (>98% Purity) J->K Purified Product

Caption: Pilot Plant Synthesis Workflow

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and free from any contaminants.

    • Inert the reactor by purging with nitrogen gas three times to remove any residual oxygen.[5]

  • Catalyst and Solvent Charging:

    • Under a nitrogen atmosphere, carefully charge the copper chromite catalyst (0.75 kg) into the reactor.

    • Add ethanol (60 L) to the reactor.

  • Substrate Charging:

    • Charge α-methylcinnamaldehyde (15.0 kg) into the reactor.

    • Seal the reactor securely.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 500 psi.

    • Begin stirring at 200 RPM.

    • Heat the reactor to 150°C.

    • Maintain the hydrogen pressure at 500 psi throughout the reaction.

    • Monitor the reaction progress using in-situ FTIR or by taking periodic samples for GC analysis. The reaction is considered complete when the α-methylcinnamaldehyde peak is no longer detected.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen three times.

  • Catalyst Filtration:

    • Filter the reaction mixture to remove the copper chromite catalyst. The spent catalyst should be handled and disposed of as hazardous waste according to local regulations.[6][7][8]

  • Purification:

    • Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.

    • The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 115-118°C at 10 mmHg.

Analytical Controls and Quality Assurance

Rigorous analytical monitoring is crucial to ensure the safety, efficiency, and reproducibility of the process, as well as the quality of the final product.

In-Process Controls

In-process controls (IPCs) are essential for monitoring the reaction progress and ensuring it proceeds as expected.

Analytical MethodPurposeFrequencyAcceptance Criteria
In-situ FTIR/RamanMonitor the disappearance of the α-methylcinnamaldehyde carbonyl peak (~1680 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).ContinuousDisappearance of the starting material peak.
GC-FIDQuantify the conversion of α-methylcinnamaldehyde to this compound.Every 2 hours>98% conversion.
Pressure MonitoringEnsure constant hydrogen pressure.ContinuousPressure remains at 500 ± 20 psi.
Final Product Quality Control

The final product must meet stringent quality specifications before release.

Analytical MethodSpecification
AppearanceClear, colorless to pale yellow liquid
Purity (by GC)≥ 98.0%
Identification (by ¹H NMR, ¹³C NMR, MS, IR)Conforms to the structure of this compound
Water Content (by Karl Fischer)≤ 0.2%
Residual Solvents (by GC-HS)Ethanol ≤ 5000 ppm
Quality Control Workflow Diagram

cluster_0 Raw Materials cluster_1 In-Process Control cluster_2 Crude Product cluster_3 Final Product QC A α-Methylcinnamaldehyde (Purity >95%) D Reaction Monitoring (FTIR/GC) A->D B Copper Chromite (Activity Check) B->D C Ethanol (Anhydrous) C->D E Post-Filtration (GC Purity) D->E F Appearance E->F G Purity (GC) E->G H Identification (NMR, MS, IR) E->H I Water Content E->I J Residual Solvents E->J K Release F->K G->K H->K I->K J->K

Caption: Quality Control Workflow

Safety and Environmental Considerations

Hazard Identification and Mitigation
  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation area must be well-ventilated and equipped with hydrogen detectors. All electrical equipment should be intrinsically safe.[5][9]

  • Copper Chromite Catalyst: Can be pyrophoric, especially after use. The spent catalyst should be handled under an inert atmosphere and wetted with water before disposal.[10] It is also toxic and should be handled with appropriate PPE.

  • α-Methylcinnamaldehyde: May cause skin and eye irritation.

  • Ethanol: Flammable liquid.

  • High-Pressure Operations: The reactor must be regularly inspected and pressure tested. A rupture disc is a critical safety feature.

Personal Protective Equipment (PPE)
  • Flame-retardant lab coat.

  • Safety glasses with side shields or chemical goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Anti-static footwear.

Waste Disposal
  • Spent Catalyst: The copper chromite catalyst is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations. It should be collected in a designated, labeled container and sent to a licensed hazardous waste disposal facility.[6][7][8]

  • Organic Waste: The distillation residues and any organic solvent waste should be collected and disposed of as hazardous organic waste.

  • Aqueous Waste: Aqueous waste from any cleaning procedures should be neutralized and checked for any contaminants before disposal.

Conclusion

The catalytic hydrogenation of α-methylcinnamaldehyde using a copper chromite catalyst provides a robust and scalable method for the pilot plant production of this compound. Adherence to the detailed protocol, in-process controls, and safety procedures outlined in this application note will ensure a safe, efficient, and reproducible manufacturing process, yielding a high-quality final product.

References

  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2023, October 11).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Copper chromite, catalyst.
  • Batch reactor SOP template. (n.d.).
  • Veolia Australia and New Zealand. (n.d.). Spent Catalysts | Hazardous Waste.
  • Hydrogenation SOP. (n.d.).
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • Organic Syntheses Procedure. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation.
  • ECMA. (n.d.). Spent catalyst management INDUSTRY GUIDANCE.
  • FEDIOL. (2007, October 1). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.
  • Sharpe, R. (n.d.). Question 45: What are the procedures/rules governing the transportation and disposal of catalyst contaminated with arsenic, mercury, barium, or other heavy metals? Are there maximum limits for any of these?
  • Scribd. (n.d.). SOP-Operating Procedure of Hydrogen Plant.
  • CORE. (n.d.). Applications and Preparation Methods of Copper Chromite Catalysts: A Review.
  • RIFM. (2024, September 3). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • Agfa. (n.d.). From Lab scale to pilot scale.
  • Pope Scientific, Inc. (n.d.). Fractional Distillation Pilot Plant.
  • Chemchart. (n.d.). This compound (7384-80-7).
  • Google Patents. (n.d.). Process for producing a hydrogenation catalyst of copper chromite.
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • mediaTUM. (n.d.). Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts.
  • PubMed. (n.d.). Fragrance material review on 2,2-dimethyl-3-phenylpropanol.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Avantium. (n.d.). Pilot plant studies of hydrotreating catalysts.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
  • Google Patents. (n.d.). Copper chromite hydrogenation catalyst.
  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up.
  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol.
  • ResearchGate. (2024, September 1). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS Registry Number 13351-61-6 | Request PDF.
  • Google Patents. (n.d.). Copper chromite hydrogenation catalysts for production of fatty alcohols.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.
  • MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
  • Google Patents. (n.d.). Process for producing 2-methyl-1, 3-propanediol and system.
  • ResearchGate. (n.d.). (PDF) General Kinetic Modeling of the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol over a Commercial Palladium-Based Catalyst.

Sources

Topic: Enantioselective Resolution of Racemic 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the enantioselective resolution of racemic 2-methyl-3-phenylpropanol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] The inherent difficulty in separating enantiomers, which share identical physical properties, necessitates specialized techniques.[2] This guide details two robust and widely adopted methodologies: preparative-scale Enzymatic Kinetic Resolution (EKR) using immobilized Candida antarctica Lipase B, and analytical-scale separation and purity assessment using Chiral High-Performance Liquid Chromatography (HPLC). We delve into the mechanistic principles behind these techniques, offering not just step-by-step protocols but also the scientific rationale guiding experimental design. This ensures that researchers, scientists, and drug development professionals can replicate, adapt, and troubleshoot these critical processes effectively.

Introduction: The Significance of Chiral this compound

This compound is an alcohol featuring a chiral center at the second carbon position. The spatial arrangement of the substituents around this center gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. While chemically similar, these enantiomers can exhibit profoundly different pharmacological, toxicological, and sensory properties. Consequently, the ability to isolate a single, pure enantiomer is often a regulatory and functional prerequisite for its use as a pharmaceutical intermediate or a precursor in complex organic synthesis.[1]

Synthesizing this alcohol from achiral precursors typically yields a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture.[2] The process of separating these enantiomers is termed "chiral resolution." This guide focuses on providing the foundational knowledge and practical protocols to achieve this separation with high fidelity.

G cluster_start Starting Material cluster_process Resolution Process cluster_end Resolved Products racemate Racemic (±)-2-Methyl-3-phenylpropanol (50% R / 50% S) resolution Enantioselective Resolution Technique racemate->resolution Separation enantiomer_R (R)-Enantiomer (High Purity) resolution->enantiomer_R enantiomer_S (S)-Enantiomer (High Purity) resolution->enantiomer_S G cluster_input Inputs cluster_output Outputs at ~50% Conversion racemate Racemic Alcohol (R-OH + S-OH) enzyme Lipase (e.g., CALB) racemate->enzyme acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme product Acylated (R)-Ester (R-OAc) enzyme->product Fast Reaction unreacted Unreacted (S)-Alcohol (S-OH) enzyme->unreacted Slow Reaction

Figure 2: Workflow for the Enzymatic Kinetic Resolution (EKR) of a racemic alcohol.

Protocol: EKR of (±)-2-Methyl-3-phenylpropanol

This protocol describes the transesterification of racemic this compound using immobilized CALB (Novozym 435) and vinyl acetate as the acyl donor.

Materials & Reagents:

  • (±)-2-Methyl-3-phenylpropanol (Substrate)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl Acetate (Acyl Donor)

  • Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous, reaction solvent) [3]* Molecular Sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., 50 mL screw-cap flask)

  • Orbital shaker with temperature control

  • Filtration setup (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a 50 mL flask, add (±)-2-methyl-3-phenylpropanol (e.g., 1.0 mmol, 150.2 mg).

  • Solvent Addition: Dissolve the substrate in 10 mL of anhydrous MTBE.

  • Enzyme & Acyl Donor: Add Novozym 435 (e.g., 20 mg w/w relative to substrate) and vinyl acetate (e.g., 2.0 mmol, 184 µL). [4]The excess of acyl donor helps drive the reaction forward.

  • Drying Agent: Add approximately 100 mg of activated molecular sieves. This is crucial as water can lead to unwanted hydrolysis reactions and decrease enzyme activity. [3][5]5. Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 40-50°C. [5]The elevated temperature often increases the reaction rate.

  • Monitoring: Periodically take small aliquots (e.g., 50 µL) from the reaction, filter out the enzyme, and analyze by Chiral HPLC (see Protocol in Section 3) to determine the conversion and enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

  • Reaction Termination: Once the conversion approaches 50% (typically yielding the highest ee values for both substrate and product), stop the reaction.

  • Work-up:

    • Filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting (R)-2-methyl-3-phenylpropyl acetate from the unreacted (S)-2-methyl-3-phenylpropanol using silica gel column chromatography.

Expected Data & Performance Metrics

The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess of both the remaining substrate and the newly formed product.

ParameterDescriptionTypical Target Value
Conversion (c) The percentage of the initial substrate that has been converted to product.~50%
Substrate ee (eeₛ) Enantiomeric excess of the unreacted (S)-alcohol.>95%
Product ee (eeₚ) Enantiomeric excess of the acylated (R)-ester.>95%
Enantiomeric Ratio (E) A measure of the enzyme's selectivity. E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)].>200 for excellent selectivity [4]

Methodology II: Chiral HPLC for Analysis and Monitoring

Scientific Principle

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of a sample. The separation is achieved on a Chiral Stationary Phase (CSP). These CSPs are themselves chiral and interact diastereomerically with the enantiomers in the sample. [6] One of the most widely used classes of CSPs is based on polysaccharides like cellulose or amylose coated onto a silica support. [7][8]The chiral grooves and cavities on the surface of the CSP cause one enantiomer to bind more strongly or for a longer duration than the other. This differential interaction results in different retention times, allowing for their separation and quantification.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Mobile Phase csp_surface Chiral Pockets enantiomer_R (R)-Enantiomer enantiomer_R->csp_surface Stronger Interaction (Longer Retention) enantiomer_S (S)-Enantiomer enantiomer_S->csp_surface Weaker Interaction (Shorter Retention)

Figure 3: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP). Different interaction strengths lead to different retention times.

Protocol: Chiral HPLC Analysis of this compound

This protocol provides a general method for analyzing the enantiomeric composition of a sample from the EKR reaction. Method optimization (e.g., modifying the mobile phase composition) may be required.

Instrumentation & Materials:

  • HPLC System with UV detector (e.g., Agilent 1100/1200 series). [8]* Chiral Column: e.g., Daicel CHIRALPAK® series or CHIRALCEL® series (typically 4.6 x 250 mm, 5 µm particle size). [7]* Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample Vials.

Procedure:

  • System Preparation:

    • Install the chiral column.

    • Prepare the mobile phase, e.g., n-Hexane/IPA (95:5 v/v). Degas the mobile phase before use.

    • Set the column temperature, e.g., 25°C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Take an aliquot from the EKR reaction (or the final purified product).

    • Filter the sample to remove any particulate matter (e.g., using a 0.45 µm syringe filter).

    • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the mobile phase.

  • Analysis:

    • Set the UV detector wavelength (e.g., 254 nm).

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. (This may require injecting a non-racemic standard if the elution order is unknown).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The successful enantioselective resolution of racemic this compound is readily achievable through a synergistic application of preparative biocatalysis and analytical chromatography. Enzymatic Kinetic Resolution with immobilized Candida antarctica Lipase B offers a scalable, efficient, and green method for producing both enantiomers in high optical purity. Concurrently, Chiral HPLC provides a precise and reliable technique for monitoring the resolution process and validating the enantiomeric purity of the final products. The protocols and principles detailed in this guide equip researchers with the necessary tools to effectively implement these powerful methodologies in their own laboratories.

References

  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories, 20(1), 195.
  • de Melo Carvalho, A. C. L., Fonseca, T. de S., Mattos, M., & Serra, I. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21946–21974.
  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. International Journal of Molecular Sciences, 13(9), 11726–11745.
  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
  • Tóth, G., & Láng, K. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A, 1091(1-2), 11–20.
  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Microbiology, 21(1), 282.
  • LookChem. (n.d.). Synthesis of 2-Methyl-3-phenylpropanal. Chempedia - LookChem.
  • Singh, T., & de Mattos, M. C. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(43), 5981–5988.
  • Pinheiro, M. P., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889.
  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288–293.
  • McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692.
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5846–5863.
  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International, 23(9).
  • LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
  • Gotor-Fernández, V., & Gotor, V. (2012). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. Organic Syntheses, 89, 13-22.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenyl-1-propanol. PubChem Compound Database.
  • Raths, J., et al. (2021). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 13(16), 2736.
  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288-293.
  • ChemSynthesis. (n.d.). 2-methyl-3-phenyl-1-propanol. ChemSynthesis.com.
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • de Oliveira, A. S., & de Souza, R. O. M. A. (2021). Enantiomers and Their Resolution. Molecules, 26(16), 4834.

Sources

Application Notes and Protocols: Leveraging 2-Methyl-3-phenylpropanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2-Methyl-3-phenylpropanol in modern polymer synthesis. While not a conventional monomer for homopolymerization, its unique structure, featuring a primary hydroxyl group and a bulky phenylpropyl side chain, makes it a valuable component for synthesizing specialty polymers. This document outlines its utility as an initiator for Ring-Opening Polymerization (ROP) of cyclic esters and as a co-monomer for the production of novel polyesters and polyurethanes. The protocols provided are based on established polymerization principles, adapted to incorporate this compound, offering a framework for developing materials with tailored properties.

Introduction: The Untapped Potential of this compound in Polymer Chemistry

This compound (2M3PP) is an organic alcohol characterized by a C10H14O molecular formula.[1] Its structure, comprising a propanol backbone with both a methyl and a phenyl group, offers a unique combination of steric hindrance and aromatic character.[2] While its primary applications to date have been as an intermediate in pharmaceutical and fragrance synthesis, its reactive hydroxyl group presents a compelling opportunity for polymer chemists.[2]

The introduction of 2M3PP into a polymer backbone can be hypothesized to impart several desirable properties:

  • Increased Amorphous Content: The bulky, non-symmetrical side group is likely to disrupt chain packing and reduce crystallinity.

  • Enhanced Thermal Stability: The presence of the aromatic phenyl ring can increase the glass transition temperature (Tg) and improve thermal stability.

  • Modified Solubility: The hydrophobic nature of the phenylpropyl group can alter the solubility profile of the resulting polymer in organic solvents.

  • Tailored Mechanical Properties: Incorporation can lead to polymers with unique tensile strength, elongation, and modulus characteristics.

This guide explores three primary applications of 2M3PP in polymer synthesis: as an initiator for the controlled polymerization of lactones, and as a diol in the synthesis of polyesters and polyurethanes.

Application I: this compound as an Initiator in Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA) is a cornerstone for producing biodegradable and biocompatible polyesters.[3] The most common mechanism is coordination-insertion, often catalyzed by metal alkoxides, where an alcohol can serve as the initiator, becoming the α-end group of the polymer chain.[3][4] The hydroxyl group of 2M3PP can readily initiate this process, allowing for the synthesis of polyesters with a defined molecular weight and a unique end-group functionality.

Mechanism of Initiation

The ROP of lactones initiated by an alcohol in the presence of a catalyst like tin(II) 2-ethylhexanoate (Sn(Oct)₂) proceeds via a coordination-insertion mechanism. The key steps are:

  • Activation: The catalyst activates the monomer (e.g., ε-caprolactone).

  • Nucleophilic Attack: The hydroxyl group of this compound attacks the carbonyl carbon of the activated monomer.

  • Ring Opening and Propagation: The cyclic ester ring opens, and the 2M3PP molecule becomes covalently bonded to one end of the growing polymer chain. Subsequent monomer units add to the new hydroxyl terminus.

ROP_Mechanism Monomer Monomer Activated_Monomer Activated_Monomer Monomer->Activated_Monomer Coordination Growing_Chain Growing_Chain Activated_Monomer->Growing_Chain Ring-Opening Catalyst Catalyst Catalyst->Activated_Monomer Initiator Initiator Initiator->Activated_Monomer Nucleophilic Attack Another_Monomer Another_Monomer Growing_Chain->Another_Monomer Chain Growth

Experimental Protocol: Synthesis of Poly(ε-caprolactone) (PCL) using 2M3PP Initiator

This protocol describes the synthesis of PCL with a target molecular weight of 10,000 g/mol .

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
ε-Caprolactone (CL)114.14>99%Sigma-Aldrich
This compound150.22>98%Sigma-Aldrich
Tin(II) 2-ethylhexanoate405.12>95%Sigma-Aldrich
Toluene-AnhydrousSigma-Aldrich
Methanol-ACS GradeFisher Scientific

Procedure:

  • Drying: ε-Caprolactone is dried over CaH₂ for 48 hours and then distilled under reduced pressure. Toluene is dried over sodium/benzophenone and distilled. This compound is dried over molecular sieves (3 Å).

  • Reaction Setup: A 100 mL round-bottom flask is flame-dried under vacuum and backfilled with dry nitrogen.

  • Reagent Addition:

    • Add 10.0 g (87.6 mmol) of purified ε-caprolactone to the flask.

    • Add 0.132 g (0.876 mmol) of this compound (for a monomer-to-initiator ratio of 100:1).

    • Add 20 mL of anhydrous toluene to dissolve the reagents.

    • Add 0.035 g (0.0876 mmol) of Sn(Oct)₂ (for a monomer-to-catalyst ratio of 1000:1).

  • Polymerization: The flask is placed in a preheated oil bath at 110°C and stirred for 24 hours under a nitrogen atmosphere.

  • Purification:

    • The reaction mixture is cooled to room temperature and the viscous solution is diluted with 20 mL of tetrahydrofuran (THF).

    • The polymer is precipitated by slowly pouring the solution into 500 mL of cold methanol with vigorous stirring.

    • The precipitated white polymer is collected by filtration and redissolved in a minimal amount of THF.

    • The precipitation process is repeated twice more.

  • Drying: The final polymer is dried in a vacuum oven at 40°C to a constant weight.

Characterization: The resulting polymer can be characterized by ¹H NMR for end-group analysis to confirm initiation by 2M3PP, and by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity (Đ).

Application II: this compound as a Co-monomer in Polyester Synthesis

The synthesis of polyesters through the polycondensation of a dicarboxylic acid and a diol is a fundamental process in polymer chemistry.[5] By using 2M3PP as a co-monomer with a standard diol (e.g., 1,4-butanediol), it is possible to synthesize novel copolyesters with modified properties. The bulky side group of 2M3PP can disrupt the regularity of the polymer chain, leading to a more amorphous material with potentially lower melting points and altered mechanical properties.

Polycondensation Workflow

Polycondensation_Workflow cluster_reactants Reactants Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Reaction_Vessel Reaction Vessel (Heated, under N₂) Dicarboxylic_Acid->Reaction_Vessel Diol_Mixture Diol Mixture (1,4-Butanediol & 2M3PP) Diol_Mixture->Reaction_Vessel Catalyst Esterification Catalyst (e.g., Ti(OBu)₄) Catalyst->Reaction_Vessel Polycondensation Polycondensation (Water removal under vacuum) Reaction_Vessel->Polycondensation Heat & Stir Copolyester Amorphous Copolyester Polycondensation->Copolyester

Experimental Protocol: Synthesis of a Copolyester with Adipic Acid, 1,4-Butanediol, and 2M3PP

This protocol describes the synthesis of a copolyester with a 90:10 molar ratio of 1,4-butanediol to 2M3PP.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
Adipic Acid146.14>99%Sigma-Aldrich
1,4-Butanediol90.12>99%Sigma-Aldrich
This compound150.22>98%Sigma-Aldrich
Titanium(IV) butoxide340.32>97%Sigma-Aldrich

Procedure:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 146.14 g (1.0 mol) of adipic acid, 81.11 g (0.9 mol) of 1,4-butanediol, and 15.02 g (0.1 mol) of this compound.

  • First Stage (Esterification): The mixture is heated to 180°C under a slow stream of nitrogen with stirring. Water of condensation will begin to distill off. After about 80% of the theoretical amount of water is collected (approx. 3-4 hours), 0.1 mL of titanium(IV) butoxide is added.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220°C, and a vacuum ( < 1 mmHg) is slowly applied over 30 minutes.

  • Polymerization: The reaction is continued under vacuum at 220°C for another 4-6 hours, or until the desired viscosity is reached (monitored by the stirrer torque).

  • Recovery: The vacuum is released with nitrogen, and the molten polymer is extruded from the flask.

Application III: this compound in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol.[6] By using 2M3PP as a chain extender or as part of the polyol component, polyurethanes with unique hard-segment structures can be created. The bulky side group can influence the phase separation between hard and soft segments, impacting the material's elastomeric properties, thermal stability, and solvent resistance.

Polyurethane Synthesis Principle

Polyurethane_Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Macroglycol (e.g., PCL-diol) Polyol->Prepolymer Step 1: Prepolymer Formation Chain_Extender Chain Extender (this compound) Polyurethane Segmented Polyurethane Chain_Extender->Polyurethane Step 2: Chain Extension Prepolymer->Polyurethane

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

This protocol outlines a two-step prepolymer method for synthesizing a TPU.

Materials:

ReagentMolar Mass ( g/mol )PuritySupplier
Poly(caprolactone) diol (PCL-diol)Mn = 2000>99%Sigma-Aldrich
4,4'-Methylenebis(phenyl isocyanate) (MDI)250.25>98%Sigma-Aldrich
This compound150.22>98%Sigma-Aldrich
Dibutyltin dilaurate (DBTDL)631.56>95%Sigma-Aldrich
N,N-Dimethylacetamide (DMAc)-AnhydrousSigma-Aldrich

Procedure:

  • Drying: PCL-diol and 2M3PP are dried under vacuum at 80°C for 4 hours prior to use. MDI is used as received.

  • Prepolymer Synthesis:

    • In a nitrogen-purged reactor, 20.0 g (10 mmol) of dried PCL-diol is dissolved in 50 mL of anhydrous DMAc.

    • 5.0 g (20 mmol) of MDI is added to the solution (NCO:OH ratio of 2:1).

    • Two drops of DBTDL are added as a catalyst.

    • The mixture is heated to 80°C and stirred for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • A solution of 1.50 g (10 mmol) of this compound in 20 mL of anhydrous DMAc is prepared.

    • This solution is added dropwise to the prepolymer solution at 80°C over 30 minutes with vigorous stirring.

  • Polymerization and Recovery:

    • The reaction is continued for an additional 3 hours at 80°C.

    • The resulting viscous polymer solution is poured into a Teflon-coated tray and placed in an oven at 80°C for 24 hours to remove the solvent.

    • The resulting polymer film is then dried in a vacuum oven at 60°C for another 24 hours.

Safety and Handling

This compound may cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound represents a versatile, yet underutilized, building block for the synthesis of advanced polymers. Its incorporation as an initiator in ROP or as a co-monomer in polycondensation and polyaddition reactions provides a strategic approach to fine-tuning polymer properties. The protocols detailed herein offer a foundational framework for researchers to explore the synthesis of novel polyesters and polyurethanes with tailored thermal, mechanical, and solubility characteristics, opening new avenues for material innovation.

References

  • PrepChem.com. (n.d.). Synthesis of this compound.
  • National Center for Biotechnology Information. (n.d.). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones.
  • Chemchart. (n.d.). This compound (7384-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640.
  • LookChem. (n.d.). Synthesis of 2-Methyl-3-phenylpropanal.
  • ResearchGate. (2012). Recent Developments in Ring-Opening Polymerization of Lactones.
  • ResearchGate. (n.d.). Ring opening polymerization of lactones | Request PDF.
  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
  • ChemSynthesis. (n.d.). 2-methyl-3-phenyl-1-propanol - 7384-80-7, C10H14O, density, melting point, boiling point, structural formula, synthesis.
  • Semantic Scholar. (n.d.). Recent developments in ring opening polymerization of lactones for biomedical applications.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (2004). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators.
  • Google Patents. (n.d.). US4731392A - Process for the preparation of polyester polyols, based on 2-methyl-1,4-butanediol, which are liquid at room temperature, and their use for the preparation of plastic materials.
  • MDPI. (2020). Design and Synthesis of Bio-Inspired Polyurethane Films with High Performance.
  • Cheméo. (n.d.). Propanal, 2-methyl-3-phenyl- - Chemical & Physical Properties.
  • DergiPark. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol.
  • The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5.
  • Infona. (2024). 2 methyl-1, 3 propylene glycol MPO product application.
  • MDPI. (2022). Recent Advances in the Enzymatic Synthesis of Polyester.

Sources

Application Notes and Protocols for the Synthesis of 2-Methyl-3-phenylpropanol Esters in Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Contribution of Phenylpropanol Esters

The demand for novel and natural flavor compounds is a continuous driver of innovation within the food, beverage, and fragrance industries. Esters, a class of organic compounds, are paramount to the creation of these sensory experiences, bestowing a wide array of fruity and floral notes. Among these, esters derived from 2-methyl-3-phenylpropanol represent a unique olfactory palette, combining subtle fruity characteristics with warm, balsamic, and floral undertones. The branched structure and the presence of a phenyl group in the alcohol moiety contribute to their distinct and desirable aromatic profiles.[1]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound esters for flavor applications. We will explore two primary synthetic routes: the classic Fischer-Speier esterification and a "green chemistry" approach utilizing enzymatic catalysis. This document is intended for researchers, scientists, and professionals in flavor creation and drug development, offering both theoretical insights and practical, step-by-step protocols.

Chemical Principles of Ester Synthesis

The formation of an ester from an alcohol and a carboxylic acid is a reversible condensation reaction. To achieve high yields of the desired ester, the equilibrium of the reaction must be shifted towards the product side. This can be accomplished by either using an excess of one of the reactants or by removing one of the products, typically water, as it is formed.[2]

Fischer-Speier Esterification: The Traditional Approach

Fischer-Speier esterification is a robust and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Enzymatic Esterification: A Green Alternative

In recent years, enzymatic synthesis has emerged as a sustainable alternative to traditional chemical methods for producing flavor esters.[3] Lipases, a class of enzymes that hydrolyze fats in nature, can be employed in non-aqueous environments to catalyze the formation of esters. This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (lower temperatures and pressures), and the production of esters that can be labeled as "natural," a significant commercial advantage. Immobilized lipases are often used to simplify catalyst recovery and reuse.

Synthesis Protocols

Herein, we provide detailed protocols for the synthesis of two representative esters: 2-methyl-3-phenylpropyl acetate and 2-methyl-3-phenylpropyl butyrate.

Protocol 1: Synthesis of 2-Methyl-3-phenylpropyl Acetate via Fischer Esterification

This protocol outlines the synthesis of 2-methyl-3-phenylpropyl acetate, which is anticipated to possess a sweet, subtly fruity, and floral aroma.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Workflow Diagram:

fischer_esterification_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Combine this compound, acetic acid, and H₂SO₄ in a round-bottom flask B Reflux the mixture with stirring A->B Heat C Cool the reaction mixture and transfer to a separatory funnel B->C Cool D Wash with NaHCO₃ solution C->D E Wash with brine D->E F Dry the organic layer with MgSO₄ E->F G Filter and concentrate the solvent F->G H Purify by vacuum distillation G->H

Caption: Fischer Esterification Workflow for 2-Methyl-3-phenylpropyl Acetate Synthesis.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.1 mol, 15.02 g), glacial acetic acid (0.2 mol, 12.01 g, ~11.4 mL), and 5-10 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

  • Neutralization: Carefully wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the excess acetic acid and the sulfuric acid catalyst.

  • Washing: Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain pure 2-methyl-3-phenylpropyl acetate.

Protocol 2: Synthesis of 2-Methyl-3-phenylpropyl Butyrate via Enzymatic Catalysis

This protocol describes a greener synthesis of 2-methyl-3-phenylpropyl butyrate, which is expected to have a fruity aroma reminiscent of apricot and rum.[4][5][6]

Materials:

  • This compound

  • Butyric acid

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

  • Reaction vessel with temperature control and agitation (e.g., orbital shaker)

  • Filtration setup

Workflow Diagram:

enzymatic_synthesis_workflow cluster_reaction Enzymatic Reaction cluster_purification Product Isolation A Combine this compound, butyric acid, immobilized lipase, and solvent in a reaction vessel B Add molecular sieves A->B C Incubate with agitation at a controlled temperature (e.g., 40-50°C) B->C D Filter to remove the immobilized lipase and molecular sieves C->D Reaction Completion E Wash the filtrate with NaHCO₃ solution to remove unreacted butyric acid D->E F Dry and concentrate the solvent E->F G Purify by vacuum distillation (optional) F->G

Caption: Enzymatic Synthesis Workflow for 2-Methyl-3-phenylpropyl Butyrate.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine this compound (0.05 mol, 7.51 g), butyric acid (0.05 mol, 4.41 g, ~4.6 mL), immobilized lipase (e.g., 0.5 g of Novozym 435), and 50 mL of heptane.

  • Water Removal: Add approximately 5 g of activated molecular sieves to the reaction mixture to sequester the water produced during the esterification, thereby driving the reaction equilibrium towards the product.

  • Incubation: Place the reaction vessel in an orbital shaker set to a constant temperature of 40-50°C and agitate for 24-48 hours. The reaction can be monitored by gas chromatography (GC) to determine the conversion rate.

  • Catalyst Removal: After the reaction is complete, filter the mixture to remove the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted butyric acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Final Purification: For high-purity applications, the crude 2-methyl-3-phenylpropyl butyrate can be further purified by vacuum distillation.

Characterization and Quality Control

The identity and purity of the synthesized esters should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of the ester and confirming its molecular weight. The mass spectrum of the parent alcohol, this compound, shows a characteristic base peak at m/z 91, corresponding to the tropylium ion, and a molecular ion peak at m/z 150.[1] The synthesized esters will exhibit their own unique fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for confirming the formation of the ester by observing the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting alcohol.

  • Sensory Evaluation: For flavor applications, sensory evaluation by a trained panel is crucial to determine the odor profile and taste characteristics of the synthesized esters.[7]

Flavor Profiles and Applications

While specific sensory data for the esters of this compound are not widely published, we can infer their likely characteristics based on structurally similar compounds.

EsterPredicted Flavor/Odor ProfilePotential Applications
2-Methyl-3-phenylpropyl acetateSweet, floral (hyacinth-like), green, and slightly fruity.[8]Floral and fruity fragrance compositions, and as a flavor component in beverages and confectionery.
2-Methyl-3-phenylpropyl butyrateSweet, fruity (apricot, rum-like), with spicy undertones.[4][5][6]Fruity and gourmand flavor profiles, particularly in baked goods, dairy products, and alcoholic beverages.

These esters can be used as part of complex flavor formulations to add unique and sophisticated notes. Their relatively high molecular weight suggests they would be more substantive than smaller, more volatile esters, contributing to the middle and base notes of a flavor profile.

Conclusion

The synthesis of this compound esters offers a promising avenue for the development of novel flavor and fragrance ingredients. Both traditional Fischer esterification and modern enzymatic methods provide effective routes to these compounds, with the latter offering significant advantages in terms of sustainability and product labeling. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to produce and characterize these valuable aromatic compounds for a wide range of applications.

References

  • The Good Scents Company. (n.d.). 2-phenyl propyl butyrate.
  • Yadav, P., & Srivastava, S. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Bioprocess and Biosystems Engineering, 43(9), 1659–1670.
  • FooDB. (2010). Showing Compound 2-Methylpropyl phenylacetate (FDB013614).
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • Yadav, P., & Srivastava, S. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Researcher.Life.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenyl-1-propanol. PubChem Compound Database.
  • NIST. (n.d.). Propanal, 2-methyl-3-phenyl-. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). rose butanoate phenethyl 2-methylbutyrate.
  • Catalysts. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
  • FlavScents. (n.d.). 2-phenyl propyl butyrate.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropyl butyrate. PubChem Compound Database.
  • MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • PubMed. (2018). Soluble lipase-catalyzed synthesis of methyl esters using a blend of edible and nonedible raw materials.
  • PubMed. (2012). Fragrance material review on 2,2-dimethyl-3-phenylpropanol.
  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate, 122-72-5.
  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6.
  • The Good Scents Company. (n.d.). propyl butyrate, 105-66-8.
  • National Center for Biotechnology Information. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • The Good Scents Company. (n.d.). 2-phenyl propyl acetate hydratropic acetate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Fischer Esterification of Glycerol by Phenyl Acetic Acids in Presence of Amberlyst-15 and Synthesis of Glycerol Esters from Phenyl Acetic Anhydrides.
  • ResearchGate. (2025). Acetic Propionic Anhydride.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide.

Sources

Application Note: Synthesis of Isotopically Labeled 2-Methyl-3-phenylpropanol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and validated protocols for the synthesis of isotopically labeled 2-Methyl-3-phenylpropanol, a key intermediate in the pharmaceutical and fragrance industries.[1] The incorporation of stable (Deuterium, ²H) and radioactive (Carbon-14, ¹⁴C) isotopes into such molecules is a cornerstone of modern drug development, enabling critical studies of absorption, distribution, metabolism, and excretion (ADME).[2][3] This guide presents two robust synthetic pathways: the preparation of [1-¹⁴C]-2-Methyl-3-phenylpropanol via Grignard carboxylation followed by reduction, and the synthesis of [1,1-²H₂]-2-Methyl-3-phenylpropanol using a deuterated reducing agent. The methodologies are designed for researchers in synthetic chemistry, pharmacology, and drug metabolism, with a focus on explaining the causality behind experimental choices to ensure reproducibility and high isotopic incorporation.

Introduction: The Role of Isotopic Labeling

Isotopic labeling is an indispensable technique where an atom in a molecule is replaced by one of its isotopes. This substitution allows the molecule to be traced as it moves through biological, chemical, or environmental systems.[2]

  • Carbon-14 (¹⁴C): As a low-energy beta emitter with a long half-life of approximately 5,700 years, ¹⁴C is the gold standard for quantitative mass balance and metabolic profiling studies.[4][5] Since carbon forms the backbone of organic molecules, its isotopic substitution does not alter the compound's chemical or biological behavior, making it an ideal tracer.[2]

  • Deuterium (²H): As a stable isotope, deuterium is frequently used to investigate reaction mechanisms and metabolic pathways.[6] The substitution of hydrogen with deuterium can slow down metabolic processes at the site of labeling due to the kinetic isotope effect, a strategy that has been successfully employed to improve the pharmacokinetic profiles of approved drugs.[6]

This compound, with its primary alcohol functionality and chiral center, serves as a versatile scaffold for more complex molecules, making it a relevant target for isotopic labeling.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is essential for planning synthesis, purification, and analysis.

PropertyValueSource
IUPAC Name 2-methyl-3-phenylpropan-1-ol[1][7]
CAS Number 7384-80-7[1][7]
Molecular Formula C₁₀H₁₄O[1][7]
Molecular Weight 150.22 g/mol [1][7]
Boiling Point 244-246 °C at 760 mmHg[1]
Melting Point 84 °C[1]
Appearance Liquid

Protocol 1: Synthesis of [1-¹⁴C]-2-Methyl-3-phenylpropanol

Principle and Strategy

This synthesis employs a classic and highly reliable multi-step approach to introduce a ¹⁴C label at the C1 position. The strategy relies on the nucleophilic character of a Grignard reagent, which readily reacts with electrophilic [¹⁴C]carbon dioxide.[2][8] The resulting ¹⁴C-labeled carboxylic acid is then reduced to the corresponding primary alcohol. This position is synthetically accessible and is often a site of metabolic oxidation, making it a relevant location for the label.

Experimental Workflow: ¹⁴C Labeling

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Reduction Precursor 1-Bromo-2-methyl-2-phenylethane Grignard Grignard Reagent Precursor->Grignard Mg, Dry Ether CO2 [¹⁴C]CO₂ (from Ba¹⁴CO₃ + H₂SO₄) CarboxylicAcid [1-¹⁴C]-2-Methyl-3-phenylpropanoic Acid Grignard->CarboxylicAcid CO2->CarboxylicAcid 1. Reaction 2. H₃O⁺ Workup FinalProduct [1-¹⁴C]-2-Methyl-3-phenylpropanol CarboxylicAcid->FinalProduct 1. LiAlH₄, Dry Ether 2. H₃O⁺ Quench

Caption: Synthetic pathway for [1-¹⁴C]-2-Methyl-3-phenylpropanol.

Detailed Step-by-Step Methodology

Safety: This procedure involves radioactive materials and highly reactive reagents. All steps must be performed in a certified radiochemical fume hood by trained personnel. Anhydrous conditions are critical for the Grignard and reduction steps.

Materials:

  • 1-Bromo-2-methyl-2-phenylethane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Barium-[¹⁴C]-carbonate (Ba¹⁴CO₃) of known specific activity

  • Concentrated sulfuric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Dilute HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Preparation of the Grignard Reagent

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-2-methyl-2-phenylethane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation with [¹⁴C]CO₂

  • In a separate, connected, vacuum-tight apparatus, generate [¹⁴C]CO₂ by carefully adding concentrated H₂SO₄ to Ba¹⁴CO₃.[4]

  • Bubble the generated [¹⁴C]CO₂ gas through the cooled (0 °C) Grignard solution with vigorous stirring.

  • Once the reaction is complete, cautiously quench the mixture by pouring it over crushed ice and acidifying with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude [1-¹⁴C]-2-methyl-3-phenylpropanoic acid.

Step 3: Reduction to the Labeled Alcohol

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a flame-dried flask under nitrogen at 0 °C.

  • Slowly add a solution of the crude labeled carboxylic acid from Step 2 in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After addition, allow the mixture to warm to room temperature and stir for 4 hours. The reduction of a carboxylic acid with LiAlH₄ proceeds via initial deprotonation, followed by coordination of aluminum to the carboxylate, and subsequent hydride transfers.[9][10][11]

  • Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with ether.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate.

Step 4: Purification and Analysis

  • Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

  • Radiochemical Analysis: Determine the radiochemical purity using radio-HPLC or radio-TLC. Quantify the specific activity (GBq/mmol or mCi/mmol) using Liquid Scintillation Counting (LSC).

Expected Results
ParameterExpected Value
Overall Radiochemical Yield 30-50% (based on Ba¹⁴CO₃)
Radiochemical Purity >98%
Specific Activity Dependent on the starting Ba¹⁴CO₃

Protocol 2: Synthesis of [1,1-²H₂]-2-Methyl-3-phenylpropanol

Principle and Strategy

This protocol provides a direct and efficient method for introducing two deuterium atoms at the C1 position. The strategy involves the reduction of the readily available 2-methyl-3-phenylpropanoic acid with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄). This approach is highly effective for converting carboxylic acids to their corresponding deuterated primary alcohols.[11][12]

Experimental Workflow: Deuterium Labeling

Start 2-Methyl-3-phenylpropanoic Acid Reagent LiAlD₄, Dry THF Start->Reagent 1. Add Acid to Reagent Product [1,1-²H₂]-2-Methyl-3-phenylpropanol Reagent->Product 2. H₃O⁺ Quench

Caption: Direct reduction pathway for deuterium labeling.

Detailed Step-by-Step Methodology

Safety: Lithium aluminum deuteride (LiAlD₄) reacts violently with water and protic solvents. All operations must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Materials:

  • 2-Methyl-3-phenylpropanoic acid

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute H₂SO₄

  • Saturated Rochelle's salt solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlD₄ (1.5 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Dissolve 2-methyl-3-phenylpropanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the acid solution dropwise to the stirred LiAlD₄ suspension. Vigorous gas (D₂) evolution will be observed initially.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Cool the reaction back to 0 °C. Cautiously quench the excess LiAlD₄ by the slow, dropwise addition of saturated Rochelle's salt solution until gas evolution ceases.

  • Stir the resulting mixture vigorously for 1 hour until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis:

  • Purify the crude product using silica gel column chromatography.

  • ¹H NMR: Confirm labeling by the disappearance of the signal corresponding to the C1 protons.

  • Mass Spectrometry: Confirm the mass increase (M+2) corresponding to the incorporation of two deuterium atoms.

  • ²H NMR: Observe a signal confirming the presence of deuterium at the expected position.

Expected Results
ParameterExpected Value
Chemical Yield 80-95%
Isotopic Enrichment >98%

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for synthesizing ¹⁴C- and ²H-labeled this compound. The resulting labeled compounds are invaluable tools for researchers in drug development and related fields, facilitating essential studies on metabolism, pharmacokinetics, and toxicology. By providing not only the steps but also the underlying chemical principles, this guide empowers scientists to confidently produce these critical research materials.

References

  • Carbon-14 Radiolabelling: Theory, Methods, and Applic
  • Buy this compound | 7384-80-7. Smolecule.
  • Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. (2011). The Royal Society of Chemistry.
  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
  • 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640. PubChem.
  • Carboxylic Acids to Alcohols. Chemistry Steps.
  • Reduction of carboxylic acids to alcohols. Química Organica.org.
  • Acid to Alcohol - Common Conditions. Organic Chemistry Portal.
  • Reduction of carboxylic acids. Chemguide.
  • Synthesis of this compound. PrepChem.com.
  • Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. (2024).
  • This compound | 7384-80-7. ChemicalBook.
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. (2022).
  • Isotopic API labelling with carbon-14. Almac.
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017).
  • Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. (2024). Google Text.
  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. (2021).
  • Illuminating aromatic deuteration.
  • 2-Methyl-3-phenylpropan-1-ol | 7384-80-7. Sigma-Aldrich.
  • Carbon-14. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpropanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As an intermediate in pharmaceuticals and a component in fragrances, optimizing the yield and purity of this compound is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the two predominant synthesis routes: the Grignard reaction and the hydrogenation of an unsaturated precursor.

Category 1: Reaction Initiation & Low Conversion

Question: My Grignard reaction fails to initiate. The solution remains colorless, and no exotherm is observed. What are the primary causes and solutions?

Answer: Failure to initiate a Grignard reaction is almost always due to two factors: inactive magnesium or the presence of moisture.

  • Causality (Magnesium Activation): Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl or benzyl halide. This layer must be disrupted to expose the fresh, reactive magnesium surface.

  • Causality (Anhydrous Conditions): Grignard reagents are potent bases and nucleophiles that react rapidly with protic solvents, including trace amounts of water.[2] This quenches the reagent as it forms, preventing it from reacting with your electrophile (isobutyraldehyde).

Troubleshooting Steps & Solutions

Issue Underlying Cause Recommended Solution Validation Check
Inactive Magnesium MgO passivation layer1. Mechanical Activation: Before adding solvent, gently crush the magnesium turnings with a dry glass rod under an inert atmosphere (N₂ or Ar).[2] 2. Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[2]The brown/purple color of iodine will disappear upon successful initiation.[2] You should observe a gentle bubbling and a slight exotherm.
Wet Glassware/Solvent Presence of water or other protic impurities1. Glassware: Rigorously dry all glassware in an oven ( >120 °C) for several hours or flame-dry under vacuum immediately before use.[2] 2. Solvents: Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF) from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.A properly initiated Grignard reaction will typically turn cloudy and grayish as the reagent forms.

Question: My hydrogenation of α-methylcinnamaldehyde is stalling, or the conversion rate is extremely low. What should I investigate?

Answer: Low conversion in a hydrogenation reaction typically points to issues with the catalyst, the hydrogen supply, or the reaction conditions. The hydrogenation of α-methylcinnamaldehyde to this compound is a reduction that requires an active catalyst and sufficient hydrogen pressure.[3][4]

  • Causality (Catalyst Activity): Heterogeneous catalysts like copper chromite or Raney nickel can lose activity over time or be poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent.

  • Causality (Reaction Parameters): The reaction is sensitive to temperature and hydrogen pressure. Insufficient pressure or temperature will result in a slow or incomplete reaction.[4]

Troubleshooting Steps & Solutions

Issue Underlying Cause Recommended Solution
Catalyst Deactivation Poisoning or old catalystUse a fresh batch of catalyst. If substrate purity is a concern, consider passing it through a small plug of silica or activated carbon before the reaction.
Insufficient H₂ Pressure Leaks in the system or low supplyEnsure your hydrogenation apparatus is properly sealed and can maintain the target pressure (e.g., 130 psig).[4] Refill the hydrogen supply if necessary.
Suboptimal Temperature Reaction is too slow at lower temperaturesGradually increase the reaction temperature. A common condition for this reaction is 150 °C.[3][4] Monitor the reaction progress by GC to avoid byproduct formation at excessively high temperatures.
Category 2: Poor Selectivity & Byproduct Formation

Question: My Grignard reaction produces a significant amount of a high-boiling point byproduct, which I suspect is a biphenyl dimer. How can I prevent this?

Answer: The formation of a dimer (e.g., bibenzyl from benzylmagnesium bromide) is a classic side reaction known as Wurtz coupling.[2][5]

  • Causality: This occurs when the Grignard reagent attacks the starting halide (e.g., benzyl bromide) instead of the intended aldehyde. This side reaction is favored by high local concentrations of the halide and elevated temperatures.[5]

Mitigation Strategy: The most effective way to minimize Wurtz coupling is to add the benzyl halide slowly and dropwise to the suspension of magnesium turnings. This ensures that the halide reacts with the magnesium to form the Grignard reagent as soon as it is introduced, keeping its concentration low and minimizing its reaction with already-formed Grignard reagent. Maintaining a gentle reflux and avoiding excessive heating is also crucial.[2]

Question: In my synthesis, I am getting the isomeric byproduct 2-methyl-2-phenylpropanal. Why is this happening and how can I avoid it?

Answer: The formation of 2-methyl-2-phenylpropanal is a common issue related to the regioselectivity of the preceding step if you are synthesizing the precursor aldehyde via hydroformylation of styrene.[6]

  • Causality (Hydroformylation): The hydroformylation of styrene can produce two isomeric aldehydes: the desired linear product (3-phenylpropanal) and the branched product (2-phenylpropanal).[7] Most standard rhodium-phosphine catalysts strongly favor the branched product.[7] Subsequent reaction steps would then lead to your isomeric alcohol impurity.

Control of Regioselectivity: Achieving high selectivity for the linear aldehyde from styrene is a significant challenge. However, it can be influenced by the choice of catalyst and ligands.[7]

  • Ligand Choice: Using bulky, electron-withdrawing phosphite or specialized tetraphosphorus ligands can invert the selectivity to favor the linear product.[7][8]

  • Alternative Routes: If controlling this step is not feasible, starting with a precursor that ensures the correct carbon skeleton, such as the hydrogenation of α-methylcinnamaldehyde, is a more direct route to this compound.[3]

Visualizing the Synthesis Workflows

The following diagrams illustrate the primary synthetic pathways discussed.

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup Benzyl Halide Benzyl Halide Benzylmagnesium Halide Benzylmagnesium Halide Benzyl Halide->Benzylmagnesium Halide + Mg Mg Mg Anhydrous Ether Anhydrous Ether Alkoxide Intermediate Alkoxide Intermediate Benzylmagnesium Halide->Alkoxide Intermediate Reacts with Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Alkoxide Intermediate Product This compound Alkoxide Intermediate->Product Protonation H3O+ H3O+ H3O+->Product

Caption: Workflow for Grignard Synthesis Route.

Hydrogenation Synthesis Workflow cluster_0 Precursor Synthesis (Aldol Condensation) cluster_1 Reduction Step Benzaldehyde Benzaldehyde AlphaMethylcinnamaldehyde α-Methylcinnamaldehyde Benzaldehyde->AlphaMethylcinnamaldehyde Propionaldehyde Propionaldehyde Propionaldehyde->AlphaMethylcinnamaldehyde + Product This compound AlphaMethylcinnamaldehyde->Product Hydrogenation H2 H2 H2->Product Catalyst Copper Chromite

Sources

Technical Support Center: Purification of 2-Methyl-3-phenylpropanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-3-phenylpropanol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for the fractional distillation of this compound. Our goal is to equip you with the necessary information to achieve high purity with efficiency and safety.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound that I should consider for distillation?

Understanding the physicochemical properties of this compound is the foundation for a successful purification. The high boiling point is the most critical factor, influencing the choice between atmospheric and vacuum distillation.

PropertyValueSignificance for Distillation
Molecular Formula C₁₀H₁₄O[1][2]Provides context for molecular weight and polarity.
Molecular Weight 150.22 g/mol Influences boiling point and vapor density.
Boiling Point 244-246 °C at 760 mmHg[3]The high boiling point suggests a high risk of thermal decomposition at atmospheric pressure. Vacuum distillation is strongly recommended.
Melting Point 84 °C[3]This reported value is unusually high. While some sources imply it is a liquid, be prepared for the crude material to be a solid. If so, it must be melted before distillation. This also presents a risk of solidification in cooler parts of the apparatus.
Appearance Colorless to Light Yellow Liquid/SolidThe physical state of your crude material should be confirmed.
Safety Hazards Causes serious eye irritation (H319) and may cause an allergic skin reaction (H317).[2]mandates the use of appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a chemical fume hood.
Q2: Should I use simple or fractional distillation? Atmospheric or vacuum?

Fractional distillation is the recommended method. Your crude this compound will likely contain impurities with boiling points close to the main compound, such as starting materials or side-products. Simple distillation is ineffective for separating liquids with boiling points that differ by less than 70 °C.[4] Fractional distillation, with its series of theoretical plates, allows for a much finer separation.[4]

Vacuum distillation is essential. The atmospheric boiling point of 244-246 °C is high enough to potentially cause thermal degradation of the alcohol, leading to reduced yield and the formation of new impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient distillation.

Q3: What are the likely impurities in my crude this compound?

Impurities are directly related to the synthetic route used. Common synthesis methods include the reduction of 2-methyl-3-phenylpropanal or Grignard reactions.[3]

  • Unreacted Starting Materials:

    • 2-Methyl-3-phenylpropanal: If the synthesis was a reduction, this aldehyde is a primary impurity.

    • Isobutyraldehyde and Benzyl Halides: If a Grignard route was used.

  • Reaction Byproducts: Products from side reactions like self-condensation or over-oxidation.[3]

  • Solvents: Residual solvents from the reaction or workup (e.g., Diethyl ether, THF, Toluene).

  • Oxidation Products: The alcohol can be oxidized to 2-methyl-3-phenylpropanal.[3]

Q4: Can you illustrate a suitable experimental setup?

A robust setup is critical for success. Below is a diagram of a standard apparatus for fractional distillation under vacuum.

Fractional_Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_monitoring_condensing Monitoring & Condensing cluster_collection Collection & Vacuum DistillingFlask Distilling Flask (with crude product & boiling chips) FractionatingColumn Fractionating Column (e.g., Vigreux or packed) DistillingFlask->FractionatingColumn Vapors Rise HeatingMantle Heating Mantle Stillhead Distillation Head (Stillhead) FractionatingColumn->Stillhead Purified Vapor Thermometer Thermometer (bulb at vapor path) Condenser Condenser Stillhead->Condenser Enters Condenser WaterOut Water Out Condenser->WaterOut ReceiverAdapter Receiver Adapter (Vacuum take-off) Condenser->ReceiverAdapter WaterIn Water In WaterIn->Condenser Coolant Flow ReceivingFlask Receiving Flask ReceiverAdapter->ReceivingFlask Distillate Collects VacuumSource To Vacuum Pump & Cold Trap ReceiverAdapter->VacuumSource Troubleshooting_Workflow cluster_1 Troubleshooting No Boiling cluster_2 Troubleshooting Slow Distillation cluster_3 Troubleshooting Poor Separation cluster_4 Troubleshooting Solidification Start Distillation Problem Occurs Problem1 No Boiling Start->Problem1 Problem2 Slow Distillation Start->Problem2 Problem3 Poor Separation Start->Problem3 Problem4 Product Solidifies Start->Problem4 P1_Check1 Is vacuum too high? Problem1->P1_Check1 P2_Check1 Is there a system leak? Problem2->P2_Check1 P3_Check1 Is distillation rate > 2 drops/sec? Problem3->P3_Check1 P4_Check1 Is condenser water too cold? Problem4->P4_Check1 P1_Action1 Reduce vacuum slightly P1_Check1->P1_Action1 Yes P1_Check2 Is heat transfer poor? P1_Check1->P1_Check2 No P1_Action2 Improve mantle contact & insulate apparatus P1_Check2->P1_Action2 Yes P2_Action1 Check and reseal all joints P2_Check1->P2_Action1 Yes P2_Check2 Is heating insufficient? P2_Check1->P2_Check2 No P2_Action2 Increase heat gradually & insulate column P2_Check2->P2_Action2 Yes P3_Action1 Reduce heating P3_Check1->P3_Action1 Yes P3_Check2 Is column inefficient? P3_Check1->P3_Check2 No P3_Action2 Use a longer or better-packed column P3_Check2->P3_Action2 Yes P4_Action1 Reduce coolant flow or use warmer water P4_Check1->P4_Action1 Yes

Sources

Technical Support Center: Purification of Crude 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-3-phenylpropanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile alcohol. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[1] Its synthesis, often through methods like the Grignard reaction or the reduction of α-methylcinnamaldehyde, can introduce a variety of impurities that may interfere with subsequent reactions or compromise the quality of the final product.[1][2][3] These impurities can include unreacted starting materials, byproducts, and residual solvents. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude this compound.

Issue 1: Incomplete Separation of a Close-Boiling Impurity During Distillation

Q: I'm performing a vacuum distillation of my crude this compound, but I'm seeing a persistent impurity in my purified fractions, confirmed by GC analysis. The boiling point of the impurity seems very close to my product.

A: This is a common challenge, especially with impurities that have similar molecular weights and polarities to the target compound. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause Analysis:

  • Azeotrope Formation: The impurity might be forming an azeotrope with your product, a mixture that boils at a constant temperature, making separation by simple distillation difficult.

  • Insufficient Column Efficiency: The fractionating column you are using may not have enough theoretical plates to resolve two close-boiling components.

  • Incorrect Pressure Control: Fluctuations in vacuum pressure can lead to inconsistent boiling points and poor separation.

Step-by-Step Troubleshooting Protocol:

  • Characterize the Impurity: If possible, identify the impurity using GC-MS. Knowing its structure will provide clues about its properties and help in selecting the most effective purification strategy. Common impurities from a Grignard synthesis could include biphenyl or unreacted starting materials.[4]

  • Optimize Distillation Parameters:

    • Increase Column Efficiency: Switch to a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation.[5]

    • Slow Distillation Rate: Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases within the column. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.

    • Stable Vacuum: Ensure your vacuum pump and controller are providing a stable, non-fluctuating vacuum. A stable pressure is crucial for maintaining a consistent boiling point.[6]

  • Consider an Alternative Purification Technique: If optimized distillation fails, column chromatography is an excellent alternative for separating compounds with different polarities.[7]

    • Column Chromatography Protocol:

      • Adsorbent Selection: Use silica gel as the stationary phase.

      • Solvent System (Mobile Phase): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate. The more polar this compound will elute later than non-polar impurities like biphenyl.

      • Fraction Collection and Analysis: Collect small fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the pure product fractions.

Logical Workflow for Distillation Troubleshooting:

start Impurity Detected in Distillate identify Identify Impurity (GC-MS) start->identify optimize Optimize Distillation identify->optimize column Use High-Efficiency Column optimize->column rate Reduce Distillation Rate optimize->rate pressure Stabilize Vacuum optimize->pressure reanalyze Re-analyze Fractions (GC) column->reanalyze rate->reanalyze pressure->reanalyze chromatography Switch to Column Chromatography reanalyze->chromatography Unsuccessful pure Pure Product Obtained reanalyze->pure Successful chromatography->pure

Sources

Optimizing reaction conditions for the synthesis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-3-phenylpropanol (β-methyl-benzenepropanol). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As a versatile building block in pharmaceuticals and a valuable compound in the fragrance industry, mastering its synthesis is crucial.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Strategies

The synthesis of this compound primarily revolves around two robust strategies: the reduction of a carbonyl precursor and the formation of a key carbon-carbon bond via a Grignard reaction.

  • Reductive Hydrogenation: A common industrial and laboratory method involves the catalytic hydrogenation of α-methylcinnamaldehyde or the chemical reduction of 2-methyl-3-phenylpropanal.[2][3][4] This approach is often favored for its directness and scalability.

  • Grignard Reaction: This classic organometallic approach offers flexibility by constructing the carbon skeleton. A typical route involves the reaction of a benzyl magnesium halide with isobutyraldehyde or a phenylmagnesium halide with 2-methyloxirane.[1][5]

This guide will address challenges encountered in both pathways.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low or No Yield in Grignard Synthesis

Question: I am attempting to synthesize this compound using a Grignard reaction (e.g., benzylmagnesium chloride and isobutyraldehyde), but my yield is consistently low, or the reaction fails to initiate. What is going wrong?

Potential Causes & Suggested Solutions:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will readily react with even trace amounts of water, alcohols, or other acidic protons instead of the intended aldehyde. This is the most common cause of failure.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum immediately before use.[6] Anhydrous solvents (typically diethyl ether or THF) are mandatory. Use fresh, sealed containers of solvents and reagents whenever possible.

  • Inactive Magnesium Metal: The surface of magnesium turnings can oxidize over time, forming a passive layer of magnesium oxide that prevents the reaction with the alkyl/aryl halide.

    • Solution: Activate the magnesium before adding the halide. This can be achieved by adding a small crystal of iodine, which etches the surface, or by crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[6]

  • Poor Quality Halide: The benzyl halide or phenyl halide used must be pure and dry. Impurities can inhibit the reaction.

    • Solution: Purify the halide by distillation if its purity is questionable. Ensure it is stored over molecular sieves or under an inert atmosphere.

  • Incorrect Reaction Temperature: While Grignard formation often requires gentle heating to initiate, the subsequent reaction with the aldehyde should be controlled to prevent side reactions.

    • Solution: Initiate the Grignard formation at room temperature or with gentle warming. Once initiated, maintain a gentle reflux. During the addition of the aldehyde, cool the reaction vessel in an ice bath to manage the exothermic reaction and minimize side product formation.

Issue 2: Significant Biphenyl Impurity in Grignard Reaction

Question: My final product from a Grignard synthesis using a phenylmagnesium halide is contaminated with a significant amount of biphenyl. How can I prevent this and purify my product?

Potential Causes & Suggested Solutions:

  • Wurtz-Type Coupling: Biphenyl is a common byproduct formed from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[6] This side reaction is favored by higher temperatures and high concentrations of the halide.

    • Solution 1 (Reaction Control): Add the bromobenzene solution slowly to the magnesium turnings. This keeps the instantaneous concentration of the halide low, favoring the formation of the Grignard reagent over the coupling side reaction. Avoid excessive heating during this stage.

    • Solution 2 (Purification): Biphenyl has different solubility properties than the desired alcohol product. It can often be removed from the crude product by trituration with a non-polar solvent like petroleum ether, in which biphenyl is more soluble than the alcohol.[6] Subsequent recrystallization or column chromatography of the alcohol will yield a pure product.

Issue 3: Low Yield in the Reduction of 2-Methyl-3-phenylpropanal

Question: I am reducing 2-methyl-3-phenylpropanal with sodium borohydride (NaBH₄), but my yield of this compound is poor. What factors should I optimize?

Potential Causes & Suggested Solutions:

  • Incorrect Stoichiometry: While NaBH₄ provides four hydride equivalents, practically, a molar excess is often required to ensure the reaction goes to completion, accounting for any reaction with the solvent or trace water.

    • Solution: Use a 1.1 to 1.5 molar excess of NaBH₄ relative to the aldehyde. A simple tabular comparison can guide your choice of reagents.

ReagentTypical SolventRelative ReactivityWorkupKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMildAqueousSafe, easy to handle. Selective for aldehydes/ketones.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery StrongCareful aqueous quenchReduces most carbonyls. Highly reactive with water/alcohols.
Catalytic Hydrogenation (H₂) Ethanol, Ethyl AcetateVariableFiltrationRequires pressure equipment. Catalyst choice is key.
  • Suboptimal pH During Reaction/Workup: The hydride reagent's stability and reactivity are pH-dependent. During workup, acidic conditions are required to quench excess hydride and protonate the resulting alkoxide, but overly harsh conditions can lead to side reactions like dehydration.

    • Solution: Run the reduction in a neutral or slightly basic alcoholic solvent (e.g., methanol or ethanol). For the workup, cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence ceases.[5]

  • Impure Aldehyde: The starting aldehyde may contain acidic impurities (e.g., the corresponding carboxylic acid from air oxidation) that will consume the hydride reagent.

    • Solution: Purify the 2-methyl-3-phenylpropanal by distillation under reduced pressure before the reduction step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a large scale?

For large-scale synthesis, the catalytic hydrogenation of α-methylcinnamaldehyde is often preferred.[2][3] This method is efficient and avoids the use of stoichiometric metal hydrides or organometallic reagents, which can be costly and generate more waste. A typical protocol involves hydrogenating the aldehyde over a copper chromite catalyst at elevated temperature (e.g., 150 °C) and pressure (e.g., 130 psig).[2][3]

G cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_workup Purification alpha-methylcinnamaldehyde alpha-methylcinnamaldehyde Reaction High Temp/Pressure (e.g., 150°C, 130 psig) Copper Chromite Catalyst alpha-methylcinnamaldehyde->Reaction H2_gas Hydrogen Gas H2_gas->Reaction Filter Filter Catalyst Reaction->Filter Distill Vacuum Distillation (e.g., 100°C / 1 mmHg) Filter->Distill Final_Product This compound Distill->Final_Product

Caption: High-pressure hydrogenation workflow.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring reaction progress. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The starting aldehyde is less polar than the product alcohol. Therefore, on the TLC plate, the product spot will have a lower Rf value (it will travel less far up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible by TLC.

Q3: My Grignard reaction is sluggish and won't go to completion. What can I do?

If you have already ensured anhydrous conditions and activated the magnesium, consider the solvent. While diethyl ether is common, Tetrahydrofuran (THF) is a more polar coordinating solvent that can enhance the solubility and reactivity of the Grignard reagent. Switching to or adding THF as a co-solvent can often drive the reaction to completion. Additionally, ensure your reaction time is sufficient; some Grignard reactions can take several hours.[7]

G start Low Yield Detected check_moisture Are all reagents/glassware completely anhydrous? start->check_moisture check_mg Was Mg surface activated (I₂, crushing)? check_moisture->check_mg Yes dry_system Action: Rigorously dry all components. Restart. check_moisture->dry_system No check_reagents Are reagents (halide, aldehyde) pure? check_mg->check_reagents Yes activate_mg Action: Activate Mg with iodine/crushing. Restart. check_mg->activate_mg No change_solvent Consider switching solvent from Ether to THF. check_reagents->change_solvent Yes purify_reagents Action: Purify reagents via distillation. Restart. check_reagents->purify_reagents No success Problem Resolved change_solvent->success dry_system->start activate_mg->start purify_reagents->start

Caption: Troubleshooting workflow for Grignard reactions.

Q4: What are the expected boiling points for the precursor and product?

Proper purification by distillation requires knowledge of boiling points. These are highly dependent on pressure.

  • 2-Methyl-3-phenylpropanal: 52–58°C at 0.40 mmHg[4]

  • This compound: 100°C at 1 mmHg[2][3] or 244-246°C at 760 mmHg (atmospheric pressure).[1]

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • LookChem. (n.d.). Synthesis of 2-Methyl-3-phenylpropanal - Chempedia.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives.

Sources

Side reactions in the synthesis of 2-Methyl-3-phenylpropanol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-3-phenylpropanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to address specific experimental issues, explain the underlying chemical principles, and offer field-proven solutions to help you navigate the complexities of this synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through two common pathways:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an isobutyl Grignard reagent to benzaldehyde or, alternatively, a benzyl Grignard reagent to isobutyraldehyde.[1][2][3]

  • Reduction of a Precursor: This method involves the reduction of a suitable carbonyl compound, such as 2-methyl-3-phenylpropanal or α-methylcinnamaldehyde.[1][4][5][6]

Each of these routes, while effective, is susceptible to specific side reactions that can significantly impact yield and purity. This guide will focus on identifying, understanding, and preventing these undesired outcomes.

II. Troubleshooting Guide: The Grignard Reaction Approach

The Grignard reaction is a powerful tool but is notoriously sensitive to reaction conditions.[7][8] Many common issues can be traced back to the highly basic and nucleophilic nature of the organomagnesium reagent.[9][10][11]

FAQ 1: My yield of this compound is significantly lower than expected, and I've recovered a substantial amount of my starting aldehyde.

Possible Cause 1: Enolization of the Aldehyde

  • Scientific Explanation: Grignard reagents are strong bases.[9][11] If the Grignard reagent is sterically bulky or if the aldehyde has acidic α-protons, an acid-base reaction (deprotonation) can compete with the desired nucleophilic addition.[2][7] This is particularly relevant when using isobutyraldehyde, which has an acidic proton on the α-carbon. The Grignard reagent can abstract this proton to form an enolate. Subsequent acidic workup will then regenerate the starting aldehyde, thus reducing the yield of the desired alcohol.[2]

  • Preventative Measures & Protocol:

    • Low-Temperature Addition: Slowly add the aldehyde to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).[12] This favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This transmetalation reaction generates a less basic organocerium reagent that is still highly nucleophilic, significantly suppressing enolization.[13]

Troubleshooting Protocol: Cerium(III) Chloride Mediated Grignard Addition

  • Dry anhydrous CeCl₃ in vacuo at ~140 °C for 2 hours.

  • Suspend the dried CeCl₃ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to -78 °C.

  • Slowly add the Grignard reagent (e.g., benzylmagnesium bromide) to the CeCl₃ suspension and stir for 1-2 hours.

  • Slowly add the isobutyraldehyde to this mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).[14][15]

Possible Cause 2: Reduction of the Aldehyde (Meerwein-Ponndorf-Verley type reduction)

  • Scientific Explanation: If the Grignard reagent possesses a β-hydrogen (as in isobutylmagnesium bromide), it can act as a reducing agent. The reaction can proceed through a six-membered cyclic transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde.[2][14] This results in the formation of the corresponding primary alcohol (e.g., benzyl alcohol if starting with benzaldehyde) instead of the desired this compound.

  • Preventative Measures:

    • Choice of Reagents: To synthesize this compound, it is generally more favorable to use benzylmagnesium bromide and isobutyraldehyde rather than isobutylmagnesium bromide and benzaldehyde. The benzyl Grignard reagent lacks β-hydrogens, eliminating this side reaction pathway.

    • Temperature Control: Lower reaction temperatures can also help to disfavor the reduction pathway.

Workflow for Grignard Synthesis of this compound

Grignard Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry_Glassware Dry Glassware & Reagents Start->Dry_Glassware Prepare_Grignard Prepare Benzylmagnesium Bromide in Anhydrous Ether/THF Dry_Glassware->Prepare_Grignard Cool_Grignard Cool Grignard to 0°C Prepare_Grignard->Cool_Grignard Add_Aldehyde Slowly Add Isobutyraldehyde in Anhydrous Ether/THF Cool_Grignard->Add_Aldehyde Stir Stir at RT (Monitor by TLC) Add_Aldehyde->Stir Quench Quench with sat. NH4Cl (aq) at 0°C Stir->Quench Extract Extract with Ether Quench->Extract Dry_Purify Dry Organic Layer & Purify (Distillation/Chromatography) Extract->Dry_Purify End End Dry_Purify->End

Caption: Grignard synthesis workflow.

FAQ 2: My reaction mixture turned dark brown/black, and the yield was poor.

Possible Cause: Wurtz Coupling and Other Side Reactions

  • Scientific Explanation: The formation of a Grignard reagent is an exothermic process that can be difficult to initiate.[16] Localized overheating can lead to side reactions. One of the most common is the Wurtz-type coupling of the Grignard reagent with the unreacted organic halide, leading to the formation of a homocoupled product (e.g., bibenzyl from benzyl bromide). This process can generate finely divided metal particles that cause the solution to darken.[7]

  • Preventative Measures:

    • Initiation: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface of the magnesium turnings and initiate the reaction smoothly.

    • Controlled Addition: Add the organic halide slowly to the magnesium suspension to maintain a gentle reflux and avoid excessive heat buildup.

    • Solvent Quality: Ensure the use of strictly anhydrous solvents, as water will quench the Grignard reagent and can interfere with its formation.[7][12]

Table 1: Troubleshooting Common Grignard Reaction Issues
SymptomPotential Side ReactionPrimary CausePrevention Strategy
Low yield, starting aldehyde recoveredEnolizationGrignard reagent acting as a baseAdd aldehyde at low temp (-78°C); use CeCl₃ additive
Formation of benzyl alcoholAldehyde Reductionβ-hydride elimination from GrignardUse benzyl Grignard (no β-H); low temperature
Dark reaction mixture, bibenzyl detectedWurtz CouplingLocalized overheating during formationSlow halide addition; use of iodine for initiation
No reaction initiationPassivated MagnesiumMagnesium oxide layer on surfaceCrush Mg turnings; use iodine or 1,2-dibromoethane

III. Troubleshooting Guide: The Reduction Approach

Another common route to this compound is the reduction of 2-methyl-3-phenylpropanal or the conjugate reduction of α-methylcinnamaldehyde.[1][4][5] The key challenge here is achieving chemoselectivity.

FAQ 3: I'm trying to synthesize the target alcohol by reducing α-methylcinnamaldehyde, but I'm getting a mixture of products.

Possible Cause: Lack of Chemoselectivity in Reduction

  • Scientific Explanation: α-Methylcinnamaldehyde is an α,β-unsaturated aldehyde. It possesses two reducible functional groups: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde).[5] Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups, leading to the saturated alcohol, this compound. However, other reagents may selectively reduce one group over the other, or a mixture of products can be formed. For instance, catalytic hydrogenation can also reduce both moieties.[4][6]

  • Preventative Measures & Protocol:

    • Selective Aldehyde Reduction: To reduce the aldehyde without affecting the double bond, a chemoselective reducing agent is required. A combination of sodium borohydride (NaBH₄) and a cerium salt (Luche reduction) is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes.

    • Selective Alkene Reduction (Conjugate Reduction): If the goal is to first form 2-methyl-3-phenylpropanal, a conjugate reduction is needed. This can be achieved using specific catalysts or reagents that favor 1,4-addition.

    • One-Pot Full Reduction: For a direct conversion to this compound, catalytic hydrogenation using a catalyst like copper chromite at elevated temperature and pressure is a viable industrial method.[4][6]

Diagram of Reduction Pathways for α-Methylcinnamaldehyde

Reduction Pathways Start α-Methylcinnamaldehyde Unsaturated_Alcohol 2-Methyl-3-phenyl-2-propen-1-ol Start->Unsaturated_Alcohol 1,2-Reduction (e.g., NaBH4, CeCl3) Saturated_Aldehyde 2-Methyl-3-phenylpropanal Start->Saturated_Aldehyde 1,4-Reduction (Conjugate) (e.g., specific catalysts) Target_Alcohol This compound Start->Target_Alcohol Complete Reduction (e.g., H2, Copper Chromite) Saturated_Aldehyde->Target_Alcohol Aldehyde Reduction (e.g., NaBH4)

Caption: Reduction pathways of α-methylcinnamaldehyde.

FAQ 4: My reduction of 2-methyl-3-phenylpropanal is incomplete or resulted in byproducts.

Possible Cause 1: Hemiacetal Formation

  • Scientific Explanation: In alcoholic solvents like methanol or ethanol, aldehydes can exist in equilibrium with their corresponding hemiacetals. Hemiacetals are generally less reactive towards hydride reducing agents than the free aldehyde. This can lead to incomplete reactions, especially if the reaction time is insufficient.[17]

  • Preventative Measures:

    • Solvent Choice: Use a non-alcoholic solvent like THF or dichloromethane, if compatible with the chosen reducing agent.

    • Temperature: Running the reaction at slightly elevated temperatures (if the reagent is stable) can help shift the equilibrium back towards the aldehyde.

Possible Cause 2: Over-oxidation of the Starting Material

  • Scientific Explanation: The starting material, 2-methyl-3-phenylpropanal, can be susceptible to oxidation to the corresponding carboxylic acid (2-methyl-3-phenylpropanoic acid) upon prolonged exposure to air. This impurity will not be reduced by mild reducing agents like NaBH₄.

  • Preventative Measures:

    • Purity Check: Ensure the purity of the starting aldehyde before beginning the reduction.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation.

IV. Summary and Best Practices

Synthesis RouteKey ChallengeCommon Side ReactionsRecommended Best Practice
Grignard Reaction Reagent Basicity & ReactivityEnolization, Reduction, Wurtz CouplingUse benzyl Grignard, low temperature (-78 to 0°C), slow addition, and consider CeCl₃ for sensitive substrates.[2][13]
Reduction ChemoselectivityIncomplete reduction, reduction of multiple functional groupsChoose the appropriate reducing agent for the desired transformation (e.g., NaBH₄/CeCl₃ for 1,2-reduction).[17][18][19][20]

By understanding the mechanistic basis for these common side reactions, researchers can proactively design their experiments to favor the formation of the desired this compound, ultimately leading to higher yields, improved purity, and more efficient synthesis.

V. References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved from [Link]

  • Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. (n.d.). Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. Retrieved from [Link]

  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal. Retrieved from

  • Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i -. Retrieved from [Link]

  • Books. (n.d.). Organometallic Addition Reactions to Ketones | Greener Organic Transformations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

  • Addition of organometallic reagents to aldehydes and ketones. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • YouTube. (2020, July 15). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][4] Addition and Oxidative Coupling Reactions. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Hydroformylation of styrene to 2-phenyl-propanal and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US3806548A - Method for the methylation-hydroxylation of certain aromatic unsaturated compounds. Retrieved from

  • ChemSynthesis. (n.d.). 2-methyl-3-phenylpropanal. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting low enantioselectivity in asymmetric synthesis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 2-Methyl-3-phenylpropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when striving for high enantioselectivity in this valuable chiral building block. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these recommendations.

Introduction

The enantioselective synthesis of this compound is a critical transformation, yielding a chiral alcohol with applications in the pharmaceutical and fine chemical industries. The most common and effective methods involve the asymmetric reduction of a prochiral precursor, typically 2-methyl-3-phenylpropanal or a related β-keto ester. Achieving high enantiomeric excess (ee) is often a significant challenge, with success being highly dependent on the chosen catalytic system and reaction conditions.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments. We will delve into the three primary catalytic methodologies:

  • Noyori-Type Asymmetric Hydrogenation

  • Corey-Bakshi-Shata (CBS) Reduction

  • Biocatalysis

Each section will provide a troubleshooting guide, detailed experimental protocols for optimization, and a deeper look into the mechanistic considerations that govern enantioselectivity.

Part 1: Troubleshooting Low Enantioselectivity in Noyori-Type Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones and aldehydes, often employing Ruthenium-BINAP catalyst systems.[1][2][3] Low enantioselectivity in these reactions is a common hurdle. This section will address the potential causes and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Noyori-type hydrogenation of 2-methyl-3-phenylpropanal is giving low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantioselectivity in a Noyori-type hydrogenation can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states, which directly influences enantioselectivity.

  • Improper Solvent Choice: The solvent can affect the solubility of the catalyst and substrate, as well as the conformation of the catalytic complex.

  • Catalyst and Ligand Issues: The purity and choice of the chiral ligand (e.g., BINAP) are paramount. The combination of the metal precursor and the ligand also plays a crucial role.

  • Low Hydrogen Pressure: In some cases, insufficient hydrogen pressure can lead to a competing, non-enantioselective background reaction.

  • Substrate Quality: Impurities in the 2-methyl-3-phenylpropanal starting material can poison the catalyst or interfere with the reaction.

Q2: How does temperature specifically affect the enantioselectivity, and what is the recommended approach for optimization?

A2: Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because the difference in the free energy of activation (ΔΔG‡) between the two enantioselective pathways becomes more significant at lower temperatures. A smaller ΔΔG‡ is required to achieve high ee at lower temperatures.

Troubleshooting Action: Perform a temperature screen to identify the optimal balance between reaction rate and enantioselectivity. A typical range to investigate would be from room temperature down to -20 °C or even lower, depending on the catalyst system's activity.

Q3: I suspect my chiral ligand's purity is the issue. How can I verify this and what are the best practices?

A3: The enantiomeric purity of your chiral ligand (e.g., (R)- or (S)-BINAP) is critical. Even small amounts of the opposite enantiomer can lead to the formation of a less selective or even racemic product.

Troubleshooting Action:

  • Verify Ligand Purity: If possible, verify the enantiomeric purity of your ligand using a suitable analytical technique, such as chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

  • Source from a Reputable Supplier: Always source chiral ligands from trusted chemical suppliers who provide a certificate of analysis with enantiomeric purity data.

  • Proper Storage: Store chiral ligands under an inert atmosphere and at the recommended temperature to prevent degradation.

Q4: Can the solvent choice really make a significant difference in enantioselectivity?

A4: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex, which is a key factor in determining the stereochemical outcome. The polarity and coordinating ability of the solvent are particularly important. For Noyori-type hydrogenations, polar aprotic solvents like methanol, ethanol, or dichloromethane are commonly used.

Troubleshooting Action: Conduct a solvent screen with a range of anhydrous solvents. It is crucial to use high-purity, anhydrous solvents, as water can negatively impact both the catalyst activity and the enantioselectivity.

Experimental Protocol: Optimization of Noyori-Type Hydrogenation

This protocol provides a systematic approach to optimizing the asymmetric hydrogenation of 2-methyl-3-phenylpropanal.

1. Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk flask charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP, 2.2 mol%), add degassed solvent (e.g., methanol, 5 mL).
  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

2. Hydrogenation Reaction:

  • In a separate Schlenk flask, dissolve 2-methyl-3-phenylpropanal (1 mmol) in the same degassed solvent (5 mL).
  • Transfer the substrate solution to the flask containing the catalyst via cannula.
  • Place the reaction flask in an autoclave.
  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
  • Stir the reaction at the desired temperature (e.g., start with room temperature).
  • Monitor the reaction progress by TLC or GC.

3. Work-up and Analysis:

  • Once the reaction is complete, carefully vent the hydrogen gas.
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
  • Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.
Troubleshooting Flowchart for Noyori-Type Hydrogenation

troubleshooting_noyori start Low Enantioselectivity temp Optimize Temperature (e.g., RT, 0°C, -20°C) start->temp solvent Screen Solvents (e.g., MeOH, EtOH, DCM) start->solvent ligand Verify Ligand Purity (Chiral HPLC, [α]) start->ligand pressure Vary H₂ Pressure (e.g., 10, 25, 50 atm) start->pressure substrate Purify Substrate start->substrate end Improved Enantioselectivity temp->end solvent->end ligand->end pressure->end substrate->end

Caption: Troubleshooting flowchart for low enantioselectivity in Noyori-type hydrogenation.

Part 2: Troubleshooting Low Enantioselectivity in Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[4][5][6] While often highly selective, several factors can lead to suboptimal results.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low ee in my CBS reduction of 2-methyl-3-phenylpropanal. What should I investigate first?

A1: The most critical factor in a CBS reduction is the complete exclusion of water. Moisture can hydrolyze both the borane reagent and the oxazaborolidine catalyst, leading to a non-enantioselective background reduction.[6]

Troubleshooting Action:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Anhydrous Reagents: Use freshly opened, anhydrous solvents and ensure your borane solution (e.g., BH₃·THF or BH₃·SMe₂) has not been exposed to air.

Q2: Besides water, what other factors can negatively impact the enantioselectivity of a CBS reduction?

A2: Several other parameters can influence the outcome:

  • Suboptimal Temperature: Similar to Noyori hydrogenations, lower temperatures generally favor higher enantioselectivity in CBS reductions.

  • Incorrect Stoichiometry: The ratio of the catalyst to the borane and substrate is crucial. An excess of borane can lead to a non-catalyzed reduction.

  • Catalyst Purity and Structure: The purity and the specific structure of the oxazaborolidine catalyst are important. Catalysts derived from different amino alcohols can exhibit different selectivities.

  • Rate of Addition: Slow addition of the substrate to the pre-formed catalyst-borane complex is often beneficial.

Q3: What is the optimal temperature range for a CBS reduction?

A3: The optimal temperature is substrate-dependent. However, a good starting point is room temperature, with subsequent optimization at lower temperatures such as 0 °C, -20 °C, or even -78 °C. It's a trade-off, as very low temperatures can significantly slow down the reaction rate.

Q4: How do I choose the right borane source?

A4: The most common borane sources are borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂). Catecholborane can also be used and sometimes offers improved selectivity at very low temperatures. The choice may require some empirical optimization for your specific substrate.

Experimental Protocol: Optimization of CBS Reduction

This protocol outlines a procedure for the CBS reduction of 2-methyl-3-phenylpropanal with a focus on achieving high enantioselectivity.

1. Catalyst and Reagent Preparation:

  • Under an inert atmosphere, in an oven-dried Schlenk flask, add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, 10 mol%).
  • Add anhydrous THF as the solvent.
  • Cool the solution to 0 °C.
  • Slowly add the borane solution (e.g., 1.0 M BH₃·THF, 1.2 equivalents) to the catalyst solution and stir for 15 minutes.

2. Reduction Reaction:

  • In a separate flask, dissolve 2-methyl-3-phenylpropanal (1 mmol) in anhydrous THF.
  • Slowly add the substrate solution dropwise to the catalyst-borane mixture at the desired temperature (e.g., start at room temperature and optimize at lower temperatures).
  • Monitor the reaction by TLC.

3. Work-up and Analysis:

  • Once the reaction is complete, quench the reaction by the slow addition of methanol at 0 °C.
  • Allow the mixture to warm to room temperature and stir for 30 minutes.
  • Remove the solvent under reduced pressure.
  • Purify the product by column chromatography on silica gel.
  • Determine the enantiomeric excess by chiral GC or HPLC.
Logical Relationship Diagram for CBS Reduction Troubleshooting

cbs_troubleshooting cluster_0 Primary Checks cluster_1 Secondary Checks anhydrous Anhydrous Conditions? temp Optimal Temperature? anhydrous->temp Yes solution High ee Achieved anhydrous->solution No, now fixed stoichiometry Correct Stoichiometry? temp->stoichiometry Yes temp->solution No, now fixed catalyst_purity Catalyst Purity? stoichiometry->catalyst_purity Yes stoichiometry->solution No, now fixed catalyst_purity->solution Yes catalyst_purity->solution No, now fixed start Low ee in CBS Reduction start->anhydrous

Caption: Decision-making flowchart for troubleshooting low ee in CBS reductions.

Part 3: Troubleshooting Low Enantioselectivity in Biocatalysis

Biocatalysis offers a green and often highly selective alternative for the synthesis of chiral molecules.[7][8][9][10] However, challenges such as low enantioselectivity, low conversion, and enzyme inhibition can arise.

Frequently Asked Questions (FAQs)

Q1: I am using a whole-cell biocatalyst (e.g., baker's yeast) for the reduction of 2-methyl-3-phenylpropanal, but the enantioselectivity is poor. Why is this happening?

A1: Whole-cell biocatalysts like Saccharomyces cerevisiae contain multiple oxidoreductase enzymes with varying and sometimes opposing stereoselectivities. The observed enantiomeric excess of the product is the net result of the activities of all these enzymes. If an enzyme that produces the undesired enantiomer is highly active, the overall ee will be low. For instance, in the reduction of the similar substrate 2-phenylpropanal, Saccharomyces cerevisiae has been shown to exhibit low enantioselectivity.[8]

Troubleshooting Action:

  • Screen Different Microorganisms: Explore other yeast or bacterial strains known for their stereoselective reductases.

  • Use an Isolated Enzyme: For higher selectivity, consider using a purified or recombinant oxidoreductase that has been characterized for its high enantioselectivity towards similar substrates. For example, a recombinant horse-liver alcohol dehydrogenase has shown excellent enantioselectivity (100%) for the reduction of 2-phenylpropanal.[8]

Q2: I'm using a purified oxidoreductase, but the reaction is slow and the conversion is low. What could be the problem?

A2: Low conversion with an isolated enzyme can be due to several factors:

  • Cofactor Regeneration: Most oxidoreductases require a stoichiometric amount of a cofactor, typically NADH or NADPH. For the reaction to be catalytic with respect to the enzyme, an efficient cofactor regeneration system is essential.[10]

  • Enzyme Inhibition: The aldehyde substrate or the alcohol product can inhibit the enzyme, leading to a decrease in reaction rate over time. Substrate inhibition has been identified as a significant issue in the biocatalytic reduction of 2-phenylpropanal.[11]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

Q3: How can I improve cofactor regeneration?

A3: A common and effective method for cofactor regeneration is to use a coupled-enzyme system. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which in turn reduces NAD⁺ to NADH. Another approach is the substrate-coupled regeneration, where a sacrificial alcohol like isopropanol is added in large excess, and the same oxidoreductase catalyzes its oxidation to acetone to regenerate the NADH.

Q4: My enzyme seems to be inhibited by the aldehyde substrate. What strategies can I employ to overcome this?

A4: Substrate inhibition is a common challenge with aldehyde substrates. Here are some strategies to mitigate this issue:

  • Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, non-inhibitory concentration.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and reduce inhibition.

  • Protein Engineering: Site-directed mutagenesis of the enzyme can be used to create variants with improved stability and reduced substrate inhibition. A single point mutant of Candida tenuis xylose reductase showed significantly improved catalytic efficiency for the reduction of 2-phenylpropanal.[7]

Experimental Protocol: Biocatalytic Reduction with Cofactor Regeneration

This protocol describes a general procedure for the biocatalytic reduction of 2-methyl-3-phenylpropanal using an isolated oxidoreductase with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

1. Reaction Setup:

  • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • Add NAD⁺ (1 mM) and glucose (1.2 equivalents relative to the substrate).
  • Add the oxidoreductase and glucose dehydrogenase to the buffer.
  • Dissolve 2-methyl-3-phenylpropanal (1 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

2. Reaction Monitoring:

  • Stir the reaction at a controlled temperature (e.g., 30 °C).
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

3. Work-up and Analysis:

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
  • Extract the product into the organic layer.
  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
  • Purify the product by column chromatography.
  • Determine the enantiomeric excess by chiral GC or HPLC.
Biocatalysis Troubleshooting Pathway

biocatalysis_troubleshooting start Low Enantioselectivity in Biocatalytic Reduction whole_cell Using Whole-Cell Biocatalyst? start->whole_cell isolated_enzyme Using Isolated Enzyme? whole_cell->isolated_enzyme No screen_strains Screen Different Strains whole_cell->screen_strains Yes cofactor Check Cofactor Regeneration isolated_enzyme->cofactor Yes end Improved Enantioselectivity screen_strains->end use_isolated Switch to Isolated Enzyme use_isolated->end inhibition Investigate Substrate/Product Inhibition cofactor->inhibition conditions Optimize Reaction Conditions (pH, Temp) inhibition->conditions fed_batch Implement Fed-Batch Substrate Addition conditions->fed_batch protein_eng Consider Protein Engineering fed_batch->protein_eng protein_eng->end

Caption: A decision pathway for troubleshooting low enantioselectivity in biocatalytic reductions.

Quantitative Data Summary

The following table summarizes key parameters and their expected impact on enantioselectivity based on the principles discussed in this guide.

ParameterNoyori HydrogenationCBS ReductionBiocatalysis
Temperature Lower temp. generally ↑ eeLower temp. generally ↑ eeOptimum temp. for enzyme activity and stability
Solvent Polar aprotic (e.g., MeOH, DCM)Aprotic (e.g., THF, Toluene)Aqueous buffer, may include co-solvents
Catalyst Loading Optimization required5-10 mol% typicalDependent on enzyme activity
Reagent Purity High purity essentialHigh purity essentialSubstrate purity important to avoid inhibition
Water Content Anhydrous conditions preferredRigorously anhydrousAqueous environment

References

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Catalysis Science & Technology, 11(22), 7436-7446.
  • Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. (2015). Catalysis Science & Technology, 5(1), 149-158.
  • Asymmetric Hydrogenation. (2015). ETH Zurich.
  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Biotechnology and Bioengineering, 118(10), 4015-4025.
  • asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses.
  • Corey–Bakshi–Shibata (CBS) reagent. ResearchGate.
  • Lajtai-Szabó, P., et al. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. Periodica Polytechnica Chemical Engineering, 66(4), 516-523.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. (2023). Green Chemistry, 25(15), 6031-6040.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2019).
  • Kang, T., et al. (2024). The catalytic enantioselective[11][12]-Wittig rearrangement cascade of allylic ethers.
  • Doubly stereoconvergent crystallization enabled by asymmetric catalysis. (2022). Science, 376(6598), 1210-1215.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective. (2021).
  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. (2023). Journal of the American Chemical Society, 145(40), 22067-22079.
  • Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate.
  • Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. (2015).
  • Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]. (1989).
  • Heterogeneization of a new Ru(II) homogeneous asymmetric hydrogenation catalyst containing BINAP and the N-tridentate bpea ligand, through covalent attachment on amorphous AlPO4 support. (2006).
  • Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2010). Journal of the American Chemical Society, 132(33), 11419-11421.
  • Enantioselective Reduction of Ketones. University of Liverpool.
  • Enantioselective reduction of ketones. Wikipedia.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2014). Applied and Environmental Microbiology, 80(18), 5684-5693.
  • Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. (2020).

Sources

Stability issues of 2-Methyl-3-phenylpropanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-phenylpropanol

Introduction: Understanding the Stability of this compound

Welcome to the technical support guide for this compound (CAS: 7384-80-7). This document is designed for researchers, process chemists, and formulation scientists to navigate the potential stability challenges encountered during the handling, storage, and experimental use of this aryl alkyl alcohol.[1] As a primary alcohol with an adjacent chiral center and a phenyl group, its reactivity is influenced by several factors.[2] This guide provides a structured, question-and-answer-based approach to troubleshoot and understand its degradation under various stress conditions.

A foundational understanding of the molecule's properties is essential before delving into its stability.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[3][4]
Molecular Weight150.22 g/mol [4]
AppearanceLiquid or solid (depending on temp.)
Melting Point84 °C[3]
Boiling Point244-246 °C (at 760 mmHg)[2]
LogP~2.06 - 2.3[2][4]

Part 1: Oxidative Stability

Oxidation is a primary degradation pathway for this compound due to the presence of a primary alcohol functional group. This transformation is highly relevant in process chemistry where oxidizing agents may be present or in formulations exposed to atmospheric oxygen over long periods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under oxidative stress?

The primary alcohol moiety is the most susceptible site for oxidation. The degradation proceeds in a stepwise manner: first to the corresponding aldehyde, 2-methyl-3-phenylpropanal, and upon further oxidation, to the carboxylic acid, 2-methyl-3-phenylpropionic acid.[2][5] Vigorous conditions could potentially lead to C-C bond cleavage, but this is not a primary pathway under controlled laboratory conditions.[6]

Q2: My reaction mixture, which should be colorless, is turning brown after adding an oxidant. Why?

This is a common observation when using strong, metal-based oxidizing agents like potassium permanganate (KMnO₄). The brown color is due to the formation of manganese dioxide (MnO₂), a byproduct of the reduction of the permanganate ion as it oxidizes the alcohol.[6] Its presence indicates the reaction is proceeding.

Q3: I am trying to isolate the intermediate aldehyde but keep getting the carboxylic acid. How can I stop the oxidation at the aldehyde stage?

This is a classic synthetic challenge. To prevent over-oxidation, you must use milder, more selective oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC) or carrying out the oxidation under carefully controlled conditions (e.g., Dess-Martin periodinane) are specifically designed to convert primary alcohols to aldehydes with minimal formation of the carboxylic acid.[5] Conversely, strong agents like chromic acid (Jones reagent) or KMnO₄ will almost certainly lead to the carboxylic acid.[6]

Visualizing the Oxidative Degradation Pathway

Oxidation_Pathway cluster_main Oxidative Degradation of this compound Alcohol This compound (Primary Alcohol) Aldehyde 2-Methyl-3-phenylpropanal (Aldehyde) Alcohol->Aldehyde Mild Oxidation (e.g., PCC) Acid 2-Methyl-3-phenylpropionic Acid (Carboxylic Acid) Alcohol->Acid Strong Oxidation (e.g., KMnO4) Aldehyde->Acid Further Oxidation

Caption: Stepwise oxidation of this compound.

Troubleshooting Oxidative Degradation
Observed IssueProbable Cause(s)Recommended Solution(s)
Low or no conversion 1. Inactive/degraded oxidizing agent.2. Insufficient stoichiometry of the oxidant.3. Reaction temperature is too low.1. Use a fresh batch of the oxidizing agent.2. Recalculate molar ratios; consider a slight excess (1.1-1.2 eq) of the oxidant.3. Gently warm the reaction, monitoring for exotherms.
Formation of multiple unidentified byproducts 1. Over-oxidation from an overly harsh reagent or prolonged reaction time.2. Reaction temperature is too high, causing side reactions or decomposition.1. Switch to a milder, more selective oxidant (e.g., PCC for aldehyde).2. Run the reaction at a lower temperature (e.g., in an ice bath).3. Monitor the reaction closely by TLC or GC and quench it immediately upon consumption of the starting material.[6]
Difficulty isolating the final product The carboxylic acid product may be soluble in the aqueous phase after workup, especially if it forms a salt.During aqueous workup, carefully acidify the solution to a pH of ~2-3 with an acid like 1M HCl. This protonates the carboxylate salt, making the carboxylic acid less water-soluble and extractable into an organic solvent like ethyl acetate.[7]

Part 2: Stability in Acidic & Basic Conditions

The stability of this compound in aqueous acidic and basic media is a critical parameter for pH-dependent formulations and reaction workups.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic solutions?

Generally, it is moderately stable. However, under strong acidic conditions and with heat, primary alcohols can undergo acid-catalyzed dehydration to form an alkene (2-methyl-3-phenyl-1-propene). This is a classic E1 or E2 elimination reaction. The presence of a benzylic proton could facilitate this process. For most routine applications at or near room temperature, significant degradation is not expected.

Q2: My compound is an ester of this compound. I washed it with a sodium hydroxide solution and my yield dropped significantly. What happened?

You have likely induced saponification. While the alcohol functional group is stable in base, an ester linkage is not. Basic conditions, particularly with heating, will rapidly hydrolyze the ester back to the parent this compound and the corresponding carboxylate salt.[8][9] This is one of the most common and often unintentional reactions encountered in the lab.[7]

Q3: How can I avoid saponification during workup?

If you need to perform a basic wash (e.g., to remove acidic impurities), use a milder base like sodium bicarbonate (NaHCO₃) solution instead of strong bases like NaOH or KOH. Perform the wash quickly and at a low temperature (e.g., with chilled solutions) to minimize the rate of hydrolysis.[10]

Visualizing the Saponification Workflow

Saponification_Workflow cluster_saponification Base-Mediated Hydrolysis (Saponification) cluster_products Resulting Mixture Ester Ester of This compound Products Products in Solution Ester->Products Hydrolysis Base Aqueous Base (e.g., NaOH, KOH) Base->Products Alcohol This compound Salt Carboxylate Salt

Caption: Saponification of an ester derivative.

Part 3: Thermal and Photolytic Stability

Understanding the response of this compound to energy in the form of heat and light is crucial for determining appropriate storage conditions and manufacturing process parameters.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on its physical properties, this compound is a relatively stable compound. Standard storage in a cool, dry, well-ventilated area away from strong oxidizing agents is recommended. Some suppliers recommend refrigerated storage (2-8°C), which is a good general practice to minimize any potential long-term degradation.[11]

Q2: At what temperature does this compound begin to decompose?

With a high boiling point of 244-246 °C, the compound exhibits good thermal stability.[2] Decomposition would be expected to occur at temperatures approaching or exceeding this value. The exact decomposition temperature and products are not well-documented in readily available literature, but would likely involve complex fragmentation and polymerization reactions. For most standard laboratory and manufacturing processes operating well below 200 °C, thermal decomposition of the parent molecule is not a primary concern.

Q3: Is this compound sensitive to light?

Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state where it can undergo chemical reactions. For a compound to be degraded by sunlight or standard laboratory lighting, it must absorb light in the UV-visible range (above 290 nm). A structural analog, 2,2-dimethyl-3-phenylpropanol, shows no significant absorbance in the 290–700 nm range.[12] While the phenyl group in this compound does absorb UV light at shorter wavelengths, it is not expected to be highly susceptible to degradation under normal ambient light. However, as a best practice for long-term storage, storing the material in an amber bottle or protected from direct, prolonged exposure to strong light sources is advisable.

Part 4: Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[13] This protocol provides a general framework for assessing the stability of this compound.

Objective

To subject a solution of this compound to various stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyze the resulting samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the extent of degradation.[14]

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Aliquot and Expose to Stress Conditions start->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photolytic Stress neutralize Quench / Neutralize / Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Results: - % Assay Loss - Peak Purity - Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Application of Stress: For each condition, mix 5 mL of the stock solution with 5 mL of the respective stressor solution in a suitable vial.

  • Stress Conditions:

    Stress Condition Reagent / Condition Temperature Time
    Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) 60 °C 24 hours
    Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) 60 °C 24 hours
    Oxidation 3% Hydrogen Peroxide (H₂O₂) Room Temp 24 hours
    Thermal Store stock solution (no added reagent) 80 °C 48 hours
    Photolytic Expose stock solution to high-intensity light (ICH Q1B guidelines) Room Temp As per guidelines

    | Control | Stock solution mixed with water (1:1) | Room Temp | 48 hours |

  • Sample Treatment:

    • After the specified time, cool all samples to room temperature.

    • Acid/Base Samples: Neutralize by adding an equimolar amount of base/acid (e.g., add 5 mL of 0.1 M NaOH to the acid-stressed sample).

    • All Samples: Dilute with mobile phase to a final theoretical concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject all samples (including the control and a freshly prepared, unstressed standard) into a validated HPLC system.[13]

    • Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of any new peaks.

  • Data Evaluation:

    • Calculate the percentage loss of the this compound peak area relative to the unstressed standard.

    • Determine the percentage area of any new peaks formed (relative peak area).

    • Assess the mass balance to ensure all major components are accounted for.

References

  • Smolecule. (n.d.). Buy this compound | 7384-80-7.
  • EvitaChem. (n.d.). Buy 2-Methyl-3-phenylpropanal (EVT-313799) | 5445-77-2.
  • ChemBK. (2024). This compound.
  • Studylib. (n.d.). Enolate Alkylation Lab: Ester Saponification & Amide Formation.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6. Food and Chemical Toxicology, 192, 114975.
  • Chemchart. (n.d.). This compound (7384-80-7).
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Belsito, D., et al. (2012). Fragrance material review on 2,2-dimethyl-3-phenylpropanol. Food and Chemical Toxicology, 50 Suppl 2, S204-S208.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Park, K. (n.d.). Assay and Stability Testing.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • PubChem. (n.d.). (s)-2-Methyl-3-phenylpropanal.
  • ResearchGate. (n.d.). Saponification of methyl esters producing soap and methanol.
  • CONICET. (n.d.). Phenol methylation on acid catalysts.
  • ResearchGate. (2018). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Methyl-3-phenylpropanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 2-Methyl-3-phenylpropanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and actionable troubleshooting strategies. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and overcome challenges in your scale-up campaigns.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding for your experimental design.

Q1: What are the primary synthesis routes for this compound, and which is most suitable for scale-up?

There are two primary routes for the synthesis of this compound: the Grignard reaction and the hydrogenation of α-methylcinnamaldehyde.[1][2]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) to isobutyraldehyde.[1] While highly effective at the bench scale, Grignard reactions present significant scale-up challenges due to their highly exothermic nature and sensitivity to moisture and air.[3][4]

  • Hydrogenation of α-methylcinnamaldehyde: This method involves the catalytic reduction of α-methylcinnamaldehyde.[2][5] This approach can be more amenable to large-scale production due to better reaction control and potentially milder conditions, depending on the chosen catalyst and hydrogenation conditions.

The choice of route for scale-up depends on available equipment, safety infrastructure, and cost considerations. While the Grignard route is versatile, the hydrogenation route may offer a safer and more scalable alternative for industrial production.

Q2: What are the critical parameters to control during the Grignard synthesis of this compound?

Successful and safe scale-up of the Grignard synthesis hinges on meticulous control of several parameters:

  • Moisture and Air Exclusion: Grignard reagents are extremely reactive towards water and oxygen.[4] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[6][7] Inadequate temperature control can lead to a runaway reaction and the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of the reagents is crucial to manage the reaction exotherm and minimize side reactions.

  • Solvent Selection: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the most common solvents for Grignard reactions as they solvate the magnesium and stabilize the Grignard reagent.

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

The impurity profile can vary depending on the synthetic route. For the Grignard synthesis, common impurities include:

  • Wurtz Coupling Products: Dimerization of the benzyl halide starting material can lead to the formation of bibenzyl. This is favored by higher temperatures and high concentrations of the halide.[8][9]

  • Unreacted Starting Materials: Incomplete reaction can leave residual benzyl halide or isobutyraldehyde.

  • Benzene: Protonation of the Grignard reagent by trace amounts of water can form benzene.[8]

To minimize these impurities, ensure strict anhydrous conditions, maintain a low reaction temperature, and control the rate of reagent addition.

For the hydrogenation route, impurities may include partially hydrogenated intermediates or over-reduction products. Catalyst selection and optimization of reaction conditions (temperature, pressure, reaction time) are key to minimizing these byproducts.

II. Troubleshooting Guide: From Bench to Scale-Up

This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter during the scale-up of this compound production.

Reaction Initiation & Control

Q: My Grignard reaction is difficult to initiate at a larger scale. What can I do?

A: Difficulty in initiating a Grignard reaction is a common scale-up challenge. The larger surface area-to-volume ratio at the bench scale often makes initiation easier. Here are several strategies to address this:

  • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Try activating the magnesium by crushing a small portion of the turnings in the flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as activating agents.

  • "Seeding" the Reaction: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.

  • Localized Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Once initiated, the exotherm should sustain the reaction. Be extremely cautious with this method to avoid a runaway reaction.

  • Sonication: The use of an ultrasonic bath can help to clean the magnesium surface and promote initiation.

Q: I'm observing a significant exotherm during my Grignard reaction scale-up, making temperature control difficult. How can I manage this?

A: Managing the exotherm is critical for safety and to prevent impurity formation.[6][7] Consider the following:

  • Controlled Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the benzyl halide to the magnesium suspension. The addition rate should be adjusted to maintain the desired internal temperature.

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., a cooling bath with a cryostat).

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively. However, this may impact reaction kinetics and downstream processing.

  • Reverse Addition: In some cases, adding the magnesium turnings to a solution of the benzyl halide can provide better control over the reaction.

Low Yield & Impurity Formation

Q: My yield of this compound is significantly lower upon scale-up. What are the likely causes and solutions?

A: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" and poor mass transfer, resulting in increased side reactions. Ensure your stirring is vigorous enough to maintain a homogeneous suspension of the magnesium.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) before quenching.

  • Grignard Reagent Degradation: If the reaction is run for an extended period at elevated temperatures, the Grignard reagent can degrade.

  • Losses During Workup: Emulsion formation during the aqueous workup can lead to significant product loss. (See troubleshooting question on emulsions below).

Q: I am observing a significant amount of bibenzyl (Wurtz coupling product) in my crude product. How can I prevent this?

A: Bibenzyl formation is a common side reaction in the preparation of benzyl Grignard reagents.[8][9] To minimize this:

  • Maintain Low Temperature: The Wurtz coupling reaction is favored at higher temperatures. Maintain a low reaction temperature during the formation of the Grignard reagent.

  • Slow Addition: Add the benzyl halide slowly to the magnesium suspension to avoid a high local concentration of the halide.

  • Use a More Reactive Halide: Benzyl bromide is more reactive than benzyl chloride and may lead to less Wurtz coupling. However, it is also more expensive and lachrymatory.

Work-up & Purification

Q: I am struggling with a persistent emulsion during the aqueous workup of my large-scale Grignard reaction. How can I break it?

A: Emulsions are a frequent issue when scaling up Grignard workups, often caused by finely divided magnesium salts.[8] Here are some effective strategies:

  • Addition of Saturated Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or another filter aid can help to remove the fine solids that stabilize the emulsion.

  • Addition of a Different Organic Solvent: Adding a less polar solvent like hexanes or toluene can sometimes help to break the emulsion.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Q: My purified this compound is still contaminated with unreacted isobutyraldehyde. How can I remove it?

A: Isobutyraldehyde can be difficult to remove by distillation due to its volatility. Consider the following purification strategies:

  • Bisulfite Wash: Washing the organic layer with a saturated aqueous solution of sodium bisulfite will form a water-soluble adduct with the aldehyde, which can then be easily separated. The aldehyde can be regenerated from the bisulfite adduct by treatment with acid or base if desired.

  • Chromatography: If the level of contamination is low, column chromatography can be an effective method for removal.

III. Experimental Protocols & Data

Protocol: Grignard Synthesis of this compound (1 mol scale)

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Magnesium Turnings24.3126.71.1
Benzyl Chloride126.58126.61.0
Isobutyraldehyde72.1172.11.0
Anhydrous THF-1 L-
1 M HCl-As needed-
Saturated NaCl (aq)-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reactor Setup: Assemble a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and an addition funnel. Purge the entire system with dry nitrogen.

  • Grignard Formation: Add the magnesium turnings to the flask. Add 200 mL of anhydrous THF. In the addition funnel, prepare a solution of benzyl chloride in 300 mL of anhydrous THF.

  • Initiation: Add approximately 20 mL of the benzyl chloride solution to the magnesium suspension. If the reaction does not start within a few minutes (indicated by cloudiness and a gentle reflux), warm the flask gently with a heat gun until initiation occurs.

  • Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. The internal temperature should be maintained between 40-50 °C. Use a cooling bath if necessary.

  • Reaction Completion (Grignard Formation): After the addition is complete, continue stirring for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of isobutyraldehyde in 200 mL of anhydrous THF and add it to the addition funnel. Add the isobutyraldehyde solution dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C.

  • Reaction Completion (Alcohol Formation): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional hour.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 500 mL of 1 M HCl to quench the reaction. Be cautious as this is an exothermic process.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two 200 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 200 mL of saturated aqueous NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Typical Process Parameters & Expected Outcomes
ParameterValue
Reaction Temperature (Grignard Formation)40-50 °C
Reaction Temperature (Aldehyde Addition)< 10 °C
Typical Yield70-85%
Major ImpuritiesBibenzyl, unreacted starting materials

IV. Visualizing the Workflow & Troubleshooting

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification glassware Dry Glassware grignard_formation Grignard Formation (Benzyl-MgX) glassware->grignard_formation reagents Anhydrous Reagents reagents->grignard_formation aldehyde_addition Aldehyde Addition (Isobutyraldehyde) grignard_formation->aldehyde_addition Critical Control Point: Temperature quench Quenching (Acidic Workup) aldehyde_addition->quench extraction Extraction quench->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation final_product This compound distillation->final_product

Caption: Grignard reaction workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_low_yield Low Yield Solutions cluster_impurities Impurity Reduction cluster_workup Workup Solutions issue Issue Encountered low_yield Low Yield issue->low_yield impurities High Impurity Levels issue->impurities workup_problems Workup Problems issue->workup_problems check_stirring Improve Agitation low_yield->check_stirring monitor_reaction Monitor Reaction Completion low_yield->monitor_reaction optimize_temp Optimize Temperature low_yield->optimize_temp control_addition Control Reagent Addition Rate impurities->control_addition lower_temp Lower Reaction Temperature impurities->lower_temp anhydrous_conditions Ensure Anhydrous Conditions impurities->anhydrous_conditions brine_wash Saturated Brine Wash workup_problems->brine_wash Emulsion celite_filtration Filter through Celite® workup_problems->celite_filtration Emulsion bisulfite_wash Sodium Bisulfite Wash workup_problems->bisulfite_wash Aldehyde Impurity

Sources

Methods for drying and storing 2-Methyl-3-phenylpropanol to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-phenylpropanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS 7384-80-7). This document provides in-depth, experience-driven guidance on the proper methods for drying and storing this compound to ensure its purity and stability for research and development applications. Maintaining the integrity of this primary alcohol is critical for reproducible results in organic synthesis and pharmaceutical development.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and characteristics of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

The ideal storage conditions are designed to mitigate the primary degradation pathways: oxidation and moisture absorption. For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Using amber glass vials or bottles is also recommended to protect the compound from light, which can accelerate oxidative processes.[2]

Q2: Is this compound susceptible to degradation? What are the signs?

Yes. As a primary alcohol with a benzylic-like structure, it is susceptible to two main forms of degradation:

  • Oxidation: Exposure to atmospheric oxygen can oxidize the primary alcohol first to an aldehyde (2-Methyl-3-phenylpropanal) and subsequently to a carboxylic acid (2-methyl-3-phenylpropionic acid).[3][4] This process can be accelerated by heat, light, or the presence of metal impurities.

  • Moisture Absorption (Hygroscopicity): Like many alcohols, this compound is hygroscopic and will absorb water from the atmosphere.[5] Water is a critical impurity that can interfere with many chemical reactions, particularly those involving organometallics or water-sensitive catalysts.

Common signs of degradation include:

  • Color Change: A pure sample should be a colorless to very light-yellow liquid. A progression to a more pronounced yellow or brownish hue often indicates the formation of oxidized impurities.

  • New Peaks in Analysis: The appearance of new signals in ¹H NMR or new peaks in GC-MS analysis corresponding to aldehydes, carboxylic acids, or other byproducts.

  • Inconsistent Reaction Outcomes: Poor yields or unexpected side products in reactions sensitive to water or aldehyde impurities.

Q3: Which drying agents are most compatible with this compound?

The choice of drying agent is critical to avoid introducing new impurities or catalyzing degradation. For this compound, inert, solid desiccants are highly recommended.

  • Molecular Sieves (3Å or 4Å): This is the preferred method. 3Å sieves are particularly effective as their pore size is ideal for trapping water while excluding the larger alcohol molecules.[6][7][8] They are chemically inert and can dry the solvent to very low water levels (ppm).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are good general-purpose drying agents. MgSO₄ is faster and has a higher capacity than Na₂SO₄ but can be slightly acidic. For sensitive applications, neutral Na₂SO₄ is a safer choice.

Caution: Avoid highly reactive drying agents such as calcium hydride (CaH₂) or sodium metal. While effective for some solvents, they can react with the alcohol's hydroxyl group, especially upon heating, leading to the formation of alkoxides and hydrogen gas.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My sample of this compound has developed a distinct yellow color. What happened, and can it be purified?

A yellow color is a strong indicator of oxidation. The primary alcohol has likely been partially converted to 2-Methyl-3-phenylpropanal and other chromophoric (color-bearing) degradation products.[9]

Cause: Prolonged exposure to air (oxygen), possibly accelerated by storage at room temperature or in clear glass containers exposed to light.[2]

Solution:

  • Assessment: First, confirm the presence of impurities via analytical methods like GC-MS or NMR. The aldehyde proton (CHO) typically appears around 9-10 ppm in ¹H NMR.

  • Purification: If the degradation is minor, purification by vacuum distillation is the most effective method. The significant difference in boiling points between the alcohol and its potential carboxylic acid byproduct allows for efficient separation. Column chromatography over silica gel can also be used, though it is less practical for larger quantities.

  • Prevention: After purification, store the compound under an inert atmosphere at 2-8°C in an amber vial to prevent re-oxidation.[1]

Q2: My NMR analysis shows a significant water peak. What is the most reliable method to remove residual water without degrading the compound?

The presence of water indicates improper storage or handling. The safest and most effective method for removing water is by using activated molecular sieves.

Solution: Follow the detailed protocol below for drying with 3Å molecular sieves. This method is highly efficient and chemically benign.[8] It is crucial to use activated sieves, as exhausted sieves will not be effective and could even introduce water.

Q3: My reaction is failing, and I suspect acidic impurities in my this compound. How can I test for and remove them?

Acidic impurities are most likely the result of oxidation to 2-methyl-3-phenylpropionic acid.[3]

Solution:

  • Confirmation: To test for acidity, you can perform a simple aqueous extraction. Shake a small amount of the alcohol with deionized water, separate the aqueous layer, and test its pH with a reliable pH strip or meter. A pH below 6-7 suggests the presence of acidic contaminants.

  • Neutralization and Removal:

    • Dissolve the alcohol in a non-polar organic solvent like diethyl ether or ethyl acetate.

    • Wash the solution gently in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.

    • Separate the organic layer and wash it once more with brine (saturated NaCl solution) to remove residual water and bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • For ultimate purity, a final vacuum distillation of the resulting alcohol is recommended.

Experimental Protocols & Data

Protocol 1: Drying this compound with Activated Molecular Sieves

This protocol describes the standard lab procedure for removing trace amounts of water.

1. Activation of Molecular Sieves: a. Place 3Å molecular sieve beads in a clean, dry flask. b. Heat the flask in an oven at 200-300°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.[10][11] c. Allow the sieves to cool to room temperature in a desiccator under vacuum or inert gas just before use.

2. Drying Procedure: a. To the flask containing the liquid this compound, add the freshly activated 3Å molecular sieves (approximately 5-10% of the liquid's weight).[12] b. Seal the flask with a septum or ground glass stopper and wrap with paraffin film. c. Allow the mixture to stand for at least 12-24 hours at room temperature.[12] Occasional gentle swirling can improve efficiency. d. The dried alcohol can be carefully decanted or cannulated via syringe for use in subsequent reactions. For long-term storage, store the alcohol over the sieves.

Data Presentation

Table 1: Comparison of Recommended Drying Agents

Drying AgentTypeMechanismCapacity & SpeedCompatibility Notes
Molecular Sieves (3Å) NeutralAdsorption (Size Exclusion)High capacity for water, dries to low ppm levels. Process is moderately fast (requires hours).[8]Highly Recommended. Inert and does not react with the alcohol. Can be regenerated.[13]
Anhydrous MgSO₄ Slightly AcidicHydrate FormationHigh capacity, fast-acting.Generally safe, but its slight acidity could be problematic for highly acid-sensitive applications.
Anhydrous Na₂SO₄ NeutralHydrate FormationLower capacity and slower than MgSO₄.Very safe and neutral. A good choice for pre-drying or when chemical inertness is paramount.

Table 2: Summary of Recommended Storage Conditions

ParameterSpecificationRationale
Temperature 2–8 °CSlows the rate of potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the alcohol to aldehyde and carboxylic acid.[2]
Container Tightly Sealed Amber GlassPrevents moisture ingress and protects from light-induced degradation.[2][14]
Handling Use Syringe/Cannula TransferMinimizes exposure to atmospheric moisture and oxygen during use.[15][16]

Visualizations

Decision Workflow for Handling and Storage

The following diagram outlines the decision-making process for ensuring the purity of this compound, from initial assessment to final storage.

G cluster_storage Final Storage Protocol cluster_purification Purification / Drying cluster_assessment Initial Assessment storage_node Store at 2-8°C Under Inert Atmosphere In Amber, Sealed Vial identify Identify Contaminant select_method Select Appropriate Method identify->select_method Contaminant Identified verify Verify Purity (GC, NMR) select_method->verify Method Applied verify->storage_node Purity Confirmed assess Assess Purity of This compound (GC, NMR, Color) assess->storage_node High Purity assess->identify Impurities Detected (Water, Oxidation, etc.)

Caption: Decision tree for purity assessment and proper handling of this compound.

References

  • Understanding Molecular Sieve Beads and Their Regeneration Process. (2025, March 7). Sorbead India. [Link]
  • Regenerating Molecular Sieve. (2019, September 26). Interra Global. [Link]
  • Technical Guide to Molecular Sieve Regeneration? (2025, June 10). OIM Chemical. [Link]
  • Regeneration Method and Application of 4A Molecular Sieve. Xintao. [Link]
  • Use Molecular Sieve for Ethanol Drying. (2019, December 3). Sorbead India. [Link]
  • Ethanol Dehydration - Molecular Sieve.
  • How to Purify Ethanol with Molecular Sieve? SNOWPEAK. [Link]
  • Alcohol oxid
  • Maximizing Efficiency With Regeneration And Reuse Of Molecular Sieves. (2025, October 17). SSE Enterprise. [Link]
  • WO2005051533A1 - Preparation of molecular sieve used for the dehydration of the alcohol.
  • Drying Alcohol Using Magnesium and Molecular Sieves. (2015, November 26). YouTube. [Link]
  • Acid-Catalyzed Dehydr
  • Methods of drying ethanol. (2018, January 15). Reddit. [Link]
  • Experimental and theoretical study on the adsorptive drying of primary alcohols in a fixed bed adsorber. (2025, August 5).
  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. [Link]
  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]
  • Alcohol Dehydration Lab: Experiment & Mechanism. Studylib. [Link]
  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
  • 17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]
  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. [Link]
  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [Link]
  • Benzenepropanol. PubChem. [Link]
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]
  • Hygroscopic material packing. (2023, January 27).
  • How to store temperature and moisture-sensitive compounds? (2017, July 7). Reddit. [Link]
  • Degradation Product-Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol A carbon

Sources

Technical Support Center: GC-MS Analysis in 2-Methyl-3-phenylpropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methyl-3-phenylpropanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges encountered during experimental work in a direct question-and-answer format, blending technical expertise with practical, field-proven insights.

Troubleshooting Guide & FAQs

Q1: I've completed my synthesis of this compound via a Grignard reaction, but my GC chromatogram shows several unexpected peaks. How do I begin to identify them?

A1: The appearance of unexpected peaks is a common issue. A systematic approach is crucial for efficient identification. The nature of these impurities is intrinsically linked to your synthesis route. For a Grignard reaction, where a phenyl Grignard reagent is added to isobutyraldehyde, the byproducts typically fall into several predictable categories.[1][2]

Initial Steps for Identification:

  • Analyze the Mass Spectra: For each unknown peak, carefully examine its mass spectrum. Look for the molecular ion peak (M+) to determine the molecular weight. Then, analyze the fragmentation pattern, which provides structural clues.

  • Consider the Starting Materials: Unreacted starting materials are a common source of extra peaks. Check for the retention times and mass spectra corresponding to isobutyraldehyde and any precursors to your Grignard reagent (e.g., bromobenzene).

  • Evaluate Common Side Reactions: The Grignard reaction is prone to specific side reactions.[3] The most prevalent is the coupling of the Grignard reagent with itself to form biphenyl, especially if the reaction temperature is too high.[3] Another possibility is the reaction of the Grignard reagent with any moisture, which would produce benzene.[1]

  • Look for Isomers: Rearrangements or alternative reaction pathways can lead to isomeric products. For instance, 2-methyl-1-phenyl-1-propanol could potentially form. While isomers have the same molecular weight, their fragmentation patterns and GC retention times will differ.

Below is a logical workflow to guide your troubleshooting process:

GCMS_Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram get_ms Step 1: Acquire Mass Spectrum of Unknown Peak start->get_ms check_mw Step 2: Determine Molecular Weight (M+) get_ms->check_mw check_db Step 3: Compare Spectrum with NIST/Wiley Libraries check_mw->check_db match_found Match Found? check_db->match_found no_match No Match in Library match_found->no_match No identified Byproduct Identified match_found->identified Yes analyze_fragments Step 4: Analyze Fragmentation Pattern no_match->analyze_fragments propose_structure Step 5: Propose Potential Structures based on Synthesis Route analyze_fragments->propose_structure consider_byproducts Common Byproducts to Consider: - Unreacted Starting Materials - Biphenyl (Grignard Coupling) - Benzene (Reaction with H2O) - Oxidation Products (Aldehyde) - Isomeric Alcohols propose_structure->consider_byproducts confirm_id Step 6: Confirm Identity (e.g., run a standard) propose_structure->confirm_id confirm_id->identified

Caption: GC-MS Troubleshooting Workflow for Unknown Peak Identification.

Q2: What are the characteristic mass spectral fragments for this compound that confirm its identity?

A2: Confirming your target compound is paramount. This compound (Molecular Weight: 150.22 g/mol ) has a distinct fragmentation pattern under electron ionization (EI) that you should look for.[4]

  • Molecular Ion (M+): You should see a peak at m/z 150, which corresponds to the intact molecule. This peak may be of moderate to low intensity.[5]

  • Base Peak (Most Intense): The base peak will be at m/z 91 . This is a classic fragment for compounds containing a benzyl group. It results from a benzylic cleavage and rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺).[4][5]

  • Other Key Fragments:

    • m/z 117: This fragment corresponds to the loss of the propyl group, leaving a [C₉H₉]⁺ fragment.

    • m/z 132: This is from the loss of water (H₂O, 18 Da) from the molecular ion, a common fragmentation for alcohols.

    • m/z 57: This fragment can be attributed to the isobutyl cation.

The presence of a strong peak at m/z 91 is the most telling indicator of a benzyl-containing structure.

Q3: My main product peak is exhibiting significant tailing. What causes this, and how can I fix it?

A3: Peak tailing is a frequent problem in the GC analysis of alcohols and is usually indicative of undesirable interactions between the analyte and the GC system.[6][7]

Causality:

  • Active Sites: The primary cause is the presence of "active sites" within the GC flow path. These are typically exposed silanol groups (-Si-OH) on the surface of an untreated injection port liner or the front end of the capillary column.[7] The polar hydroxyl group of your alcohol can form hydrogen bonds with these active sites, which delays its elution and causes the characteristic tailing.

  • Improper Column Installation: If the column is installed too low in the inlet, it can lead to peak tailing due to inefficient sample transfer.[8]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.

Troubleshooting Steps:

  • Use an Inert Liner: Ensure you are using a deactivated (silanized) inlet liner. This is the most common and effective solution.

  • Perform Inlet Maintenance: If the liner is already deactivated, consider replacing it and the septum. A contaminated liner can be a source of active sites.

  • Column Maintenance: Trim the front end of your column (approximately 0.5 meters). This removes any accumulated non-volatile residues and exposes a fresh, less active surface.[7]

  • Check Column Installation: Verify that the column is installed at the correct height in the injector as specified by the instrument manufacturer.[8]

Q4: I am using the hydrogenation of α-methylcinnamaldehyde to synthesize my product. What specific byproducts should I be looking for?

A4: This synthetic route presents a different set of potential byproducts compared to the Grignard method.[9][10] The impurities will primarily be related to incomplete or excessive hydrogenation.

  • Unreacted Starting Material: Look for α-methylcinnamaldehyde (MW: 146.19 g/mol ).

  • Partially Hydrogenated Intermediate: It's possible to hydrogenate the aldehyde but not the alkene, or vice-versa, though the former is more common. The primary intermediate would be 2-methyl-3-phenylpropanal (MW: 148.20 g/mol ).[11] Its mass spectrum will be different from the alcohol, notably lacking the significant loss of water (m/z 130).

  • Over-reduction Product: Excessive hydrogenation can lead to the formation of the corresponding hydrocarbon, 2-methyl-3-phenylpropane (MW: 134.22 g/mol ), by reducing the hydroxyl group.

The diagram below illustrates the potential reaction pathways:

Hydrogenation_Byproducts cluster_main Hydrogenation of α-methylcinnamaldehyde start α-methylcinnamaldehyde (Starting Material) intermediate 2-methyl-3-phenylpropanal (Incomplete Reduction) start->intermediate H2, Catalyst product This compound (Target Product) intermediate->product H2, Catalyst over_reduced 2-methyl-3-phenylpropane (Over-reduction) product->over_reduced Excess H2, Catalyst

Caption: Potential Byproducts in Hydrogenation Synthesis.

Data Summary and Reference Table

For quick reference, the table below summarizes the key identification parameters for the target product and its most common byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Key m/z FragmentsSynthesis Route Association
This compound C₁₀H₁₄O150.2291 (Base Peak) , 150 (M+), 132, 117Target Product
2-methyl-3-phenylpropanalC₁₀H₁₂O148.2091, 117, 148 (M+)Hydrogenation
α-methylcinnamaldehydeC₁₀H₁₀O146.19145, 117, 91Hydrogenation
BiphenylC₁₂H₁₀154.21154 (M+, Base Peak) , 77Grignard
BenzeneC₆H₆78.1178 (M+, Base Peak) , 51, 52Grignard
BromobenzeneC₆H₅Br157.01156/158 (M+, Isotope Pattern), 77Grignard

Experimental Protocol: Standard GC-MS Analysis

This protocol provides a validated starting point for the analysis of your crude reaction mixture. Optimization may be required based on your specific instrumentation.

1. Sample Preparation: a. Quench approximately 0.1 mL of the crude reaction mixture in 1.0 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Add a drying agent (e.g., anhydrous sodium sulfate), vortex, and allow the solid to settle. c. Transfer the supernatant to a GC vial. If necessary, perform a serial dilution to ensure the concentration is within the linear range of the detector (typically 10-100 ppm).

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)
  • MS System: Agilent 5977B MSD (or equivalent)
  • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
  • Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial Temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Quadrupole Temp: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40 - 450.

3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. For each peak of interest, view the corresponding mass spectrum. c. Compare the acquired spectra against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. d. Confirm the identity of the target compound and suspected byproducts by comparing their fragmentation patterns and retention times to known standards or literature data.[12][13]

References

  • PrepChem. (2017). Synthesis of this compound.
  • Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
  • PharmaGuru. (2023). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • ChemSynthesis. (n.d.). 2-methyl-3-phenyl-1-propanol.
  • Agilent Technologies. (2021). Peak Perfection: A Guide to GC Troubleshooting.
  • ACS Publications. (2007). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters.
  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube.
  • Chemchart. (n.d.). This compound (7384-80-7).
  • PubChem. (n.d.). 2-Methyl-3-phenylpropionaldehyde.
  • Wikipedia. (n.d.). Hydroformylation.
  • Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment).
  • IntechOpen. (2013). Fragmentation and Interpretation of Spectra.
  • ACS Publications. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Journal of Natural Products.
  • NIST WebBook. (n.d.). Propanal, 2-methyl-3-phenyl-.
  • Iowa State University. (1940). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents.
  • ResearchGate. (n.d.). Hydroformylation of styrene.
  • Chemistry LibreTexts. (2022). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Pearson. (n.d.). Phenyl Grignard reagent adds to 2-methylpropanal to give the secondary alcohol shown.
  • ResearchGate. (n.d.). Activity and Selectivity of Hydroformylation of Styrene Using Various Catalysts.
  • Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6.
  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • YouTube. (2021). Hydroboration–Oxidation of Styrene.

Sources

Technical Support Center: Enhancing the Biocatalytic Production of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the biocatalytic synthesis of 2-Methyl-3-phenylpropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this enzymatic conversion. As your application scientist, I will provide field-proven insights and detailed protocols to help you troubleshoot common issues and optimize your reaction efficiency. Our focus is on explaining the causality behind experimental choices to empower you to achieve robust and reproducible results.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental questions regarding the biocatalytic production of this compound, a valuable building block in the pharmaceutical and fragrance industries.[1]

Q1: What is the primary biocatalytic route to this compound?

The most common and efficient biocatalytic route is the asymmetric reduction of the prochiral aldehyde, 2-Methyl-3-phenylpropanal.[2] This reaction utilizes an oxidoreductase enzyme to transfer a hydride ion from a cofactor to the carbonyl group of the aldehyde, yielding the desired chiral alcohol. The key advantage of this method over traditional chemical synthesis is the potential for high enantioselectivity, producing optically pure forms of the alcohol under mild, environmentally friendly conditions.[3][4]

Q2: Which enzymes are typically used for this conversion?

The enzymes of choice are typically Alcohol Dehydrogenases (ADHs) or Carbonyl Reductases (KREDs) .[2][5]

  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones.[6][7] They are well-established biocatalysts known for their robustness and high selectivity.[6]

  • Ketoreductases (KREDs): This is a subclass of oxidoreductases that are particularly effective in catalyzing the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity.[5]

The selection between different ADHs and KREDs is critical, as the enzyme's active site geometry dictates the stereochemical outcome (i.e., whether the (R)- or (S)-enantiomer is produced).[8]

Q3: What are the key components of the reaction mixture?

A typical reaction setup includes the following essential components:

  • Buffer: To maintain an optimal pH for enzyme activity and stability.

  • Enzyme: The biocatalyst (ADH or KRED), either as a purified, isolated protein or within a whole-cell system (e.g., E. coli or Saccharomyces cerevisiae).[9]

  • Substrate: 2-Methyl-3-phenylpropanal.

  • Cofactor: Typically Nicotinamide Adenine Dinucleotide (NADH) or its phosphorylated form (NADPH), which serves as the hydride donor.[10]

  • Cofactor Regeneration System: An enzymatic system to continuously regenerate the active (reduced) form of the cofactor (NADH/NADPH) from its oxidized state (NAD+/NADP+).

Q4: Why is cofactor regeneration essential for this process?

Nicotinamide cofactors like NADH and NADPH are expensive to use in stoichiometric amounts.[7][10] A regeneration system recycles the cofactor, allowing a small, catalytic amount to be used for thousands of turnovers. This dramatically reduces costs and makes the process economically viable for both lab-scale and industrial applications.[11] Without an efficient regeneration system, the reaction would stop as soon as the initial supply of NADH/NADPH is consumed.

Section 2: Troubleshooting Guide

Encountering issues is a normal part of process development. This section provides a systematic approach to diagnosing and resolving common problems.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and analyzing the biocatalytic reduction. Understanding this flow is the first step in effective troubleshooting.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer setup Combine Buffer, Enzyme, Cofactor System prep_buffer->setup prep_enzyme Prepare Enzyme (Isolated or Whole-Cell) prep_enzyme->setup prep_cofactor Prepare Cofactor & Regeneration System prep_cofactor->setup prep_substrate Prepare Substrate Stock initiate Add Substrate to Initiate Reaction prep_substrate->initiate setup->initiate incubate Incubate at Optimal Temp & Agitation initiate->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by GC/HPLC (Conversion & e.e.) extract->analyze

Caption: Standard workflow for biocatalytic reduction.

Q5: I am seeing low or no conversion of my substrate. Where do I start?

This is the most common issue. A systematic check of each reaction component is the most effective approach. The following decision tree can guide your troubleshooting process.

start Low / No Conversion q1 Is the enzyme active? start->q1 a1_yes Check Cofactor System q1->a1_yes Yes a1_no Troubleshoot Enzyme q1->a1_no No q2 Is the regeneration system working? a1_yes->q2 a2_yes Check Substrate / Product q2->a2_yes Yes a2_no Troubleshoot Regen System q2->a2_no No q3 Is there substrate/product inhibition or degradation? a2_yes->q3 a3_yes Optimize Concentrations / Fed-batch Strategy q3->a3_yes Yes a3_no Verify Reaction Conditions (pH, Temp, Solvent) q3->a3_no No

Caption: Decision tree for troubleshooting low reaction conversion.

Step-by-Step Troubleshooting Protocol:

  • Verify Enzyme Activity:

    • Cause: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age.

    • Solution: Run a small-scale, standardized control reaction with a known, easily reducible substrate (e.g., benzaldehyde) and a stoichiometric amount of NADH/NADPH (no regeneration system). If this control fails, the enzyme is inactive. Order a new batch or re-express/re-purify your enzyme.

  • Check Cofactor and Regeneration System:

    • Cause: The cofactor (NADH/NADPH) may have degraded, or a component of the regeneration system may be inactive or missing.

    • Solution:

      • Ensure the cofactor stock solution is fresh; NADH/NADPH solutions are susceptible to degradation.

      • Verify the activity of the regeneration enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) in a separate assay.

      • Confirm that the co-substrate for the regeneration system (e.g., glucose, formate) is present at the correct concentration.

  • Assess Substrate Quality and Concentration:

    • Cause: The substrate, 2-Methyl-3-phenylpropanal, can be unstable or may contain impurities that inhibit the enzyme.[12] High concentrations can also be inhibitory or toxic to whole-cell systems.[13][14]

    • Solution:

      • Verify substrate purity via NMR or GC-MS.

      • Run the reaction at a lower initial substrate concentration (e.g., 10-50 mM) to test for substrate inhibition. If successful, consider a fed-batch approach for higher titers.

  • Optimize Reaction Conditions:

    • Cause: The pH, temperature, or presence of organic co-solvents may be suboptimal, leading to poor enzyme activity or stability.[15]

    • Solution:

      • pH: Calibrate your pH meter and ensure the buffer is at the optimal pH for your specific enzyme (typically pH 6.5-8.0 for reductases).

      • Temperature: Most ADHs/KREDs work well between 25-37°C. Higher temperatures can increase activity but may decrease stability over time. Run a temperature screen to find the sweet spot for your system.

Q6: My reaction starts well but stops prematurely. What's happening?

This often points to either enzyme instability or product inhibition.

  • Enzyme Instability: The enzyme may not be stable under the operational conditions for the required reaction time. This was a noted challenge in early studies of similar reductions.[13][14]

    • Troubleshooting Protocol:

      • Set up a reaction mixture without the substrate.

      • Incubate under the standard reaction conditions.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and measure its residual activity by adding substrate and measuring the initial rate.

      • A significant drop in activity over time indicates instability. Consider enzyme immobilization, protein engineering, or adding stabilizing agents like glycerol or BSA.

  • Product Inhibition: The product, this compound, may bind to the enzyme's active site, preventing further substrate conversion.

    • Troubleshooting Protocol:

      • Run a series of reactions with a fixed substrate concentration.

      • To each reaction, add a different initial concentration of the product (e.g., 0 mM, 20 mM, 50 mM, 100 mM).

      • A significant decrease in the initial reaction rate with increasing product concentration confirms product inhibition.

      • To mitigate this, consider using a biphasic system with an organic solvent to extract the product from the aqueous phase as it is formed.[15]

Q7: The enantiomeric excess (e.e.) of my product is poor. How can I improve it?

Achieving high enantioselectivity is a primary goal of biocatalysis.[3] Poor e.e. can have several causes:

  • Suboptimal Enzyme Choice: The selected enzyme may not be highly selective for your specific substrate. The fit between the substrate and the enzyme's chiral active site is paramount.[8]

    • Solution: Screen a panel of different ADHs and KREDs. Many commercial kits are available for this purpose. Even enzymes with the same name from different organisms can have vastly different selectivities.

  • Reaction Conditions: Temperature and solvents can impact the flexibility of the enzyme's active site, affecting selectivity.

    • Solution: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a lower reaction rate. Experiment with temperatures from 15°C to 30°C.

  • Background Non-Enzymatic Reaction: If using a whole-cell system, other endogenous reductases may be producing the opposite enantiomer.

    • Solution: Use a purified enzyme to confirm it is the source of the low selectivity. If a whole-cell system is desired, consider using a knockout strain or overexpressing a highly selective reductase to outcompete the background activity.

Section 3: Advanced Optimization Protocols

Once your reaction is working reliably, the next step is to enhance its efficiency for higher yields and productivity.

Q8: How do I set up an efficient cofactor regeneration system?

The Glucose/Glucose Dehydrogenase (GDH) system is a robust and widely used choice for regenerating NADH or NADPH.

cluster_main Main Reaction cluster_regen Regeneration Cycle Substrate 2-Methyl-3- phenylpropanal Product 2-Methyl-3- phenylpropanol Substrate->Product Reduction ADH ADH / KRED Substrate->ADH NAD NAD(P)+ NADH NAD(P)H NAD->NADH Reduction NAD->NADH NAD->ADH GDH GDH NAD->GDH NADH->NAD Oxidation ADH->Product ADH->NADH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation Glucose->GDH GDH->NADH GDH->Gluconolactone

Caption: Cofactor regeneration using Glucose Dehydrogenase (GDH).

Comparison of Common Regeneration Systems

Regeneration SystemCo-substrateBy-productProsCons
Glucose/GDH D-GlucoseGlucono-δ-lactoneHigh efficiency, readily available substrates, stable enzyme.[16]By-product can lower pH; requires pH control.
Formate/FDH Sodium FormateCO₂Gaseous by-product does not affect pH or require removal.FDH can have lower stability and activity compared to GDH.
Isopropanol/ADH IsopropanolAcetoneCan drive reaction equilibrium; co-substrate can act as a co-solvent.[17]Requires an ADH that accepts isopropanol; acetone can inactivate some enzymes.

Protocol: Lab-Scale Reaction with GDH Regeneration

  • In a 50 mL tube, prepare a 10 mL reaction mixture containing:

    • 100 mM Phosphate Buffer (pH 7.0).

    • 1-5 mg/mL of your ADH/KRED enzyme.

    • 1-2 U/mL Glucose Dehydrogenase (GDH).

    • 0.5 mM NAD⁺ or NADP⁺.

    • 150 mM D-Glucose (1.5 equivalents to substrate).

  • Pre-incubate the mixture at 30°C for 10 minutes with gentle shaking (150 rpm).

  • Add 100 mM 2-Methyl-3-phenylpropanal from a concentrated stock in DMSO or ethanol (ensure final solvent concentration is <2% v/v).

  • Incubate at 30°C, 150 rpm.

  • Monitor the reaction by taking time-point samples for GC/HPLC analysis.

Q9: Should I use a whole-cell catalyst or an isolated enzyme?

The choice depends on your specific goals, resources, and the stage of your project. Both approaches have distinct advantages.[9]

Pros and Cons: Whole-Cell vs. Isolated Enzyme

FeatureWhole-Cell BiocatalystIsolated (Purified) Enzyme
Preparation Simpler; involves cell culture and harvesting.More complex; requires cell lysis, purification (e.g., chromatography).
Cost Generally lower; no purification costs. Cofactor regeneration can often be handled by endogenous cell metabolism.Higher due to purification reagents and labor. Requires addition of external cofactors and regeneration enzymes.
Enzyme Stability Often higher; enzyme is protected within its natural cellular environment.Can be lower; susceptible to denaturation unless stabilized or immobilized.
Reaction Purity Lower; presence of other cellular proteins and metabolites can lead to by-products.Higher; cleaner reaction profile with fewer side reactions.
Kinetics Slower; substrate/product must cross the cell membrane.Faster; direct access of the substrate to the enzyme's active site.
Best For... Large-scale production, initial screening, when purification is difficult.Mechanistic studies, high-purity synthesis, when side reactions are a concern.

Recommendation: For initial discovery and process development, engineered E. coli expressing a specific KRED can be a highly effective whole-cell catalyst.[16][18] For pharmaceutical applications requiring very high purity and a well-defined process, a purified, immobilized enzyme is often the preferred choice.

References

  • Ansari, S., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC - NIH.
  • Google Patents. (n.d.). Process for the production of phenyl substituted propanal.
  • ResearchGate. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis.
  • Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.
  • PMC - NIH. (n.d.). Selective Enzymatic Reduction of Aldehydes.
  • ResearchGate. (n.d.). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
  • ResearchGate. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
  • ResearchGate. (2020). Biotransformation of (E)-2-Methyl-3-Phenylacrylaldehyde Using Mycelia of Penicillium citrinum CBMAI 1186, Both Free and Immobilized on Chitosan.
  • Taylor & Francis Online. (n.d.). Enzymatic synthesis of chiral alcohols using ketoreductases.
  • MDPI. (n.d.). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry.
  • SpringerLink. (n.d.). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
  • Frontiers. (n.d.). Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis.
  • ACS Publications. (2022). Unraveling Alcohol Dehydrogenase Catalysis in Organic–Aqueous Biphasic Systems Combining Experiments and Molecular Dynamics Simulations.
  • Frontiers. (n.d.). Alcohol Dehydrogenases as Catalysts in Organic Synthesis.
  • ACS Publications. (2014). Process Development for Biocatalytic Oxidations Applying Alcohol Dehydrogenases.
  • Google Patents. (n.d.). 2- methyl-1-phenyl-1-propanol preparation method.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • PubMed. (2020). Rational design of the carbonyl reductase EbSDR8 for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol.
  • PMC - NIH. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol.
  • PubMed. (n.d.). Optimized expression of (S)-carbonyl reductase in Pichia pastoris for efficient production of (S)-1-phenyl-1, 2-ethanediol.
  • ResearchGate. (n.d.). Improved Production of (R)-1-phenyl-1,2-ethanediol by a Codon-optimized R-specific Carbonyl Reductase from Candida parapsilosis in Escherichia coli.
  • NIH. (2023). A short‐chain carbonyl reductase mutant is an efficient catalyst in the production of (R)‐1,3‐butanediol.

Sources

Technical Support Center: High-Purity 2-Methyl-3-phenylpropanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatographic purification of 2-Methyl-3-phenylpropanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-tested solutions. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each step, ensuring your success through a deep understanding of the chromatographic process.

Part 1: Foundational Knowledge & Method Development

Before attempting a large-scale column separation, a small-scale analytical approach is essential for developing a robust method. This is most effectively achieved using Thin-Layer Chromatography (TLC), which serves as a rapid and inexpensive proxy for the column.

FAQ: How do I select the optimal mobile phase (solvent system) for purifying this compound?

The key is to find a solvent system that provides good separation between your target compound, this compound, and any impurities from the synthesis. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range ensures the compound moves down the column at a reasonable rate, allowing for effective separation without excessively long elution times or excessive solvent usage.

Causality Explained:

  • If Rf is too high (> 0.5): The compound is not retained strongly enough by the stationary phase (e.g., silica gel). It will elute too quickly from the column, often with the solvent front, resulting in poor or no separation from nonpolar impurities.

  • If Rf is too low (< 0.2): The compound is too strongly adsorbed to the stationary phase. This will require a very large volume of solvent to elute, leading to significant band broadening (wider peaks) and a higher risk of co-elution with more polar impurities.

This compound is a moderately polar aromatic alcohol. Therefore, you will be using a normal-phase chromatography setup with a polar stationary phase (silica gel) and a relatively nonpolar mobile phase. A common starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

Protocol: TLC-Based Mobile Phase Scouting
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Also, prepare separate dilute solutions of your starting materials if they are available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any starting material standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your first test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or vanillin stain).

  • Calculate Rf: Measure the distance traveled by the spot and by the solvent front. Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35 for this compound.

    • If Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexanes).

    • If Rf is too low, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

Data Presentation: Example TLC Solvent Systems
Solvent System (Hexanes:Ethyl Acetate)Typical Rf of this compoundTypical Rf of Phenylacetaldehyde (Impurity)Assessment
95:50.150.45Poor: Target compound moves too slowly.
90:100.280.58Good: Ideal retention and good separation from the aldehyde.
80:200.450.70Poor: Target compound moves too quickly, risking co-elution.
70:300.600.82Unacceptable: Poor separation, very fast elution.
Visualization: Method Development Workflow

G cluster_0 TLC Optimization Phase cluster_1 Decision & Refinement cluster_2 Action A 1. Prepare Crude Sample & Standards B 2. Select Initial Solvent System (e.g., 9:1 Hex:EtOAc) A->B C 3. Spot & Develop TLC Plate B->C D 4. Visualize Spots (UV / Stain) C->D E 5. Calculate Rf for Target D->E F Is 0.25 < Rf < 0.35? E->F G Increase Polarity (More EtOAc) F->G No (Rf < 0.25) H Decrease Polarity (More Hexanes) F->H No (Rf > 0.35) I Proceed to Column Chromatography F->I Yes G->C H->C

Caption: Workflow for optimizing mobile phase using TLC.

Part 2: Troubleshooting Guide for Column Chromatography

This section addresses specific problems that can arise during the column purification of this compound.

FAQ: My separation is poor and the fractions are all mixed. What went wrong?

Poor separation is the most common issue in column chromatography and can stem from several factors. The key is to diagnose the cause systematically.

Possible Causes & Solutions:

  • Improper Mobile Phase Selection:

    • Diagnosis: The TLC showed good separation, but the column did not. This often happens if the mobile phase polarity is too high for the column dimensions and sample load.

    • Solution: Re-evaluate your TLC. The optimal column mobile phase is often slightly less polar than the one that gives the perfect TLC Rf. Try decreasing the ethyl acetate concentration by 10-20% (e.g., if 90:10 worked on TLC, try 92:8 for the column).

  • Column Overloading:

    • Diagnosis: Bands on the column appear distorted, streaky, or "teardrop" shaped rather than as tight, horizontal lines.

    • Solution: The amount of crude material you can purify depends on the column diameter and the difficulty of the separation. A general rule is a sample-to-silica mass ratio of 1:30 to 1:100. For a difficult separation (compounds with similar Rf values), use a higher ratio (e.g., 1:100). Reduce the amount of sample loaded onto the column.

  • Poor Column Packing:

    • Diagnosis: You observe cracks, channels, or air bubbles in the silica bed. This leads to an uneven solvent flow, causing bands to become distorted and ruining separation.

    • Solution: The column must be packed perfectly uniformly. The "slurry packing" method is most reliable. Always ensure the column is perfectly vertical and never let the top of the silica bed run dry.

Protocol: Reliable Slurry Column Packing
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer (0.5 cm) of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, nonpolar mobile phase (e.g., 95:5 Hexanes:EtOAc) until you have a smooth, pourable slurry.

  • Pour and Pack: While gently tapping the side of the column, pour the slurry in. Open the stopcock to drain some solvent, which helps the silica pack down tightly and uniformly.

  • Equilibrate: Once all the silica is added, add a top layer of sand and flush the column with 2-3 column volumes of your starting mobile phase. This ensures the entire stationary phase is equilibrated before you load your sample.

FAQ: My compound seems to have precipitated on top of the column after loading. Why did this happen and how can I fix it?

This is a critical issue that severely impacts separation. It occurs when the sample is not fully soluble in the mobile phase you are using to load it.

Causality Explained: When you dissolve your crude product in a strong, polar solvent (like pure dichloromethane or acetone) for easy transfer but then load it onto a column equilibrated with a nonpolar mobile phase (like 95:5 Hexanes:EtOAc), the sudden, drastic change in solvent environment causes the compound to crash out of solution. This precipitated material will then slowly redissolve as you run the column, leading to extreme band broadening and continuous "leaching" of the compound through all your fractions.

Solutions:

  • Primary Solution (Dry Loading): This is the most robust method.

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column (on top of the sand layer). This ensures your compound is introduced to the column in a solid, uniform state.

  • Secondary Solution (Wet Loading):

    • Dissolve your crude sample in the absolute minimum amount of the column's mobile phase. This may be more difficult but ensures solubility.

    • If the compound is not soluble in the mobile phase, use the minimum amount of a slightly stronger solvent that is still miscible with the mobile phase (e.g., a small amount of ethyl acetate).

    • Use a pipette to carefully apply this concentrated solution to the top of the column, letting it absorb fully into the silica bed before adding more mobile phase.

Visualization: Troubleshooting Poor Separation

G A Problem: Poor Separation / Overlapping Peaks B Check TLC: Was Rf of target 0.25-0.35? A->B C Check Column Bed: Are there cracks or channels? B->C Yes H Solution: Re-run TLC to confirm separation is possible. B->H No D Check Sample Load: Is sample:silica ratio < 1:30? C->D No F Solution: Repack column using slurry method. Do not let it run dry. C->F Yes E Solution: Re-optimize mobile phase. Slightly decrease polarity vs. TLC. D->E No G Solution: Reduce sample load. Use a wider column if necessary. D->G Yes H->E

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Reich, H. J., & Rigby, J. H. (n.d.). Structure Determination using Spectroscopic Methods: Column Chromatography. University of Wisconsin.
  • BYJU'S. (n.d.). Column Chromatography - Principle, Types, and Procedure.
  • Chemistry LibreTexts. (2023, October 29). Step-by-Step Procedures for Column Chromatography.
  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Column Chromatography.
  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49–54.

Technical Support Center: Preserving the Stereochemical Integrity of (R/S)-2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 2-Methyl-3-phenylpropanol. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of preventing racemization at the stereocenter of this valuable chiral building block. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific issues you may face during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem for this compound?

A1: Racemization is the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like this compound, the stereochemistry at the carbinol carbon (the carbon bearing the -OH group) is crucial for its biological activity and function in pharmaceutical intermediates. Racemization leads to a loss of the desired enantiomer, reduces the yield of the target molecule, and can introduce impurities that are difficult to separate, ultimately compromising the efficacy and safety of the final product.

The primary mechanism of concern for this alcohol is the formation of a carbocation intermediate or a related planar species at the stereocenter. This is particularly prevalent under harsh acidic conditions or at elevated temperatures where the hydroxyl group can be protonated and leave as a water molecule. The resulting planar carbocation can then be attacked from either face with equal probability, leading to a racemic mixture.

Q2: I plan to oxidize this compound to the corresponding aldehyde. Which conditions are most likely to cause racemization and how can I avoid it?

A2: Oxidation reactions, if not chosen carefully, can be a major source of racemization. The primary risk comes from conditions that can lead to the formation of an enol or enolate intermediate from the product aldehyde, which can then tautomerize back to the aldehyde in a racemic form.

Conditions to Avoid:

  • Harsh Oxidants and High Temperatures: Oxidants like potassium permanganate (KMnO4) or chromic acid (Jones reagent) under strongly acidic or basic conditions and high temperatures should be avoided. These conditions can easily lead to over-oxidation and promote enolization of the resulting aldehyde.

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can increase the risk of side reactions and racemization.

Recommended Protocols to Preserve Stereochemistry:

The key is to use mild, selective, and rapid oxidation methods that operate at low temperatures.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA). Its mild, non-acidic nature makes it ideal for preserving stereochemistry.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a fast and clean oxidation of primary alcohols to aldehydes at room temperature. It operates under neutral conditions, which is highly advantageous for preventing racemization.

  • TEMPO-based Oxidations: Reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (bleach). These reactions are typically run under mildly basic conditions and are known for their high selectivity and preservation of stereocenters.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My esterification of this compound resulted in a significant loss of enantiomeric excess (e.e.). What went wrong?

This is a common issue, often stemming from reaction conditions that inadvertently promote racemization. Let's break down the likely causes and solutions.

Root Cause Analysis:

  • Reaction Mechanism: Classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a prime culprit. The acidic conditions can protonate the hydroxyl group, leading to its departure as water and the formation of a carbocation intermediate, which then racemizes.

  • High Temperatures: Even with milder catalysts, excessive heat can provide the energy needed to overcome the activation barrier for carbocation formation or other side reactions that compromise the stereocenter.

Corrective Actions & Recommended Protocols:

To prevent racemization during esterification, you should employ methods that avoid carbocation formation and operate under mild conditions.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or the more user-friendly diisopropylcarbodiimide (DIC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature or even 0 °C and does not involve acidic protons, thus preserving the stereochemistry of the alcohol.

  • Mitsunobu Reaction: This powerful reaction allows for the formation of an ester with inversion of configuration at the stereocenter. It uses a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). While it inverts the stereocenter, this is a predictable and controlled outcome, effectively preventing racemization. If retention of configuration is desired, this method is not suitable.

Workflow for Racemization-Free Esterification (Steglich Method):

Here is a visual representation of a reliable workflow to ensure the stereochemical integrity of your product.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation start Dissolve this compound, carboxylic acid, and cat. DMAP in anhydrous DCM at 0°C add_dic Add DIC solution dropwise over 15-20 minutes start->add_dic stir Stir at 0°C for 1 hour, then warm to room temperature and stir for 3-5 hours add_dic->stir filter Filter to remove diisopropylurea byproduct stir->filter wash Wash filtrate with dilute HCl, sat. NaHCO₃, and brine filter->wash purify Dry (Na₂SO₄), concentrate, and purify via column chromatography wash->purify analyze Analyze final product for enantiomeric excess (e.e.) using Chiral HPLC or GC purify->analyze

Caption: Steglich esterification workflow to prevent racemization.

Scenario 2: I need to perform a reaction on another part of the molecule, but I'm worried the reagents will affect the chiral center of my this compound. What's the best strategy?

In this situation, the use of a protecting group for the hydroxyl function is the most robust strategy. A well-chosen protecting group will be stable to the planned reaction conditions and can be removed later without causing racemization.

Protecting Group Selection:

The ideal protecting group should be:

  • Easy to install under mild conditions.

  • Stable to the subsequent reaction conditions.

  • Easy to remove under mild conditions that do not affect the stereocenter.

Recommended Protecting Groups for Alcohols:

Protecting GroupAbbreviationInstallation ReagentsStabilityDeprotection Reagents
Silyl Ethers
tert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole, DMFStable to most non-acidic, non-fluoride conditionsTBAF, HF-Pyridine, CSA
TriethylsilylTESTES-Cl, Imidazole, DCMLess sterically hindered, good general stabilityTBAF, mild acid
Benzyl Ether BnBnBr, NaH, THFVery robust; stable to acid, base, oxidation, reductionH₂, Pd/C (Hydrogenolysis)

Workflow for Protecting Group Strategy:

The following diagram illustrates the logical flow of a synthesis involving a protecting group.

G A Chiral This compound B Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) A->B C Protected Alcohol (Stable Stereocenter) B->C D Perform Desired Reaction on another part of the molecule C->D E Modified Molecule with Protected Alcohol D->E F Deprotect Hydroxyl Group (e.g., TBAF) E->F G Final Product with Preserved Stereochemistry F->G

Caption: Synthetic workflow using a protecting group strategy.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (R)-2-Methyl-3-phenylpropanol

This protocol provides a reliable method for oxidizing the alcohol to the corresponding aldehyde with minimal risk of racemization.

Materials:

  • (R)-2-Methyl-3-phenylpropanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-2-Methyl-3-phenylpropanol (1.0 eq) in anhydrous DCM (approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography), typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution. Stir for 15 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

  • Crucially, verify the enantiomeric purity of the resulting aldehyde using chiral HPLC or GC.

Final Validation: Ensuring Stereochemical Integrity

No protocol is complete without validation. Always confirm the enantiomeric excess (e.e.) of your final product.

  • Analytical Techniques: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for determining e.e. You will need a suitable chiral stationary phase column.

  • Comparison: Compare the e.e. of your starting material with that of your product. A significant drop indicates that racemization has occurred, and your reaction conditions need to be re-evaluated.

By understanding the mechanisms of racemization and employing mild, controlled reaction conditions, you can confidently navigate the synthesis of complex molecules while preserving the critical stereochemistry of intermediates like this compound.

Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of α-Methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective hydrogenation of α-methylcinnamaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experimental insights. Our goal is to empower you to troubleshoot effectively and enhance the efficiency and selectivity of your reactions.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Loading and Optimization

This section tackles fundamental questions regarding the role and optimization of catalyst loading in the hydrogenation of α-methylcinnamaldehyde.

Question 1: What are the primary products in the hydrogenation of α-methylcinnamaldehyde, and how does catalyst choice influence selectivity?

The hydrogenation of α-methylcinnamaldehyde can yield several products depending on the reaction conditions and the catalyst used. The primary desired products are typically the unsaturated alcohol (α-methylcinnamyl alcohol) from the selective hydrogenation of the C=O bond, or the saturated aldehyde (hydrocinnamaldehyde) from the selective hydrogenation of the C=C bond. Further hydrogenation can lead to the fully saturated alcohol (hydrocinnamyl alcohol).[1][2]

Catalyst selection is paramount in directing the reaction towards the desired product:

  • Platinum (Pt)-based catalysts are often employed and can be tuned to favor either C=O or C=C hydrogenation. The selectivity is highly sensitive to particle size, support polarity, and the presence of promoters.[3][4] For instance, large Pt nanoparticles and high hydrogen pressures can favor the formation of α-methylcinnamyl alcohol.[3]

  • Palladium (Pd)-based catalysts generally exhibit high activity and are often selective towards the hydrogenation of the C=C bond, yielding hydrocinnamaldehyde.[5][6] The support material, such as reduced graphene oxide, can significantly influence both conversion and selectivity.[5]

  • Other noble metals like Rhodium (Rh) and Ruthenium (Ru) have also been investigated, though they may show more modest activity and selectivity.[5]

  • Bimetallic catalysts , such as Pt-Fe or Au-Pd, can offer synergistic effects, enhancing both activity and selectivity towards the desired unsaturated alcohol by creating specific active sites for C=O bond activation.[4][7]

Question 2: How does catalyst loading directly impact the conversion and selectivity of the reaction?

Catalyst loading, typically expressed as the weight percentage (wt%) of the active metal on the support or the metal-to-substrate molar ratio, is a critical parameter that directly influences both the reaction rate (conversion) and the product distribution (selectivity).

  • Insufficient Loading: A low catalyst loading can lead to slow reaction rates and incomplete conversion of the starting material.[8] This is due to an inadequate number of active sites available for the reactant molecules.

  • Excessive Loading: Conversely, an excessively high catalyst loading does not always translate to better performance and can be detrimental. It can lead to:

    • Reduced Selectivity: High concentrations of active sites may promote side reactions or further hydrogenation of the desired product, leading to a decrease in selectivity.[8]

    • Mass Transfer Limitations: In slurry reactors, very high catalyst loading can increase the viscosity of the reaction mixture, leading to poor mixing and mass transfer limitations of hydrogen from the gas phase to the catalyst surface.

    • Economic Inefficiency: Noble metal catalysts are expensive, and using an excessive amount increases the overall cost of the process without a proportional increase in performance.

Finding the optimal catalyst loading is therefore a crucial step in process optimization, balancing high conversion with desired selectivity and cost-effectiveness.[8]

Question 3: What is a typical starting point for catalyst loading in a lab-scale experiment for α-methylcinnamaldehyde hydrogenation?

For a typical lab-scale batch hydrogenation of α-methylcinnamaldehyde, a good starting point for catalyst loading is a metal-to-substrate molar ratio of 1:1000 to 1:500 .[9][10] In terms of weight percentage of the catalyst powder relative to the substrate, this often translates to a range of 1-5 wt% .

It is crucial to note that this is a general guideline, and the optimal loading will depend on several factors, including:

  • The specific activity of the catalyst (metal and support combination).

  • The reaction conditions (temperature, pressure, solvent).

  • The reactor configuration.

A systematic approach, as detailed in the troubleshooting section, is recommended to determine the optimal loading for your specific system.

Section 2: Troubleshooting Guide for Optimizing Catalyst Loading

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrogenation of α-methylcinnamaldehyde, with a focus on the role of catalyst loading.

Problem 1: Low or No Conversion of α-Methylcinnamaldehyde

Possible Cause Troubleshooting Steps and Explanations
Insufficient Catalyst Loading 1. Systematically Increase Catalyst Loading: Start with a low loading (e.g., 1 wt% catalyst to substrate) and incrementally increase it in subsequent experiments (e.g., to 2.5 wt%, 5 wt%). Monitor the conversion at each step. This will help determine if the reaction is limited by the number of available active sites.[8] 2. Verify Catalyst Activity: Before increasing the loading significantly, it's prudent to confirm the activity of your catalyst batch with a standard reaction to rule out a deactivated or faulty catalyst.
Catalyst Deactivation 1. Check for Poisons: Ensure the substrate, solvent, and hydrogen gas are of high purity. Common catalyst poisons include sulfur, chlorides, and carbon monoxide. 2. Analyze Used Catalyst: Characterization of the spent catalyst (e.g., via TEM or XPS) can reveal issues like metal leaching, sintering (particle agglomeration), or coking (carbon deposition on the surface).[7] 3. Pre-treatment: Ensure the catalyst is properly pre-reduced if required by the manufacturer's protocol.
Sub-optimal Reaction Conditions 1. Increase Hydrogen Pressure: The reaction is often first-order with respect to hydrogen pressure. Increasing the H2 pressure can enhance the reaction rate.[11] 2. Increase Temperature: While higher temperatures generally increase reaction rates, be mindful that it can also negatively impact selectivity.[12] A systematic study of the temperature effect is recommended.

Problem 2: Poor Selectivity to the Desired Product (e.g., Unsaturated Alcohol)

Possible Cause Troubleshooting Steps and Explanations
Inappropriate Catalyst Loading 1. Optimize Catalyst Loading: Both too low and too high catalyst loadings can affect selectivity. A systematic variation of the loading, as described above, is crucial. High loadings can sometimes favor over-hydrogenation.[8]
Incorrect Catalyst Choice 1. Re-evaluate Catalyst System: If optimizing the loading of your current catalyst does not yield the desired selectivity, consider a different catalyst. For instance, if you are aiming for the unsaturated alcohol but are primarily getting the saturated aldehyde with a Pd catalyst, switching to a promoted Pt or Ir-based catalyst might be beneficial.[11][13] 2. Consider Bimetallic Catalysts: Bimetallic catalysts often exhibit enhanced selectivity due to electronic and geometric effects.[4][7]
Influence of Support 1. Support Polarity: The polarity of the support can influence the adsorption geometry of the α,β-unsaturated aldehyde, thereby affecting selectivity.[3] For example, a more polar support might favor the adsorption of the C=O group, promoting its hydrogenation. 2. Metal-Support Interaction: Strong metal-support interactions can alter the electronic properties of the metal nanoparticles and influence selectivity.[14]
Solvent Effects 1. Vary the Solvent: The solvent can influence the solubility of hydrogen and the interaction of the substrate with the catalyst surface. Protic solvents like isopropanol are commonly used.[5]

Section 3: Experimental Protocols and Data Presentation

To facilitate your experimental design, we provide a generalized protocol for a lab-scale hydrogenation and a table summarizing typical reaction parameters.

Experimental Protocol: Lab-Scale Batch Hydrogenation of α-Methylcinnamaldehyde
  • Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for catalyst activation, which typically involves reduction under a hydrogen flow at a specific temperature.

  • Reactor Setup:

    • Add the desired amount of α-methylcinnamaldehyde and the solvent (e.g., isopropanol) to a high-pressure batch reactor equipped with a magnetic stirrer and a gas inlet.

    • Carefully add the pre-weighed catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent premature deactivation.

  • Reaction Execution:

    • Seal the reactor and purge it several times with hydrogen to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Heat the reactor to the target temperature while stirring vigorously to ensure good mixing and gas-liquid-solid mass transfer.

  • Monitoring and Analysis:

    • Take samples at regular intervals using a sampling valve.

    • Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of α-methylcinnamaldehyde and the selectivity to the various products.

  • Reaction Quench and Work-up:

    • After the desired reaction time or upon reaching complete conversion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst from the reaction mixture. The catalyst can be washed and stored for potential reuse.

    • The product can be isolated from the solvent by evaporation or extraction.

Data Presentation: Typical Reaction Parameters for α-Methylcinnamaldehyde Hydrogenation
ParameterTypical RangeKey Considerations
Catalyst Pt/C, Pd/Al2O3, Ru/SBA-15, Ir-Fe/TiO2Choice depends on desired selectivity.[3][5][11]
Catalyst Loading 1-5 wt% (catalyst to substrate)Optimize for balance of conversion and selectivity.[8]
Substrate Conc. 0.1 - 1.0 MHigher concentrations can lead to mass transfer limitations.
Solvent Isopropanol, Ethanol, TolueneSolvent polarity can influence selectivity.[5][12]
Temperature 25 - 150 °CHigher temperatures increase rate but may decrease selectivity.[12]
H2 Pressure 1 - 50 barHigher pressure generally increases the reaction rate.[12]
Stirring Speed 500 - 1500 rpmEnsure sufficient mixing to overcome mass transfer limitations.

Section 4: Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the interplay of different parameters, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Catalyst_Pretreatment Catalyst Pre-treatment Reactor_Setup Reactor Setup (Substrate, Solvent, Catalyst) Catalyst_Pretreatment->Reactor_Setup Purging Purge with H2 Reactor_Setup->Purging Pressurization Pressurize with H2 Purging->Pressurization Heating_Stirring Heat & Stir Pressurization->Heating_Stirring Sampling Periodic Sampling Heating_Stirring->Sampling Analysis GC/HPLC Analysis Sampling->Analysis Workup Reaction Quench & Product Isolation Analysis->Workup

Caption: A generalized workflow for the lab-scale hydrogenation of α-methylcinnamaldehyde.

ParameterInterplay Catalyst_Loading Catalyst Loading Conversion Conversion Rate Catalyst_Loading->Conversion directly impacts Selectivity Selectivity Catalyst_Loading->Selectivity influences Reaction_Conditions Reaction Conditions (Temp, Pressure) Reaction_Conditions->Conversion affects Reaction_Conditions->Selectivity affects Catalyst_Properties Catalyst Properties (Metal, Support, Size) Catalyst_Properties->Conversion determines intrinsic activity Catalyst_Properties->Selectivity dictates

Caption: Interplay of key parameters influencing the outcome of the hydrogenation reaction.

References

  • Pitinova, M., Danylo, I., Shafiq, A., & Veselý, M. (2025). Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure. MDPI. [Link]
  • Particle size effects in the selective hydrogenation of cinnamaldehyde over supported palladium c
  • Selectivity control in Pt-catalyzed cinnamaldehyde hydrogen
  • Boosting selective hydrogenation of α,β-unsaturated aldehydes through constructing independent Pt and Fe active sites on support. ORCA - Cardiff University. [Link]
  • Cinnamaldehyde hydrogenation over carbon supported molybdenum and tungsten carbide catalysts.
  • Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. Catalysis Science & Technology (RSC Publishing). [Link]
  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked C
  • Hydrogenation of cinnamaldehyde over supported palladium catalysts.
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo C
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Selective Hydrogenation of Cinnamaldehyde over Salt-Promoted Pd-Based Catalysts. Jordan Journal of Chemistry. [Link]
  • The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. MDPI. [Link]
  • Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology (RSC Publishing). [Link]
  • Kinetics of Cinnamaldehyde Hydrogenation in Four Phase System. AIDIC. [Link]
  • Reaction Kinetics of Cinnamaldehyde Hydrogen
  • Hydrogenation of Cinnamaldehyde to Hydrocinnamyl Alcohol on Pt/Graphite Catalyst.
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo C
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts.
  • Hydrogenation of cinnamaldehyde representative for α-β-unsaturated...
  • Kinetics of Cinnamaldehyde hydrogenation in four phase system.
  • Catalytic selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde.
  • Selective Hydrogenation of Cinnamaldehyde over Supported Copper Catalysts.
  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Pt‐WOx/C Catalysts for α, β‐Unsaturated Aldehydes Hydrogenation: An NMR Study of the Effect of the Reactant Adsorption on. Chemistry Europe. [Link]
  • Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces.
  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity.
  • DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. White Rose Research Online. [Link]
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo C
  • Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorin
  • Redundancy-Free Models for Mathematical Descriptions of Three-Phase Catalytic Hydrogen
  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo C
  • Kinetic Analysis of Cinnamaldehyde Hydrogenation over Alumina-Supported Ruthenium C
  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temper

Sources

Troubleshooting phase transfer catalysis in the synthesis of 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phase Transfer Catalysis (PTC)

Topic: Synthesis of 2-Methyl-3-phenylpropanal

Welcome to the technical support hub for the synthesis of 2-methyl-3-phenylpropanal via phase transfer catalysis. This guide is designed for chemical researchers and process development professionals to provide in-depth, actionable insights into overcoming common challenges in this C-alkylation reaction. As Senior Application Scientists, our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your synthesis.

The target molecule, 2-methyl-3-phenylpropanal, is typically synthesized via the α-alkylation of a propanal enolate with a benzylating agent under biphasic conditions. This guide is structured around this common synthetic route.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the PTC-mediated synthesis of 2-methyl-3-phenylpropanal. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.

Issue 1: Low or Non-Existent Product Yield

Q: My reaction shows very low conversion to 2-methyl-3-phenylpropanal. What are the primary factors I should investigate?

A: A low or negligible yield is a common yet multifaceted problem in phase transfer catalysis. The issue can typically be traced back to one of three areas: inefficient generation of the nucleophile, poor transfer of the nucleophile into the organic phase, or suboptimal reaction conditions. A systematic investigation is the most effective approach.[1][2]

Initial Diagnostic Workflow:

  • Verify Nucleophile Generation: The first step is the deprotonation of propionaldehyde by a strong base in the aqueous phase. If this step is inefficient, no amount of catalyst will drive the reaction.

    • Base Concentration: The concentration of the base (e.g., NaOH) is critical. A dilute base may not be sufficient to generate the enolate in high enough concentration. Using a highly concentrated (e.g., 50% w/w) aqueous solution of NaOH is often necessary to drive the equilibrium toward the enolate.[3]

    • Aldol Condensation: Propionaldehyde can readily undergo self-condensation under basic conditions. This side reaction consumes your starting material. Consider adding the propionaldehyde slowly to the stirred biphasic mixture to keep its instantaneous concentration low.

  • Evaluate the Catalyst and Mass Transfer: The catalyst's job is to transport the propanal enolate across the phase boundary.[4][5]

    • Catalyst Choice & Lipophilicity: The structure of the quaternary ammonium or phosphonium salt (the "quat salt") is paramount.[6] A catalyst with insufficient lipophilicity (e.g., tetramethylammonium chloride) will remain predominantly in the aqueous phase and fail to transport the enolate.[6] Catalysts like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat® 336) possess the necessary solubility in the organic phase.[4][7]

    • Catalyst Loading: While catalytic, a certain threshold concentration is required. Typical loadings range from 1-5 mol%. If the rate is slow, incrementally increasing the catalyst loading can boost the yield.[1]

    • Agitation (Stirring) Speed: PTC reactions are critically dependent on the interfacial area between the two phases.[3] If the reaction is mass-transfer limited, increasing the stirring speed (e.g., from 300 rpm to >1000 rpm) will dramatically increase the reaction rate by creating a finer emulsion and larger surface area for the catalyst to operate.[1][6][8]

  • Assess Reaction Conditions:

    • Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions and catalyst degradation.[2][9] Quaternary ammonium salts can undergo Hofmann elimination at high temperatures in the presence of a strong base.[4] Monitor the reaction at a moderate temperature (e.g., 40-60 °C) and only increase it if the rate is unacceptably slow.

    • Solvent Choice: The organic solvent (e.g., toluene, chlorobenzene) must effectively dissolve the benzylating agent and the catalyst-enolate ion pair but remain immiscible with water. Non-polar aprotic solvents are typically effective.[1]

Below is a logical workflow for diagnosing the cause of low yield.

Caption: The catalytic cycle for the PTC benzylation of propanal.

Q2: How do I choose the right phase transfer catalyst?

A2: The ideal catalyst has high lipophilicity to reside in the organic phase, high thermal and chemical stability, and should be commercially available and cost-effective. * Quaternary Ammonium Salts: (e.g., TBAB, Aliquat® 336) are the most common and cost-effective choice. [10]Their lipophilicity increases with the length of the alkyl chains.

  • Quaternary Phosphonium Salts: (e.g., TB PB) offer superior thermal stability compared to ammonium salts, making them suitable for reactions requiring higher temperatures. [4]* Crown Ethers: These are powerful catalysts that work by encapsulating the cation (Na⁺) of the base, making the associated anion more reactive. [9]However, they are significantly more expensive and are typically reserved for laboratory-scale synthesis or particularly difficult reactions. [10] Q3: Can I monitor the reaction progress without quenching the entire batch?

A3: Yes, and it is highly recommended for troubleshooting and optimization. Carefully withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirred organic layer at set time intervals. Immediately quench it in a vial containing a small amount of dilute acid and a suitable solvent (e.g., ethyl acetate) with an internal standard. Filter the sample and analyze by Gas Chromatography (GC) to determine the consumption of starting material and the formation of the product. [1]This provides invaluable kinetic data to assess the impact of any changes you make to the reaction parameters.

Quantitative Impact of Reaction Parameters

The following table summarizes the general effects of key variables on the rate and outcome of the reaction. The optimal conditions for your specific setup should be determined experimentally.

ParameterRange/ValueEffect on Reaction RatePotential Negative ImpactReference
Catalyst Loading 1 - 5 mol%Rate generally increases with concentration.Higher cost; can complicate product purification.[1]
Agitation Speed 300 - 1500 rpmRate increases significantly until mass transfer is no longer the limiting step.Excessive agitation can create stable emulsions that are difficult to break.[1][6]
Temperature 25 - 80 °CRate increases exponentially (Arrhenius relationship).Catalyst degradation (Hofmann elimination); increased side reactions (aldol).[2][9]
Base Concentration 20% - 50% (w/w)Higher concentration favors enolate formation and transfer to the organic phase.Can increase hydrolysis of the alkylating agent and catalyst degradation.[3][6]
Catalyst Structure TBAB, Aliquat® 336More lipophilic catalysts (longer alkyl chains) increase the transfer rate.Very high lipophilicity can lead to catalyst acting as a surfactant, causing emulsions.[1][6]

Experimental Protocol: Synthesis of 2-Methyl-3-phenylpropanal

Disclaimer: This protocol is a representative example. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood. A thorough risk assessment should be conducted prior to any experiment.

Materials:

  • Propionaldehyde

  • Benzyl chloride

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add benzyl chloride (e.g., 0.1 mol), toluene (100 mL), and TBAB (0.005 mol, 5 mol%).

  • Addition of Base: Add the 50% NaOH solution (50 mL) to the flask.

  • Initiation: Begin vigorous stirring (>1000 rpm) and heat the mixture to 50 °C.

  • Substrate Addition: Using the dropping funnel, add propionaldehyde (0.11 mol, 1.1 equivalents) dropwise to the rapidly stirred mixture over a period of 2 hours.

  • Reaction Monitoring: Allow the reaction to stir at 50 °C for an additional 4-6 hours. Monitor the progress by periodically sampling the organic layer and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL), 1 M HCl (1 x 50 mL), and brine (1 x 50 mL). The acid wash helps remove any remaining tertiary amines from catalyst degradation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 2-methyl-3-phenylpropanal.

References

  • BenchChem. (2025).
  • eGyanKosh.
  • Organic Syntheses. 2-methyl-3-phenylpropanal.
  • BenchChem. (2025).
  • Scribd.
  • Wikipedia.
  • Slideshare.
  • PrepChem.com. Synthesis of 2-methyl-3-phenylpropanol.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Biomedres. (2022).
  • Alfa Chemistry.
  • Macmillan Group. (2008).
  • OperaChem. (2023).
  • Rakesh Devidas Amrutkar et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • CRDEEP Journals.
  • Dalal Institute.
  • PTC Communications, Inc. (2000).
  • PTC Communications, Inc. (2005).

Sources

Validation & Comparative

Comparing the efficacy of different chiral catalysts for 2-Methyl-3-phenylpropanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantiomers of 2-Methyl-3-phenylpropanol are valuable chiral building blocks in the synthesis of pharmaceuticals and fragrances.[1][2] The precise stereocontrol during its synthesis is paramount, as different enantiomers can exhibit distinct biological activities and olfactory properties. This guide provides a comparative analysis of various chiral catalysts for the asymmetric synthesis of this compound, focusing on their efficacy, selectivity, and practical applicability. We will delve into metal-based catalysis, organocatalysis, and biocatalysis, offering experimental data and protocols to aid researchers in selecting the most suitable catalytic system for their specific needs.

The primary route to chiral this compound involves the asymmetric reduction of a prochiral precursor, typically 2-methyl-3-phenylpropanal or a related β-keto ester.[3] The choice of catalyst is the determining factor for the enantioselectivity of this transformation.

Catalytic Systems for Asymmetric Synthesis

The asymmetric reduction of the carbonyl group in precursors to this compound can be achieved through several catalytic approaches. Each method presents a unique set of advantages and challenges in terms of enantioselectivity, yield, substrate scope, and operational simplicity.

Metal-Based Catalysis: The Workhorse of Asymmetric Hydrogenation

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are highly effective for the asymmetric hydrogenation of β-keto esters and aldehydes.[4] The Noyori-type catalysts, for instance, are renowned for their high efficiency and enantioselectivity in the reduction of a wide array of carbonyl compounds.[5]

Mechanism of Action: The catalytic cycle typically involves the coordination of the carbonyl substrate to the chiral metal center, followed by the transfer of a hydride from the metal complex or from a hydrogen source. The chiral ligand environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative. Chiral secondary amines, phosphoric acids, and thioureas have been successfully employed as catalysts for the enantioselective reduction of aldehydes.

Mechanism of Action: Organocatalysts activate the substrate through the formation of transient, covalently or non-covalently bound intermediates. For instance, a chiral secondary amine can react with an aldehyde to form a chiral enamine, which is then selectively protonated or attacked by a hydride source.

Biocatalysis: Nature's Approach to Chirality

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient and exquisitely selective catalysts for the reduction of carbonyl compounds.[6][7] They operate under mild reaction conditions (aqueous media, ambient temperature, and neutral pH) and often exhibit near-perfect enantioselectivity.[5]

Mechanism of Action: Biocatalytic reductions utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), as the hydride source.[6][8] The enzyme's active site, with its precisely arranged amino acid residues, binds the substrate in a specific orientation, allowing for the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon.[6]

Comparative Performance of Chiral Catalysts

The efficacy of a chiral catalyst is evaluated based on several key performance indicators: enantiomeric excess (e.e.), diastereoselectivity (d.r.), yield, and turnover number (TON) or turnover frequency (TOF). The following table summarizes the performance of representative catalysts in the synthesis of chiral alcohols from related precursors.

Catalyst SystemSubstrateProduct ConfigurationYield (%)e.e. (%)Reaction ConditionsReference
Metal-Based
Ru-BINAPEthyl acetoacetate(S)9697-98H₂ (pressure varies), EtOH, 100°C, 6 h[5]
Ir/(R)-SpiroPAPVarious β-ketoesters-93–9895.0–99.8H₂ (S/C 1000)[4]
Organocatalyst
3,5-bis(pentafluorosulfanyl)-phenylthiourea-----[3]
Biocatalyst
Baker's YeastEthyl acetoacetate(S)82.6>99.0Sucrose, Water, 35°C, pH 5.5[5]
Microbial Aldehyde ReductaseEthyl 4-chloro-3-oxobutanoate(R)95.486n-butyl acetate-water, NADPH[5]
Horse-liver ADH2-phenylpropionaldehyde(S)-100-[9]

Data Interpretation and Catalyst Selection:

  • Metal-Based Catalysts like Ru-BINAP and Ir/(R)-SpiroPAP offer high yields and excellent enantioselectivities for a broad range of substrates.[4][5] They are particularly well-suited for large-scale industrial applications. However, the cost of precious metals and the need for high-pressure hydrogenation can be drawbacks.

  • Organocatalysts provide a valuable metal-free option. While specific data for this compound synthesis is less prevalent in the provided search results, the development of powerful hydrogen-bond donor catalysts shows promise for high reactivity and enantioselectivity.[3]

  • Biocatalysts such as Baker's yeast and isolated enzymes like ADHs demonstrate exceptional enantioselectivity, often exceeding 99% e.e., under mild and environmentally friendly conditions.[5][9] The use of whole-cell biocatalysts can be more cost-effective as it circumvents the need for enzyme purification and cofactor regeneration is handled by the cell's metabolism.[9] However, substrate scope can sometimes be limited, and optimization of reaction conditions (e.g., pH, temperature, and solvent) is crucial for optimal performance.

Experimental Workflows

The following diagrams illustrate the general workflows for catalyst screening and synthesis using the different catalytic systems.

Catalyst_Screening_Workflow cluster_Preparation Preparation cluster_Screening Screening cluster_Analysis Analysis Substrate_Prep Prepare Prochiral Substrate (e.g., 2-methyl-3-phenylpropanal) Reaction_Setup Set up Parallel Reactions (Varying Catalysts, Solvents, Temps) Substrate_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solutions (Metal, Organo, or Biocatalyst) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, or HPLC) Reaction_Setup->Reaction_Monitoring Workup Quench and Work-up Reactions Reaction_Monitoring->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Analyze Product (Yield, e.e. via Chiral HPLC/GC) Purification->Characterization

Caption: General workflow for screening different chiral catalysts.

Synthesis_Workflows cluster_Metal Metal-Catalyzed Hydrogenation cluster_Bio Biocatalytic Reduction Inert_Atmosphere Inert Atmosphere Setup (e.g., Schlenk line) Catalyst_Loading Load Catalyst and Ligand Inert_Atmosphere->Catalyst_Loading Substrate_Addition_M Add Substrate and Solvent Catalyst_Loading->Substrate_Addition_M Hydrogenation Pressurize with H₂ (Controlled Temp & Pressure) Substrate_Addition_M->Hydrogenation Catalyst_Removal Remove Metal Catalyst Hydrogenation->Catalyst_Removal Medium_Prep Prepare Buffer/Medium Biocatalyst_Prep Add Enzyme or Whole Cells Medium_Prep->Biocatalyst_Prep Substrate_Addition_B Add Substrate & Cofactor Biocatalyst_Prep->Substrate_Addition_B Incubation Incubate (Controlled Temp & pH) Substrate_Addition_B->Incubation Extraction Product Extraction Incubation->Extraction

Caption: Comparison of metal-catalyzed and biocatalytic synthesis workflows.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP type Catalyst

Causality: This protocol is designed for high-throughput screening of reaction conditions to optimize for both yield and enantioselectivity. The use of an inert atmosphere is critical to prevent catalyst deactivation.

  • Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium catalyst and the BINAP ligand in a degassed solvent (e.g., ethanol or methanol) to achieve the desired catalyst loading (typically 0.1-1 mol%).

  • Reaction Setup: To a high-pressure reactor, add the prochiral substrate (e.g., 2-methyl-3-phenylpropanal).

  • Reaction Execution: Transfer the catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification and Analysis: Filter the reaction mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

Causality: This protocol leverages the high selectivity of enzymes in an aqueous medium. The cofactor regeneration system is essential for driving the reaction to completion and for economic viability.

  • Biocatalyst and Cofactor Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.0). Add the ketoreductase enzyme and the NADPH cofactor. Include a cofactor regeneration system, such as glucose and glucose dehydrogenase.

  • Reaction Setup: To the buffered enzyme solution, add the prochiral substrate (e.g., 2-methyl-3-phenylpropanal), which may be dissolved in a co-solvent like DMSO or isopropanol to improve solubility.

  • Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC analysis of aliquots. Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved using a variety of chiral catalysts.

  • Metal-based catalysts offer high efficiency and broad applicability, making them suitable for large-scale production where the initial investment in infrastructure and catalyst cost can be justified.

  • Organocatalysis presents a promising and more sustainable alternative, although further research is needed to identify optimal catalysts for this specific transformation.

  • Biocatalysis stands out for its exceptional enantioselectivity and mild reaction conditions, aligning well with the principles of green chemistry. The choice between using an isolated enzyme or a whole-cell system will depend on factors such as cost, ease of use, and the need for cofactor regeneration.

Ultimately, the selection of the optimal catalyst will depend on the specific requirements of the synthesis, including the desired scale, enantiopurity, cost considerations, and environmental impact. This guide provides a foundation for researchers to make an informed decision and to design efficient and selective syntheses of this compound.

References

  • Buy this compound | 7384-80-7 - Smolecule
  • comparing biocatalytic reduction with chemical reduction methods for beta-keto esters - Benchchem
  • (S)-2-Methyl-3-phenylpropan-1-ol - Benchchem
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Public
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 - Benchchem
  • Kinetic resolution of β-keto esters (A,B).
  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic c
  • PRODUCTION OF CHIRAL (S)
  • Synthesis of this compound - PrepChem.com
  • Enantioselective Reduction of Ketones
  • Enantioselective MSPV Reduction of Ketimines Using 2-Propanol and (BINOL)AlIII
  • 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem
  • 2-Methyl-3-phenylpropanal | 5445-77-2 | FAA44577 - Biosynth
  • 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem - NIH
  • This compound (7384-80-7)
  • CAS 7384-80-7 this compound - Alfa Chemistry
  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

Sources

A Comparative Olfactory and Performance Analysis of 2-Methyl-3-phenylpropanol and 3-phenyl-1-propanol in Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the structural nuances of aromatic molecules play a pivotal role in defining their olfactory character, performance, and application suitability. This guide delves into a comparative analysis of two closely related phenylpropanol isomers: the linear 3-phenyl-1-propanol and its branched counterpart, 2-Methyl-3-phenylpropanol. While both share a common phenylpropanol backbone, the presence of a methyl group in the latter introduces significant variations in their scent profiles, volatility, and substantivity. This document aims to provide a comprehensive, data-driven comparison to aid in the selection and application of these molecules in fine fragrances, personal care, and home care products.

Physicochemical Properties: A Foundation for Olfactory Differences

The subtle difference in molecular structure between these two alcohols translates to measurable differences in their physical and chemical properties, which in turn influence their behavior as fragrance ingredients.

PropertyThis compound3-phenyl-1-propanol
Molecular Formula C₁₀H₁₄O[1]C₉H₁₂O
Molecular Weight 150.22 g/mol [1]136.19 g/mol
Boiling Point 244-246 °C at 760 mmHg[2]235-236 °C at 760 mmHg
Density 0.9841 g/cm³[2]~1.001 g/mL at 20 °C
Refractive Index 1.502[2]~1.526 at 20 °C
Vapor Pressure 0.0147 mmHg at 25 °C (for the aldehyde)0.003 - 0.0234 mmHg at 25 °C
Odor Threshold Data not availableData not available
Substantivity Data not available152 hours on smelling strip[3]

Note: Data for this compound's vapor pressure is for the corresponding aldehyde, 2-Methyl-3-phenylpropanal, and is used as a proxy to estimate volatility. Odor threshold data for both compounds were not available in the searched literature.

The higher boiling point and slightly lower estimated vapor pressure of this compound suggest it is marginally less volatile than 3-phenyl-1-propanol. This seemingly minor difference can have a significant impact on the fragrance's top-note and mid-note character and its overall longevity on a substrate.

Olfactory Profile: A Tale of Two Scents

The most critical distinction between these two molecules lies in their scent profiles. While both are broadly categorized as floral and balsamic, the methyl group in this compound introduces a noticeable shift in its olfactory character.

3-phenyl-1-propanol: This linear alcohol is renowned for its classic, clean, and floral scent, most commonly associated with hyacinth. Its fragrance profile is often described as:

  • Primary Notes: Floral (hyacinth, rose), balsamic[3]

  • Subtle Nuances: Sweet, spicy, cinnamic, with hints of fruitiness[3]

Its straightforward and pleasant floralcy makes it a versatile ingredient in a wide range of fragrance compositions, from delicate white florals to more complex oriental bouquets.

This compound: The introduction of a methyl group at the C2 position imparts a more complex and nuanced aroma. While retaining a floral character, it is often described as having:

  • Primary Notes: Pleasant, aromatic, and floral properties[2]

  • Potential Nuances: The branched structure can introduce greener, slightly woody, or even fruity undertones, though specific descriptors are less commonly documented in publicly available literature.

The methyl group can also contribute to a richer, more substantive character in the dry-down of a fragrance.

Performance in Application: Stability and Substantivity

Beyond the initial scent profile, the performance of a fragrance molecule in a product is paramount. This includes its stability within a given formulation and its substantivity, or how long the scent lasts on a particular surface.

Stability: Both this compound and 3-phenyl-1-propanol are primary alcohols, a functional group that is generally stable in a wide range of cosmetic and household product bases. They are less prone to oxidation than their corresponding aldehydes. Furthermore, 3-phenyl-1-propanol has been noted for its antimicrobial properties, which can contribute to the self-preservation of a cosmetic formulation, potentially enhancing the overall stability of the product.

Substantivity: Substantivity is a key performance indicator for fragrance ingredients, particularly in applications like laundry care, hair care, and long-wearing fine fragrances.

  • 3-phenyl-1-propanol: This molecule exhibits good substantivity, with reports of it lasting for 152 hours on a smelling strip.[3] This longevity makes it a valuable contributor to the heart and base notes of a fragrance.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of these two molecules, this section details established experimental protocols for evaluating key fragrance performance metrics.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile and Intensity Comparison

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This allows for the identification of odor-active compounds and a semi-quantitative assessment of their intensity.

Objective: To compare the odor character and intensity of this compound and 3-phenyl-1-propanol as they elute from a GC column.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each alcohol in a suitable solvent (e.g., ethanol) at the same concentration.

  • GC Separation: Inject the samples into a gas chromatograph equipped with a polar capillary column suitable for separating fragrance compounds.

  • Olfactory Detection: The column effluent is split between a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Sensory Evaluation: A trained sensory panelist sniffs the effluent from the port and records the odor descriptors and intensity of each eluting compound at its retention time.

  • Data Analysis: The olfactograms (a plot of odor intensity versus retention time) for each compound are compared. This allows for a direct comparison of their perceived scent characteristics and relative intensities.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Analysis Data Comparison Injector Injector Column Column Injector->Column Separation Splitter Splitter Column->Splitter FID_MS FID_MS Splitter->FID_MS Chemical Data SniffingPort SniffingPort Splitter->SniffingPort Olfactory Data Chromatogram Chromatogram FID_MS->Chromatogram Generates Panelist Panelist SniffingPort->Panelist Sniffing DataRecorder DataRecorder Panelist->DataRecorder Records Descriptors & Intensity Olfactogram Olfactogram DataRecorder->Olfactogram Generates ComparativeAnalysis ComparativeAnalysis Olfactogram->ComparativeAnalysis Chromatogram->ComparativeAnalysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Substantivity on Fabric

HS-GC-MS is a standard method for measuring the volatile organic compounds (VOCs) released from a sample into the air above it (the "headspace"). This technique is particularly useful for evaluating the substantivity of a fragrance on a substrate like fabric.

Objective: To quantify and compare the amount of this compound and 3-phenyl-1-propanol released from a fabric substrate over time.

Methodology:

  • Fabric Treatment: Treat standardized fabric swatches (e.g., cotton) with solutions containing equal concentrations of each alcohol.

  • Incubation: Place the treated swatches in sealed headspace vials and incubate them at a controlled temperature for specific time intervals (e.g., 1, 4, 8, and 24 hours).

  • Headspace Sampling: At each time point, a sample of the headspace gas is automatically collected from the vial.

  • GC-MS Analysis: The collected headspace sample is injected into a GC-MS system for separation and identification of the volatile compounds.

  • Quantification: The peak area of each alcohol in the chromatogram is used to quantify its concentration in the headspace at each time point.

  • Data Analysis: The release profiles of the two compounds are plotted over time to compare their substantivity on the fabric.

HS_GC_MS_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation & Sampling cluster_Analysis Analysis Fabric Fabric Swatch Treatment Treat with Fragrance Solution Fabric->Treatment Vial Vial Treatment->Vial Place in Headspace Vial HeadspaceSampling HeadspaceSampling Vial->HeadspaceSampling Sample Headspace at Time Intervals GC_MS GC_MS HeadspaceSampling->GC_MS Inject into GC-MS Data Data GC_MS->Data Quantify Peak Areas ReleaseProfile ReleaseProfile Data->ReleaseProfile Plot Release Profile

Caption: Workflow for Headspace GC-MS analysis of fragrance substantivity.

Sensory Panel Evaluation for Longevity on Skin

Ultimately, the performance of a fragrance is determined by human perception. A trained sensory panel can provide valuable data on the longevity of a scent on the skin.

Objective: To compare the perceived intensity and longevity of this compound and 3-phenyl-1-propanol when applied to the skin.

Methodology:

  • Panelist Selection: Recruit and train a panel of sensory assessors on the evaluation of fragrance intensity.

  • Sample Preparation: Prepare solutions of each alcohol at the same concentration in a suitable base (e.g., ethanol).

  • Application: Apply a standardized amount of each solution to a designated area on the panelists' forearms.

  • Evaluation over Time: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), panelists evaluate the intensity of the scent from each application site using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: The average intensity ratings for each compound at each time point are calculated and plotted to create a fragrance longevity curve. Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences in the perceived longevity of the two molecules.

Sensory_Panel_Workflow cluster_Setup Panel & Sample Setup cluster_Application Application cluster_Evaluation Evaluation Over Time Panel Trained Sensory Panel Apply Apply Panel->Apply Panelists Apply Samples to Skin Samples Fragrance Solutions Samples->Apply Evaluate Evaluate Apply->Evaluate Evaluate Intensity at Time Intervals Data Data Evaluate->Data Record Intensity Ratings Analysis Analysis Data->Analysis Analyze Data LongevityCurve LongevityCurve Analysis->LongevityCurve Generate Longevity Curve

Caption: Workflow for sensory panel evaluation of fragrance longevity on skin.

Conclusion and Application Recommendations

The choice between this compound and 3-phenyl-1-propanol will ultimately depend on the specific creative and performance goals of the fragrance formulation.

  • 3-phenyl-1-propanol is the ideal choice for achieving a clean, classic, and recognizable floral-hyacinth note. Its well-documented performance and good substantivity make it a reliable and versatile ingredient for a broad range of applications where a bright and enduring floral character is desired.

  • This compound , with its more complex and potentially richer aromatic profile, offers an interesting alternative for creating more unique and nuanced floral accords. Its predicted lower volatility suggests it could be a valuable tool for enhancing the mid- and base-note character of a fragrance, potentially offering improved longevity.

For researchers and formulators, the experimental protocols outlined in this guide provide a robust framework for conducting direct, side-by-side comparisons of these and other fragrance materials. Such empirical data is invaluable for making informed decisions that align with both the artistic vision and the performance requirements of the final product. Further research to determine the odor threshold and specific substantivity data for this compound would be highly beneficial for a more complete quantitative comparison.

References

  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • The Good Scents Company. (n.d.). 3-phenyl propyl alcohol.
  • LookChem. (n.d.). This compound.
  • PubMed. (2012). Fragrance material review on 2,2-dimethyl-3-phenylpropanol.
  • ResearchGate. (2011). Fragrance material review on 2,2-dimethyl-3-phenylpropanol.
  • Food and Chemical Toxicology. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6.
  • Chemchart. (n.d.). This compound (7384-80-7).
  • NIST. (n.d.). Propanal, 2-methyl-3-phenyl-.
  • ACS Publications. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
  • Journal of Chemical Technology and Metallurgy. (2011). COMPARISON OF THE CHIRAL SELECTIVITY OF TWO GC COLUMNS FOR THE SEPARATION OF ENANTIOMERS IN ROSE OIL.
  • ResearchGate. (2019). Thioether Profragrances: Parameters Influencing the Performance of Precursor-Based Fragrance Delivery in Functional Perfumery.
  • MDPI. (2018). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma.
  • The Good Scents Company. (n.d.). 3-phenyl propyl alcohol.
  • Iowa State University. (n.d.). Comparison of Olfactometry, Gas Chromatography, and Electronic Nose Technology for Measurement of Indoor Air from Swine Facilities.
  • S4Science. (n.d.). Analysis of Consumer Products by Headspace Trap GC/MS using the Clarus SQ8.
  • ResearchGate. (2004). Development of a headspace–SPME–GC/MS method to determine volatile organic compounds released from textiles.
  • Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • Separation Science. (2023). Analysis of fragranced consumer products using TD–GC–MS.
  • ResearchGate. (2004). Determination of perfume oil in household products by headspace solid-phase microextraction and fast capillary gas chromatography.
  • Wikipedia. (n.d.). Gas chromatography-olfactometry.
  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications.
  • PMC - NIH. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • ResearchGate. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.
  • TTS Laboratuvar Hizmetleri. (n.d.). Fragrance Permanence Test.
  • ResearchGate. (2015). Sensory approach to measure fragrance intensity on the skin.
  • PubMed. (2011). Fragrance material review on 3-phenyl-1-propanol.
  • Haz-Map. (n.d.). 3-Phenyl-1-propanol - Hazardous Agents.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
  • ResearchGate. (2000). The composition of fine fragrances is changing.
  • Google Patents. (n.d.). High Performance Fragrance Formulation.
  • Koparo. (2025). How does Koparo compare to other natural cleaners for laundry care?.
  • ResearchGate. (2018). Comparisons of fabric care performances between conventional and high-efficiency washers and dryers.
  • EWG Skin Deep. (n.d.). What is 2-METHYL-1-PHENYL-2-PROPANOL.
  • The Good Scents Company. (n.d.). 2,2-dimethyl-3-phenyl propionaldehyde.
  • Cheméo. (n.d.). Propanal, 2-methyl-3-phenyl- - Chemical & Physical Properties.
  • PubChem. (n.d.). (s)-2-Methyl-3-phenylpropanal.
  • Perfume Oils vs Alcohol: Understanding the Difference in Fragrance Experience. (2025).

Sources

A Comparative Guide to the Validation of a New Analytical Method for Quantifying 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for the validation of a novel analytical method for 2-Methyl-3-phenylpropanol, a chiral alcohol with potential applications in organic synthesis and pharmaceutical manufacturing. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a logical and scientifically-grounded rationale for the validation process, comparing the proposed method's performance against established analytical alternatives.

Introduction: The Analytical Imperative for this compound

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The differential pharmacological and toxicological profiles of enantiomers in biological systems necessitate the use of robust analytical methods capable of not only quantifying the total amount of the compound but also distinguishing between its stereoisomers.[1] This guide details the validation of a newly developed chiral High-Performance Liquid Chromatography (HPLC) method and compares its performance characteristics with alternative techniques such as Gas Chromatography (GC) and achiral HPLC.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established guidelines for analytical method validation, which form the basis of the protocol described herein.[2][3][4]

The Proposed Method: Chiral High-Performance Liquid Chromatography (HPLC)

A novel chiral HPLC method has been developed for the enantioselective quantification of this compound. The causality behind selecting chiral HPLC lies in its ability to provide direct separation of enantiomers without the need for derivatization, which can introduce additional steps and potential sources of error.

Experimental Protocol: Chiral HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size)[1]

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group)[5]

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linear range.

Method Validation Protocol: A Self-Validating System

The validation of the chiral HPLC method is conducted in accordance with ICH Q2(R1) guidelines to establish its performance characteristics.[6]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze a blank sample (mobile phase).

    • Analyze the this compound standard solution.

    • Analyze a sample of a known related substance (e.g., a synthetic precursor or a potential degradation product).

    • Analyze a spiked sample containing the analyte and the related substance.

  • Acceptance Criteria: The retention times of the two enantiomers of this compound should be distinct from each other and from any potential interfering peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach:

    • Prepare at least five concentrations of the this compound standard across a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration for each enantiomer.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach:

    • Perform recovery studies by spiking a placebo matrix with known amounts of the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Experimental Approach: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Approach: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (based on the standard deviation of the response and the slope of the calibration curve):

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% isopropanol).

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±2°C).

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Comparison with Alternative Analytical Methods

The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Here, we compare the validated chiral HPLC method with Gas Chromatography (GC) and achiral (reverse-phase) HPLC.

FeatureChiral HPLC (Proposed Method)Gas Chromatography (GC-FID)Achiral HPLC (Reverse-Phase)
Principle Enantioselective separation on a chiral stationary phase.Separation based on volatility and interaction with a stationary phase.Separation based on polarity.
Enantioselectivity Direct separation of enantiomers.Requires derivatization with a chiral reagent for enantiomer separation.No enantiomeric separation.
Sample Volatility Not a limiting factor.Requires the analyte to be volatile or amenable to derivatization to increase volatility.Not a limiting factor.
Sensitivity High (UV detection).High (FID is very sensitive to hydrocarbons).[7]High (UV detection).
Throughput Moderate.Can be high with fast temperature programming.High.
Development Cost Moderate to high (chiral columns can be expensive).Moderate.Low to moderate.
Typical Application Enantiomeric purity determination, quantification of individual enantiomers.Impurity profiling, quantification of volatile compounds.Assay of total drug substance, content uniformity.

Visualizing the Workflow and Logic

To better illustrate the structured approach to method validation, the following diagrams are provided.

Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Validation Execution cluster_Evaluation Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Develop_Method Develop Chiral HPLC Method Define_Purpose->Develop_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2) Develop_Method->Define_Validation_Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Caption: Workflow for the validation of the new analytical method.

Validation_Parameters_Relationship Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The newly developed and validated chiral HPLC method provides a specific, linear, accurate, precise, and robust means for the enantioselective quantification of this compound. This guide has detailed the experimental protocols and acceptance criteria necessary to establish the method's suitability for its intended purpose, in line with international regulatory standards. The comparison with alternative techniques highlights the advantages of chiral HPLC for the direct analysis of enantiomers, which is a critical requirement for the quality control of chiral pharmaceutical compounds. This validated method serves as a reliable tool for researchers, scientists, and drug development professionals in ensuring the quality and safety of products containing this compound.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • hplc method validation for pharmaceuticals: a review. ResearchGate.
  • USP <1225> Method Validation. BA Sciences.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Separation of 2-Methyl-3-[4-(propan-2-yl)phenyl]propanal on Newcrom R1 HPLC column. SIELC Technologies.
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health.
  • Gas Chromatography (GC) – Flame Ionization Detection (FID).
  • 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640. PubChem.

Sources

A Comparative Guide to the Biological Activities of 2-Methyl-3-phenylpropanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular science, the concept of chirality—the property of a molecule being non-superimposable on its mirror image—is of paramount importance, particularly in the fields of pharmacology and toxicology. These mirror-image isomers, known as enantiomers, can exhibit profoundly different biological activities. This is because biological systems, composed of chiral molecules such as proteins and nucleic acids, create a chiral environment where the three-dimensional structure of a molecule dictates its interaction with receptors, enzymes, and other cellular components. A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical need to evaluate the biological properties of individual enantiomers of any chiral compound intended for use in pharmaceuticals, fragrances, or other applications where human exposure is likely.

2-Methyl-3-phenylpropanol is a chiral alcohol with a stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. While the racemic mixture has applications as a building block in organic synthesis and as a fragrance ingredient, a detailed comparative analysis of the biological activities of its individual enantiomers is not extensively documented in publicly available literature.[1] This guide, therefore, serves a dual purpose: to synthesize the existing knowledge on related chiral compounds and to provide a robust experimental framework for a comprehensive comparative study of the enantiomers of this compound. The insights derived from such a study are crucial for researchers, scientists, and drug development professionals to unlock the full potential of each enantiomer and to ensure their safe application.

The Two Faces of this compound: (R)- and (S)-Enantiomers

The structural difference between the (R)- and (S)-enantiomers of this compound is subtle, yet it can lead to significant divergence in their interaction with chiral biological molecules. This concept is visualized in the diagram below.

G cluster_R (R)-2-Methyl-3-phenylpropanol cluster_S (S)-2-Methyl-3-phenylpropanol R_C2 C2* R_C1 CH2OH R_C2->R_C1 1 R_H H R_C2->R_H 4 R_CH3 CH3 R_C2->R_CH3 3 R_Benzyl CH2-Ph R_C2->R_Benzyl 2 Receptor Biological Receptor R_C2->Receptor Strong Fit S_C2 C2* S_C1 CH2OH S_C2->S_C1 1 S_H H S_C2->S_H 4 S_CH3 CH3 S_C2->S_CH3 3 S_Benzyl CH2-Ph S_C2->S_Benzyl 2 S_C2->Receptor Poor Fit

Caption: Chiral Recognition of Enantiomers by a Biological Receptor.

Comparative Analysis of Biological Activities: A Proposed Study

Given the absence of direct comparative data, this section outlines a proposed series of experiments to elucidate the differential biological activities of the (R)- and (S)-enantiomers of this compound.

Olfactory Properties: The Scent of Chirality

The sense of smell is highly enantioselective, meaning that enantiomers of a chiral molecule can have different odors in terms of both quality and intensity.[1][2] For instance, the enantiomers of carvone are perceived as spearmint and caraway. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct olfactory profiles.

Proposed Experimental Data:

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Odor Threshold (ppb) To be determinedTo be determinedTo be determined
Odor Description To be determinedTo be determinedTo be determined
Intensity (at 1 ppm) To be determinedTo be determinedTo be determined
Cytotoxicity: Differential Effects on Cell Viability

The interaction of small molecules with cellular machinery can be stereoselective, potentially leading to differences in cytotoxicity between enantiomers. A comprehensive in vitro cytotoxicity assessment is crucial to determine if one enantiomer is more toxic than the other.

Proposed Experimental Data:

Cell LineCancer Type(R)-Enantiomer IC₅₀ (µM)(S)-Enantiomer IC₅₀ (µM)Racemic Mixture IC₅₀ (µM)
A549 Lung CarcinomaTo be determinedTo be determinedTo be determined
MCF-7 Breast AdenocarcinomaTo be determinedTo be determinedTo be determined
HepG2 Hepatocellular CarcinomaTo be determinedTo be determinedTo be determined
HEK293 Normal Human Embryonic KidneyTo be determinedTo be determinedTo be determined
Metabolic Stability: Enantioselective Metabolism

The metabolism of chiral compounds by enzymes, particularly the cytochrome P450 (CYP450) family in the liver, is often a stereoselective process.[3][4] One enantiomer may be metabolized more rapidly than the other, leading to differences in pharmacokinetic profiles and potential for drug-drug interactions.

Proposed Experimental Data:

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Half-life (t½) in HLM (min) To be determinedTo be determinedTo be determined
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) To be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: Sensory Evaluation of Olfactory Properties

This protocol outlines the methodology for determining and comparing the odor profiles of the this compound enantiomers.

G start Start: Obtain Enantiopure Samples (>99% ee) panel Select & Train Sensory Panel (n=20-30) start->panel prep Prepare Dilutions in Odorless Solvent (e.g., Diethyl Phthalate) panel->prep threshold Determine Odor Detection Threshold (Ascending Concentration Series) prep->threshold profile Descriptive Analysis at Supra-threshold Concentration (e.g., 1 ppm) threshold->profile analysis Statistical Analysis of Descriptors & Intensities profile->analysis end End: Comparative Olfactory Profile analysis->end

Caption: Workflow for Sensory Evaluation of Enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare serial dilutions of the (R)-, (S)-, and racemic this compound in an odorless solvent.

  • Panel Selection: Recruit and screen a panel of assessors for their olfactory acuity.[5]

  • Odor Threshold Determination: Present panelists with increasing concentrations of each sample to determine the lowest concentration at which the odor can be reliably detected.

  • Descriptive Analysis: At a fixed supra-threshold concentration, have panelists rate the intensity of various odor descriptors (e.g., floral, woody, sweet, spicy) on a labeled magnitude scale.[6]

  • Data Analysis: Statistically analyze the collected data to identify significant differences in the odor profiles of the enantiomers.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability after exposure to the enantiomers.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each enantiomer and the racemic mixture for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound on each cell line.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to evaluate the rate of metabolism of each enantiomer by phase I enzymes present in pooled human liver microsomes.[9][10][11]

G start Start: Prepare Reagents (HLM, NADPH, Buffer) preinc Pre-incubate HLM and Test Compound at 37°C start->preinc initiate Initiate Reaction by Adding NADPH preinc->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction with Acetonitrile Containing Internal Standard sampling->quench analyze Analyze Samples by LC-MS/MS quench->analyze end End: Determine t½ and CLint analyze->end

Caption: Workflow for HLM Metabolic Stability Assay.

Step-by-Step Methodology:

  • Incubation: Incubate a low concentration (e.g., 1 µM) of each enantiomer and the racemate with pooled human liver microsomes (0.5 mg/mL) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the half-life (t½) and the intrinsic clearance (CLᵢₙₜ).

Conclusion

The study of the differential biological activities of this compound enantiomers is a critical endeavor that has been largely overlooked. Based on the established principles of stereochemistry in biological systems and evidence from structurally related compounds, it is reasonable to hypothesize that the (R)- and (S)-enantiomers will exhibit distinct olfactory, cytotoxic, and metabolic profiles. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for investigating these potential differences. The data generated from such a comparative study will be invaluable for the rational design of safer and more effective products, whether they be pharmaceuticals, fragrances, or other fine chemicals. It is through such detailed investigations that we can truly harness the specific properties of individual enantiomers and advance the field of chiral chemistry.

References

  • Smolecule. (n.d.). Buy this compound | 7384-80-7.
  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Stenvenson, C. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Cagliero, C., et al. (2017). Enantioselective Perception of Chiral Odorants. ResearchGate.
  • Longdom Publishing. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Google Patents. (n.d.). Method for evaluating the scent performance of perfumes and perfume mixtures.
  • Semantic Scholar. (2003). Enantioselective perception of chiral odorants.
  • NCBI. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Cyprotex. (n.d.). Microsomal Stability.
  • PubMed. (n.d.). Stereoselective Metabolism of the Monoterpene Carvone by Rat and Human Liver Microsomes.
  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.
  • PubMed. (n.d.). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients.
  • PubMed. (n.d.). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects.
  • Wikipedia. (n.d.). Fragrance compound.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules.
  • ResearchGate. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • Perfumer & Flavorist. (2016). Sensory Evaluation in Product Development for Cosmetics and Fragrances.
  • PubMed. (n.d.). Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes.
  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • PubMed Central. (n.d.). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols.
  • PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
  • DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-3-phenylpropanol, a valuable building block in the fragrance industry and a precursor for various pharmaceutical compounds, can be synthesized through several distinct chemical pathways. This guide provides an in-depth, objective comparison of the most common and effective synthesis routes, supported by detailed experimental protocols and data to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a primary alcohol with the chemical formula C₁₀H₁₄O. Its structure, featuring a phenyl group and a chiral center, makes it a versatile intermediate for the synthesis of more complex molecules. The choice of synthetic route can significantly impact yield, purity, cost, scalability, and environmental footprint. This guide will explore three primary methodologies:

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction involving an organomagnesium halide and a carbonyl compound.

  • Catalytic Hydrogenation: The reduction of an unsaturated precursor, α-methylcinnamaldehyde, using a catalyst and hydrogen gas.

  • Reduction of a Carboxylic Acid: The conversion of 2-methyl-3-phenylpropanoic acid to the corresponding alcohol using a powerful reducing agent.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route is a multi-faceted decision. The following table provides a comparative overview of the key performance indicators for the three primary methods discussed in this guide.

MetricGrignard ReactionCatalytic HydrogenationReduction of Carboxylic Acid
Typical Yield Good to ExcellentHigh to ExcellentExcellent
Purity Good, may require careful purificationGenerally highHigh
Reaction Time Relatively shortModerateModerate
Cost of Reagents Moderate (depends on Grignard reagent)Moderate (catalyst can be expensive)High (LiAlH₄ is costly)
Scalability Good, but exothermic nature requires careful controlExcellent, well-suited for industrial scaleGood, but handling of LiAlH₄ can be challenging
Safety Concerns Highly exothermic, moisture sensitiveHigh pressure H₂, flammable catalystPyrophoric and water-reactive reagent
Green Chemistry Moderate (ether solvents)Good (catalytic, high atom economy)Poor (stoichiometric, hazardous waste)

Route 1: Grignard Synthesis

The Grignard reaction is a robust and widely used method for the formation of alcohols. In this route, a Grignard reagent, such as benzylmagnesium chloride, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, like 2-methylpropanal. Subsequent acidic workup yields the desired this compound.

Reaction Mechanism

The Grignard synthesis of this compound proceeds through the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde.

Grignard Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Grignard C₆H₅CH₂MgCl (Benzylmagnesium chloride) Aldehyde CH₃CH(CH₃)CHO (2-Methylpropanal) Grignard->Aldehyde Nucleophilic attack Intermediate C₆H₅CH₂CH(CH(CH₃)₂)OMgCl (Alkoxide intermediate) Aldehyde->Intermediate Workup H₃O⁺ (Acidic Workup) Product C₆H₅CH₂CH(CH(CH₃)₂)OH (this compound) Workup->Product Protonation Catalytic Hydrogenation Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Benzaldehyde C₆H₅CHO (Benzaldehyde) Unsaturated_Aldehyde C₆H₅CH=C(CH₃)CHO (α-Methylcinnamaldehyde) Benzaldehyde->Unsaturated_Aldehyde Propionaldehyde CH₃CH₂CHO (Propionaldehyde) Propionaldehyde->Unsaturated_Aldehyde Catalyst H₂, Copper Chromite Product C₆H₅CH₂CH(CH₃)CH₂OH (this compound) Catalyst->Product

Caption: Synthesis of this compound via hydrogenation.

Experimental Protocol

Materials:

  • α-Methylcinnamaldehyde

  • Copper chromite catalyst

  • Hydrogen gas

  • Ethanol (solvent)

Procedure:

  • Hydrogenation: In a high-pressure autoclave, charge α-methylcinnamaldehyde, ethanol as a solvent, and copper chromite catalyst (typically 2% by weight of the aldehyde). [1]2. Pressurize the reactor with hydrogen gas to approximately 130 psig. [1]3. Heat the mixture to 150 °C with stirring. [1]4. Monitor the reaction by observing the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is complete.

  • Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated, and the product is purified by vacuum distillation. The boiling point of this compound is reported to be 100 °C at 1 mmHg. [1]

Advantages and Disadvantages
  • Advantages: This method is highly efficient and suitable for large-scale industrial production. Catalytic hydrogenation is often a cleaner and more atom-economical process compared to stoichiometric reductions.

  • Disadvantages: This route requires specialized high-pressure hydrogenation equipment. The copper chromite catalyst can be toxic and requires careful handling and disposal. The initial synthesis of α-methylcinnamaldehyde adds an extra step to the overall process.

Route 3: Reduction of 2-Methyl-3-phenylpropanoic Acid

This method involves the reduction of the carboxylic acid functional group of 2-methyl-3-phenylpropanoic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ is a powerful transformation that proceeds via a hydride attack on the carbonyl carbon.

Reduction Mechanism cluster_step1 Step 1: Hydride Reduction cluster_step2 Step 2: Hydrolysis Carboxylic_Acid C₆H₅CH₂CH(CH₃)COOH (2-Methyl-3-phenylpropanoic Acid) LiAlH4 LiAlH₄ Carboxylic_Acid->LiAlH4 Reduction Intermediate Aluminum Alkoxide Complex LiAlH4->Intermediate Workup H₂O (Aqueous Workup) Product C₆H₅CH₂CH(CH₃)CH₂OH (this compound) Workup->Product

Caption: Reduction of 2-methyl-3-phenylpropanoic acid.

Experimental Protocol

Materials:

  • 2-Methyl-3-phenylpropanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Add a solution of 2-methyl-3-phenylpropanoic acid (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (x mL), and finally water (3x mL). [2]Stir the mixture vigorously for 15-30 minutes until a granular precipitate forms.

  • Purification: Filter the precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by vacuum distillation.

Advantages and Disadvantages
  • Advantages: This method is highly effective for the reduction of carboxylic acids and typically gives high yields of the corresponding primary alcohol.

  • Disadvantages: Lithium aluminum hydride is a highly reactive, pyrophoric, and expensive reagent that reacts violently with water. This necessitates strict anhydrous conditions and careful handling, making it less suitable for large-scale industrial processes. The workup procedure must be performed with extreme caution.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H, Ar-H), 3.55 (d, 2H, -CH₂OH), 2.70 (dd, 1H, Ph-CH₂), 2.45 (dd, 1H, Ph-CH₂), 1.95 (m, 1H, -CH(CH₃)-), 0.95 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 140.5, 129.0, 128.5, 126.0, 68.0, 40.0, 38.5, 16.5.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 3030, 2950, 2870, 1605, 1495, 1455, 1040.

Conclusion

The choice of the most appropriate synthesis route for this compound is contingent upon the specific requirements of the project.

  • For laboratory-scale synthesis where versatility and good yields are key, the Grignard reaction offers a reliable and well-established method, provided that anhydrous conditions and careful temperature control are maintained.

  • For large-scale industrial production , catalytic hydrogenation of α-methylcinnamaldehyde is the most economically viable and scalable option, despite the initial investment in high-pressure equipment. [1]* The reduction of 2-methyl-3-phenylpropanoic acid with LiAlH₄ is an excellent choice for achieving high yields on a smaller scale when cost and the handling of hazardous reagents are not prohibitive factors.

By carefully considering the factors of yield, purity, cost, scalability, safety, and environmental impact, researchers and drug development professionals can select the optimal synthetic strategy to meet their specific needs for producing this compound.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
  • American Chemical Society. (2025). Grignard Reaction.
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).
  • MDPI. (2022). Green Chemistry Metrics, A Review.
  • ScienceDirect. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes.
  • H.E.L Group. (2025). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Royal Society of Chemistry. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis.
  • ResearchGate. (2012). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate | Request PDF.
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • H.E.L Group. (2025). Hydrogenation: How we can make it safer.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
  • H.E.L Group. (2025). Hydrogenation Reaction Safety In The Chemical Industry.

Sources

A Guide to Cross-Validation of NMR and GC-MS Data for the Characterization of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is the cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the structural elucidation and purity assessment of 2-Methyl-3-phenylpropanol. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis through the cross-validation of data from these orthogonal techniques.

Introduction to this compound and the Imperative of Accurate Characterization

This compound (CAS: 7384-80-7) is a chiral alcohol with applications in fragrance, and as a building block in organic synthesis. Its molecular structure, comprising a phenyl group, a secondary methyl group, and a primary alcohol, presents a compelling case for the application of complementary analytical techniques for full characterization. In drug development and quality control, precise structural confirmation and impurity profiling are non-negotiable. Cross-validation, the process of critically assessing and comparing data from two or more analytical methods, provides the necessary confidence in the identity and purity of such a compound.[1]

The Pillars of Structural Elucidation: NMR and GC-MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in the analytical chemist's arsenal. Their power lies in the distinct yet complementary information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Architect

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure.[2] By observing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity of atoms, the number of different types of protons and carbons, and even stereochemical relationships. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring nuclei.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Specialist

GC-MS is a hybrid technique that first separates volatile and semi-volatile compounds in a mixture using gas chromatography, and then identifies them based on their mass-to-charge ratio (m/z) using mass spectrometry.[3] The retention time in the GC provides a characteristic identifier for a compound under specific conditions, while the mass spectrum reveals its molecular weight and a unique fragmentation pattern that acts as a molecular fingerprint.[3][4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to acquire high-quality NMR and GC-MS data for a sample of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single deuterium signal which can be used for locking the magnetic field.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 5 seconds (longer delay to ensure quantitative data for all carbon types).

      • Number of Scans: 1024 (or more, as ¹³C is a less sensitive nucleus).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

GC-MS Protocol

Objective: To determine the purity of the this compound sample and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-400.

      • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST).

    • Calculate the purity of the sample based on the peak area percentage in the TIC.

Data Interpretation and Cross-Validation

The true analytical power comes from the synergistic interpretation of the data from both techniques.

Expected NMR Data for this compound

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30 - 7.15Multiplet5HAromatic protonsThe five protons on the phenyl ring will appear as a complex multiplet in this region.
~ 3.55Doublet of doublets2H-CH₂OHThese diastereotopic protons are split by the adjacent methine proton.
~ 2.70 & ~ 2.45Doublet of doublets2H-CH₂-PhThese diastereotopic protons are split by the adjacent methine proton.
~ 2.05Multiplet1H-CH(CH₃)-This proton is coupled to the adjacent methyl and two methylene groups, resulting in a complex multiplet.
~ 1.60Singlet (broad)1H-OHThe hydroxyl proton signal is often broad and may not show coupling due to exchange.
~ 0.95Doublet3H-CH₃The methyl protons are split into a doublet by the adjacent methine proton.

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 140QuaternaryC (aromatic, ipso)The carbon of the phenyl ring attached to the propyl chain.
~ 129CHC (aromatic, ortho)The two ortho carbons of the phenyl ring.
~ 128CHC (aromatic, meta)The two meta carbons of the phenyl ring.
~ 126CHC (aromatic, para)The para carbon of the phenyl ring.
~ 68CH₂-CH₂OHThe carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
~ 42CH-CH(CH₃)-The methine carbon.
~ 39CH₂-CH₂-PhThe benzylic carbon.
~ 16CH₃-CH₃The methyl carbon.
Expected GC-MS Data for this compound
  • Retention Time: A characteristic retention time will be observed under the specified GC conditions, which can be used for identification when compared to a standard.

  • Mass Spectrum:

    • Molecular Ion ([M]⁺˙): A peak at m/z = 150, corresponding to the molecular weight of C₁₀H₁₄O. This peak may be of low intensity due to the lability of the alcohol.[5]

    • Base Peak: A strong peak at m/z = 91. This is due to the formation of the stable tropylium ion ([C₇H₇]⁺) through benzylic cleavage.

    • Key Fragment Ions:

      • m/z = 132: Loss of water ([M-18]⁺˙), a common fragmentation for alcohols.[6]

      • m/z = 117: Loss of a methyl group followed by rearrangement.

      • m/z = 105: Loss of the -CH₂OH group.

      • m/z = 77: Phenyl cation ([C₆H₅]⁺).

      • m/z = 59: Loss of the benzyl group.

The Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating the NMR and GC-MS data for a comprehensive characterization of this compound.

CrossValidationWorkflow cluster_NMR NMR Analysis cluster_GCMS GC-MS Analysis NMR_Sample This compound Sample H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR NMR_Data ¹H & ¹³C NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data NMR_Interpretation Structural Fragments & Connectivity NMR_Data->NMR_Interpretation Cross_Validation Cross-Validation NMR_Interpretation->Cross_Validation Structural Information GCMS_Sample This compound Sample GC_Separation GC Separation GCMS_Sample->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection GCMS_Data Chromatogram & Mass Spectrum MS_Detection->GCMS_Data GCMS_Interpretation Purity, Molecular Weight & Fragmentation GCMS_Data->GCMS_Interpretation GCMS_Interpretation->Cross_Validation Purity & Mass Data Final_Characterization Confirmed Structure & Purity of this compound Cross_Validation->Final_Characterization

Sources

A Comparative Guide to Chiral Building Blocks: Evaluating the Performance of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is paramount. Chiral building blocks are the linchpin of asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive evaluation of 2-Methyl-3-phenylpropanol as a chiral building block, comparing its performance and potential applications against established alternatives. Our analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.

Introduction: The Critical Role of Chiral Building Blocks

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and sensory properties. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in drug discovery and development. Chiral building blocks, themselves enantiomerically pure, are incorporated into a synthetic route to induce stereoselectivity in subsequent transformations. Their efficacy is judged by the degree of stereocontrol they impart, the yields they afford, and the ease with which they can be introduced and subsequently removed or modified.

This compound, with its characteristic branched structure containing both a phenyl group and a hydroxyl functionality, presents an interesting scaffold for a chiral building block. Its stereogenic center at the second carbon atom allows for its existence as (R) and (S) enantiomers, which can be synthesized through various methods, including biotransformation and the reduction of corresponding ketones.[1] This guide will delve into the practical applications of this molecule and compare it to other widely used chiral synthons.

Performance Evaluation: this compound in Asymmetric Synthesis

While this compound is recognized for its utility as a chiral synthon in the synthesis of various compounds, including pharmaceuticals and fragrances, its direct application as a chiral auxiliary to control the stereochemistry of a reaction is less documented in readily available literature.[1] However, its structural similarity to other β-amino alcohols and chiral alcohols that have proven effective as chiral ligands and auxiliaries allows for a strong inferential analysis of its potential.

To provide a robust comparative framework, we will evaluate the hypothetical performance of a chiral ligand derived from this compound in a well-established asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for assessing the effectiveness of chiral ligands. We will compare this with the performance of well-established chiral amino alcohol ligands in the same reaction.

Case Study: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the presence of a chiral ligand, this reaction can be rendered highly enantioselective, producing chiral secondary alcohols. Chiral β-amino alcohols are particularly effective ligands for this transformation, forming a chiral zinc-alkoxide complex that directs the facial selectivity of the alkyl addition.[2]

Hypothetical Performance of a this compound-Derived Ligand

Let us consider a hypothetical chiral ligand derived from (S)-2-Methyl-3-phenylpropanol, for instance, by introduction of an amino group to form a chiral amino alcohol. Based on its structure, we can anticipate its performance in the enantioselective addition of diethylzinc to benzaldehyde.

Table 1: Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/PrecursorProductYield (%)Enantiomeric Excess (ee, %)
(Hypothetical) (S)-2-Amino-3-methyl-4-phenylbutan-1-ol(S)-1-Phenylpropanol~90~95
(1R,2S)-(-)-Norephedrine(R)-1-Phenylpropanol9598
(S)-Phenylalaninol(S)-1-Phenylpropanol9297
Chiral Amino Alcohol 13a (S)-1-Phenylpropanol>9995

Data for established ligands are representative values from the literature. The performance of the hypothetical ligand is an educated estimation based on structure-activity relationships of similar chiral amino alcohols.[2][3]

Comparative Analysis with Established Chiral Building Blocks

To provide a broader context, we will now compare the potential of this compound with two widely used classes of chiral building blocks in different asymmetric reactions: Evans-type Oxazolidinones in aldol reactions and Pseudoephedrine as a chiral auxiliary in alkylation reactions.

Evans-Type Oxazolidinones in Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high diastereoselectivity in producing syn-aldol products.[4] Chiral oxazolidinones, derived from amino acids, serve as excellent chiral auxiliaries.

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180
(S)-4-Benzyl-2-oxazolidinoneBenzaldehyde>99:185

Data is representative of typical results achieved with Evans auxiliaries.[4][5]

While a direct application of this compound as an auxiliary in an aldol reaction is not readily found, its structural features suggest it would be less effective than the rigid, chelation-enforcing scaffold of the Evans oxazolidinones. The conformational flexibility around the C-C bonds in an acylated this compound would likely lead to lower diastereoselectivity.

Pseudoephedrine in Asymmetric Alkylation

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has been successfully employed as a chiral auxiliary in the asymmetric alkylation of enolates, a method pioneered by Andrew G. Myers.[6]

Table 3: Performance of Pseudoephedrine Amides in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Ratio (d.r.)Isolated Yield (%)
Pseudoephedrine propionamideBenzyl bromide99:192
Pseudoephedrine propionamiden-Butyl iodide90:10-

Data is representative of results from Myers' asymmetric alkylation methodology.[6][7]

Similar to the comparison with Evans auxiliaries, the open-chain structure of this compound would likely offer less steric hindrance and conformational rigidity compared to the pseudoephedrine scaffold, potentially resulting in lower diastereoselectivity in alkylation reactions.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the benchmark reactions are provided below.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

This protocol is a general procedure that can be adapted for various chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol) dropwise to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylpropanol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G cluster_prep Catalyst Formation (in situ) cluster_reaction Enantioselective Addition cluster_workup Work-up and Purification ligand Chiral Amino Alcohol in Toluene complex Chiral Zinc-Alkoxide Complex ligand->complex 0 °C, 30 min Et2Zn Diethylzinc (1.0 M in Hexanes) Et2Zn->complex product_complex Zinc Alkoxide Product complex->product_complex benzaldehyde Benzaldehyde benzaldehyde->product_complex 0 °C quench Quench (aq. NH4Cl) product_complex->quench extract Extraction (Diethyl Ether) quench->extract purify Purification (Chromatography) extract->purify final_product Enantiomerically Enriched 1-Phenylpropanol purify->final_product

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Methyl-3-phenylpropanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of 2-Methyl-3-phenylpropanol analysis. As a key fragrance ingredient and potential allergen, the accurate and reproducible quantification of this compound is critical for regulatory compliance and consumer safety.[1][2] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presents a hypothetical inter-laboratory study, and offers in-depth analysis of the comparative data. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess analytical performance, identify potential discrepancies between laboratories and methodologies, and ensure the reliability of their results.

Introduction: The Imperative for Rigorous Analytical Harmonization

This compound, a fragrance component with the molecular formula C10H14O, is utilized in a variety of consumer products.[3] Its presence in cosmetics and other goods necessitates precise quantification to adhere to regulatory limits and safeguard consumers from potential allergic reactions.[1][4] Inter-laboratory studies are a cornerstone of quality assurance in analytical chemistry, providing a robust mechanism to evaluate the performance of different laboratories and methods.[5][6][7] By analyzing a common, homogenous sample, participating laboratories can benchmark their results, identify systematic biases, and contribute to the establishment of consensus values for a given analyte.[5][8]

This guide is structured to walk the reader through the critical phases of an inter-laboratory comparison for this compound, from the fundamental choice of analytical techniques to the statistical interpretation of the collective data.

Experimental Design: A Tale of Two Techniques

To ensure a comprehensive comparison, this guide proposes a hypothetical inter-laboratory study involving ten laboratories. A single, homogenous batch of a cosmetic cream, fortified with a known concentration of this compound, is distributed to all participants. Each laboratory is requested to quantify the analyte using either a provided GC-MS protocol or an HPLC protocol, with five labs assigned to each method.

The selection of GC-MS and HPLC is deliberate. GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds, such as fragrance ingredients, offering high sensitivity and specificity.[1][2] HPLC, on the other hand, provides a versatile alternative for compounds that may be thermally labile or require derivatization for GC analysis.[9]

Below is a visual representation of the overall experimental workflow:

Inter-Laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Sample Analysis cluster_Evaluation Phase 3: Data Evaluation Sample_Prep Preparation of Homogenous Fortified Cosmetic Cream Sample_Distribution Distribution to 10 Participating Laboratories Sample_Prep->Sample_Distribution Lab_GCMS 5 Laboratories: GC-MS Analysis Sample_Distribution->Lab_GCMS Lab_HPLC 5 Laboratories: HPLC-UV Analysis Sample_Distribution->Lab_HPLC Data_Collection Collection of Quantitative Results Lab_GCMS->Data_Collection Lab_HPLC->Data_Collection Statistical_Analysis Statistical Analysis (z-scores, precision) Data_Collection->Statistical_Analysis Report_Generation Generation of Comparison Report Statistical_Analysis->Report_Generation

Figure 1: Workflow of the Inter-laboratory Comparison Study.

Detailed Experimental Protocols

The following protocols are provided to the participating laboratories to minimize methodological variability within each technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: This method is chosen for its high resolving power and the definitive identification capabilities of mass spectrometry. The electron ionization (EI) mode will be used, as it provides characteristic fragmentation patterns for this compound, with a prominent base peak at m/z 91 (tropylium ion) and a molecular ion at m/z 150.[3][4]

3.1.1. Sample Preparation

  • Accurately weigh approximately 1 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of methanol and 1 mL of an internal standard solution (e.g., 2-Phenyl-1-propanol at 10 µg/mL).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

3.1.2. GC-MS Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Quantification Ions: m/z 91 (primary), m/z 117, m/z 132 (secondary)

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: This HPLC method provides an alternative analytical approach, avoiding the high temperatures of the GC inlet that could potentially degrade thermally sensitive matrix components. A reverse-phase C18 column is selected for the separation of the moderately polar analyte.[9]

3.2.1. Sample Preparation

  • Accurately weigh approximately 1 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile and 1 mL of an internal standard solution (e.g., 4-Phenyl-1-butanol at 10 µg/mL).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2.2. HPLC Conditions

  • System: High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

Data Analysis and Comparison

Upon receipt of the analytical results from all participating laboratories, a statistical evaluation is performed to assess the performance of each laboratory and to compare the two analytical methods.

Hypothetical Inter-Laboratory Study Results

The true concentration of this compound in the fortified cosmetic cream is 50.0 µg/g . The results from the ten participating laboratories are presented in the table below.

Laboratory IDAnalytical MethodReported Concentration (µg/g)
Lab 1GC-MS48.5
Lab 2GC-MS51.2
Lab 3GC-MS49.8
Lab 4GC-MS47.9
Lab 5GC-MS50.5
Lab 6HPLC53.1
Lab 7HPLC54.5
Lab 8HPLC52.8
Lab 9HPLC55.2
Lab 10HPLC53.9
Statistical Evaluation: The Power of the z-Score

The z-score is a valuable statistical tool in inter-laboratory comparisons, indicating how many standard deviations an individual result is from the consensus mean.[10][11] A z-score is calculated for each laboratory's result using the following formula:

z = (x - X) / σ

where:

  • x is the result of the individual laboratory

  • X is the assigned value (in this case, the consensus mean of all results)

  • σ is the target standard deviation for proficiency assessment

For this study, the consensus mean (X) is calculated to be 51.74 µg/g , and the standard deviation (σ) is 2.55 µg/g .

The following diagram illustrates the logic for evaluating laboratory performance based on their z-scores:

Z-Score_Evaluation_Logic Start Calculate z-score for each laboratory Decision Is |z| <= 2? Start->Decision Satisfactory Performance is Satisfactory Decision->Satisfactory Yes Questionable Is 2 < |z| < 3? Decision->Questionable No Unsatisfactory Performance is Unsatisfactory Questionable->Unsatisfactory No Warning Performance is Questionable (Warning) Questionable->Warning Yes

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. In the synthesis of complex molecules, the seemingly innocuous impurities in a commercial reagent can lead to unforeseen side reactions, reduced yields, and difficulties in purification. This guide provides an in-depth comparison of analytical methods for assessing the purity of 2-Methyl-3-phenylpropanol, a common building block in the pharmaceutical and fragrance industries.[1] We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The Significance of Purity in this compound

This compound is a versatile chiral alcohol used as an intermediate in the synthesis of various pharmaceuticals and as a component in fragrance formulations.[1] Its functional group, a primary alcohol, is readily susceptible to oxidation, and its synthesis can result in isomeric and starting material carryover. The presence of these impurities can have significant downstream consequences, impacting reaction kinetics, product profiles, and, in the context of pharmaceuticals, the final drug substance's safety and efficacy. Therefore, robust analytical methods to confirm the purity of incoming commercial batches are not just a matter of quality control but a critical step in ensuring the success and reproducibility of a synthetic campaign.

Anticipated Impurities in Commercial Samples

Understanding the potential impurities is the first step in developing a robust analytical method. Based on common synthetic routes to this compound, we can anticipate the following impurities:

  • Oxidation Product: The primary alcohol is susceptible to oxidation to form 2-Methyl-3-phenylpropanal .[1] This is a very common impurity that can form during synthesis, purification, or even on storage.

  • Unreacted Starting Materials:

    • One common synthesis involves the hydrogenation of α-methylcinnamaldehyde.[2] Incomplete reaction would leave α-methylcinnamaldehyde as an impurity.

    • Another route involves the reaction of a Grignard reagent with isobutyraldehyde.[1]

  • Isomeric Impurities: Depending on the synthetic route, other isomers of this compound could potentially be present.

  • Residual Solvents: Solvents used in the final purification steps may also be present in trace amounts.

A well-designed purity assessment method should be able to separate and quantify the main component from these likely impurities.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique is a balance between the required level of detail, available instrumentation, and the specific information sought. For this compound, the primary methods to consider are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and for absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection Rationale

Caption: Decision tree for selecting an analytical method.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Routine Analysis

For a relatively volatile and thermally stable compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for routine quality control. Its high resolution, sensitivity to a wide range of organic compounds, and robustness make it ideal for separating the target compound from its likely volatile impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Commercial This compound Dilution Dilute in suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation Separation on DB-WAX column Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for GC-FID purity analysis.

This protocol is designed to be self-validating by including system suitability checks.

  • Instrumentation and Consumables:

    • Gas Chromatograph with FID detector (e.g., Agilent 7890 or similar).[3]

    • Capillary GC column: Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.[3]

    • Carrier Gas: Helium or Hydrogen.

    • High-purity solvents: Ethyl acetate or isopropanol.

    • Autosampler vials with septa.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh approximately 50 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

    • Reference Solution: Prepare a solution of a known high-purity reference standard of this compound (if available) at the same concentration as the sample solution. Several suppliers offer this compound with stated purities of 95-98%.[4][5]

    • Impurity Spike Solution (for method validation): If available, prepare a solution of 2-Methyl-3-phenylpropanal and α-methylcinnamaldehyde in ethyl acetate. Spike a known amount of the reference solution with these impurities to demonstrate separation.

  • GC-FID Conditions:

    • Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector: FID at 250 °C.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity of this compound using the following formula:

      % Purity = (Area of this compound peak / Total area of all peaks) x 100

A high-purity sample will show a single major peak corresponding to this compound. The likely impurities, being more volatile (aldehyde) or less polar (cinnamaldehyde), should elute at different retention times on a polar column.

Compound Expected Elution Order (Relative) Rationale
α-methylcinnamaldehydeFirstLess polar and more volatile than the alcohols.
2-Methyl-3-phenylpropanalSecondMore volatile than the corresponding alcohol.
This compound Main Peak The target analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): An Orthogonal Approach

HPLC-UV offers a complementary (orthogonal) separation mechanism to GC. It is particularly useful for detecting non-volatile impurities or thermally labile compounds that would not be amenable to GC analysis. For this compound, which has a phenyl chromophore, UV detection is a suitable choice.

  • Instrumentation and Consumables:

    • HPLC system with a UV detector (e.g., Agilent 1260 or similar).

    • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • HPLC-grade solvents: Acetonitrile and water.

    • Mobile phase additives: Formic acid or phosphoric acid.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh approximately 20 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Reference Solution: Prepare a solution of a known high-purity reference standard of this compound at the same concentration as the sample solution.

  • HPLC-UV Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-15 min: 40% B to 90% B.

      • 15-20 min: Hold at 90% B.

      • 20.1-25 min: Re-equilibrate at 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

  • Data Analysis and Purity Calculation:

    • Similar to GC-FID, calculate the area percent purity based on the relative peak areas.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

For applications requiring the highest level of accuracy, such as the qualification of in-house reference standards or in late-stage drug development, quantitative NMR (qNMR) is an invaluable tool. Unlike chromatographic methods that provide a relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.

The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated with high precision.

Due to the complexity and specialized nature of qNMR, a detailed protocol is beyond the scope of this guide. However, it is important for researchers to be aware of its capabilities as a primary ratio method for purity assessment.

Conclusion and Recommendations

For the routine assessment of commercial this compound samples, GC-FID is the recommended primary technique due to its speed, robustness, and suitability for volatile compounds. The provided protocol offers a solid starting point for method development. HPLC-UV serves as an excellent orthogonal method to confirm the purity results and to detect any non-volatile impurities.

For critical applications where an accurate determination of the absolute purity is required, qNMR should be considered . Regardless of the method chosen, it is crucial to understand the potential impurities based on the synthetic route to ensure the analytical method is fit for purpose. By employing these well-reasoned analytical strategies, researchers can proceed with confidence in the quality of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • Molnar Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs....
  • Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
  • Chemchart. (n.d.). This compound (7384-80-7).
  • Campaign for Safe Cosmetics. (n.d.). Fragrance.
  • Agilent Technologies. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC.
  • LCGC International. (n.d.). GCxGC-FID for Qualitative and Quantitative Analysis of Perfumes.
  • ChemSynthesis. (2025). 2-methyl-3-phenyl-1-propanol.
  • Breast Cancer Prevention Partners. (n.d.). Right to Know: Exposing toxic fragrance chemicals in beauty, personal care and cleaning products.
  • SpringerLink. (2021). Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products.
  • The Cosmetic, Toiletry and Perfumery Association. (2024). Fragrance Products in Cosmetic Science.
  • EWG Skin Deep®. (n.d.). What is FRAGRANCE.
  • Separation Science. (2023). Allergenic fragrance testing with GC-FID/GC-MS.
  • AKJournals. (n.d.). Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products.
  • ba333. (n.d.). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY.

Sources

A Comparative Analysis of the Toxicological Profiles of Aryl Alkyl Alcohols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Aryl alkyl alcohols, a class of organic compounds characterized by an aromatic ring and an alcohol functional group attached to an alkyl chain, are widely utilized in pharmaceuticals, cosmetics, and fragrance industries.[1][2] Their widespread use necessitates a thorough understanding of their toxicological profiles to ensure consumer and occupational safety. This guide provides a comparative analysis of the toxicology of three prominent aryl alkyl alcohols: benzyl alcohol, phenethyl alcohol, and cinnamyl alcohol. We will delve into their metabolism, acute and chronic toxicity, dermal and ocular irritation, and genotoxicity, supported by experimental data and standardized protocols.

Metabolic Pathways and Their Influence on Toxicity

The toxicity of aryl alkyl alcohols is intrinsically linked to their metabolism. In healthy individuals, these compounds are generally metabolized efficiently. For instance, benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid and excreted.[1][2] This metabolic process is a detoxification pathway. However, at very high concentrations, this pathway can become saturated, leading to toxic effects.[1]

The primary metabolic pathway for these alcohols involves oxidation of the alcohol group.[3] Alcohol dehydrogenase (ADH) catalyzes the initial oxidation to the corresponding aldehyde, which is a relatively toxic intermediate.[3] Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to a less toxic carboxylic acid.[3] Genetic variations in these enzymes can influence an individual's susceptibility to the toxic effects of these alcohols.[3]

Comparative Metabolic Pathway of Aryl Alkyl Alcohols

Caption: Generalized metabolic pathways of benzyl, phenethyl, and cinnamyl alcohol.

Comparative Toxicological Data

The following table summarizes key toxicological data for benzyl alcohol, phenethyl alcohol, and cinnamyl alcohol, providing a basis for their comparative assessment.

Toxicological EndpointBenzyl AlcoholPhenethyl AlcoholCinnamyl Alcohol
Acute Oral LD50 (rat) 1.2 g/kg[2]1603.3 mg/kg[4]0.6 - 2 g/kg[5]
Dermal Irritation Irritant at ≥3%[1]Mild irritant[6]Potential sensitizer[7]
Ocular Irritation Irritant, can cause corneal necrosis in pure form[1]Serious eye irritation[8][9]Not expected to be an irritant[7]
Genotoxicity Not mutagenic in standard in vitro tests[10]No data availableNot genotoxic[7]
Carcinogenicity No evidence of cancer in rats or mice[10]No data availableNo data available

Analysis of Toxicological Data:

The acute oral toxicity of all three alcohols is considered low.[2][5][9][11] Benzyl alcohol and phenethyl alcohol are recognized as skin and eye irritants.[1][6][8][9] Notably, benzyl alcohol can cause severe eye damage in its undiluted form.[1] Cinnamyl alcohol, while not a significant irritant, has a known potential for skin sensitization.[7] In terms of genotoxicity and carcinogenicity, benzyl alcohol has been shown to be non-mutagenic and non-carcinogenic in animal studies.[10] Data for phenethyl and cinnamyl alcohol in these areas are less comprehensive.

Structure-Activity Relationships

The toxicological profiles of aryl alkyl alcohols are influenced by their chemical structure. The length of the alkyl chain, the presence of unsaturation, and substitutions on the aromatic ring can all affect toxicity.[12][13] For instance, the increased lipophilicity associated with longer alkyl chains can enhance dermal penetration and potentially increase systemic toxicity.[13] The double bond in the alkyl chain of cinnamyl alcohol is thought to contribute to its skin sensitization potential.

Experimental Protocols for Toxicological Assessment

To ensure the scientific validity of toxicological data, standardized experimental protocols are crucial. The following are outlines of key assays used to evaluate the safety of aryl alkyl alcohols.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental tool for assessing the potential of a substance to cause cell death.[6][14][15][16]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[16] The resulting purple formazan is solubilized, and its absorbance is measured, which is proportional to the number of viable cells.

  • Methodology:

    • Plate cells (e.g., human keratinocytes) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test aryl alkyl alcohol for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

Workflow for In Vitro Cytotoxicity (MTT) Assay

start Start: Plate Cells expose Expose to Test Compound start->expose add_mtt Add MTT Solution expose->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance solubilize->read analyze Analyze Data & Calculate Viability read->analyze

Caption: A simplified workflow of the MTT cytotoxicity assay.

2. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This in vivo test evaluates the potential of a substance to cause reversible or irreversible skin damage.[17][18][19][20]

  • Principle: A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a defined period.[18][19] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[17]

  • Methodology:

    • Prepare the test animal by clipping the fur from a small area of the back.

    • Apply a measured amount of the test substance to a gauze patch and apply it to the prepared skin area.

    • Cover the patch with an occlusive dressing for a 4-hour exposure period.

    • After 4 hours, remove the patch and dressing and gently clean the application site.

    • Score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • The mean scores for erythema and edema are used to classify the irritation potential of the substance.

Conclusion

The aryl alkyl alcohols discussed in this guide—benzyl alcohol, phenethyl alcohol, and cinnamyl alcohol—exhibit distinct toxicological profiles. While generally demonstrating low acute toxicity, their potential for dermal and ocular irritation, and in the case of cinnamyl alcohol, skin sensitization, warrants careful consideration in product formulation and handling. A thorough understanding of their metabolism and the application of standardized toxicological testing protocols are essential for ensuring the safe use of these important industrial chemicals. Researchers and drug development professionals should consider the specific toxicological endpoints of each compound when selecting them for various applications.

References

  • Medlab Gear. (2017, March 31). Benzyl Alcohol Toxicity. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Benzyl Alcohol – Oral Risk Assessment CAS # 100-51-6. [Link]
  • Wikipedia. (n.d.). Benzyl alcohol. [Link]
  • U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]
  • Belsito, D., et al. (2012). A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. Food and Chemical Toxicology, 50 Suppl 2, S52-99. [Link]
  • Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S269-313. [Link]
  • OECD. (2002).
  • Nucro-Technics. (2024, May 12).
  • Slideshare. (n.d.). DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES. [Link]
  • Alépée, N., et al. (n.d.).
  • Cell Culture Company. (2025, April 7). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. [Link]
  • de Oliveira, G. A., et al. (2019). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
  • OECD. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
  • Perfumer's Apprentice. (2021, September 8).
  • Creative Bioarray. (n.d.). Cytotoxicity Assays Services for Safe Cosmetic Product Development. [Link]
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cinnamyl alcohol, CAS Registry Number 104-54-1. Food and Chemical Toxicology, 141 Suppl 1, 111337. [Link]
  • DirectPCW. (2023, November 4).
  • Schultz, T. W., & Cronin, M. T. (1999). Predicted Toxicities of Aryl Alkanols and Related Compounds. SAR and QSAR in Environmental Research, 10(6), 533-548. [Link]
  • Kozmetik. (n.d.). Cytotoxicity Test in Cosmetic Products. [Link]
  • ResearchGate. (n.d.). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients | Request PDF. [Link]
  • Bendová, H., et al. (2009). In vitro cytotoxicity and phototoxicity study of cosmetics colorants. Toxicology in Vitro, 23(7), 1275-1281. [Link]
  • ResearchGate. (n.d.). A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients | Request PDF. [Link]
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 130 Suppl 1, 110531. [Link]
  • Semantic Scholar. (n.d.). A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients. [Link]
  • Li, Y., et al. (2026). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Environmental Toxicology and Chemistry. [Link]
  • National Research Council (US) Committee on Chemical Toxicity and Aging. (1987). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. In Aging in Today's Environment.
  • Cronin, M. T., et al. (2001). Development of quantitative structure-activity relationships for the toxicity of aromatic compounds to Tetrahymena pyriformis: comparative assessment of the methodologies. Chemical Research in Toxicology, 14(9), 1284-1295. [Link]
  • Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, Oleyl Alcohol, and Octyl Dodecanol. Journal of the American College of Toxicology, 4(5), 1-29. [Link]
  • ResearchGate. (n.d.). Acute inhalation study of allyl alcohol for derivation of acute exposure guideline levels | Request PDF. [Link]
  • ResearchGate. (n.d.).
  • van de Plassche, E. J., et al. (2005). Ecotoxicity quantitative structure-activity relationships for alcohol ethoxylate mixtures based on substance-specific toxicity predictions. Environmental Toxicology and Chemistry, 24(1), 133-142. [Link]
  • ResearchGate. (n.d.).
  • Duke University. (n.d.).

Sources

A Comparative Efficacy Analysis of Muguet Fragrance Compounds: Benchmarking 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

The enduring allure of lily-of-the-valley, or muguet, in perfumery is a testament to its fresh, clean, and uplifting floral character.[1][2] Since the natural flower oil is not commercially available, the fragrance industry relies on a palette of synthetic aroma chemicals to recreate this iconic scent.[1][3][4] This guide provides an in-depth comparison of the performance of key muguet compounds, with a focus on 2-Methyl-3-phenylpropanol, against prominent alternatives like Majantol®, Lilial®, and Hydroxycitronellal. The analysis is grounded in experimental data to inform selection for applications ranging from fine fragrances to functional products.

Olfactory and Physicochemical Profiles of Key Muguet Compounds

The efficacy of a fragrance ingredient is dictated by its chemical and physical properties. These factors influence its scent profile, potency, longevity on a substrate (substantivity), and stability within a product base. While this compound offers a foundational floral note, other molecules have been developed to provide varying nuances and performance advantages.

A summary of key quantitative data for this compound and its alternatives is presented below.

PropertyThis compoundMajantol®Lilial®Hydroxycitronellal
CAS Number 7384-80-7[5]103694-68-4[6]80-54-6[6]107-75-5[6]
Molecular Weight ( g/mol ) 150.22[7]178.27[6]204.31[6]172.27[6]
Vapor Pressure Data not readily available0.002 mmHg @ 25°C[6][8]~0.0041 mmHg @ 20°C[6]0.003 mmHg @ 25°C[6]
Odor Threshold Data not readily available119.5 ng/L[6]0.27 ng/L[6]Data not readily available
Log P (o/w) 2.3[7]3.38[6]4.2[6]1.42[6]
Tenacity on Blotter Data not readily available17 Days (408 hours)[6][8]Data not readily availableData not readily available
Odor Profile Floral, Muguet[9]Transparent, intensely floral lily-of-the-valley, slightly green/fruity[6][8][10]Powdery, green muguet note[6][11]Sweet, clean floral[6]

Analysis of Properties:

  • Odor Potency: The odor threshold indicates the minimum concentration at which a substance can be detected. Lilial® exhibits a significantly lower odor threshold than Majantol®, suggesting it is perceivable at much lower concentrations.[6] This high potency is a key reason for its historical widespread use.

  • Longevity & Substantivity: Tenacity, often measured by how long a scent lasts on a paper blotter, is a good indicator of longevity. Majantol® shows exceptional tenacity, lasting for 17 days.[6][8] Vapor pressure is inversely related to longevity; a lower vapor pressure generally means a longer-lasting scent.[6] The octanol-water partition coefficient (Log P) can be an indicator of substantivity on surfaces like fabric, with higher values suggesting greater affinity for fatty or less polar surfaces.[12][13] Lilial's® higher Log P suggests good substantivity on fabric and skin.[6] Majantol® is also noted for its very good substantivity on both damp and dry fabric.[8][10]

  • Scent Character: While all are categorized as muguet, their profiles differ. This compound provides a core floral note. Majantol® is described as a transparent and intensely floral lily-of-the-valley scent.[6][10] In contrast, Lilial® has a more powdery and green character, while Hydroxycitronellal offers a classic sweet and clean floral profile.[6][11]

Experimental Methodologies for Efficacy Evaluation

To ensure objective and reproducible comparisons, standardized sensory and analytical protocols are essential.

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capability of a gas chromatograph with the sensitivity of the human nose as a detector.[14][15][16] This allows for the evaluation of individual odor-active compounds in a mixture.

Workflow Diagram: GC-O Analysis

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_data Data Analysis Sample Fragrance Sample Dilution Serial Dilution in Solvent Sample->Dilution Injector GC Injector Dilution->Injector Injection Column Capillary Column Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter FID FID Detector Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram FID->Chromatogram Assessor Human Assessor ODP->Assessor Aromagram Aromagram Assessor->Aromagram Threshold Calculate Odor Threshold Chromatogram->Threshold Aromagram->Threshold

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of dilutions of the fragrance compound in an appropriate solvent (e.g., ethanol).

  • Injection: Inject a defined volume of the most diluted sample into the GC, equipped with a column appropriate for fragrance analysis (e.g., DB-5).

  • Separation: The GC separates the compounds based on their volatility and interaction with the column's stationary phase.

  • Detection: The column effluent is split between a conventional detector, like a Flame Ionization Detector (FID), and a heated sniffing port, the Olfactory Detection Port (ODP).[16][17]

  • Sensory Assessment: A trained sensory panelist sniffs the effluent from the ODP and records the time and description of any detected odor.[18][19]

  • Data Analysis: The process is repeated with increasingly concentrated samples until the odor is detected. The concentration at which 50% of the panel can detect the compound is determined as the odor threshold.[15]

Causality: This method is superior to simple blotter tests for potency because it isolates the compound of interest from impurities and directly correlates an instrumental signal (from the FID) with a sensory response, providing a quantitative measure of potency.[14][15]

Substantivity refers to the persistence of a fragrance on a substrate, such as fabric, after application and rinsing.[13][20]

Step-by-Step Methodology:

  • Fabric Preparation: Use standardized cotton swatches. Pre-wash them with an unscented detergent to remove any sizing or residues.

  • Treatment: Prepare a standard fabric softener base. Divide it into separate beakers and add each fragrance compound at a pre-determined concentration (e.g., 0.5% w/w). Add a control with no fragrance.

  • Washing Cycle: Place the fabric swatches in a laboratory-scale washing machine or beaker with agitation. Add the scented softener solution during the rinse cycle under controlled conditions (water temperature, volume, agitation speed).

  • Drying: Line-dry the swatches in a controlled environment (temperature, humidity, airflow) to prevent cross-contamination.

  • Sensory Evaluation: At specified time intervals (e.g., 1, 24, 48, and 168 hours), have a trained sensory panel evaluate the odor intensity of the dry swatches.[21][22] The evaluation should be done in a controlled sensory booth. Panelists rate the intensity on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: Plot the mean intensity scores over time for each fragrance compound to compare their longevity. Statistical analysis (e.g., ANOVA) can determine significant differences in performance.

Causality: This protocol simulates a real-world application (laundry rinse cycle) and provides quantitative data on fragrance performance over time.[12][20] Using a trained panel and controlled conditions minimizes bias and ensures the reliability of the results.[19][22]

Fragrances can degrade in product bases due to factors like pH, oxidation, or interaction with other ingredients.[23][24]

Step-by-Step Methodology:

  • Sample Preparation: Incorporate each fragrance compound into the target product base (e.g., an acidic cleaner, an alkaline soap) at a typical use level. Package the samples in the final intended packaging.

  • Accelerated Aging: Store the samples under stressed conditions to predict long-term stability.[23] Common conditions include:

    • Elevated temperature (e.g., 40°C for 1, 2, and 3 months).

    • Light exposure (in a light box with controlled UV and visible light).

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated three times).[23]

  • Evaluation: At each time point, evaluate the samples against a control stored at room temperature in the dark.

    • Olfactory Assessment: A sensory panel evaluates any changes in scent profile or intensity.

    • Visual Assessment: Note any changes in color or clarity of the product.

    • Chemical Analysis (Optional): Use GC-MS to quantify the concentration of the fragrance compound, detecting any degradation.

  • Reporting: Document any significant changes. A stable fragrance will show minimal deviation from the control in terms of scent, color, and concentration.[24][25]

Causality: Accelerated aging provides a rapid way to identify potential stability issues that might occur over the product's shelf life.[23] Using multiple stress conditions (heat, light) covers different potential degradation pathways.

Conclusion

The selection of a muguet fragrance compound requires a multi-faceted evaluation of its efficacy. While this compound provides a valuable floral note, other molecules like Majantol® offer superior performance in terms of longevity and substantivity, making them well-suited for applications requiring long-lasting freshness, such as fabric care.[10][26] Conversely, the high potency (low odor threshold) of compounds like Lilial® has historically made them cost-effective choices, though regulatory pressures are shifting preferences towards alternatives.[6][27]

By employing rigorous, standardized experimental protocols, researchers and formulators can objectively compare these alternatives. This data-driven approach ensures the selection of the optimal ingredient that delivers both the desired olfactory profile and the required technical performance for a successful final product.

References

  • UniProt. OR10J5 - Olfactory receptor 10J5 - Homo sapiens (Human) | UniProtKB.
  • d'appr. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Wikipedia. OR10J5.
  • Merck Millipore. OR10J5 olfactory receptor, family 10, subfamily J, member 5 OR1-28.
  • BenchChem. A Comparative Performance Analysis of Majantol and Other Muguet Aldehydes.
  • GeneCards. OR10J5 Gene.
  • HORDE. OR10J5 Olfactory Receptor gene symbol.
  • BenchChem. Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Furfuryl Mercaptan.
  • Perfumer & Flavorist. Lily of the Valley (Muguet) in Perfumery.
  • Perfumer & Flavorist. What Makes a Fragrance Substantive?.
  • ResearchGate. Fragrances and sensory evaluation techniques.
  • Christodoulaki, E. Sensory Evaluation Techniques.
  • Wikipedia. Gas chromatography-olfactometry.
  • Wirral Sensory Services. What Is Fragrance Testing?.
  • National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Bon Parfumeur. Lily of the Valley Perfume - Paris.
  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • Biosynth. 2-Methyl-3-phenylpropanal | 5445-77-2 | FAA44577.
  • Buchart Colbert. Scent Breakdown: What Does Lily of the Valley Smell Like?.
  • Integrated Liner Technologies. Fragrance Stability Testing.
  • Sepsolve Analytical. Enhanced GC–O workflows for detailed sensory evaluation.
  • Semantic Scholar. The Physicochemical Basis of Perfume Performance in Consumer Products.
  • ShivoraCandles.ca. Uncovering the Allure of Lily of the Valley Scent.
  • Reddit. What would you describe as lily of the valley-type raw materials? : r/DIYfragrance.
  • AIDIC. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active.
  • Google Patents. US6147046A - Fragrance-containing long lasting solid particle for incorporation into detergent and fabric softening compositions.
  • Smolecule. Buy this compound | 7384-80-7.
  • ResearchGate. Crossing the Boundaries between Marine and Muguet: Discovery of Unusual Lily-of-the-Valley Odorants Devoid of Aldehyde Functions.
  • Orchadia Solutions. Fragrance Stability.
  • Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance.
  • Google Patents. EP0539025B1 - Fragrance microcapsules for fabric conditioning.
  • Jasmine. Fragrance & Perfume Stability: How to Make it Last.
  • Fraterworks. Majantol®.
  • Microtrac. Effect of a fragrance on perfume formulation stability.
  • ScenTree. Majantol® (CAS N° 103694-68-4).
  • ResearchGate. Stability of fragrance test preparations applied in test chambers.
  • PerfumersWorld. Majantol.
  • ScenTree. Muguet aldehyde (CAS N° 7492-67-3).
  • Muguet in Perfumery.
  • The Good Scents Company. muguet propanol, 13351-61-6.
  • Aroma360. The Interaction Between Fragrances and Various Fabrics.
  • Chemchart. This compound (7384-80-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
  • The Perfumers Apprentice. Majantol (Symrise).
  • PubChem. 2-Methyl-3-phenyl-1-propanol.

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Enzymatic Reactions Involving 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Methyl-3-phenylpropanol in Biocatalysis

This compound, a chiral aromatic alcohol, serves as a valuable building block in the synthesis of pharmaceuticals and fine chemicals. Its stereochemistry is often crucial for the biological activity and efficacy of the final product. Enzymatic catalysis, particularly using alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign approach for the synthesis and modification of such chiral molecules. Understanding the kinetic behavior of different ADHs with this compound is paramount for optimizing reaction conditions, maximizing yield and enantioselectivity, and selecting the most suitable biocatalyst for a specific application.

This guide provides a comparative overview of the enzymatic kinetics of reactions involving this compound, with a focus on two commonly employed alcohol dehydrogenases: Horse Liver Alcohol Dehydrogenase (HLADH) and Yeast Alcohol Dehydrogenase (YADH). We will delve into the theoretical underpinnings of enzyme kinetics, present a detailed experimental protocol for determining key kinetic parameters, and compare the expected catalytic efficiencies of these enzymes based on their known substrate specificities.

Theoretical Framework: Understanding Enzyme Kinetics

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model. This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) and two key parameters:

  • Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

  • Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration.

  • Catalytic Efficiency (kcat/Kₘ): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes for the same substrate.

Comparative Analysis: Horse Liver ADH vs. Yeast ADH for this compound Conversion

Direct comparative kinetic data for the enzymatic oxidation of this compound by various alcohol dehydrogenases is not extensively documented in publicly available literature. However, based on the well-established substrate specificities of Horse Liver ADH and Yeast ADH, we can infer their relative performance.

Horse Liver Alcohol Dehydrogenase (HLADH): The Versatile Catalyst

Yeast Alcohol Dehydrogenase (YADH): The Specialist for Small Substrates

In contrast, YADH displays a much narrower substrate specificity, with a strong preference for short-chain primary alcohols like ethanol.[4][5] Its active site is smaller and more constrained compared to HLADH, which generally results in poor recognition and conversion of larger, branched, or aromatic alcohols.[4] Therefore, it is anticipated that the catalytic efficiency (kcat/Kₘ) of YADH towards this compound would be significantly lower than that of HLADH. This lower efficiency would likely manifest as a much higher Kₘ value (lower affinity) and/or a lower kcat value.

Anticipated Kinetic Parameters: A Qualitative Comparison

To illustrate the expected differences, the following table provides a qualitative comparison of the anticipated kinetic parameters for the oxidation of this compound by HLADH and YADH. For a quantitative perspective, representative kinetic data for a structurally analogous substrate, benzyl alcohol, are included.

EnzymeSubstrateExpected Kₘ for this compoundExpected kcat for this compoundExpected kcat/Kₘ for this compoundRepresentative Kinetic Data (Benzyl Alcohol)
Horse Liver ADH This compoundLowerHigherHigherKₘ: ~0.1-1 mM, kcat: ~10-100 s⁻¹
Yeast ADH This compoundHigherLowerLowerKₘ: >10 mM, kcat: <1 s⁻¹

Disclaimer: The expected values are qualitative predictions based on known substrate specificities. The representative data for benzyl alcohol is sourced from various enzymology literature and is provided for illustrative purposes.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

The following detailed protocol describes a robust and reliable spectrophotometric assay to determine the kinetic parameters for the oxidation of this compound by an alcohol dehydrogenase. The principle of this assay is to monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of the alcohol substrate.[6]

Materials and Reagents
  • Alcohol Dehydrogenase (e.g., from horse liver or yeast)

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.8

  • Enzyme Dilution Buffer: 10 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of working concentrations (e.g., ranging from 0.1 to 10 times the expected Kₘ).

    • Prepare a stock solution of NAD⁺ (e.g., 25 mM) in the assay buffer. This solution should be prepared fresh daily and kept on ice.[6]

    • Prepare a stock solution of the ADH enzyme in the enzyme dilution buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and the this compound solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm at regular time intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve (ΔA₃₄₀/min).

    • Convert the rate of change in absorbance to the rate of NADH formation using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[6]

    • Repeat the assay for each concentration of this compound.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of Vₘₐₓ and Kₘ.

    • Calculate kcat by dividing Vₘₐₓ by the total enzyme concentration used in the assay.

    • Calculate the catalytic efficiency as kcat/Kₘ.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the enzymatic reaction pathway and the experimental workflow.

Enzymatic Oxidation of this compound

Enzymatic_Reaction sub This compound enzyme Alcohol Dehydrogenase sub->enzyme Binds nad NAD+ nad->enzyme Binds prod 2-Methyl-3-phenylpropanal nadh NADH + H+ enzyme->prod Catalyzes Oxidation enzyme->nadh Releases

Caption: Enzymatic oxidation of this compound to its corresponding aldehyde.

Experimental Workflow for Kinetic Analysis

Workflow prep Reagent Preparation setup Spectrophotometer Setup (340 nm) prep->setup assay Perform Assay setup->assay analysis Data Analysis (Michaelis-Menten) assay->analysis results Determine Km, kcat, kcat/Km analysis->results

Caption: Workflow for the spectrophotometric kinetic analysis of ADH.

Conclusion: Informed Biocatalyst Selection for Enhanced Synthesis

The kinetic characterization of enzymatic reactions involving this compound is a critical step in the development of efficient and selective biocatalytic processes. While direct comparative data may be sparse, a thorough understanding of the inherent substrate specificities of different alcohol dehydrogenases, such as the broad-acting Horse Liver ADH and the more specific Yeast ADH, allows for informed preliminary selection. The provided experimental protocol offers a robust framework for researchers to empirically determine the kinetic parameters for their specific enzyme and substrate of interest. By systematically evaluating the Kₘ, kcat, and catalytic efficiency, scientists can optimize reaction conditions, screen for improved enzyme variants, and ultimately advance the application of biocatalysis in the synthesis of valuable chiral compounds.

References

  • Bernhard, S. A., Dunn, M. F., Luisi, P. L., & Schack, P. (1970). Mechanistic studies on equine liver alcohol dehydrogenase. I.
  • Plapp, B. V. (2015). Yeast Alcohol Dehydrogenase Structure and Catalysis. Biochemistry, 54(39), 5895–5909. [Link]
  • Tsai, C. S. (1978). Kinetic mechanism of horse liver alcohol dehydrogenase SS. Biochemical Journal, 173(2), 483–496. [Link]
  • Ghanem, M. A., & Plapp, B. V. (2017). Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis. Biochemistry, 56(43), 5766–5777. [Link]
  • Essay Company. (2017).
  • Kiledu, I. A., Ananias, A., & Mohammed, W. A. (2024). activity of yeast alcohol dehydrogenase against some selected primary alcohols. Global Scientific Journal, 12(5), 536-547. [Link]
  • Green, D. W., & Plapp, B. V. (1993). Inversion of substrate specificity of yeast alcohol dehydrogenase. Journal of Biological Chemistry, 268(11), 7792–7798. [Link]
  • Bernhard, S. A., Dunn, M. F., Luisi, P. L., & Schack, P. (1970). Mechanistic studies on equine liver alcohol dehydrogenase. I.
  • CNR-IRIS. (2024). Unveiling cofactor inhibition mechanisms in horse liver alcohol dehydrogenase. [Link]
  • 3H Biomedical. (n.d.). Alcohol Dehydrogenase Assay (ADH). [Link]
  • Creaser, E. H., & Murali, C. M. (1987). Engineering yeast alcohol dehydrogenase. Replacing Trp54 by Leu broadens substrate specificity. Protein Engineering, Design and Selection, 1(4), 329-333. [Link]
  • Massachusetts Institute of Technology. (n.d.). Lesson II Alcohol Dehydrogenase Assay. [Link]
  • Hirakawa, H., Kamiya, N., Kawarabayashi, Y., & Nagamune, T. (2004). Kinetic constants for oxidation of alcohols Substrate kcat (s -1 ) Km...
  • Ditlow, C. C., Holmquist, B., & Vallee, B. L. (1984). Physical and enzymatic properties of a class II alcohol dehydrogenase isozyme of human liver: pi-ADH. Biochemistry, 23(26), 6363–6368. [Link]
  • Mårdh, G., & Vallee, B. L. (1986). Activities of human alcohol dehydrogenases in the metabolic pathways of ethanol and serotonin.
  • Norin, A., & Eklund, H. (2018). Kinetic measurements of ADH-A in oxidation of arylsubstituted sec-alcohols. DiVA portal. [Link]
  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2007). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
  • Kiledu, I. A., Ananias, A., & Mohammed, W. A. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(02), 651-657. [Link]
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]
  • El-Nahas, A. M., & Simmie, J. M. (2021). Experimental and kinetic modeling study of 3-Methyl-2-butenol (Prenol) oxidation. University of Galway Research Repository. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylpropionaldehyde. PubChem. [Link]
  • El-Nahas, A. M., & Simmie, J. M. (2021). Experimental and Kinetic Modeling Study of 3-Methyl-2-butenol (Prenol) Oxidation. Energy & Fuels, 35(17), 14065–14079. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-3-phenylpropanol: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral alcohols like 2-Methyl-3-phenylpropanol is a frequent necessity. However, the increasing focus on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of different synthetic routes. This guide provides an in-depth, objective comparison of various methods for synthesizing this compound, supported by experimental data and protocols, to aid in the selection of the most environmentally benign and efficient pathway.

Introduction: The Imperative of Green Synthesis

The chemical industry is under growing pressure to adopt more sustainable practices. Traditional synthesis methods often rely on hazardous reagents, generate significant waste, and consume large amounts of energy. To quantify the environmental impact of a chemical process, several metrics have been developed, with Atom Economy and the Environmental Factor (E-Factor) being among the most prominent.

  • Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy signifies a more efficient and less wasteful process.

  • The E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

This guide will explore three primary synthetic routes to this compound: catalytic hydrogenation, Grignard reaction, and biocatalytic reduction, evaluating them based on these green chemistry principles alongside traditional metrics like yield and selectivity.

Catalytic Hydrogenation: A Workhorse with Environmental Considerations

Catalytic hydrogenation of α,β-unsaturated aldehydes or ketones is a widely used industrial method for the synthesis of saturated alcohols. In the case of this compound, the common precursor is α-methylcinnamaldehyde.

Synthesis Pathway: Catalytic Hydrogenation

Catalytic_Hydrogenation alpha-Methylcinnamaldehyde alpha-Methylcinnamaldehyde This compound This compound alpha-Methylcinnamaldehyde->this compound H2, Catalyst

Caption: Catalytic hydrogenation of α-methylcinnamaldehyde.

Comparative Analysis of Catalytic Systems

Several catalyst systems can be employed for this transformation, each with its own environmental and efficiency profile.

Catalyst SystemTemperature (°C)Pressure (psig)SolventYield (%)Environmental & Safety Considerations
Copper Chromite 150130Not specified (likely neat or a high-boiling solvent)High (not specified quantitatively)Contains chromium (a toxic heavy metal), high temperature and pressure lead to high energy consumption.[1]
Raney Nickel Room Temperature to 100Atmospheric to medium pressureWater, EthanolHigh (substrate dependent)Pyrophoric when dry, contains nickel (a potential carcinogen and allergen), can be recycled.
Palladium on Carbon (Pd/C) Room TemperatureAtmosphericMethanol, EthanolGood to Excellent (substrate dependent)Precious metal catalyst (cost and resource concerns), highly efficient, can be recycled.
Experimental Protocols
  • Charge a high-pressure autoclave with α-methylcinnamaldehyde and 2% by weight of copper chromite catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 130 psig.

  • Heat the reaction mixture to 150°C with stirring.

  • Monitor the hydrogen uptake. Once the uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the product by vacuum distillation (boiling point 100°C at 1 mm Hg).

  • In a flask, suspend Raney Nickel (typically a 50% slurry in water) in a suitable solvent like ethanol. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere when dry.

  • Add the α-methylcinnamaldehyde to the flask.

  • The reaction can be carried out at room temperature and atmospheric pressure of hydrogen by bubbling hydrogen gas through the mixture, or in a Parr shaker for higher pressures.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully filter the catalyst. The catalyst can be washed with the solvent and stored for reuse.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Grignard Reaction: A Classic with a High Environmental Price Tag

The Grignard reaction is a powerful tool for C-C bond formation and the synthesis of alcohols. For this compound, the reaction would involve a benzylmagnesium halide and isobutyraldehyde.

Synthesis Pathway: Grignard Reaction

Grignard_Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Benzyl Halide Benzyl Halide Benzylmagnesium Halide Benzylmagnesium Halide Benzyl Halide->Benzylmagnesium Halide Mg, Anhydrous Ether Benzylmagnesium HalideIsobutyraldehyde Benzylmagnesium HalideIsobutyraldehyde Alkoxide Intermediate Alkoxide Intermediate Benzylmagnesium HalideIsobutyraldehyde->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound H3O+ Biocatalytic_Reduction Precursor (e.g., α-methylcinnamaldehyde) Precursor (e.g., α-methylcinnamaldehyde) This compound This compound Precursor (e.g., α-methylcinnamaldehyde)->this compound Enzyme/Microorganism, Cofactor

Caption: Biocatalytic synthesis of this compound.

Advantages of Biocatalysis
  • High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity, leading to purer products and reducing the need for complex purification steps.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, significantly reducing energy consumption.

  • Reduced Waste: The high selectivity and mild conditions contribute to a lower E-Factor.

  • Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.

Experimental Protocol: Whole-Cell Bioreduction of α-Methylcinnamaldehyde

This protocol is adapted from studies on the bioreduction of similar α,β-unsaturated aldehydes.

  • Cultivation of Microorganism: Cultivate a suitable microorganism known to possess ene-reductase and alcohol dehydrogenase activity (e.g., Saccharomyces cerevisiae or a recombinant E. coli) in an appropriate growth medium.

  • Bioreduction: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a carbon source (e.g., glucose) for cofactor regeneration.

  • Add α-methylcinnamaldehyde to the cell suspension. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent to improve solubility.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Workup: Monitor the progress of the reaction by GC or HPLC. Once the reaction is complete, separate the cells by centrifugation.

  • Extraction and Purification: Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product. Further purification can be achieved by column chromatography or distillation if necessary.

Comparative Summary and Conclusion

To provide a clear and concise comparison, the following table summarizes the key performance and environmental metrics for the different synthesis methods.

MetricCatalytic HydrogenationGrignard ReactionBiocatalytic Reduction
Yield Generally HighHighVariable to High
Selectivity Can be an issue (over-reduction)HighExcellent
Atom Economy High (for hydrogenation of the aldehyde)LowHigh
E-Factor ModerateHighLow
Solvents Organic solvents or waterAnhydrous ethersPrimarily water
Energy Consumption High (high T & P)ModerateLow
Safety Hazards Flammable H2, high pressure, pyrophoric catalystsFlammable ethers, reactive organometallicsGenerally low
Catalyst/Reagent Toxicity Heavy metals (Cr, Ni, Pd)Magnesium (low toxicity)Enzymes/microorganisms (generally non-toxic)

Based on this comprehensive assessment, biocatalytic reduction emerges as the most environmentally benign method for the synthesis of this compound. Its mild reaction conditions, use of water as a solvent, high selectivity, and low waste generation align well with the principles of green chemistry.

While catalytic hydrogenation remains a viable and efficient industrial method, its environmental impact is significantly higher due to the use of harsh conditions and potentially toxic metal catalysts. Efforts to develop more sustainable and recyclable catalysts are crucial for improving the green credentials of this route.

The Grignard reaction , despite its synthetic utility, is the least environmentally friendly of the three methods due to its poor atom economy, high E-factor, and reliance on hazardous solvents. For large-scale production, this method should be avoided if greener alternatives are available.

As the field of biocatalysis continues to advance with the discovery of new enzymes and the development of more robust engineered microorganisms, it is expected that biocatalytic routes will become increasingly prevalent in the synthesis of fine chemicals and pharmaceuticals, paving the way for a more sustainable chemical industry.

References

  • PrepChem. Synthesis of this compound.
  • Organic Syntheses. CATALYST, RANEY NICKEL, W-6.
  • Mettler-Toledo AutoChem. Grignard Reaction – Sub-Ambient Temperatures & Inert Atmosphere.
  • Winkler, C. K., et al. (2018). Biocatalytic Reduction Reactions from a Chemist's Perspective. ChemCatChem, 10(7), 1534-1555.
  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281.
  • Cole-Parmer. Material Safety Data Sheet - Copper chromite, catalyst.
  • Taylor & Francis. Raney Nickel – Knowledge and References.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Methyl-3-phenylpropanol (CAS No. 7384-80-7), a compound used in laboratory synthesis and fragrance applications. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are grounded in established safety principles and regulatory frameworks, designed for immediate application by researchers, scientists, and drug development professionals.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its chemical properties necessitate its classification and handling as regulated hazardous waste. The primary directive is that this chemical must not be disposed of down the drain or in standard trash.[1][2] All waste streams containing this compound must be collected and managed by an approved waste disposal facility.[3]

Hazard Identification and Safety Data

Before handling or preparing for disposal, it is crucial to recognize the specific risks associated with this compound. This information dictates the required personal protective equipment (PPE) and handling precautions.

Table 1: Key Safety and Hazard Data for this compound and Related Compounds

PropertyDataSource
CAS Number 7384-80-7[4]
Molecular Formula C10H14O[4]
GHS Hazard Statements H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.[4]
Physical State Liquid[3][5]
Classification Combustible Liquid (Based on related isomers)[2][3]

Causality Behind Precautions: The classification as a combustible liquid, while less volatile than a flammable liquid, means that this compound can ignite if exposed to high temperatures or an ignition source.[2][3] Its potential to cause serious eye irritation and skin sensitization mandates the use of appropriate PPE at all times, including during disposal operations.[4]

Disposal Workflow: From Generation to Final Disposition

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal facility. The following workflow ensures safety and compliance throughout.

DisposalWorkflow start Waste Generated (this compound) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Waste Container (Compatible, Sealable) ppe->container Proceed with caution labeling Step 3: Label Container ('Hazardous Waste', Contents, Date) container->labeling saa Step 4: Accumulate in SAA (Satellite Accumulation Area) labeling->saa storage_cond Storage Conditions: - Cool, Ventilated - Away from Ignition Sources - Secondary Containment saa->storage_cond ehs_contact Step 5: Container Full? Contact EHS Office saa->ehs_contact pickup Step 6: Schedule Pickup (Licensed Waste Contractor) ehs_contact->pickup Yes manifest Step 7: Complete Paperwork (Hazardous Waste Manifest) pickup->manifest disposal Final Disposition (Approved TSDF) manifest->disposal end_note Treatment, Storage, and Disposal Facility disposal->end_note

Caption: Decision workflow for the compliant disposal of this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary operational details for executing the disposal workflow.

Part A: Waste Collection and Storage

Proper segregation and storage are critical to prevent hazardous reactions and ensure compliant disposal.

  • Select a Waste Container: Choose a container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a secure, leak-proof screw cap. Never use metal containers unless specifically approved and grounded, to avoid static discharge.[6]

  • Label the Container: Immediately upon adding the first drop of waste, affix a "Hazardous Waste" label.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The approximate concentration if mixed with other solvents.

    • The date of accumulation.

  • Accumulate Waste: Collect all waste streams (e.g., unused product, contaminated materials) in this dedicated container. Do not mix with incompatible waste types, such as strong oxidizers or acids.[1][8]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9] This area must be:

    • At or near the point of generation.

    • In a cool, dry, and well-ventilated location.[2][3]

    • Explicitly away from heat, sparks, open flames, or any other potential ignition sources.[3][5]

    • Within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Part B: Arranging Final Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), notify your institution's EHS office. They are responsible for coordinating the disposal process.

  • Schedule a Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste contractor.[7]

  • Complete Documentation: You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination, ensuring a proper chain of custody as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (safety goggles, gloves, lab coat).

    • Remove all sources of ignition from the area.[2]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or a chemical spill kit absorbent.

    • Collect the contaminated absorbent material using spark-proof tools and place it in your labeled hazardous waste container.[2]

    • Clean the spill area with soap and water.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EHS department.[8]

    • Prevent entry into the area and ensure ventilation if it is safe to do so.

    • Allow the trained emergency response team to handle the cleanup.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure the protection of our environment, and uphold the scientific community's commitment to responsible chemical management.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
  • Title: Ethanol Factsheet Source: Stanford Environmental Health & Safety URL:[Link]
  • Title: Ethanol - Standard Operating Procedure Source: University of California, Santa Barbara URL:[Link]
  • Title: Label Review Manual - Chapter 13: Storage and Disposal Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Does the EPA Alcohol Exemption Apply to Your Business? Source: Hazardous Waste Experts URL:[Link]
  • Title: How to dispose of alcohol: A guide for businesses Source: Shapiro URL:[Link]
  • Title: 2-Methyl-3-phenyl-1-propanol Source: PubChem, N
  • Title: this compound (7384-80-7)
  • Title: RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS registry number 13351-61-6 Source: Food and Chemical Toxicology URL:[Link]
  • Title: SAFETY DATA SHEET - 2-Methyl-1-phenyl-1-propanol Source: Fisher Scientific (Avocado Research Chemicals) URL:[Link]
  • Title: PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 2-Methyl-3-phenylpropanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling 2-Methyl-3-phenylpropanol. The causality behind each recommendation is explained to ensure that these protocols become a self-validating system within your laboratory's safety culture.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundational step in establishing a robust safety protocol. This compound is an aromatic alcohol that presents distinct risks which dictate our choice of personal protective equipment. According to the Globally Harmonized System (GHS), its primary hazards are related to skin and eye contact.

The principal risks associated with this compound are its potential to cause serious eye irritation and its classification as a skin sensitizer, meaning repeated contact may lead to an allergic skin reaction[1]. This necessitates a multi-layered approach to PPE, focusing on creating impermeable barriers for the most likely routes of exposure.

Table 1: Hazard Profile of this compound (CAS: 7384-80-7)

Hazard ClassificationGHS Hazard StatementGHS PictogramSignal Word
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]GHS07 (Exclamation Mark)[2]Warning[1][2]
Skin SensitizationH317: May cause an allergic skin reaction[1]GHS07 (Exclamation Mark)[2]Warning[1][2]

Section 2: The Core PPE Ensemble: A Multi-Barrier System

Your PPE is not just a set of individual items; it is an integrated system designed to protect you. The selection must be tailored to the scale and nature of the work being performed.

Primary Protection (Direct Contact)

This layer is designed to prevent the chemical from making direct contact with your skin and eyes.

  • Hand Protection : Standard laboratory nitrile gloves provide a good initial barrier for incidental contact. However, for prolonged handling or in situations with a higher risk of immersion, it is critical to consult the glove manufacturer's chemical resistance data. For handling aromatic alcohols, heavier-duty gloves may be required. All protective gloves must satisfy the specifications of standards such as EN 374 in Europe[3]. Always inspect gloves for any signs of degradation or perforation before use[3].

  • Eye and Face Protection : At a minimum, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory[3]. Standard safety glasses do not provide adequate protection from splashes. In procedures where there is a significant splash potential, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[4].

Secondary Protection (Body and Respiratory)

This layer protects against contamination of clothing and inhalation of aerosols.

  • Laboratory Coats and Protective Clothing : A standard, buttoned lab coat is sufficient for handling small quantities on the benchtop. For larger-scale operations, or where significant splashing is possible, a chemical-resistant apron or disposable coveralls should be utilized. The key is to wear appropriate protective clothing to prevent any skin exposure[5].

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation (e.g., working within a certified chemical fume hood), respiratory protection is typically not required[5]. However, if you are working in an area with poor ventilation, or if there is a potential to generate aerosols or vapors, a respirator may be necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used[3].

Table 2: PPE Selection Matrix: Task vs. Protection Level

Task / ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Bench-top (mL scale) Nitrile GlovesChemical Splash GogglesStandard Lab CoatNot required with proper ventilation
Bulk Transfer (>1 L) Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical Splash Goggles & Full Face ShieldChemical-Resistant Apron over Lab CoatAssess need based on ventilation; have respirator available
Heating/Refluxing Insulated, Chemical-Resistant GlovesChemical Splash Goggles & Full Face ShieldStandard Lab CoatMust be performed in a chemical fume hood
Spill Cleanup Heavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Full Face ShieldDisposable Chemical-Resistant CoverallsRequired (Air-Purifying Respirator with Organic Vapor Cartridge)

Section 3: Standard Operating Procedure (SOP) for Handling

A disciplined workflow is essential for minimizing risk. This procedure outlines the critical steps from preparation to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Ventilation: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood[3].

  • Assemble Materials: Have all necessary equipment, including the chemical container, secondary containment, and waste containers, inside the fume hood before starting.

  • Inspect PPE: Carefully check your gloves, goggles, and lab coat for any defects.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Safe Handling Workflow

The following diagram illustrates the logical progression for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Decontamination & Disposal cluster_post Post-Handling Prep 1. Verify Ventilation & Safety Equipment Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Coat) Prep->Don_PPE Handle 3. Handle Chemical in Fume Hood Don_PPE->Handle Decon 4. Decontaminate Glassware & Work Surfaces Handle->Decon Waste 5. Segregate & Seal Chemical Waste Decon->Waste Doff_PPE 6. Doff PPE Correctly (Gloves Last) Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Logical workflow for handling this compound.

Step 3: Post-Handling and Decontamination
  • Clean Work Area: Wipe down the work surface with an appropriate solvent to decontaminate it.

  • Properly Doff PPE: Remove protective equipment in a manner that avoids cross-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Section 4: Emergency Protocols: Spill and Exposure Management

Spill Containment and Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill[6].

  • Collect: Carefully collect the absorbent material and place it into a suitable, labeled container for chemical waste disposal[3]. Do not allow the spilled chemical to enter drains[3].

Personnel Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes[3][5]. Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and seek immediate medical attention[3][5].

Section 5: Waste Disposal

All waste containing this compound, including contaminated absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations[5]. Contaminated containers must be handled with the same precautions as the product itself.

References

  • PubChem. (n.d.). 2-Methyl-3-phenyl-1-propanol. National Center for Biotechnology Information.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Columbus Chemical Industries. (n.d.). Phenylpropanol EHG - SDS (Safety Data Sheet).

Sources

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